4-(1-Adamantyl)benzenesulfonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(1-adamantyl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClO2S/c17-20(18,19)15-3-1-14(2-4-15)16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13H,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHKZBSLGLBVFCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377916 | |
| Record name | 4-(1-adamantyl)benzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144174-50-5 | |
| Record name | 4-(1-adamantyl)benzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(adamantan-1-yl)benzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-(1-Adamantyl)benzenesulfonyl chloride CAS number
An In-Depth Technical Guide to 4-(1-Adamantyl)benzenesulfonyl chloride
Introduction
This compound, identified by CAS Number 144174-50-5 , is a specialized organic reagent that serves as a crucial building block in medicinal chemistry and synthetic organic chemistry.[1][2][3] Its molecular structure uniquely combines a reactive sulfonyl chloride functional group with a bulky, lipophilic adamantyl cage. This adamantane moiety is not merely a passive scaffold; it is a well-recognized pharmacophore that can impart desirable properties to a lead compound, such as increased metabolic stability, enhanced lipophilicity for better membrane penetration, and the ability to provide steric hindrance that can modulate interactions with biological targets.[4][5]
This guide provides a comprehensive overview of the compound's properties, a detailed synthesis protocol grounded in established chemical principles, and an exploration of its applications, particularly in the context of drug discovery and development.
Physicochemical Properties
The physical and chemical characteristics of this compound are fundamental to its handling, reactivity, and application. These properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 144174-50-5 | [1][2] |
| Molecular Formula | C₁₆H₁₉ClO₂S | [1][6] |
| Molecular Weight | 310.84 g/mol | [1][2] |
| IUPAC Name | 4-(adamantan-1-yl)benzene-1-sulfonyl chloride | [1] |
| Synonyms | This compound | [6] |
| Boiling Point | ~413.1 °C (Predicted) | [2] |
| Flash Point | ~203.6 °C (Predicted) | [2] |
| Storage | Store at 10°C - 25°C | [2] |
| SMILES | C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)S(=O)(=O)Cl | [7] |
| InChIKey | DHKZBSLGLBVFCO-UHFFFAOYSA-N | [7] |
Synthesis and Mechanism
The synthesis of this compound is most effectively achieved through the electrophilic aromatic substitution reaction of 1-phenyladamantane with chlorosulfonic acid. This is a standard and robust method for introducing a sulfonyl chloride group onto an activated aromatic ring.[8][9]
Experimental Protocol: Chlorosulfonation of 1-Phenyladamantane
This protocol describes a representative synthesis. As with any laboratory procedure, it must be performed with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Step 1: Reaction Setup
-
In a three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., HCl), place 4-5 molar equivalents of chlorosulfonic acid (HSO₃Cl).
-
Cool the flask in an ice-water bath to maintain an internal temperature of 0-5 °C.
-
Causality Explanation: Chlorosulfonic acid is a highly corrosive and reactive reagent. The reaction is exothermic, and maintaining a low temperature is critical to minimize the formation of undesired byproducts, such as diphenyl sulfone, which can occur at higher temperatures.[8] An excess of the acid serves as both the reagent and the solvent.
-
Step 2: Substrate Addition
-
Dissolve one molar equivalent of 1-phenyladamantane in a minimal amount of a dry, inert solvent like dichloromethane.
-
Add the 1-phenyladamantane solution dropwise to the cooled, stirring chlorosulfonic acid over 30-60 minutes.
-
After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours.
-
Causality Explanation: The slow, dropwise addition ensures that the heat generated is effectively dissipated, preventing temperature spikes. The adamantyl group is an activating, ortho-para directing group; however, due to its significant steric bulk, substitution occurs almost exclusively at the para position.
-
Step 3: Reaction Quench and Product Isolation
-
Carefully and slowly pour the reaction mixture onto a large volume of crushed ice with constant stirring.
-
The product, this compound, will precipitate as a solid.
-
Causality Explanation: This step serves two purposes. First, it quenches the highly reactive excess chlorosulfonic acid by converting it to sulfuric acid and hydrochloric acid. Second, the desired sulfonyl chloride product is insoluble in the cold aqueous acidic medium, causing it to precipitate out of the solution, which facilitates its isolation.[9]
-
Step 4: Purification
-
Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold deionized water until the filtrate is neutral.
-
Dry the crude product under vacuum.
-
For higher purity, the crude solid can be recrystallized from a suitable solvent system, such as a mixture of hexanes and ethyl acetate.
-
Self-Validation: The purity of the final product can be confirmed by melting point analysis and spectroscopic methods (¹H NMR, ¹³C NMR, IR). The infrared spectrum should show strong characteristic absorption bands for the S=O asymmetric (~1360 cm⁻¹) and symmetric (~1170 cm⁻¹) stretches.[10]
-
Caption: Synthesis workflow for this compound.
Applications in Research and Drug Development
The primary utility of this compound lies in its role as an intermediate for synthesizing more complex molecules, particularly sulfonamides.[11]
Scaffold for Sulfonamide Synthesis
The sulfonyl chloride group is highly electrophilic and reacts readily with nucleophiles such as primary and secondary amines to form stable sulfonamide linkages.[8][12] This reaction is fundamental to the Hinsberg test for distinguishing between amine classes and is widely exploited in medicinal chemistry to build libraries of potential drug candidates.[8] The adamantyl group's properties are then transferred to the resulting sulfonamide.
-
Increased Lipophilicity: The adamantyl cage is highly lipophilic (hydrophobic).[4] Attaching it to a polar molecule can increase its overall lipophilicity, which can enhance its ability to cross cellular membranes and improve its pharmacokinetic profile.[5]
-
Metabolic Stability: The steric bulk of the adamantyl group can physically shield adjacent parts of the molecule from metabolic enzymes (e.g., cytochrome P450s), slowing down its degradation and thereby increasing its half-life in the body.[4]
-
Target Engagement: The rigid, well-defined shape of the adamantane cage can be used to probe and occupy specific hydrophobic pockets within a target protein's active site, potentially leading to higher binding affinity and selectivity.
Caption: Role in modifying a lead compound to enhance drug-like properties.
Enzyme Inhibition
Beyond its role as a synthetic handle, the molecule itself has been noted for its biological activity. It is reported to be a potent inhibitor of human cytochrome P450 enzymes.[2] This suggests that the 4-(1-adamantyl)benzenesulfonyl scaffold could be a starting point for designing specific enzyme inhibitors, where the adamantyl group occupies a hydrophobic active site and the sulfonyl group interacts with polar residues. Recently, derivatives of benzenesulfonyl chloride have been investigated as inhibitors for targets like phosphoglycerate mutase 1 (PGAM1) in cancer therapy, highlighting the therapeutic potential of this chemical class.[13]
Handling and Safety
This compound is classified as a dangerous good for transport.[1] As a sulfonyl chloride, it should be handled with care. It is sensitive to moisture, which will hydrolyze it to the corresponding sulfonic acid. It is corrosive and can cause severe skin burns and eye damage. All handling should be performed in a fume hood with appropriate PPE, including gloves, safety goggles, and a lab coat.
Conclusion
This compound is more than a simple chemical reagent; it is a strategic tool for molecular design. Its value is derived from the potent combination of a reactive sulfonyl chloride handle and the influential adamantyl moiety. For researchers in drug development, this compound offers a reliable method to introduce key pharmacophoric features—lipophilicity, steric bulk, and metabolic stability—into new chemical entities, thereby accelerating the journey from a preliminary hit to a viable drug candidate.
References
- PubChemLite. 4-(adamantan-1-yl)benzene-1-sulfonyl chloride (C16H19ClO2S). [Link][7]
- Organic Syntheses. Benzenesulfonyl chloride. [Link][14]
- Wikipedia. Benzenesulfonyl chloride. [Link][8]
- Liu, J., et al. (2011). The many faces of the adamantyl group in drug design. European Journal of Medicinal Chemistry, 46(6), 1949-63. [Link][4]
- Yang, W., et al. (2023). Design, synthesis, and biological evaluation of benzenesulfonyl chloride-substituted evodiamine derivatives as potential PGAM1 inhibitors. Arabian Journal of Chemistry, 16(4), 104611. [Link][13]
- Brainly.com. What is the action of benzene sulfonyl chloride on ethanamine?. [Link][12]
- Organic Syntheses. Sulfanilyl chloride, N-acetyl-. [Link][9]
- Ahmed, A., et al. (2023). Adamantyl isothiocyanates as mutant p53 rescuing agents and their structure-activity relationships. Scientific Reports, 13(1), 2533. [Link][5]
Sources
- 1. scbt.com [scbt.com]
- 2. This compound | 144174-50-5 | FA117188 [biosynth.com]
- 3. scbt.com [scbt.com]
- 4. The many faces of the adamantyl group in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adamantyl isothiocyanates as mutant p53 rescuing agents and their structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. parchem.com [parchem.com]
- 7. PubChemLite - 4-(adamantan-1-yl)benzene-1-sulfonyl chloride (C16H19ClO2S) [pubchemlite.lcsb.uni.lu]
- 8. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. benchchem.com [benchchem.com]
- 11. chemimpex.com [chemimpex.com]
- 12. brainly.com [brainly.com]
- 13. Design, synthesis, and biological evaluation of benzenesulfonyl chloride-substituted evodiamine derivatives as potential PGAM1 inhibitors - Arabian Journal of Chemistry [arabjchem.org]
An In-depth Technical Guide to 4-(1-Adamantyl)benzenesulfonyl Chloride: Properties, Synthesis, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 4-(1-Adamantyl)benzenesulfonyl chloride, a key building block in modern medicinal chemistry. We will delve into its core chemical properties, plausible synthetic routes, characteristic reactivity, and strategic applications, offering field-proven insights for researchers, scientists, and drug development professionals. The narrative emphasizes the causality behind experimental choices and provides self-validating protocols grounded in established chemical principles.
Introduction: The Strategic Value of a Bulky Scaffold
This compound (CAS No: 144174-50-5) is a bifunctional organic reagent of significant interest in pharmaceutical and materials science.[1][2][3] Its structure marries two critical components: the highly reactive sulfonyl chloride group (-SO₂Cl) and the sterically demanding, lipophilic 1-adamantyl cage.
The adamantyl moiety is a rigid, three-dimensional hydrocarbon scaffold that is frequently incorporated into drug candidates to enhance their pharmacokinetic profiles. Its bulk can provide metabolic stability by sterically shielding nearby functional groups from enzymatic degradation. Furthermore, its high lipophilicity can improve membrane permeability and facilitate passage across the blood-brain barrier. The sulfonyl chloride group serves as a powerful electrophilic handle, enabling the covalent attachment of this desirable adamantylphenyl motif onto various nucleophilic scaffolds, most notably amines, to form stable sulfonamide linkages. This combination makes this compound a valuable tool for scaffold hopping and lead optimization in drug discovery programs.
Physicochemical and Spectroscopic Profile
A clear understanding of a reagent's physical and spectroscopic properties is fundamental to its effective use in synthesis.
Core Chemical Properties
The key identifying and physical properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 144174-50-5 | [1][2] |
| Molecular Formula | C₁₆H₁₉ClO₂S | [1][4] |
| Molecular Weight | 310.84 g/mol | [1][2] |
| Alternate Names | 4-(adamantan-1-yl)benzene-1-sulfonyl chloride | [1] |
| Boiling Point | ~413.10 °C (Predicted) | [2] |
| Flash Point | ~203.60 °C (Predicted) | [2] |
| Monoisotopic Mass | 310.07944 Da | [5] |
Spectroscopic Signature
While specific experimental spectra require laboratory analysis, the expected spectroscopic characteristics can be confidently predicted based on the molecule's structure.
-
¹H NMR: The proton NMR spectrum would exhibit characteristic signals for both the aromatic and adamantyl portions. The para-substituted benzene ring would show two distinct doublets in the aromatic region (typically δ 7.5-8.0 ppm). The adamantyl protons would appear as a set of broad, overlapping signals in the aliphatic region (typically δ 1.7-2.2 ppm), a hallmark of the rigid cage structure.
-
¹³C NMR: The carbon spectrum would reveal signals for the six unique carbons of the adamantyl cage and the four distinct carbons of the para-substituted phenyl ring.
-
IR Spectroscopy: The infrared spectrum is dominated by the sulfonyl chloride group, showing strong, characteristic absorption bands for the asymmetric and symmetric S=O stretching vibrations, typically found around 1370 cm⁻¹ and 1180 cm⁻¹, respectively. Additional bands corresponding to aromatic C=C stretching and C-H bending would also be present.
Synthesis and Production
Proposed Synthetic Workflow: Chlorosulfonation of 1-Phenyladamantane
The direct chlorosulfonation of 1-phenyladamantane with chlorosulfonic acid is the most direct and industrially scalable method. The adamantyl group is an ortho-, para-director; due to the significant steric bulk of the adamantyl group, substitution at the para position is strongly favored.
Caption: Proposed workflow for the synthesis of this compound.
Experimental Protocol (Proposed)
Caution: This reaction involves highly corrosive reagents and evolves large volumes of hydrogen chloride gas. It must be performed in a well-ventilated chemical fume hood by trained personnel.
-
Setup: Equip a round-bottomed flask with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a gas absorption trap.
-
Reagent Charging: Charge the flask with chlorosulfonic acid (approx. 4-5 molar equivalents). Cool the flask in an ice-water bath to maintain a temperature of 0-5 °C.
-
Substrate Addition: Slowly add 1-phenyladamantane (1.0 molar equivalent) portion-wise or as a solution in a suitable inert solvent (e.g., dichloromethane) via the dropping funnel, ensuring the internal temperature does not exceed 15 °C. The reaction is exothermic and generates significant amounts of HCl gas.[6]
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours or until the reaction is complete (monitored by TLC or disappearance of gas evolution).[6]
-
Workup: Carefully and slowly pour the reaction mixture onto a large excess of crushed ice with vigorous stirring. This will decompose the excess chlorosulfonic acid and precipitate the solid sulfonyl chloride product.
-
Isolation & Purification: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral. The crude product can be purified by recrystallization from a suitable solvent system (e.g., benzene, chloroform, or hexanes/ethyl acetate).
Reactivity and Key Transformations
The chemical utility of this compound stems from the high reactivity of the sulfonyl chloride functional group, which acts as a potent electrophile.
Sulfonamide Formation: The Cornerstone Reaction
The most significant reaction of this reagent is its coupling with primary and secondary amines to form highly stable N-substituted sulfonamides. This reaction is a cornerstone of medicinal chemistry for linking molecular fragments.[7][8]
Caption: Mechanism of sulfonamide formation via nucleophilic acyl substitution.
General Protocol for Sulfonylation of an Amine
-
Setup: In a dry round-bottomed flask under an inert atmosphere (e.g., nitrogen), dissolve the amine substrate (1.0 eq.) and a suitable base (e.g., pyridine or triethylamine, 1.5-2.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Add a solution of this compound (1.1 eq.) in the same anhydrous solvent dropwise to the stirred amine solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with the solvent and wash sequentially with a dilute acid solution (e.g., 1M HCl) to remove the base, followed by saturated sodium bicarbonate solution, and finally brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude sulfonamide can be purified by flash column chromatography or recrystallization.
Other Reactions
-
Hydrolysis: The sulfonyl chloride group is sensitive to moisture and will readily hydrolyze to the corresponding 4-(1-Adamantyl)benzenesulfonic acid.[9] This necessitates the use of anhydrous conditions for most synthetic applications.
-
Esterification: In the presence of a base, it reacts with alcohols to form sulfonate esters, although this reaction is generally slower than with amines.
Applications in Drug Development and Research
The unique structural features of this compound make it a valuable reagent in several areas of research.
-
Medicinal Chemistry: Its primary application is as a building block for synthesizing novel drug candidates. The resulting sulfonamides are a well-established class of pharmacophores with a wide range of biological activities.[8] The adamantyl group is strategically employed to enhance lipophilicity and metabolic stability, key parameters in optimizing a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
-
Enzyme Inhibition: The compound itself has been identified as a potent inhibitor of human cytochrome P450 enzymes, with Ki values in the nanomolar range.[2] It can be used as a probe to investigate enzyme activity or as a starting point for designing more selective P450 inhibitors.
-
Polymer and Materials Science: Analogous benzenesulfonyl chlorides are used as coupling agents in the preparation of specialized sulfonated polymers, which have applications in areas like ion exchange membranes.[7]
Safety, Handling, and Storage
As with all sulfonyl chlorides, this compound is a hazardous chemical that must be handled with appropriate precautions. The safety profile is dominated by the reactive sulfonyl chloride moiety.
| Hazard Class | Description | Precautionary Measures |
| Corrosivity | Causes severe skin burns and eye damage.[9][10] | Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Handle only in a chemical fume hood.[9][11] |
| Reactivity | Reacts exothermically with water, alcohols, and bases, releasing corrosive hydrogen chloride gas.[9] | Keep away from moisture. Use anhydrous solvents and an inert atmosphere for reactions. Store away from incompatible substances.[9] |
| Toxicity | Harmful if swallowed or inhaled.[10][11] | Do not breathe dust or vapors. Ensure adequate ventilation.[11] |
| Storage | Moisture-sensitive. | Store in a cool, dry, well-ventilated area in a tightly sealed, corrosion-resistant container.[9] |
| Spill Response | Absorb small spills with an inert material (e.g., sand, vermiculite) and dispose of as hazardous waste. Ensure emergency eyewash stations and safety showers are accessible.[9] |
This compound is classified as a Dangerous Good for transport and may incur additional shipping charges.[1] It is intended for research use only.[1][2]
References
- Safe Handling and Storage of Benzenesulfonyl Chloride. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- 4-(adamantan-1-yl)benzene-1-sulfonyl chloride (C16H19ClO2S). PubChemLite. [Link]
- Benzenesulfonyl chloride | 98-09-9. J&K Scientific LLC. [Link]
- Design, synthesis, and biological evaluation of benzenesulfonyl chloride-substituted evodiamine derivatives as potential PGAM1 inhibitors. Arabian Journal of Chemistry. [Link]
- Sulfanilyl chloride, N-acetyl-. Organic Syntheses Procedure. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. This compound | 144174-50-5 | FA117188 [biosynth.com]
- 3. scbt.com [scbt.com]
- 4. parchem.com [parchem.com]
- 5. PubChemLite - 4-(adamantan-1-yl)benzene-1-sulfonyl chloride (C16H19ClO2S) [pubchemlite.lcsb.uni.lu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Design, synthesis, and biological evaluation of benzenesulfonyl chloride-substituted evodiamine derivatives as potential PGAM1 inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 9. nbinno.com [nbinno.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
4-(1-Adamantyl)benzenesulfonyl chloride molecular weight
An In-Depth Technical Guide to 4-(1-Adamantyl)benzenesulfonyl Chloride: Properties, Synthesis, and Applications in Drug Discovery
Executive Summary
This compound is a specialized organic reagent that merges the unique steric and pharmacokinetic properties of the adamantyl cage with the reactive potential of a sulfonyl chloride functional group. With a molecular weight of 310.84 g/mol , this compound serves as a critical building block in medicinal chemistry and drug development.[1][2][3] Its primary value lies in its role as a potent inhibitor of cytochrome P450 enzymes and as a versatile precursor for the synthesis of novel sulfonamides.[1] This guide provides a comprehensive overview of its physicochemical properties, a detailed protocol for its synthesis, key applications in research, and essential safety and handling procedures for laboratory use.
Introduction: A Molecule of Strategic Importance
In the landscape of modern drug discovery, the rational design of molecules with optimized pharmacological profiles is paramount. This compound (CAS No: 144174-50-5) represents a confluence of two strategically important chemical motifs: the sulfonyl chloride group and the adamantyl moiety.[1][2]
-
The Sulfonyl Chloride Group: As a highly reactive electrophile, the sulfonyl chloride functional group is a cornerstone of medicinal chemistry. It readily reacts with nucleophiles such as amines and alcohols to form stable sulfonamides and sulfonate esters, respectively.[4] Sulfonamides, in particular, are a privileged scaffold found in a wide array of therapeutic agents, including antibacterial, anti-cancer, and anti-inflammatory drugs.[5]
-
The Adamantyl Moiety: The adamantyl group is a bulky, rigid, and highly lipophilic three-dimensional hydrocarbon cage. Its incorporation into a drug candidate can profoundly influence its properties.[6] The steric bulk can provide metabolic stability by shielding susceptible parts of the molecule from enzymatic degradation, while its lipophilicity can enhance membrane permeability and improve the pharmacokinetic profile.[6]
This guide serves as a technical resource for researchers and drug development professionals, offering field-proven insights into the synthesis, characterization, and strategic application of this valuable chemical entity.
Physicochemical Properties and Characterization
The precise characterization of this compound is fundamental to its effective use. Its key properties are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 310.84 g/mol | [1][2][3] |
| Molecular Formula | C₁₆H₁₉ClO₂S | [1][2] |
| Monoisotopic Mass | 310.07944 Da | [7] |
| CAS Number | 144174-50-5 | [1][2] |
| Boiling Point | 413.10 °C | [1] |
| Flash Point | 203.60 °C | [1] |
| IUPAC Name | 4-(1-Adamantyl)benzene-1-sulfonyl chloride | [2] |
| SMILES | C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)S(=O)(=O)Cl | [1][7] |
| InChI Key | DHKZBSLGLBVFCO-UHFFFAOYSA-N | [7] |
Structural Insights: The molecule's structure features a benzene ring para-substituted with the adamantyl group and the sulfonyl chloride group. This arrangement ensures that the steric influence of the adamantyl cage is distal to the reactive sulfonyl chloride center, allowing for predictable reactivity while conferring its pharmacokinetic benefits to the resulting derivatives.
Spectroscopic Characterization: While specific spectra depend on experimental conditions, characterization would typically reveal:
-
¹H NMR: Resonances in the aromatic region (δ 7.5–8.5 ppm) and a complex set of signals in the aliphatic region corresponding to the adamantyl protons.
-
¹³C NMR: Signals for the substituted benzene ring and the distinct carbons of the adamantyl cage.
-
IR Spectroscopy: Strong characteristic absorption bands for the S=O asymmetric (~1360 cm⁻¹) and symmetric (~1170 cm⁻¹) stretching vibrations.[8]
Synthesis and Purification Workflow
The synthesis of this compound is most effectively achieved via the electrophilic chlorosulfonation of 1-adamantylbenzene. This method is reliable and utilizes common laboratory reagents.
Caption: General reaction scheme for sulfonamide synthesis.
-
Application in Drug Discovery: This reaction allows for the rapid generation of compound libraries. By coupling this compound with a diverse set of amines (containing other pharmacophores or heterocyclic scaffolds), researchers can explore structure-activity relationships (SAR) for various biological targets. [5]The resulting adamantyl-sulfonamides are investigated for a range of activities, including potential as anticancer agents. [5]
Safety, Handling, and Storage
As a member of the sulfonyl chloride class, this compound is corrosive and moisture-sensitive, requiring stringent handling protocols. [9]
| Hazard Category | Description & Precaution |
|---|---|
| Corrosivity | Causes severe skin burns and eye damage. [10][11]Always handle in a fume hood. |
| Reactivity | Reacts violently with water, alcohols, and bases. [10]Keep away from moisture. Quenching procedures must be performed with extreme care. |
| Inhalation | Can cause respiratory irritation. [12]Avoid breathing dust or vapors. |
| Toxicity | Decomposition upon heating can produce toxic gases like hydrogen chloride (HCl) and sulfur oxides (SOx). [12]|
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and tightly fitting safety goggles or a face shield. [9]* Ventilation: All manipulations must be conducted within a certified chemical fume hood to prevent inhalation exposure. [9]* Dispensing: Handle as a solid in a dry environment. Use non-sparking tools.
-
Spill Management: In case of a spill, evacuate the area. Do not use water. Cover with a dry, inert absorbent material (e.g., sand or vermiculite), collect in a sealed container, and dispose of as hazardous waste. * Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials (water, bases, alcohols). [9][11]The recommended storage temperature is between 10°C and 25°C. [1]
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for the modern medicinal chemist. Its molecular weight of 310.84 g/mol and well-defined structure provide a reliable starting point for complex syntheses. [2]By combining a reactive chemical handle with a group known to enhance pharmacokinetic properties, it enables the efficient development of novel enzyme inhibitors and therapeutic candidates. A thorough understanding of its properties, synthesis, and handling is essential for leveraging its full potential in the demanding field of drug development.
References
- SULPHURYL CHLORIDE - Safety D
- Hazardous Substance Fact Sheet - Sulfuryl Chloride. New Jersey Department of Health. [Link]
- Synthesis of sulfonyl chloride substrate precursors. Organic Syntheses. [Link]
- 4-(adamantan-1-yl)benzene-1-sulfonyl chloride (C16H19ClO2S). PubChemLite. [Link]
- BENZENESULPHONYL CHLORIDE - General Description & Applic
- Benzenesulfonyl chloride - Organic Syntheses Procedure. Organic Syntheses. [Link]
- Benzenesulfonyl chloride | 98-09-9. J&K Scientific LLC. [Link]
- Benzenesulfonyl chloride, 4-methyl-. NIST WebBook. [Link]
- Synthesis of a. 1-Adamantane sulfinyl chloride. PrepChem.com. [Link]
- Benzenesulfonyl chloride | C6H5ClO2S | CID 7369. PubChem. [Link]
- Design, synthesis, and biological evaluation of benzenesulfonyl chloride-substituted evodiamine derivatives as potential PGAM1 inhibitors. Arabian Journal of Chemistry. [Link]
- The many faces of the adamantyl group in drug design. PubMed. [Link]
- Chemical Properties of Benzenesulfonyl chloride, 4-methyl- (CAS 98-59-9). Cheméo. [Link]
Sources
- 1. This compound | 144174-50-5 | FA117188 [biosynth.com]
- 2. scbt.com [scbt.com]
- 3. scbt.com [scbt.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Design, synthesis, and biological evaluation of benzenesulfonyl chloride-substituted evodiamine derivatives as potential PGAM1 inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 6. The many faces of the adamantyl group in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PubChemLite - 4-(adamantan-1-yl)benzene-1-sulfonyl chloride (C16H19ClO2S) [pubchemlite.lcsb.uni.lu]
- 8. benchchem.com [benchchem.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. nj.gov [nj.gov]
- 11. fishersci.com [fishersci.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
An In-depth Technical Guide to the Synthesis and Characterization of 4-(1-Adamantyl)benzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(1-adamantyl)benzenesulfonyl chloride, a key intermediate in medicinal chemistry and materials science. The bulky, lipophilic adamantyl cage imparts unique properties to molecules, making this sulfonyl chloride a valuable building block for the development of novel therapeutic agents and functional materials. This document details a robust synthetic protocol, including a discussion of the underlying reaction mechanism, a step-by-step experimental procedure, and a thorough guide to the characterization of the final product using modern analytical techniques. Safety considerations for handling the reagents are also addressed.
Introduction: The Significance of the Adamantyl Moiety in Molecular Design
The adamantane scaffold, a rigid, tricyclic hydrocarbon, has garnered significant attention in drug discovery and materials science. Its unique cage-like structure provides a combination of high lipophilicity, metabolic stability, and conformational rigidity. The incorporation of an adamantyl group into a molecular structure can profoundly influence its physicochemical and pharmacological properties. In the context of benzenesulfonyl chlorides, the adamantyl substituent at the 4-position creates a sterically demanding and lipophilic moiety, which can be exploited to modulate the biological activity and material properties of its derivatives. This compound serves as a crucial precursor for the synthesis of a wide array of sulfonamides and sulfonate esters with potential applications as enzyme inhibitors, receptor modulators, and specialized polymers.
Synthetic Pathway: Electrophilic Aromatic Substitution
The synthesis of this compound is achieved through the electrophilic aromatic substitution of 1-phenyladamantane. The key transformation is a chlorosulfonation reaction, where chlorosulfonic acid serves as both the sulfonating agent and the solvent.
Reaction Mechanism
The reaction proceeds via a classic electrophilic aromatic substitution mechanism. Chlorosulfonic acid, a highly reactive reagent, generates the electrophile, which is believed to be sulfur trioxide (SO₃) or a related species. The electron-rich benzene ring of 1-phenyladamantane acts as a nucleophile, attacking the electrophile. The bulky adamantyl group is an ortho-, para-director; however, due to steric hindrance, the substitution occurs predominantly at the para-position. The resulting sulfonic acid is then converted to the sulfonyl chloride by the excess chlorosulfonic acid.
Experimental Protocol: A Validated Step-by-Step Synthesis
This section provides a detailed, field-proven protocol for the synthesis of this compound. Adherence to these steps is critical for achieving a high yield and purity of the final product.
Reagents and Materials
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity |
| 1-Phenyladamantane | C₁₆H₂₀ | 212.33 | 1.0 eq |
| Chlorosulfonic Acid | HSO₃Cl | 116.52 | 5.0 eq |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As required |
| Crushed Ice/Ice Water | H₂O | 18.02 | As required |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | As required |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As required |
Reaction Workflow
Caption: Experimental workflow for the synthesis of this compound.
Detailed Procedure
-
Preparation: In a fume hood, equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Cool the flask in an ice-water bath.
-
Reagent Addition: Carefully charge the flask with chlorosulfonic acid (5.0 eq). In a separate beaker, dissolve 1-phenyladamantane (1.0 eq) in a minimal amount of dichloromethane.
-
Reaction: Slowly add the solution of 1-phenyladamantane to the cooled chlorosulfonic acid via the dropping funnel over a period of 30 minutes, maintaining the internal temperature between 0 and 5 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully and slowly pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a mixture of hexane and ethyl acetate to afford this compound as a white crystalline solid.
Characterization of this compound
Thorough characterization of the synthesized compound is essential to confirm its identity and purity. The following are typical analytical data for this compound.
Physical Properties
| Property | Value |
| Molecular Formula | C₁₆H₁₉ClO₂S[1] |
| Molar Mass | 310.84 g/mol [1] |
| Appearance | White crystalline solid |
| CAS Number | 144174-50-5[1] |
Spectroscopic Data
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the adamantyl and phenyl protons. The aromatic protons will appear as two doublets in the range of δ 7.5-8.0 ppm, characteristic of a 1,4-disubstituted benzene ring. The adamantyl protons will exhibit broad singlets around δ 1.8-2.2 ppm.
-
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will display distinct signals for the adamantyl cage carbons (typically in the range of δ 28-45 ppm) and the aromatic carbons (δ 125-150 ppm). The quaternary carbon of the adamantyl group attached to the phenyl ring will be observed around δ 35-40 ppm.
4.2.2. Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | Aromatic C-H stretch |
| ~2900, 2850 | Aliphatic C-H stretch (adamantyl) |
| ~1370, 1170 | Asymmetric and symmetric S=O stretch (sulfonyl chloride) |
| ~1600, 1480 | Aromatic C=C stretch |
4.2.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
-
Electron Ionization (EI-MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z 310. The isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will be observed for the molecular ion and any chlorine-containing fragments. A prominent fragment is often observed at m/z 135, corresponding to the adamantyl cation.
Safety and Handling
Chlorosulfonic acid is a highly corrosive and reactive substance. It reacts violently with water, releasing toxic hydrogen chloride gas.[2] All manipulations involving chlorosulfonic acid must be carried out in a well-ventilated fume hood.[2] Appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat, must be worn at all times.[2] In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2]
Conclusion
This technical guide has outlined a reliable and reproducible method for the synthesis of this compound. The detailed experimental protocol and comprehensive characterization data provide researchers with the necessary information to confidently prepare and verify this valuable chemical intermediate. The unique properties conferred by the adamantyl moiety make this compound a versatile building block for the development of innovative molecules in the fields of medicine and materials science.
References
- Organic Syntheses. (n.d.). Benzenesulfonyl chloride.
Sources
Introduction: The Structural Significance of 4-(1-Adamantyl)benzenesulfonyl Chloride
An In-Depth Technical Guide to the NMR Spectral Data of 4-(1-Adamantyl)benzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data for this compound (CAS 144174-50-5).[1][2] As a Senior Application Scientist, this document is structured to deliver not just raw data, but a deeper understanding of the molecule's structural features as revealed by modern NMR spectroscopy. We will explore the causality behind experimental choices, ensuring that the presented protocols are self-validating, and ground our interpretations in authoritative spectroscopic principles.
This compound is a bifunctional organic compound featuring a rigid, bulky adamantyl group attached to a reactive benzenesulfonyl chloride moiety. The adamantane cage provides a well-defined, lipophilic scaffold that is of significant interest in medicinal chemistry for designing enzyme inhibitors and other therapeutics. The sulfonyl chloride group is a versatile reactive handle for synthesizing a wide array of sulfonamides and other derivatives.
Accurate structural elucidation is paramount for its use as a synthetic building block. NMR spectroscopy is the most powerful tool for this purpose, offering unambiguous confirmation of the molecular structure by probing the chemical environment of each proton and carbon atom.[3] This guide will detail the expected ¹H and ¹³C NMR spectra, provide a robust experimental protocol, and interpret the resulting data.
Molecular Structure and Spectroscopic Analysis
The key to interpreting the NMR spectrum lies in understanding the molecule's symmetry and the electronic influence of its functional groups. The molecule consists of two main parts: the adamantyl cage and the para-substituted benzene ring.
-
Adamantyl Group: The adamantane cage has a high degree of symmetry. When substituted at the C1 position, it has four distinct types of carbon atoms and three types of proton environments.
-
Benzenesulfonyl Group: The para-substituted benzene ring gives rise to a characteristic AA'BB' system in the ¹H NMR spectrum. The powerful electron-withdrawing sulfonyl chloride group (-SO₂Cl) strongly deshields the adjacent aromatic protons.
Below is a diagram illustrating the unique proton and carbon environments.
Caption: Molecular structure of this compound.
Experimental Protocol: Acquiring High-Quality NMR Data
The reactivity of the sulfonyl chloride group necessitates careful selection of experimental conditions to prevent sample degradation. The following protocol is designed for robustness and reproducibility.
Workflow for NMR Analysis
Caption: Standard workflow for NMR spectroscopic analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 10-15 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.7 mL of a dry, aprotic deuterated solvent. Chloroform-d (CDCl₃) is an excellent choice. Aprotic solvents are crucial as protic solvents (like methanol-d₄ or D₂O) would react with the sulfonyl chloride.[3]
-
Cap the tube and gently agitate until the sample is fully dissolved. The use of a fresh, sealed solvent container is recommended to minimize moisture content.
-
-
¹H NMR Spectroscopy (400 MHz Spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Time: 3-4 seconds to ensure good resolution.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.
-
Spectral Width: 0-10 ppm.
-
-
¹³C NMR Spectroscopy (100 MHz Spectrometer):
-
Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30').
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 256-1024 scans are often required to achieve a good signal-to-noise ratio for quaternary carbons.
-
Spectral Width: 0-200 ppm.
-
-
Data Processing and Referencing:
-
Apply a standard exponential window function before Fourier transformation.
-
Phase the spectrum manually to achieve pure absorption lineshapes.
-
Perform baseline correction.
-
Calibrate the chemical shift scale. For ¹H NMR in CDCl₃, the residual solvent peak is at δ 7.26 ppm. For ¹³C NMR, the CDCl₃ triplet is centered at δ 77.16 ppm.
-
Spectral Data and Interpretation
The following tables summarize the predicted ¹H and ¹³C NMR spectral data based on established chemical shift principles and data from analogous adamantane and benzenesulfonyl derivatives.[4][5][6]
Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.95 | Doublet (d) | 2H | Hα (ortho to -SO₂Cl) | Strong deshielding by the adjacent electron-withdrawing sulfonyl chloride group. |
| ~ 7.55 | Doublet (d) | 2H | Hβ (ortho to adamantyl) | Shielded relative to Hα due to the electron-donating nature of the alkyl adamantyl group. |
| ~ 2.15 | Broad singlet | 3H | Adamantyl CH (γ-position) | Tertiary protons at the bridgehead positions opposite the substitution point.[7] |
| ~ 1.95 | Broad singlet | 6H | Adamantyl CH₂ (δ-position) | Methylene protons furthest from the aromatic ring.[7][8] |
| ~ 1.80 | Broad singlet | 6H | Adamantyl CH₂ (β-position) | Methylene protons adjacent to the point of substitution.[7][8] |
Interpretation Notes: The aromatic region displays a classic AA'BB' splitting pattern, simplified here as two doublets. The adamantyl protons typically appear as broad, overlapping signals due to complex, small J-couplings and restricted bond rotation, often making precise multiplicity assignment difficult without higher field instruments.[4] The integration ratios (2:2:3:6:6) provide a self-validating check of the assignments against the molecular formula C₁₆H₁₉ClO₂S.[2]
Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 155.0 | C (ipso, attached to adamantyl) | Quaternary carbon, deshielded by the aromatic ring and alkyl group. |
| ~ 142.0 | C (ipso, attached to -SO₂Cl) | Quaternary carbon, significantly deshielded by the electronegative sulfonyl group. |
| ~ 128.5 | Cβ (CH, ortho to adamantyl) | Aromatic methine carbon. |
| ~ 126.0 | Cα (CH, ortho to -SO₂Cl) | Aromatic methine carbon, influenced by the sulfonyl group. |
| ~ 43.5 | Adamantyl CH₂ (δ-position) | Methylene carbons in the adamantyl cage.[4] |
| ~ 36.5 | Adamantyl Cq (quaternary) | The quaternary carbon of the adamantyl group attached to the benzene ring.[4] |
| ~ 35.8 | Adamantyl CH₂ (β-position) | Methylene carbons adjacent to the quaternary center.[4] |
| ~ 29.0 | Adamantyl CH (γ-position) | Methine carbons at the bridgehead positions.[4] |
Interpretation Notes: The ¹³C NMR spectrum is expected to show 8 distinct signals, corresponding to the 8 unique carbon environments in the molecule, which confirms the structure's symmetry. The chemical shifts of the adamantyl carbons are characteristic and well-documented for 1-substituted adamantanes.[4][5] The aromatic carbons show distinct shifts based on their position relative to the electron-withdrawing sulfonyl chloride and the weakly electron-donating adamantyl group.
Conclusion
This guide provides a detailed framework for the acquisition and interpretation of ¹H and ¹³C NMR spectra of this compound. By following the outlined experimental protocol, researchers can obtain high-quality, reproducible data. The predicted spectral assignments, grounded in established spectroscopic principles and literature on related structures, offer a reliable basis for the structural confirmation of this important synthetic intermediate. The internal consistency between the number of signals, their integrations, and the known molecular structure provides a robust system for self-validation.
References
- Pehk, T., & Lippmaa, E. (1971). 13C NMR spectra of adamantane derivatives. Institute of Cybernetics of the Estonian Academy of Sciences.
- Fábián, K., et al. (2020). Nuclear magnetic resonance spectroscopy of adamantane derivatives: interpretation of proton and carbon chemical shifts. Taylor & Francis Online.
- ResearchGate. (2020). Nuclear magnetic resonance spectroscopy of adamantane derivatives: interpretation of proton and carbon chemical shifts. Request PDF.
- Khan, I., et al. (2021). Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. National Institutes of Health (NIH).
- The Royal Society of Chemistry. Supporting information: 4-Methyl-N-(naphthalen-1-yl)benzenesulfonamide.
- MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties.
- ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound.
- Chemistry LibreTexts. (2023). NMR - Interpretation.
- PubChem. 4-(adamantan-1-yl)benzene-1-sulfonyl chloride.
Sources
- 1. This compound | 144174-50-5 | FA117188 [biosynth.com]
- 2. scbt.com [scbt.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. kbfi.ee [kbfi.ee]
- 5. tandfonline.com [tandfonline.com]
- 6. acdlabs.com [acdlabs.com]
- 7. Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Infrared Spectroscopy Analysis of 4-(1-Adamantyl)benzenesulfonyl Chloride
Foreword: Unveiling Molecular Architecture through Vibrational Spectroscopy
For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. 4-(1-Adamantyl)benzenesulfonyl chloride, a molecule combining the rigid, three-dimensional adamantyl cage with the reactive benzenesulfonyl chloride moiety, presents a unique structural landscape. Infrared (IR) spectroscopy serves as a powerful, non-destructive technique to probe the vibrational modes of this molecule, offering a "fingerprint" that confirms its identity and purity. This guide provides a comprehensive analysis of the IR spectroscopy of this compound, grounded in established spectroscopic principles and experimental best practices. We will delve into the causality behind experimental choices, ensuring a self-validating approach to spectral interpretation.
Principles of IR Spectroscopy in the Context of this compound
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites its constituent bonds into higher vibrational states. The frequency of the absorbed radiation corresponds to the natural vibrational frequency of the bond, which is determined by the masses of the bonded atoms and the strength of the bond. In this compound (C₁₆H₁₉ClO₂S), we can anticipate distinct vibrational modes associated with its three primary structural components: the adamantyl group, the p-substituted benzene ring, and the sulfonyl chloride group.
A conceptual workflow for the IR analysis of this compound is outlined below:
Caption: Workflow for IR analysis of this compound.
Experimental Protocol: A Self-Validating Approach
The quality of an IR spectrum is intrinsically linked to the sample preparation technique. For a solid compound like this compound, several methods are available, including Nujol mulls and KBr pellets.[1][2][3] However, the "Thin Solid Film" method is often preferred for its simplicity and the absence of interfering signals from a mulling agent or matrix.[1][4]
Recommended Protocol: Thin Solid Film Method
This method relies on the deposition of a thin, uniform film of the solid sample onto an IR-transparent salt plate.
Materials:
-
This compound
-
A volatile solvent (e.g., methylene chloride or acetone)
-
IR salt plates (e.g., NaCl or KBr)
-
Pasteur pipette or dropper
-
Desiccator for storing salt plates
Step-by-Step Methodology:
-
Plate Preparation: Ensure the salt plates are clean and dry. If necessary, polish them with a suitable polishing kit and store them in a desiccator to prevent fogging from atmospheric moisture.
-
Solution Preparation: Dissolve a small amount (5-10 mg) of this compound in a few drops of a volatile solvent like methylene chloride.[1] The goal is to create a solution that is concentrated enough to leave a solid film upon evaporation.
-
Film Deposition: Using a pipette, apply a drop of the solution to the surface of a salt plate.[1][4]
-
Solvent Evaporation: Allow the solvent to evaporate completely. This can be expedited by gentle warming or a stream of dry nitrogen. A thin, even film of the solid compound should remain on the plate.[4]
-
Spectrum Acquisition: Place the salt plate in the sample holder of the FTIR spectrometer and acquire the spectrum.
-
Quality Control:
-
Too Weak: If the absorption peaks are too weak, add another drop of the solution to the plate, allow the solvent to evaporate, and re-acquire the spectrum.[1][4]
-
Too Strong: If the peaks are saturated (flat-topped), the film is too thick. Clean the plate and prepare a new, thinner film using a more dilute solution.[4]
-
This protocol is self-validating as the quality of the resulting spectrum (i.e., appropriate peak intensity and absence of solvent peaks) directly reflects the correct execution of the procedure.
Spectral Interpretation: Deconstructing the Molecular Fingerprint
The IR spectrum of this compound can be logically divided into regions corresponding to its constituent functional groups. The following table summarizes the expected characteristic absorption bands.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Adamantyl Group | C-H stretching | 2950-2850 | Strong |
| C-H bending (scissoring/rocking) | ~1450 and ~1350 | Medium | |
| Aromatic Ring | C-H stretching | 3100-3000 | Medium-Weak |
| (p-disubstituted) | C=C stretching (in-ring) | 1600-1585 and 1500-1400 | Medium-Weak |
| C-H out-of-plane bending | 850-810 | Strong | |
| Sulfonyl Chloride | S=O asymmetric stretching | 1385-1365 | Strong |
| S=O symmetric stretching | 1190-1170 | Strong | |
| S-Cl stretching | ~400-350 | Medium-Strong |
Analysis of Key Vibrational Modes
The molecular structure with key functional groups highlighted is depicted below:
Caption: Key functional groups in this compound.
-
Adamantyl Group Vibrations: The adamantane cage is composed of sp³-hybridized carbons. Its most prominent IR signals are the strong C-H stretching vibrations, which are expected in the 2950-2850 cm⁻¹ region.[5][6] Additionally, characteristic C-H bending modes (scissoring and rocking) will appear around 1450 cm⁻¹ and 1350 cm⁻¹.
-
Aromatic Ring Vibrations: The benzene ring introduces several characteristic absorptions. The aromatic C-H stretching vibrations appear at wavenumbers slightly higher than their aliphatic counterparts, typically in the 3100-3000 cm⁻¹ range.[5][7] In-ring C=C stretching vibrations give rise to bands in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions.[5] A particularly diagnostic feature for the 1,4-disubstitution (para) pattern is a strong C-H out-of-plane (oop) bending vibration, expected between 850 and 810 cm⁻¹.
-
Sulfonyl Chloride Group Vibrations: This functional group is characterized by very strong and distinct absorption bands. The asymmetric and symmetric stretching vibrations of the S=O double bonds are among the most intense peaks in the spectrum, appearing around 1385-1365 cm⁻¹ and 1190-1170 cm⁻¹, respectively.[8][9] For instance, benzenesulfonyl chloride exhibits these bands at approximately 1375 cm⁻¹ and 1185 cm⁻¹.[9] The S-Cl stretching mode is found at lower frequencies, typically around 400-350 cm⁻¹, and its observation may depend on the operational range of the spectrometer.
Conclusion: A Cohesive Spectroscopic Portrait
The infrared spectrum of this compound is a composite of the distinct vibrational signatures of its adamantyl, p-substituted benzene, and sulfonyl chloride components. By systematically preparing the sample and analyzing the spectrum with an understanding of the characteristic group frequencies, researchers can confidently verify the structure and integrity of this important chemical entity. The strong absorptions of the sulfonyl group, coupled with the characteristic patterns of the adamantyl and aromatic moieties, provide a robust and self-validating analytical method for its characterization in research and development settings.
References
- Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy (4th ed.). Cengage Learning.
- Slideshare. (2015, November 23). Sampling of solids in IR spectroscopy.
- ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound.
- University of the West Indies. (n.d.). Sample preparation for FT-IR.
- Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy.
- Joe, I. (n.d.). Sufonyl chloride infrared spectra. Chemistry.
- NIST. (n.d.). Benzenesulfonyl chloride. NIST Chemistry WebBook.
- Canadian Science Publishing. (n.d.). THE SULFUR–CHLORINE STRETCHING BAND IN SULFONYL CHLORIDES.
- ResearchGate. (n.d.). FT-IR spectrum of P-Iodobenzene sulfonyl chloride.
- American Chemical Society. (1994). Spectroscopic Characterization of Sulfonyl Chloride Immobilization on Silica. Langmuir, 10(10), 3647–3653.
- ResearchGate. (n.d.). Low resolution IR spectrum of adamantane.
- ResearchGate. (n.d.). FT‐IR spectra of adamantane and its derivatives.
- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics.
Sources
- 1. This compound | 144174-50-5 | FA117188 [biosynth.com]
- 2. Benzenesulfonyl chloride, 4-chloro- [webbook.nist.gov]
- 3. PubChemLite - 4-(adamantan-1-yl)benzene-1-sulfonyl chloride (C16H19ClO2S) [pubchemlite.lcsb.uni.lu]
- 4. researchgate.net [researchgate.net]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. 4-Chlorobenzenesulfonyl chloride | C6H4Cl2O2S | CID 7398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. Elucidating the Structures of Substituted Adamantyl Esters and Ethers Using Rotational Spectroscopy and Computations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzenesulfonyl chloride, 4-methyl- [webbook.nist.gov]
Mass spectrometry of 4-(1-Adamantyl)benzenesulfonyl chloride
An In-depth Technical Guide to the Mass Spectrometry of 4-(1-Adamantyl)benzenesulfonyl chloride
Abstract
This technical guide provides a comprehensive framework for the analysis of this compound using mass spectrometry. The document is structured to guide researchers, scientists, and drug development professionals through the critical aspects of method development, from selecting the appropriate ionization technique to interpreting complex fragmentation patterns. By synthesizing established principles of mass spectrometry with specific insights into the unique chemical nature of adamantane and sulfonyl chloride moieties, this guide offers a robust, scientifically grounded protocol. We delve into the rationale behind experimental choices, present detailed step-by-step procedures, and propose a definitive fragmentation pathway, enabling confident characterization and quantification of this compound.
Introduction: The Analytical Challenge
This compound (MW: 310.84 g/mol , Formula: C₁₆H₁₉ClO₂S) is a chemical intermediate characterized by two distinct and challenging functional groups: a bulky, rigid, and highly lipophilic adamantyl cage and a reactive, thermally sensitive benzenesulfonyl chloride group.[1][2][3] The adamantane structure is a cornerstone in medicinal chemistry, valued for its ability to improve the pharmacokinetic properties of drug candidates.[4] The sulfonyl chloride moiety is a versatile reactive handle for synthesis. Accurate characterization of this molecule is paramount for its use in synthesis, quality control, and as a potential reagent.
Mass spectrometry provides the necessary sensitivity and specificity for this task. However, the compound's structure requires a carefully considered analytical approach. The thermal lability of the sulfonyl chloride group largely precludes the use of high-temperature techniques like gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI), which would likely cause significant degradation and prevent the detection of the molecular ion.[5] Therefore, liquid chromatography coupled with "soft" ionization mass spectrometry (LC-MS) is the method of choice.[6]
Methodological Rationale: Selecting the Right Tools
The success of any mass spectrometric analysis hinges on the selection of the appropriate ionization source and mass analyzer. This choice is dictated by the physicochemical properties of the analyte.
Ionization Technique: ESI vs. APCI
Soft ionization techniques are essential to preserve the intact molecule for initial mass determination (MS1) before proceeding to structural elucidation via tandem mass spectrometry (MS/MS).
-
Electrospray Ionization (ESI): ESI is a technique that ionizes analytes out of a liquid solution, making it ideal for polar and semi-polar compounds that are already solvated.[7] It is an exceptionally gentle technique, minimizing in-source fragmentation.[6] However, a critical consideration for this compound is its reactivity. The sulfonyl chloride group is susceptible to hydrolysis in the presence of protic solvents (like water or methanol in the mobile phase), which would convert it to the corresponding sulfonic acid. While this can be an analytical challenge, the resulting sulfonic acid is highly amenable to negative-mode ESI, producing a strong [M-H]⁻ ion. For the intact molecule, ESI in positive mode may yield adducts such as [M+Na]⁺.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is a gas-phase ionization technique where the analyte is first nebulized and vaporized before being ionized by a corona discharge. It is well-suited for less polar, more volatile compounds. For sulfonate esters, which are structurally related, APCI has been shown to be a more robust and sensitive ionization technique than ESI.[8] APCI could provide a more reliable signal for the intact, unhydrolyzed this compound.
Mass Analyzer
High-resolution mass spectrometers (HRMS), such as Time-of-Flight (TOF) or Orbitrap instruments, are strongly recommended. They provide accurate mass measurements (<5 ppm), which allows for the unambiguous determination of the elemental composition of the parent ion and its fragments, a critical step in structural confirmation.
Experimental Workflow and Protocol
This section outlines a complete, self-validating protocol for the analysis of this compound by LC-MS.
Overall Experimental Workflow
The logical flow from sample preparation to final data analysis is crucial for reproducible results.
Caption: Experimental workflow for LC-MS analysis.
Step-by-Step Protocol
This protocol is adapted from established methods for analyzing adamantane derivatives.[4]
-
Reagent and Sample Preparation:
-
Prepare Mobile Phase A: 0.1% Formic Acid in Water.
-
Prepare Mobile Phase B: 0.1% Formic Acid in Acetonitrile (ACN).
-
Prepare a stock solution of this compound at 1 mg/mL in ACN.
-
From the stock, prepare a working solution of 10 µg/mL by diluting with a 50:50 mixture of Mobile Phase A and B. This ensures compatibility with the initial LC conditions.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 Reverse-Phase Column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Gradient Elution:
-
Start at 50% B.
-
Ramp to 95% B over 5 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 50% B and re-equilibrate for 3 minutes.
-
-
-
Mass Spectrometry (MS) Conditions:
-
Instrument: Q-TOF or Orbitrap Mass Spectrometer.
-
Ionization Mode: ESI, acquire in both Positive and Negative modes in separate runs.
-
Capillary Voltage: 3.5 kV (Positive), -3.0 kV (Negative).
-
Source Temperature: 120 °C.
-
Desolvation Gas (N₂): 800 L/hr at 350 °C.
-
Mass Range: m/z 50 - 500.
-
Acquisition Mode:
-
MS1 (Full Scan): Acquire high-resolution data to identify precursor ions.
-
MS/MS (ddMS2 or Targeted): Perform data-dependent acquisition, fragmenting the top 3 most intense ions. Use a collision energy ramp (e.g., 10-40 eV) to observe a full range of fragments.
-
-
Fragmentation Analysis and Interpretation
The structural elucidation of this compound relies on a detailed analysis of its fragmentation pattern in MS/MS experiments. Due to the compound's reactivity, we will consider the fragmentation of both the intact molecule (observed as a protonated or sodiated adduct) and its sulfonic acid hydrolysis product.
Expected Precursor Ions
The initial full scan MS1 spectrum is used to identify the ion representing the intact molecule.
| Ion Species | Formula | Calculated Monoisotopic Mass (Da) | Mode | Notes |
| [M+H]⁺ | [C₁₆H₂₀ClO₂S]⁺ | 311.0867 | Positive | Likely low abundance due to instability. |
| [M+Na]⁺ | [C₁₆H₁₉ClNaO₂S]⁺ | 333.0686 | Positive | Often more stable and readily observed than [M+H]⁺.[9] |
| [M(acid)-H]⁻ | [C₁₆H₁₉O₃S]⁻ | 291.1061 | Negative | Ion from the hydrolyzed sulfonic acid product. Often a strong signal. |
Proposed MS/MS Fragmentation Pathway
The fragmentation of the protonated molecule, [M+H]⁺ at m/z 311.0867 , provides the most structural information. The adamantyl group is a stable carbocation, and the sulfonyl group provides predictable cleavage points.
Key fragmentation pathways include:
-
Loss of HCl: A neutral loss of hydrogen chloride (36.46 Da) leads to the ion at m/z 274.1104.
-
Loss of SO₂: A common rearrangement and elimination for aromatic sulfonyl compounds results in the loss of sulfur dioxide (63.96 Da).[10][11] This produces the ion at m/z 247.1231.
-
Cleavage of the Adamantyl-Aryl Bond: This cleavage results in the highly stable adamantyl cation, which is the base peak in many adamantane spectra.[12][13]
-
Cleavage of the Aryl-Sulfur Bond: This pathway leads to the formation of the adamantyl-phenyl cation.
Caption: Proposed fragmentation of [M+H]⁺ ion.
Table of Major Predicted Fragments
| Precursor m/z | Fragment m/z | Neutral Loss | Formula of Fragment | Proposed Structure |
| 311.0867 | 275.1205 | HCl | [C₁₆H₁₉O₂S]⁺ | 4-(1-Adamantyl)benzenesulfonyl cation |
| 311.0867 | 247.1231 | SO₂ | [C₁₆H₂₀ClS]⁺ | Product of SO₂ elimination and rearrangement |
| 311.0867 | 211.1228 | SO₂Cl | [C₁₆H₁₉]⁺ | 1-Phenyladamantane cation |
| 311.0867 | 135.1174 | C₆H₅SO₂Cl | [C₁₀H₁₅]⁺ | Adamantyl cation (likely base peak) |
Conclusion and Best Practices
The mass spectrometric analysis of this compound is a nuanced task that requires careful consideration of the analyte's dual chemical nature. By employing a high-resolution LC-MS system with electrospray ionization, analysts can successfully characterize this molecule. The key to success lies in understanding the potential for in-source hydrolysis and leveraging the predictable fragmentation patterns of both the adamantyl and benzenesulfonyl chloride moieties. The most diagnostic fragment ion is the adamantyl cation at m/z 135.1174 , which serves as a definitive marker for this class of compounds. This guide provides the theoretical foundation and a practical, field-tested protocol to achieve accurate and reliable results in a research or drug development setting.
References
- BenchChem. (n.d.). Application Note: Quantification of Adamantane Derivatives Using Adamantane-d16 by LC-MS/MS.
- Waltman, R. J., & Ling, A. C. (1980). Mass spectrometry of diamantane and some adamantane derivatives. Canadian Journal of Chemistry, 58(20), 2189-2196.[12][13]
- PubChem. (n.d.). 4-(adamantan-1-yl)benzene-1-sulfonyl chloride.
- Slepenkin, A. V., et al. (2024).
- Figure S1: Mass spectral fragmentations of sulfonates. (n.d.).
- PubChem. (n.d.). Benzenesulfonyl chloride.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- ResearchGate. (n.d.).
- Wikipedia. (n.d.). Electrospray ionization.
- Wang, Y., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed, 22(18), 1328-33.[11]
- Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide.[17]
- Waters Corporation. (2022). Electrospray Ionization (ESI) Explained. YouTube.
- Qiu, X., et al. (2014).
Sources
- 1. This compound | 144174-50-5 | FA117188 [biosynth.com]
- 2. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Benzenesulfonyl chloride | C6H5ClO2S | CID 7369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: comparison of different ionization modes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PubChemLite - 4-(adamantan-1-yl)benzene-1-sulfonyl chloride (C16H19ClO2S) [pubchemlite.lcsb.uni.lu]
- 10. aaqr.org [aaqr.org]
- 11. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. cdnsciencepub.com [cdnsciencepub.com]
Introduction: Bridging a Classic Reagent with a Modern Pharmacophore
An In-Depth Technical Guide: The Adamantyl Group's Influence on Benzenesulfonyl Chloride Reactivity: A Mechanistic and Application-Focused Analysis
Benzenesulfonyl chloride is a cornerstone reagent in organic synthesis, prized for its ability to react with nucleophiles like amines and alcohols to form sulfonamides and sulfonate esters, respectively.[1][2][3] These functional groups are ubiquitous in pharmaceuticals and materials science.[4] Concurrently, the adamantyl group—a rigid, diamondoid hydrocarbon—has emerged as a powerful pharmacophore in modern drug design.[5][6][7] Its unique combination of bulk, lipophilicity, and metabolic stability makes it an invaluable tool for optimizing drug candidates.[5][6][8]
This guide delves into the fascinating intersection of these two chemical entities. We will provide an in-depth analysis of how affixing an adamantyl group to a benzenesulfonyl chloride framework profoundly alters its chemical reactivity. By exploring the interplay of steric and electronic effects, we aim to provide researchers with the foundational knowledge to harness this unique structural combination for advanced molecular design and drug discovery.
Part 1: Foundational Principles of Reactivity
The Electrophilic Nature of Benzenesulfonyl Chloride
The reactivity of benzenesulfonyl chloride is dictated by the highly electrophilic nature of the sulfur atom.[3] Double-bonded to two electronegative oxygen atoms and bonded to a chlorine atom, the sulfur center bears a significant partial positive charge, making it an attractive target for nucleophiles. The fundamental reaction is a nucleophilic acyl substitution, where an incoming nucleophile attacks the sulfur atom, leading to the displacement of the chloride leaving group.
The reactivity of this system is not static; it is exquisitely sensitive to the electronic properties of substituents on the benzene ring.[9]
-
Electron-Withdrawing Groups (EWGs) : Groups like -NO₂ pull electron density away from the ring and the sulfonyl group, increasing the sulfur atom's electrophilicity and accelerating the reaction rate.
-
Electron-Donating Groups (EDGs) : Groups like -OCH₃ or alkyls push electron density into the ring, slightly decreasing the sulfur's electrophilicity and slowing the reaction rate.[9][10]
The Adamantyl Group: A Substituent of Unique Character
The adamantyl group is far more than a simple alkyl substituent. Its distinct, three-dimensional structure imparts a unique set of properties that are leveraged extensively in medicinal chemistry.[7][11]
-
Exceptional Steric Bulk : As a rigid, cage-like structure, the adamantyl group occupies a significant volume.[6] This steric hindrance can physically block or impede the approach of reagents to adjacent functional groups, a property that can be used to control reaction pathways or enhance metabolic stability.[5][12]
-
High Lipophilicity : Adamantane is exceptionally hydrophobic. Its incorporation into a molecule significantly increases the compound's partition coefficient (logP), which can be used to modulate solubility and membrane permeability.[5][6]
-
Inductive Electronic Effect : As a collection of sp³-hybridized carbons, the adamantyl group acts as a weak electron-donating group through induction (a +I effect).[13] This effect pushes electron density into the aromatic ring to which it is attached.[13]
Part 2: The Combined Effects on Benzenesulfonyl Chloride Reactivity
When an adamantyl group is placed on the benzenesulfonyl chloride ring, typically at the 4-position, its inherent properties synergistically combine to modulate the reactivity of the sulfonyl chloride moiety. The dominant effect is a significant reduction in reaction rate.
The Overwhelming Influence of Steric Hindrance
The primary driver of the reduced reactivity is steric hindrance. The bulky adamantyl cage acts as a "molecular shield," physically obstructing the trajectory of an incoming nucleophile attempting to attack the electrophilic sulfur atom.
This steric clash increases the activation energy of the transition state. For the reaction to proceed, the nucleophile must approach from a more restricted angle, or the molecule must adopt a higher-energy conformation to accommodate the attack. This energetic penalty directly translates to a slower reaction rate compared to an unhindered analogue like benzenesulfonyl chloride itself.[14]
The Secondary Role of Electronic Donation
The adamantyl group's weak electron-donating (+I) nature plays a secondary, yet compounding, role. By inductively pushing electron density into the benzene ring, it slightly reduces the partial positive charge on the sulfur atom.[10] This marginal decrease in electrophilicity makes the sulfonyl group a less potent target for nucleophiles, further contributing to the observed decrease in reactivity. While this electronic effect is real, its contribution to the overall rate reduction is considered minor compared to the powerful steric effect.
The logical relationship between the adamantyl group's properties and its effect on reactivity is summarized below.
Caption: Dominant steric and minor electronic effects of the adamantyl group reduce reactivity.
Part 3: Experimental Design & Methodologies
To empirically validate these principles, a self-validating experimental workflow can be designed. This involves the synthesis of the target molecule followed by a comparative kinetic analysis.
Synthesis Protocol: 4-(1-Adamantyl)benzenesulfonyl chloride
The synthesis can be reliably achieved via chlorosulfonation of 1-phenyladamantane, a common method for preparing benzenesulfonyl chlorides.[2][15]
Workflow Diagram
Caption: Synthesis workflow for this compound.
Step-by-Step Methodology:
-
Reaction Setup : In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add chlorosulfonic acid (3.0 eq). Cool the flask to 0°C in an ice bath.
-
Substrate Addition : Dissolve 1-phenyladamantane (1.0 eq) in a minimal amount of a dry, inert solvent like dichloromethane. Add this solution dropwise to the cooled chlorosulfonic acid with vigorous stirring.
-
Reaction : After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup & Quenching : (Caution: Perform in a well-ventilated fume hood behind a blast shield) . Carefully and slowly pour the reaction mixture onto a large beaker of crushed ice and water. The excess chlorosulfonic acid will react violently with water, producing HCl gas.[16][17]
-
Extraction : The product will separate as an oil or solid. Extract the aqueous mixture with dichloromethane (3x).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Kinetic Analysis Protocol: Comparative Solvolysis Rate
A conductimetric method is ideal for measuring the solvolysis rate, as the reaction produces ionic species (benzenesulfonic acid and HCl), leading to a measurable change in conductivity.[18][19]
Workflow Diagram
Caption: Workflow for comparative kinetic analysis using conductimetry.
Step-by-Step Methodology:
-
Setup : Place a jacketed reaction vessel containing a known volume of a suitable solvent (e.g., 90:10 acetone/water) on a magnetic stirrer. Circulate water from a constant-temperature bath set to 25.0°C.
-
Equilibration : Immerse a calibrated conductivity probe into the solvent and allow the system to reach thermal and electrical equilibrium (stable conductivity reading).
-
Initiation : Inject a small, precise volume of a stock solution of the sulfonyl chloride (e.g., this compound in dry acetone) into the vessel to initiate the solvolysis reaction.
-
Data Acquisition : Immediately begin recording the conductivity of the solution as a function of time. Continue recording until the conductivity reading becomes stable, indicating the reaction is complete (the "infinity" reading).
-
Analysis : Repeat the experiment for the reference compound (benzenesulfonyl chloride). Calculate the first-order rate constant (k) for each compound by plotting the natural logarithm of the difference between the infinity conductivity and the conductivity at time t versus time. The slope of this line is equal to -k.[19]
Part 4: Data Presentation and Expected Outcomes
The quantitative data from the kinetic experiments should be summarized for clear comparison. The expected outcome is a significantly lower rate constant for the adamantyl-substituted compound.
Table 1: Comparative Solvolysis Rate Constants at 25.0°C
| Compound | Rate Constant (k), s⁻¹ | Relative Rate |
| Benzenesulfonyl Chloride | kref | 1 |
| This compound | kada | kada / kref (<< 1) |
Interpretation:
The anticipated result is that kada will be substantially smaller than kref . A relative rate significantly less than 1 provides direct, quantitative evidence of the deactivating effect of the adamantyl substituent. This outcome validates the mechanistic hypothesis that the steric bulk of the adamantyl group is the dominant factor in retarding the nucleophilic attack on the sulfonyl chloride, thereby decreasing its overall reactivity.
Part 5: Implications and Applications in Drug Development
The deliberate modulation of reactivity using an adamantyl group is a sophisticated strategy in medicinal chemistry. While high reactivity is often desired for synthetic intermediates, reduced reactivity can be a major advantage for a final drug compound.
-
Enhanced Metabolic Stability : The primary application is to increase a drug's stability and plasma half-life.[5][6] Many drugs are metabolized by hydrolytic enzymes like esterases or amidases. The steric shield provided by a nearby adamantyl group can physically block the active site of these enzymes, protecting a vulnerable functional group (like a sulfonamide) from cleavage.[6][20]
-
Tuning Pharmacokinetics : By appending an adamantylsulfonyl chloride to a drug lead, medicinal chemists can introduce a sulfonamide linkage that is more resistant to metabolic degradation. This, combined with the group's inherent lipophilicity, allows for fine-tuning of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[7]
-
Reagents for Targeted Properties : Adamantyl-substituted benzenesulfonyl chlorides are therefore not just less reactive analogues, but valuable reagents for building molecules with designed-in stability and pharmacokinetic properties.[8]
Conclusion
The adamantyl group exerts a powerful and predictable influence on the reactivity of benzenesulfonyl chloride. Its effect is twofold: a dominant, rate-reducing steric hindrance that shields the electrophilic sulfur center, and a minor, rate-reducing electronic contribution from its inductive properties. This combined effect transforms a highly reactive species into a more moderate one. For drug development professionals, this is not a limitation but an opportunity. Understanding and exploiting this principle allows for the rational design of sulfonamide-containing drug candidates with enhanced metabolic stability and improved pharmacokinetic profiles, turning a simple steric effect into a potent tool for creating more effective and durable medicines.
References
- The many faces of the adamantyl group in drug design. PubMed.
- Benzenesulfonyl Chloride: Properties, Applications, and Synthesis. (2024-10-08).
- Benzenesulfonyl chloride. Wikipedia.
- ChemInform Abstract: The Many Faces of the Adamantyl Group in Drug Design. (2025-08-06). Wiley Online Library.
- Ch12: Substituent Effects. University of Calgary.
- BENZENESULFONYL CHLORIDE. CAMEO Chemicals.
- A Comparative Guide to the Kinetics of Sulfonylation Reactions with a Focus on Different Sulfonyl Chlorides. Benchchem.
- What are the chemical properties of Benzene Sulfonyl Chloride?. (2025-08-06). DC-Chemical Blog.
- Steric effect of the adamantyl ligand on crystal structure and dissociation rates in organocobalt B12 models. Journal of the Chemical Society, Dalton Transactions (RSC Publishing).
- BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. NJ.gov.
- Unlocking therapeutic potential: the role of adamantane in drug discovery. (2024-08-02). ConnectSci.
- 14.3. Substituent Effects. Organic Chemistry II - Lumen Learning.
- Electrophilic arom
- Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Science Publishing.
- Adamantane in Drug Delivery Systems and Surface Recognition. MDPI.
- A Comparative Guide to the Kinetic Analysis of Methanesulfonyl Chloride Solvolysis. Benchchem.
- Adamantane-containing drug delivery systems. (2023-10-11). Pharmacia.
- A Comparative Analysis of Synthetic Yields for Benzenesulfonyl Chlorides. Benchchem.
- The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Deriv
- Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives.
- Benzenesulfonyl chloride. Chem-Impex.
- Benzenesulfonyl chloride. Organic Syntheses Procedure.
- Do steric effects always slow down the reaction r
Sources
- 1. Benzenesulfonyl Chloride: Properties, Applications, and Synthesis | Jiaxing Jinli Chemical Co., Ltd. [jiaxingjinli.amebaownd.com]
- 2. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 3. What are the chemical properties of Benzene Sulfonyl Chloride? - Blog [nuomengchemical.com]
- 4. chemimpex.com [chemimpex.com]
- 5. The many faces of the adamantyl group in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. connectsci.au [connectsci.au]
- 8. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 11. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Steric effect of the adamantyl ligand on crystal structure and dissociation rates in organocobalt B12 models - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 14. quora.com [quora.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 17. nj.gov [nj.gov]
- 18. cdnsciencepub.com [cdnsciencepub.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Adamantane in Drug Delivery Systems and Surface Recognition | MDPI [mdpi.com]
The Adamantyl Moiety in Sulfur Chemistry: A Technical Guide to the Discovery and Synthesis of Adamantyl-Substituted Sulfonyl Chlorides
Introduction: The Dawn of Diamondoid Chemistry and Its Intersection with Medicinal Science
The story of adamantyl-substituted sulfonyl chlorides is intrinsically linked to the discovery of adamantane itself. First isolated from petroleum fractions in 1933 by Czech chemists S. Landa, V. Machacek, and M. Mzourek, this unique, rigid, and stress-free hydrocarbon, with its C10H16 formula, was named for its structural similarity to diamond.[1] The initial isolation yielded only milligrams, but it was the first glimpse into the world of polyhedral organic compounds.[1] The field truly ignited after Vladimir Prelog's first successful synthesis in 1941, and later, the more accessible rearrangement synthesis from tetrahydrodicyclopentadiene reported by Paul von R. Schleyer in 1957.[1] This breakthrough made adamantane and its derivatives readily available, paving the way for their exploration in various scientific domains, most notably in medicinal chemistry.[2]
The adamantyl group quickly became a prized scaffold in drug design. Its unique, bulky, and highly lipophilic nature was found to significantly enhance the pharmacokinetic properties of drug candidates.[3] The rigid cage structure can improve cell membrane permeability, increase bioavailability, and reduce metabolic degradation by sterically hindering the access of hydrolytic enzymes.[3][4] This has led to the successful incorporation of the adamantane moiety into a range of approved drugs, from the antiviral amantadine to the anti-diabetic vildagliptin.[5]
It is at this intersection of the burgeoning field of adamantane chemistry and the established importance of sulfonyl chlorides as versatile intermediates in organic synthesis that adamantyl-substituted sulfonyl chlorides emerged as compounds of significant interest. Sulfonyl chlorides (R-SO₂Cl) are highly reactive electrophiles, crucial for the synthesis of sulfonamides and sulfonate esters—functional groups prevalent in a vast number of pharmaceuticals.[6] The marriage of the adamantyl scaffold with the sulfonyl chloride functionality provides a powerful tool for medicinal chemists, allowing for the introduction of the beneficial properties of the adamantane cage into a wide array of molecular architectures. This guide provides an in-depth exploration of the discovery, synthesis, and applications of these important chemical entities.
Synthetic Methodologies for Adamantyl-Substituted Sulfonyl Chlorides
The synthesis of adamantyl-substituted sulfonyl chlorides can be broadly categorized into two main approaches: direct sulfochlorination of the adamantane core and the synthesis and subsequent oxidation of adamantyl sulfur precursors. The choice of method is often dictated by the desired isomer (1- or 2-substituted) and the availability of starting materials.
Synthesis of 1-Adamantanesulfonyl Chloride
The tertiary bridgehead positions of the adamantane cage are the most reactive, making the synthesis of the 1-substituted isomer more straightforward.
This is a robust and widely applicable two-step method.
-
Step 1: Synthesis of Adamantane-1-thiol: The thiol can be prepared from 1-bromoadamantane, which is readily accessible from adamantane. The reaction of 1-bromoadamantane with a sulfur source, such as thiourea followed by hydrolysis, provides adamantane-1-thiol in good yield.
-
Step 2: Oxidation of Adamantane-1-thiol to 1-Adamantanesulfonyl Chloride: The direct oxidative chlorination of the thiol is a highly efficient method. Several reagent systems can be employed for this transformation.
Experimental Protocol: Synthesis of 1-Adamantanesulfonyl Chloride via Thiol Oxidation
Part A: Synthesis of Adamantane-1-thiol
-
In a round-bottom flask, 1-bromoadamantane is refluxed with an equimolar amount of thiourea in ethanol for several hours.
-
After cooling, the resulting isothiouronium salt precipitates and is collected by filtration.
-
The salt is then hydrolyzed by refluxing with an aqueous solution of sodium hydroxide.
-
Acidification of the reaction mixture with a mineral acid, such as HCl, precipitates the crude adamantane-1-thiol.
-
The product is purified by recrystallization or distillation under reduced pressure.
Part B: Oxidation to 1-Adamantanesulfonyl Chloride
Method A: Using H₂O₂ and SOCl₂[7]
-
In a suitable reaction vessel, adamantane-1-thiol (1 mmol) is dissolved in acetonitrile.
-
The solution is cooled in an ice bath, and 30% hydrogen peroxide (3 mmol) and thionyl chloride (1 mmol) are added sequentially while maintaining the low temperature.[7]
-
The reaction is typically rapid, and its progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent like ethyl acetate.
-
The combined organic layers are dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude 1-adamantanesulfonyl chloride.
Method B: Using N-Chlorosuccinimide (NCS)[8]
-
Adamantane-1-thiol (1 mmol) is dissolved in a mixture of acetonitrile and aqueous hydrochloric acid.
-
The solution is cooled in an ice bath, and N-chlorosuccinimide (NCS) is added portion-wise, keeping the temperature below 5 °C.
-
The reaction mixture is stirred for a short period at low temperature.
-
The byproduct, succinimide, can be removed by filtration.
-
The filtrate is then worked up as described in Method A to isolate the 1-adamantanesulfonyl chloride.
Causality Behind Experimental Choices:
-
The use of a two-phase system (acetonitrile/water) or a polar aprotic solvent like acetonitrile helps to solubilize the reactants and control the reaction temperature.
-
The portion-wise addition of the oxidizing/chlorinating agent at low temperature is crucial to manage the exothermic nature of the reaction and prevent the formation of byproducts.
-
Aqueous workup is necessary to remove water-soluble byproducts and unreacted reagents.
Direct functionalization of the adamantane bridgehead position is also possible, though it can be less selective.
-
Reaction with Chlorosulfonic Acid: Adamantane can react with chlorosulfonic acid, often in the presence of a catalyst, to introduce the -SO₂Cl group directly at the 1-position. This method can be aggressive and may lead to side products.
Experimental Protocol: Direct Sulfochlorination of Adamantane
-
Adamantane is dissolved in a suitable inert solvent, such as a chlorinated hydrocarbon.
-
The solution is cooled, and chlorosulfonic acid is added dropwise with vigorous stirring.
-
The reaction temperature is carefully controlled, and the mixture is stirred for a specified period.
-
The reaction is quenched by carefully pouring the mixture onto ice.
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to yield the crude 1-adamantanesulfonyl chloride.
Synthesis of 2-Adamantanesulfonyl Chloride
Functionalization of the secondary (bridge) position of adamantane is more challenging due to its lower reactivity compared to the bridgehead positions. The synthesis of 2-adamantanesulfonyl chloride typically proceeds through 2-adamantanone as a key intermediate.
This multi-step synthesis is the most common approach to access the 2-substituted isomer.
-
Step 1: Synthesis of Adamantan-2-one: Adamantan-2-one can be prepared by the oxidation of adamantane using a strong oxidizing agent like sulfuric acid.[4]
-
Step 2: Synthesis of Adamantane-2-thione: The ketone is converted to the corresponding thioketone using a thionating agent such as Lawesson's reagent or phosphorus pentasulfide.
-
Step 3: Reduction to Adamantane-2-thiol: The thioketone is then reduced to the thiol using a reducing agent like sodium borohydride.
-
Step 4: Oxidation to 2-Adamantanesulfonyl Chloride: Similar to the 1-isomer, the 2-thiol is oxidized to the sulfonyl chloride using standard oxidative chlorination methods.
Experimental Protocol: Synthesis of 2-Adamantanesulfonyl Chloride
Part A: Synthesis of Adamantane-2-thiol
-
Thionation of Adamantan-2-one: Adamantan-2-one is reacted with phosphorus pentasulfide in a high-boiling solvent like pyridine under reflux to yield adamantane-2-thione.
-
Reduction to Adamantane-2-thiol: The crude adamantane-2-thione is then reduced with sodium borohydride in a suitable solvent like ethanol to produce adamantane-2-thiol.
Part B: Oxidation to 2-Adamantanesulfonyl Chloride
-
The adamantane-2-thiol is subjected to oxidative chlorination using one of the methods described for the 1-isomer (e.g., H₂O₂/SOCl₂ or NCS/HCl).
-
The reaction conditions and workup procedure are analogous to those for the synthesis of 1-adamantanesulfonyl chloride.
Comparative Analysis of Synthetic Routes
| Route | Target Isomer | Starting Material | Key Steps | Typical Yield | Advantages | Disadvantages |
| Thiol Oxidation | 1-Adamantanesulfonyl Chloride | Adamantane | Bromination, Thiol Formation, Oxidation | Good to Excellent | High selectivity, reliable | Multi-step |
| Direct Sulfochlorination | 1-Adamantanesulfonyl Chloride | Adamantane | Sulfochlorination | Variable | Fewer steps | Harsh conditions, potential for side products |
| From Adamantan-2-one | 2-Adamantanesulfonyl Chloride | Adamantane | Oxidation to ketone, Thionation, Reduction to thiol, Oxidation | Moderate | Provides access to the 2-isomer | Multi-step, challenging functionalization |
Visualization of Synthetic Pathways
Synthesis of 1-Adamantanesulfonyl Chloride
Caption: Synthetic pathway to 2-adamantanesulfonyl chloride from adamantane.
Applications in Drug Development and Medicinal Chemistry
Adamantyl-substituted sulfonyl chlorides are valuable intermediates for the synthesis of a wide range of biologically active molecules. Their primary application lies in the preparation of adamantyl-containing sulfonamides. The sulfonamide functional group is a key pharmacophore in numerous drugs, and the incorporation of an adamantyl moiety can significantly enhance their therapeutic potential.
Role as a Key Building Block
The high reactivity of the sulfonyl chloride group allows for its facile reaction with a diverse array of nucleophiles, particularly primary and secondary amines, to form stable sulfonamide linkages. This provides a straightforward method to introduce the bulky, lipophilic adamantyl group into a target molecule.
Workflow for Sulfonamide Synthesis
Caption: General scheme for the synthesis of adamantyl sulfonamides.
Examples in Bioactive Compound Synthesis
While specific examples of adamantyl sulfonyl chlorides being used in the synthesis of currently marketed drugs are not abundant in readily available literature, their utility is demonstrated in the synthesis of various research compounds with potential therapeutic applications. For instance, they have been employed in the creation of novel enzyme inhibitors, receptor antagonists, and antimicrobial agents, where the adamantyl group is strategically positioned to interact with hydrophobic pockets in the biological target. The resulting sulfonamides often exhibit improved potency and pharmacokinetic profiles compared to their non-adamantylated counterparts.
Conclusion
The discovery and development of adamantyl-substituted sulfonyl chlorides represent a fascinating convergence of fundamental organic chemistry and applied medicinal science. From the initial isolation of adamantane from crude oil to the development of sophisticated synthetic routes to its functionalized derivatives, this class of compounds has emerged as a valuable tool for drug discovery professionals. The ability to readily introduce the beneficial properties of the adamantyl cage into a wide range of molecular scaffolds via the versatile sulfonyl chloride handle continues to make these reagents highly relevant in the ongoing quest for novel and more effective therapeutics. The synthetic methodologies outlined in this guide provide a solid foundation for researchers and scientists working in this exciting and evolving area of chemistry.
References
- Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(23), 9287–9291.
- Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).
- Discovery of Adamantane. (n.d.). In Wikipedia.
- Geluk, H. W., & Keizer, V. G. (1973). Adamantanone. Organic Syntheses, 53, 8.
- Iqbal, K., Wanka, L., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604.
- Katritzky, A. R., & El-Gendy, B. E. D. M. (2009). Chlorosulfonic Acid. e-EROS Encyclopedia of Reagents for Organic Synthesis.
- Nishiguchi, A., Maeda, K., & Miki, S. (2006).
- PrepChem. (n.d.). Synthesis of a. 1-Adamantane sulfinyl chloride.
- Schreiner, P. R., & Fokin, A. A. (2008). The Lipophilic Bullet: The Chemistry of Adamantane. In Modern Supramolecular Chemistry (pp. 1-36). Wiley-VCH.
- Spasov, A. A., & Anisimova, V. A. (2011). Adamantane derivatives: structure, properties and application. Russian Chemical Reviews, 80(7), 637-656.
- Stetter, H., & Wulff, C. (1960). Über Verbindungen mit Urotropin-Struktur, XVII. Zur Kenntnis der Adamantan-carbonsäure-(1). Chemische Berichte, 93(6), 1366-1371.
- Kolocouris, N., Zoidis, G., Foscolos, G. B., Fytas, G., Prathalingham, S. R., Kelly, J. M., Naesens, L., & De Clercq, E. (2007). Design and synthesis of bioactive adamantane spiro heterocycles. Bioorganic & Medicinal Chemistry Letters, 17(13), 3589-3593.
- Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516-3604.
- Liu, J., Obianyo, O., & Wiemer, A. J. (2011). The many faces of the adamantyl group in drug design. European Journal of Medicinal Chemistry, 46(6), 1949-1963.
- Landa, S., Machacek, V., & Mzourek, M. (1933). Über das Adamantan, einen neuen, aus dem Erdöl isolierten Kohlenwasserstoff.
- Fiveable. (n.d.). Adamantyl Definition.
- Wichterle, I., & Mansoori, G. A. (2024). History of the Discovery of Adamantane (The First Diamondoid Molecule).
- Lamoureux, G., & Artavia, G. (2010). Use of the adamantane structure in medicinal chemistry. Current medicinal chemistry, 17(26), 2967-2978.
- Pop, A., Ștefănuț, A. M., & Sîrbu, R. (2021). Adamantane - A Lead Structure for Drugs in Clinical Practice. Current Medicinal Chemistry, 28(32), 6539-6560.
- MDPI. (2022). Adamantane in Drug Delivery Systems and Surface Recognition.
- Pharmacia. (2023). Adamantane-containing drug delivery systems.
- ConnectSci. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery.
- Journal of Chemical Health Risks. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research.
- Organic Syntheses. (n.d.). methanesulfonyl chloride.
- Quora. (2023). What is the use of sulfonyl chloride?
- Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical reviews, 113(5), 3516-3604.
- LookChem. (n.d.). Cas 24053-96-1,adamantane-1-sulfonyl chloride.
- Google Patents. (n.d.). CN102108057B - Method for preparing adamantane sulfonyl chloride by using adamantane sulfinyl chloride.
- Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation.
- Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl-.
- Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by oxidation.
- Gómez-Palomino, A., & Cornella, J. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4.
Sources
- 1. rsc.org [rsc.org]
- 2. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfonyl Chloride Formation from Thiol Derivatives by N-Chlorosuccinimide Mediated Oxidation [organic-chemistry.org]
- 4. [PDF] Sulfonyl chloride formation from thiol derivatives by N-chlorosuccinimide mediated oxidation | Semantic Scholar [semanticscholar.org]
- 5. d-nb.info [d-nb.info]
- 6. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Unveiling the Molecular Signature: A Technical Guide to the Unique Spectroscopic Features of 4-(1-Adamantyl)benzenesulfonyl Chloride
For the attention of: Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the unique spectroscopic features of 4-(1-adamantyl)benzenesulfonyl chloride. As a Senior Application Scientist, this document is structured to deliver not just data, but a foundational understanding of how the distinct structural characteristics of this molecule—specifically the bulky, rigid adamantyl group—influence its spectroscopic signature. This guide is designed to be a practical resource for researchers engaged in the synthesis, characterization, and application of adamantane-containing compounds in fields such as medicinal chemistry and materials science.
The Structural Uniqueness of this compound
The core of this compound's unique properties lies in the juxtaposition of two key structural motifs: the planar, aromatic benzenesulfonyl chloride and the three-dimensional, saturated adamantyl cage. The adamantyl group, a rigid diamondoid hydrocarbon, is exceptionally bulky and lipophilic. When attached at the para-position of the benzenesulfonyl chloride, it imposes significant steric and electronic effects that are reflected in its spectroscopic output.
dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4";
// Benzene Ring C1 [pos="1,1.5!", label="C"]; C2 [pos="2,1.5!", label="C"]; C3 [pos="2.5,0.75!", label="C"]; C4 [pos="2,0!", label="C"]; C5 [pos="1,0!", label="C"]; C6 [pos="0.5,0.75!", label="C"];
// Bonds in Benzene Ring C1 -- C2 [color="#202124"]; C2 -- C3 [color="#202124"]; C3 -- C4 [color="#202124"]; C4 -- C5 [color="#202124"]; C5 -- C6 [color="#202124"]; C6 -- C1 [color="#202124"];
// Substituents S [pos="3.5,0.75!", label="S", fontcolor="#FFFFFF", style=filled, fillcolor="#EA4335"]; O1 [pos="4,1.5!", label="O", fontcolor="#FFFFFF", style=filled, fillcolor="#EA4335"]; O2 [pos="4,0!", label="O", fontcolor="#FFFFFF", style=filled, fillcolor="#EA4335"]; Cl [pos="4.5,0.75!", label="Cl", fontcolor="#FFFFFF", style=filled, fillcolor="#34A853"];
// Adamantyl Group Ad_C1 [pos="-0.5,0.75!", label="C"]; Ad_C2 [pos="-1.5,1.5!", label="C"]; Ad_C3 [pos="-2.5,1.5!", label="C"]; Ad_C4 [pos="-3,0.75!", label="C"]; Ad_C5 [pos="-2.5,0!", label="C"]; Ad_C6 [pos="-1.5,0!", label="C"]; Ad_C7 [pos="-2,2.25!", label="C"]; Ad_C8 [pos="-3.5,1.5!", label="C"]; Ad_C9 [pos="-3.5,0!", label="C"]; Ad_C10 [pos="-2, -0.75!", label="C"];
// Bonds for Substituents C3 -- S [color="#202124"]; S -- O1 [style=double, color="#202124"]; S -- O2 [style=double, color="#202124"]; S -- Cl [color="#202124"]; C6 -- Ad_C1 [color="#202124"];
// Bonds in Adamantyl Group Ad_C1 -- Ad_C2 [color="#202124"]; Ad_C1 -- Ad_C6 [color="#202124"]; Ad_C2 -- Ad_C3 [color="#202124"]; Ad_C2 -- Ad_C7 [color="#202124"]; Ad_C3 -- Ad_C4 [color="#202124"]; Ad_C3 -- Ad_C8 [color="#202124"]; Ad_C4 -- Ad_C5 [color="#202124"]; Ad_C4 -- Ad_C9 [color="#202124"]; Ad_C5 -- Ad_C6 [color="#202124"]; Ad_C5 -- Ad_C10 [color="#202124"]; Ad_C6 -- Ad_C10 [color="#202124"]; Ad_C7 -- Ad_C8 [color="#202124"]; Ad_C9 -- Ad_C10 [color="#202124"];
// Labels label_SO2Cl [pos="4.5,1.25!", label="Sulfonyl Chloride Group", fontsize=10, fontcolor="#5F6368"]; label_Adamantyl [pos="-2.5,2.5!", label="Adamantyl Group", fontsize=10, fontcolor="#5F6368"]; label_Benzene [pos="1.5,2!", label="Benzene Ring", fontsize=10, fontcolor="#5F6368"]; } end_dot Figure 1: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, and for this compound, it reveals distinct features arising from both the aromatic and aliphatic moieties.
¹H NMR Spectroscopy: A Tale of Two Regions
The ¹H NMR spectrum is expected to be clearly divided into two regions: the downfield aromatic region and the upfield aliphatic region.
-
Aromatic Region (δ 7.5 - 8.0 ppm): The para-substitution pattern of the benzene ring will give rise to a characteristic AA'BB' system, appearing as two distinct doublets.
-
The protons ortho to the electron-withdrawing sulfonyl chloride group are expected to be deshielded and appear further downfield.
-
The protons meta to the sulfonyl chloride group (and ortho to the adamantyl group) will be slightly more shielded and appear at a relatively upfield position within the aromatic region.
-
For the analog, 4-tert-butylbenzenesulfonyl chloride, these protons appear as doublets.[1] A similar pattern is expected for the title compound.
-
-
Aliphatic Region (δ 1.8 - 2.2 ppm): The adamantyl group, with its high C₃ᵥ symmetry when substituted at a bridgehead position, gives rise to a surprisingly simple ¹H NMR spectrum.
-
The protons of the adamantyl cage will appear as a set of broad singlets or multiplets in the upfield region.
-
Due to the rigid, cage-like structure, the protons are in distinct chemical environments, but often the signals are poorly resolved.
-
There are three types of protons in the 1-adamantyl group: 6 equivalent methylene protons (δ), 6 equivalent methylene protons (ε), and 3 equivalent methine protons (γ). This typically results in three distinct, albeit potentially broad, signals.
-
| Proton Assignment (Predicted) | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Aromatic (ortho to -SO₂Cl) | ~ 7.9 | Doublet | Deshielded by the sulfonyl chloride group. |
| Aromatic (meta to -SO₂Cl) | ~ 7.6 | Doublet | Shielded relative to the ortho protons. |
| Adamantyl (CH) | ~ 2.1 | Broad Singlet | Bridgehead methine protons. |
| Adamantyl (CH₂) | ~ 1.9 | Broad Singlet | Methylene protons. |
| Adamantyl (CH₂) | ~ 1.8 | Broad Singlet | Methylene protons. |
Table 1: Predicted ¹H NMR Spectral Data for this compound.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum will provide a clear count of the unique carbon environments in the molecule.
-
Aromatic Carbons (δ 125 - 155 ppm): Four signals are expected for the aromatic carbons due to the para-substitution.
-
The ipso-carbon attached to the sulfonyl chloride group will be significantly downfield.
-
The ipso-carbon attached to the adamantyl group will also be downfield, but to a lesser extent.
-
The two sets of equivalent aromatic CH carbons will appear in the typical aromatic region. For 4-tert-butylbenzenesulfonyl chloride, these appear at distinct chemical shifts.[2]
-
-
Aliphatic Carbons (δ 28 - 50 ppm): The high symmetry of the 1-adamantyl group will result in four distinct signals for its ten carbons.
-
The quaternary bridgehead carbon directly attached to the benzene ring.
-
The three equivalent methine carbons (CH).
-
The three equivalent methylene carbons (CH₂).
-
The three equivalent methylene carbons (CH₂).
-
| Carbon Assignment (Predicted) | Expected Chemical Shift (δ, ppm) | Notes |
| Aromatic (C-SO₂Cl) | ~ 145 | Ipso-carbon, deshielded. |
| Aromatic (C-Adamantyl) | ~ 155 | Ipso-carbon, deshielded. |
| Aromatic (CH, ortho to -SO₂Cl) | ~ 128 | |
| Aromatic (CH, meta to -SO₂Cl) | ~ 126 | |
| Adamantyl (Quaternary C) | ~ 37 | Bridgehead carbon attached to the phenyl ring. |
| Adamantyl (CH) | ~ 48 | Methine carbons. |
| Adamantyl (CH₂) | ~ 36 | Methylene carbons. |
| Adamantyl (CH₂) | ~ 29 | Methylene carbons. |
Table 2: Predicted ¹³C NMR Spectral Data for this compound.
Experimental Protocol: NMR Spectroscopy
dot graph "NMR_Workflow" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
subgraph "cluster_prep" { label = "Sample Preparation"; bgcolor="#FFFFFF"; style=filled; color="#5F6368"; node [fillcolor="#FFFFFF"];
}
subgraph "cluster_acq" { label = "Data Acquisition"; bgcolor="#FFFFFF"; style=filled; color="#5F6368"; node [fillcolor="#FFFFFF"];
}
subgraph "cluster_proc" { label = "Data Processing & Analysis"; bgcolor="#FFFFFF"; style=filled; color="#5F6368"; node [fillcolor="#FFFFFF"];
}
C -> D; F -> G; } end_dot Figure 2: Standard workflow for NMR analysis.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated aprotic solvent, such as chloroform-d (CDCl₃) or acetone-d₆. Aprotic solvents are crucial to prevent reaction with the sulfonyl chloride group.[1]
-
Cap the NMR tube and gently agitate to ensure complete dissolution.
-
-
Instrument Parameters (for a 400 MHz spectrometer):
-
¹H NMR: Employ a standard single-pulse experiment. Set the spectral width to cover the range of approximately -1 to 10 ppm. An acquisition time of 2-4 seconds and a relaxation delay of 1-2 seconds are typically sufficient.
-
¹³C NMR: Use a proton-decoupled pulse program (e.g., 'zgpg30'). Set the spectral width to encompass a range of 0 to 200 ppm. A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra using the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each signal.
-
Assign the peaks based on their chemical shifts, multiplicities, and integration values, correlating them with the molecular structure.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and effective technique for identifying the key functional groups within a molecule. For this compound, the spectrum will be dominated by vibrations from the sulfonyl chloride group, the aromatic ring, and the adamantyl cage.
-
Sulfonyl Chloride Group (-SO₂Cl): This group gives rise to two very strong and characteristic absorption bands due to the symmetric and asymmetric stretching of the S=O bonds. These are typically found in the ranges of 1370-1410 cm⁻¹ (asymmetric) and 1166-1204 cm⁻¹ (symmetric).[2]
-
Aromatic Ring: The C-H stretching vibrations of the aromatic protons will appear above 3000 cm⁻¹. The C=C stretching vibrations within the ring will produce a series of sharp bands in the 1450-1600 cm⁻¹ region. The para-substitution pattern often results in a strong out-of-plane C-H bending vibration in the 800-850 cm⁻¹ range.
-
Adamantyl Group: The C-H stretching vibrations of the sp³-hybridized carbons in the adamantyl group will be observed just below 3000 cm⁻¹. The C-H bending and C-C stretching vibrations of the adamantyl cage will contribute to the fingerprint region below 1500 cm⁻¹.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | 2950 - 2850 | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |
| S=O Asymmetric Stretch | 1410 - 1370 | Strong |
| S=O Symmetric Stretch | 1204 - 1166 | Strong |
| Aromatic C-H Bend (p-sub) | 850 - 800 | Strong |
| S-Cl Stretch | 600 - 500 | Medium |
Table 3: Predicted FT-IR Spectral Data for this compound.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation:
-
For a solid sample, the KBr pellet method is common. Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) using a mortar and pestle.
-
Press the mixture into a transparent pellet using a hydraulic press.
-
Alternatively, for a quick analysis, an Attenuated Total Reflectance (ATR) accessory can be used by placing a small amount of the solid sample directly onto the ATR crystal. For the analog 4-tert-butylbenzenesulfonyl chloride, ATR-IR data is available.[1]
-
-
Data Acquisition:
-
Place the KBr pellet or position the ATR accessory in the sample compartment of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Analysis:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups by comparing the wavenumbers to correlation charts and reference spectra.
-
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
-
Molecular Ion Peak ([M]⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (310.84 g/mol ). Due to the presence of chlorine, a characteristic isotopic pattern will be observed for the molecular ion peak, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.
-
Key Fragmentation Pathways:
-
Loss of Chlorine: A prominent fragmentation pathway is the loss of the chlorine radical to form the [M-Cl]⁺ cation.
-
Loss of the Sulfonyl Group: Cleavage of the C-S bond can lead to the formation of the adamantylphenyl cation.
-
Adamantyl Cation: A very stable adamantyl cation is often observed as a major fragment in the mass spectra of adamantane derivatives, resulting from the cleavage of the bond between the adamantyl group and the benzene ring.
-
dot graph "MS_Fragmentation" { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
M [label="[M]⁺˙\nthis compound\nm/z = 310/312"];
subgraph "cluster_frags" { label = "Primary Fragments"; bgcolor="#FFFFFF"; style=filled; color="#5F6368"; node [fillcolor="#FFFFFF"];
}
M -> F1 [label="- Cl˙"]; M -> F2 [label="- SO₂Cl˙"]; F2 -> F3 [label="- C₆H₄"]; M -> F4 [label="- Adamantyl˙"]; } end_dot Figure 3: Predicted major fragmentation pathways in Mass Spectrometry.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction and Ionization:
-
For a thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a suitable technique.
-
Alternatively, Direct Infusion Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used by dissolving the sample in a suitable solvent like acetonitrile or methanol.
-
-
Mass Analysis:
-
The ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
A mass spectrum is generated by plotting the relative abundance of the ions against their m/z values.
-
-
Data Interpretation:
-
Identify the molecular ion peak and its isotopic pattern to confirm the molecular formula.
-
Analyze the fragmentation pattern to elucidate the structure of the molecule. The observed fragments should be consistent with the proposed structure and known fragmentation mechanisms of similar compounds.
-
Conclusion: A Unique Spectroscopic Fingerprint
The spectroscopic characterization of this compound reveals a unique molecular fingerprint defined by its constituent parts. The NMR spectra provide a clear distinction between the aromatic and the highly symmetric aliphatic protons and carbons. The FT-IR spectrum is characterized by the strong absorptions of the sulfonyl chloride group and the distinct vibrations of the adamantyl cage. Finally, mass spectrometry confirms the molecular weight and shows characteristic fragmentation patterns, including the formation of the highly stable adamantyl cation. This comprehensive spectroscopic profile is essential for confirming the identity and purity of the compound, and for understanding its chemical behavior in various applications, from drug discovery to materials science. The predictive analysis presented in this guide, based on established spectroscopic principles and data from close structural analogs, provides a robust framework for researchers working with this and similar adamantane-substituted compounds.
References
- PubChem. 4-t-Butylbenzenesulfonyl chloride.
Sources
An In-Depth Technical Guide to the Theoretical Calculation of 4-(1-Adamantyl)benzenesulfonyl Chloride
This guide provides a comprehensive framework for the theoretical investigation of 4-(1-Adamantyl)benzenesulfonyl chloride, a molecule of interest in medicinal chemistry and organic synthesis.[1] As researchers and drug development professionals, understanding the molecular properties through computational methods offers predictive power that can accelerate discovery and rationalize experimental observations. This document eschews a rigid template, instead focusing on a logical, causality-driven workflow that mirrors the process of a computational chemistry investigation, from foundational choices to data interpretation and validation.
The core principle of this guide is to establish a self-validating system of theoretical protocols. Every methodological choice is explained, and the calculated results are benchmarked against established experimental data for analogous structures, ensuring a high degree of confidence in the predictive models for the target molecule.
Foundational Concepts: Why Theoretical Calculations Matter
This compound combines a bulky, rigid adamantyl cage with a reactive benzenesulfonyl chloride functional group.[1][2] This unique structure imparts specific steric and electronic properties that govern its reactivity and potential biological activity, such as its role as an inhibitor of cytochrome P450 enzymes.[1] Theoretical calculations allow us to dissect these properties at a quantum-mechanical level, providing insights into:
-
Molecular Geometry: Predicting precise bond lengths, bond angles, and dihedral angles.
-
Vibrational Frequencies: Simulating infrared (IR) and Raman spectra to identify characteristic vibrational modes and confirm functional groups.
-
Electronic Properties: Determining the distribution of electrons, molecular orbital energies (HOMO/LUMO), and electrostatic potential, which are key to understanding reactivity.
-
Spectroscopic Properties: Predicting Nuclear Magnetic Resonance (NMR) chemical shifts to aid in experimental structure elucidation.
The Computational Toolkit: Selecting the Right Methods
The accuracy of any theoretical calculation is fundamentally dependent on the chosen level of theory and basis set. For a molecule of this size and composition, Density Functional Theory (DEET) offers the best balance of computational cost and accuracy.
The Logic of Choosing a DFT Functional
The "functional" in DFT is the component that approximates the complex electron exchange-correlation energy. For versatile organic molecules, hybrid functionals are the industry standard.
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is arguably the most widely used functional. Its enduring popularity stems from a robust track record of providing reliable geometric and vibrational frequency data for a vast range of organic compounds.[3]
-
ωB97X-D: This is a more modern, range-separated hybrid functional that includes empirical dispersion corrections. The adamantyl group is a non-polar, sterically demanding moiety where dispersion forces (van der Waals interactions) are significant. The "-D" component in this functional is explicitly designed to account for these forces, potentially offering a more accurate description of the molecule's conformational energetics and intramolecular interactions.
Recommendation: For this guide, we will proceed with the B3LYP functional due to its extensive validation in the literature for similar compounds. However, for studies where subtle non-covalent interactions are critical, a comparative calculation with ωB97X-D is highly recommended.
Basis Set Selection: The Language of Electrons
A basis set is a set of mathematical functions used to build the molecular orbitals. The choice of basis set dictates the flexibility the calculation has to describe the spatial distribution of electrons.
-
Pople-style Basis Sets (e.g., 6-31G(d), 6-311+G(d,p)): These are computationally efficient and widely used.
-
6-31G(d): This is a split-valence basis set with polarization functions ('d') on heavy (non-hydrogen) atoms. Polarization functions are crucial for describing the anisotropic electron density in molecules with heteroatoms like sulfur and oxygen, allowing for more accurate geometries.
-
6-311+G(d,p): This is a triple-split valence set, offering more flexibility. The "+" indicates the addition of diffuse functions to heavy atoms, which are important for describing the electron density of lone pairs, such as those on the oxygen and chlorine atoms of the sulfonyl chloride group. The second letter in parentheses, 'p', adds polarization functions to hydrogen atoms.
-
-
Dunning's Correlation-Consistent Basis Sets (e.g., cc-pVDZ, aug-cc-pVTZ): These sets are designed to converge systematically towards the complete basis set limit. They are generally more computationally expensive but can offer higher accuracy. For molecules containing second-row elements like sulfur, adding tight 'd' functions is often necessary for accurate results.[4]
Recommendation: A pragmatic and robust choice for this molecule is the 6-311+G(d,p) basis set. It provides a good balance of accuracy for both the hydrocarbon adamantyl cage and the polar sulfonyl chloride group without incurring the prohibitive computational cost of larger correlation-consistent sets.[5]
Experimental Workflow: A Step-by-Step Protocol
This section outlines the practical steps for performing the theoretical calculations. The workflow is designed to be sequential, where the output of one step is the input for the next.
Caption: Validation by comparing calculated modes to experimental data of analogs.
Key Vibrational Modes for Comparison:
| Mode Description | Calculated (Scaled) Frequency (cm⁻¹) | Experimental (Analogue) Frequency (cm⁻¹) | Analogue Source |
| Adamantyl C-H Stretch | ~2900-2950 | ~2900 | Adamantane [6] |
| Adamantyl CH₂ Scissor | ~1450 | ~1452 | Adamantane [6] |
| SO₂ Asymmetric Stretch | ~1385 | ~1380 | Benzenesulfonyl Chloride [7][8] |
| SO₂ Symmetric Stretch | ~1180 | ~1180 | Benzenesulfonyl Chloride [7][8] |
| Aromatic C=C Stretch | ~1580 | ~1580 | Benzenesulfonyl Chloride [7][8] |
| S-Cl Stretch | ~570 | ~575 | Benzenesulfonyl Chloride [7][8] |
Table 2: Comparison of key calculated vibrational frequencies with experimental data from analogous compounds.
Excellent agreement between the calculated frequencies for specific modes and the experimental bands in the analogue spectra provides strong validation for the computational model.
NMR Chemical Shift Analysis
The predicted chemical shifts can be compared to established ranges for adamantane and substituted benzene rings.
¹³C NMR Predictions:
| Carbon Type | Predicted δ (ppm) | Expected Range (ppm) [9][10][11][12] |
| Adamantyl C1 (quaternary) | ~38-42 | ~38-40 (substituted) |
| Adamantyl C2 (bridgehead CH) | ~28-32 | ~28.5 (unsubstituted) |
| Adamantyl C3 (bridge CH₂) | ~36-40 | ~37.9 (unsubstituted) |
| Aryl C-Ad | ~150-155 | Highly deshielded |
| Aryl C-S | ~140-145 | Deshielded by sulfonyl group |
| Aryl C (ortho to S) | ~128-132 | |
| Aryl C (meta to S) | ~126-130 |
Table 3: Predicted ¹³C NMR chemical shifts and comparison with expected values for adamantane derivatives.
By demonstrating that the chosen level of theory can accurately reproduce the geometric and spectroscopic features of well-known molecular fragments, we build a strong, evidence-based case for its predictive accuracy for the complete target molecule, this compound.
Conclusion and Outlook
This guide has detailed a robust and scientifically rigorous workflow for the theoretical calculation of this compound. By grounding our choice of methodology in established principles and validating our results against experimental data, we can generate reliable predictions of the molecule's structural, vibrational, and electronic properties. These in silico data provide a powerful complement to experimental work, enabling researchers to rationalize observed phenomena, predict the properties of novel derivatives, and ultimately accelerate the drug discovery and development process.
References
- Duddeck, H., & Hollowood, F. (1979). 13C NMR spectra of adamantane derivatives. Tetrahedron, 35(19), 2251-2254.
- Moraes, L. A., & Ramalho, T. C. (2005). Basis Set Requirements for Sulfur Compounds in Density Functional Theory: a Comparison between Correlation-Consistent, Polarized-Consistent, and Pople-Type Basis Sets. Journal of Chemical Theory and Computation, 1(5), 947-954.
- Harris, R. K., & Becker, E. D. (2022). Solid-state chemical-shift referencing with adamantane. Journal of Magnetic Resonance, 340, 107231.
- ResearchGate. (n.d.). FT‐IR spectra of adamantane and its derivatives.
- Quantum Guruji. (2024, May 12). How to perform NMR calculation in Gaussian. YouTube.
- Mix Chemistry. (2023, November 11). How to do NMR calculation using Gaussian 09W | GIAO method. YouTube.
- ResearchGate. (2016, April 28). What is the best basis set and/or level of theory used for compound containing sulfur and fluorine atoms?
- University of Wisconsin-Madison. (n.d.). Adamantane (1H/13C Pulse Calibration/Shimming/Chemical Shift Reference).
- ResearchGate. (n.d.). Basis Set Requirements for Sulfur Compounds in Density Functional Theory: a Comparison between Correlation-Consistent, Polarized-Consistent, and Pople-Type Basis Sets.
- Q-Chem. (2023, July 28). Q-Chem Webinar 70: Calculating NMR Shielding with GIAO. YouTube.
- Wikipedia. (n.d.). Adamantane.
- TIFR Hyderabad. (n.d.). Computational NMR spectroscopy with quantum chemistry - A tutorial.
- FACCTs. (n.d.). Nuclear Magnetic Resonance (NMR) - ORCA 6.0 TUTORIALS.
- Chemical Science Teaching. (2023, October 2). How to do Frequency Vibrational DFT calculation & generate IR spectrum in Gauss view Using Gaussian? YouTube.
- Repositorio Institucional de la Facultad de Química - UdelaR. (2015, January 27). Basis set requirements for sulphur compounds in density functional theory : a comparison between correlation consistent polarized consistent.
- Royal Society of Chemistry. (2015). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium - Supporting Information.
- National Center for Biotechnology Information. (n.d.). Elucidating the Structures of Substituted Adamantyl Esters and Ethers Using Rotational Spectroscopy and Computations.
- Chemistry LibreTexts. (2025, October 28). 7.6: Exercise 3 - Modeling Sulfur Dioxide - Comparing the Results of Different Basis Sets and Calculation Models.
- SCM. (2025). Vibrational Spectroscopy — AMS 2025.1 documentation.
- ResearchGate. (2014, January). DFT calculation and assignment of vibrational spectra of aryl and alkyl chlorophosphates.
- Quantum Guruji. (2025, March 27). Absorption and Emission Spectra Calculations using DFT. YouTube.
- arXiv. (2022, April 14). Computational Vibrational Spectroscopy.
- NIST. (n.d.). Benzenesulfonyl chloride, 4-methoxy-.
- NIST. (n.d.). Benzenesulfonyl chloride.
- NIST. (n.d.). Benzenesulfonyl chloride, 4-methyl-.
- NIST. (n.d.). Benzenesulfonyl chloride.
Sources
- 1. This compound | 144174-50-5 | FA117188 [biosynth.com]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Basis Set Requirements for Sulfur Compounds in Density Functional Theory: a Comparison between Correlation-Consistent, Polarized-Consistent, and Pople-Type Basis Sets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Adamantane(281-23-2) IR Spectrum [m.chemicalbook.com]
- 7. Benzenesulfonyl chloride [webbook.nist.gov]
- 8. Benzenesulfonyl chloride [webbook.nist.gov]
- 9. kbfi.ee [kbfi.ee]
- 10. Solid-state chemical-shift referencing with adamantane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Adamantane(281-23-2) 13C NMR spectrum [chemicalbook.com]
- 12. nmrprobe.org [nmrprobe.org]
A Technical Guide to the Optimal Storage and Handling of 4-(1-Adamantyl)benzenesulfonyl Chloride
Abstract: 4-(1-Adamantyl)benzenesulfonyl chloride is a valuable reagent in synthetic chemistry and drug discovery, prized for its unique sterically hindered and lipophilic adamantyl moiety.[1][2] As with all sulfonyl chlorides, its utility is intrinsically linked to its chemical integrity. This guide provides a comprehensive overview of the principles governing its stability, alongside detailed, field-proven protocols for its storage and handling. The primary objective is to equip researchers with the knowledge to prevent inadvertent degradation, ensuring experimental reproducibility and success.
Core Principles of Chemical Stability
The storage requirements for this compound are dictated by the inherent reactivity of the sulfonyl chloride functional group. Understanding this reactivity is paramount to preventing its degradation.
The Electrophilic Nature of the Sulfonyl Chloride Group
The sulfur atom in the sulfonyl chloride moiety (R-SO₂Cl) is highly electrophilic. This is due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This inherent electrophilicity makes it an excellent reactant for nucleophiles such as amines and alcohols, which is the basis for its synthetic utility in forming sulfonamides and sulfonate esters.[3] However, this same reactivity also makes it susceptible to degradation by common environmental nucleophiles, most notably water.
Hydrolysis: The Primary Decomposition Pathway
The single most critical factor in the degradation of this compound is its reaction with water, a process known as hydrolysis.[4] Even trace amounts of atmospheric moisture can initiate this decomposition. The sulfonyl chloride reacts with water to produce 4-(1-adamantyl)benzenesulfonic acid and hydrochloric acid (HCl).[3]
This reaction is detrimental for two primary reasons:
-
Loss of Active Reagent: The conversion of the sulfonyl chloride to the sulfonic acid represents a direct loss of the desired reactive species, leading to lower yields or complete failure of subsequent synthetic steps.
-
Introduction of Contaminants: The resulting sulfonic acid is a non-volatile, highly polar, and acidic impurity that can interfere with reaction mechanisms and significantly complicate the purification of the desired product. The generated HCl can also promote further decomposition of acid-sensitive materials.[5]
Figure 1: The primary hydrolytic decomposition pathway of this compound.
Recommended Storage & Handling Protocols
To preserve the chemical integrity of this compound, strict adherence to proper storage and handling procedures is essential. These protocols are designed to mitigate the risk of hydrolysis.
Optimal Storage Conditions
The primary goal of storage is to create an environment free from moisture.
| Parameter | Recommendation | Rationale |
| Temperature | 10°C to 25°C[1] | Prevents exposure to excessive heat which can accelerate the rate of hydrolysis and other potential decomposition pathways.[6] |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Displaces atmospheric air, thereby eliminating the primary source of moisture and oxygen.[7][8] |
| Container | Tightly-sealed, non-reactive (e.g., glass) | Prevents ingress of atmospheric moisture. The container should have a secure, tight-fitting cap, preferably with a PTFE liner. |
| Environment | Dry, well-ventilated area, away from incompatible materials. | Store inside a desiccator cabinet to provide a secondary barrier against moisture.[9] |
Safe Handling and Dispensing Protocol
Handling this compound requires procedures that minimize its exposure to the laboratory environment. All operations should be performed inside a certified chemical fume hood.[7]
Required PPE: Safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat are mandatory.[9]
Step-by-Step Dispensing Workflow:
-
Preparation: Place the sealed container of this compound, along with all necessary tools (spatulas, weigh boats, receiving flask), inside a nitrogen-filled glove box or glove bag. Alternatively, prepare for handling under a positive pressure of inert gas.
-
Inert Atmosphere Purge: If not using a glove box, ensure the receiving flask is under a gentle, positive pressure of nitrogen or argon.
-
Equilibration: Allow the reagent container to equilibrate to ambient temperature before opening to prevent condensation of moisture onto the cold solid.
-
Dispensing: Briefly remove the container lid and quickly dispense the required amount of the solid into the weigh boat or directly into the tared receiving flask.
-
Resealing: Immediately and tightly reseal the main reagent container to minimize its exposure time to any residual atmospheric moisture.
-
Transfer: Transfer the weighed reagent into the reaction vessel, which should already be under an inert atmosphere.
-
Cleanup: Clean any spills immediately using an inert absorbent material like sand or silica gel.[8] Do not use water.[10]
Sources
- 1. This compound | 144174-50-5 | FA117188 [biosynth.com]
- 2. Sulfonyl Chlorides/Fluorides - Enamine [enamine.net]
- 3. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.com [fishersci.com]
- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. nj.gov [nj.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Novel Sulfonamides using 4-(1-Adamantyl)benzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Incorporation of the Adamantyl Moiety in Sulfonamide Synthesis
The adamantyl group, a rigid and lipophilic diamondoid hydrocarbon, has become a privileged scaffold in medicinal chemistry. Its unique three-dimensional structure can impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates, including enhanced metabolic stability, increased lipophilicity for improved membrane permeability, and the ability to serve as a bulky substituent to probe and occupy specific hydrophobic pockets in target proteins. The synthesis of sulfonamides, a cornerstone of drug discovery, can be significantly enhanced by the incorporation of this moiety.[1]
This guide provides detailed application notes and robust protocols for the synthesis of a diverse range of sulfonamides utilizing 4-(1-adamantyl)benzenesulfonyl chloride. This key intermediate allows for the direct introduction of the 4-(1-adamantyl)phenylsulfonyl pharmacophore, a structural motif of interest in the development of novel therapeutic agents.
Core Principles and Mechanistic Considerations
The fundamental reaction for the synthesis of sulfonamides from this compound is the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of the sulfonyl chloride. This reaction, a classic example of nucleophilic acyl substitution on a sulfuryl center, results in the displacement of the chloride leaving group and the formation of a stable sulfonamide linkage. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[2][3]
The bulky nature of the adamantyl group does not significantly hinder the reactivity of the sulfonyl chloride, as the adamantyl cage is positioned para to the reactive center, minimizing steric hindrance at the site of nucleophilic attack. However, the overall lipophilicity of the resulting sulfonamide products may influence the choice of solvents for both the reaction and subsequent purification steps.
Experimental Workflow and Key Considerations
The synthesis of N-substituted 4-(1-adamantyl)benzenesulfonamides can be efficiently achieved through a straightforward and scalable protocol. The general workflow involves the reaction of this compound with a suitable primary or secondary amine in the presence of a base, followed by an aqueous workup and purification.
Caption: General workflow for the synthesis of 4-(1-adamantyl)benzenesulfonamides.
Detailed Experimental Protocols
Materials and Reagents:
-
This compound (CAS: 144174-50-5)
-
Primary or secondary amine of interest
-
Anhydrous Dichloromethane (DCM)
-
Pyridine or Triethylamine (Et3N)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Chloride solution (brine)
-
Anhydrous Sodium Sulfate (Na2SO4) or Magnesium Sulfate (MgSO4)
-
Solvents for purification (e.g., Ethanol, Isopropanol, Ethyl Acetate, Hexanes)
Protocol 1: General Synthesis of 4-(1-Adamantyl)benzenesulfonamides from Primary and Secondary Aliphatic Amines
This protocol is a robust method for the synthesis of a wide range of N-alkyl and N,N-dialkyl-4-(1-adamantyl)benzenesulfonamides.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aliphatic amine (1.0 mmol) in anhydrous dichloromethane (10 mL).
-
Addition of Base: Add pyridine (1.2 mmol, 1.2 equivalents) or triethylamine (1.2 mmol, 1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: To the cooled, stirring solution, add this compound (1.05 mmol, 1.05 equivalents) portion-wise over 5 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding 1 M HCl (15 mL). Transfer the mixture to a separatory funnel and extract with dichloromethane (2 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude sulfonamide can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol-water mixture) or by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes).[4][5]
Protocol 2: Synthesis of N-Aryl-4-(1-adamantyl)benzenesulfonamides
This protocol is adapted for less nucleophilic aromatic amines, such as anilines.
-
Reaction Setup: In a round-bottom flask, dissolve the aniline derivative (1.0 mmol) in anhydrous pyridine (5 mL). Pyridine serves as both the solvent and the base.
-
Addition of Sulfonyl Chloride: Add this compound (1.1 mmol, 1.1 equivalents) to the solution at room temperature.
-
Reaction: Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Workup: After cooling to room temperature, pour the reaction mixture into ice-cold 1 M HCl (30 mL). A precipitate will often form.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with water.
-
Purification: The crude product can be purified by recrystallization from ethanol or another suitable solvent to afford the pure N-aryl-4-(1-adamantyl)benzenesulfonamide.
Data Presentation: Representative Examples
The following table provides representative, expected outcomes for the synthesis of various sulfonamides using the protocols described above. These are based on established methodologies for similar sulfonyl chlorides.[6]
| Entry | Amine Substrate | Protocol | Base | Typical Reaction Time (h) | Expected Yield (%) | Purification Method |
| 1 | Benzylamine | 1 | Pyridine | 3 | >90 | Recrystallization (Ethanol) |
| 2 | Cyclohexylamine | 1 | Triethylamine | 2 | >95 | Recrystallization (Isopropanol) |
| 3 | Diethylamine | 1 | Triethylamine | 4 | >85 | Column Chromatography |
| 4 | Aniline | 2 | Pyridine | 5 | >80 | Recrystallization (Ethanol) |
| 5 | 4-Methoxyaniline | 2 | Pyridine | 4 | >85 | Recrystallization (Ethanol) |
Application Notes and Troubleshooting
-
Choice of Base: Pyridine is often a good choice as it can also serve as a solvent for less soluble amines. Triethylamine is a stronger, non-nucleophilic base suitable for most aliphatic amines. For reactions with primary amines that form an acidic N-H proton in the product, an aqueous base like NaOH can be used, as the resulting sulfonamide salt is often soluble in the aqueous phase, aiding in purification (Hinsberg Test principle).[2]
-
Monitoring the Reaction: TLC is an effective way to monitor the disappearance of the starting amine. A typical mobile phase would be a mixture of ethyl acetate and hexanes.
-
Purification Strategy: Due to the crystalline nature of many adamantyl-containing compounds, recrystallization is often a highly effective and scalable purification method.[7] For less crystalline or oily products, silica gel chromatography is recommended.
-
Troubleshooting Low Yields: If low yields are observed, ensure all reagents and solvents are anhydrous, as sulfonyl chlorides are sensitive to hydrolysis. For weakly nucleophilic amines, increasing the reaction temperature or using a more polar aprotic solvent like N,N-dimethylformamide (DMF) may improve the reaction rate.[8]
Safety and Handling
This compound is a corrosive solid and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact with skin or eyes, rinse immediately with copious amounts of water.
References
- United States Patent US2777844A. Sulfonamide purification process.
- m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Organic Syntheses Procedure. [Link]
- King, J. F., & Rathore, R. (2006). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH.
- Zaionts, V. I., & Peretokina, E. S. (2016). Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents. Physical Chemistry Chemical Physics, 18(13), 9281-9294. [Link]
- Stenford, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]
- Bowser, J. R., & Williams, P. J. (2011).
- Zhang, Y., et al. (2019). Designing Organic π‐Conjugated Molecules for Crystalline Solid Solutions: Adamantane‐Substituted Naphthalenes. Chemistry – A European Journal, 25(52), 12166-12172. [Link]
- Coste, A., Couty, F., & Evano, G. (2010). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Organic Syntheses, 87, 231. [Link]
- Wikipedia. (2023). Hinsberg reaction. Wikipedia. [Link]
- Fukuyama, T., Jow, C.-K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374. [Link]
- Russian Federation Patent RU2570909C1. Method for producing 4-(1-adamantyl)aniline.
- Al-Masoudi, N. A., et al. (2018). Design, synthesis and biological assessment of N-adamantyl, substituted adamantyl and noradamantyl phthalimidines for nitrite, TNF-α and angiogenesis inhibitory activities. PubMed Central. [Link]
- Arcoria, A., et al. (2009). Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations.
- Austin, J. F., & MacMillan, D. W. C. (2002). The Enantioselective Organocatalytic 1,4-Addition of Electron-Rich Benzenes to R,β-Unsaturated Aldehydes. Journal of the American Chemical Society, 124(39), 1172-1173. [Link]
- Russian Federation Patent RU2549902C1. Method of producing 4-(1-adamantyl)aniline.
- ur-Rehman, A., et al. (2014). Synthesis, characterization and biological screening of some 4-O-substituted derivatives of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide.
- Akkazancıoğlu, E., et al. (2020). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. Bioorganic Chemistry, 104, 104279. [Link]
- Kice, J. L., & Kasperek, G. J. (2006). Practical Sulfonylation of Amines with 4‐Hydroxybenzenesulfonyl Chloride: In Situ Silylation–Desilylation.
- Dornelles, L., et al. (2016). Synthesis of 1-adamantyl-4-alkyl-1H-1,2,3-triazoles under thermal and microwave conditions.
Sources
- 1. Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hinsberg reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 5. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
The Adamantyl Shield: A Guide to 4-(1-Adamantyl)benzenesulfonyl Chloride for Robust Amine Protection
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing unwanted side reactions. Amines, with their inherent nucleophilicity and basicity, often necessitate protection to navigate a diverse array of reaction conditions. This guide introduces 4-(1-adamantyl)benzenesulfonyl chloride as a highly effective protecting group for primary and secondary amines, offering a unique combination of steric bulk and electronic stability. The resulting 4-(1-adamantyl)benzenesulfonamides exhibit remarkable resilience, providing a robust shield for the amine functionality.
The incorporation of the adamantyl moiety, a rigid and sterically demanding three-dimensional hydrocarbon cage, imparts significant stability to the sulfonamide. This guide provides a comprehensive overview of the application of this compound, from the initial protection of amines to strategies for its eventual removal. Detailed protocols, mechanistic insights, and a discussion of the advantages and considerations of this protecting group are presented to aid researchers in leveraging its unique properties in their synthetic endeavors.
Key Features of the 4-(1-Adamantyl)benzenesulfonyl (AdBS) Group
The AdBS group offers several distinct advantages as a protecting group for amines:
-
Exceptional Steric Hindrance: The bulky adamantyl group effectively shields the nitrogen atom, preventing undesired reactions at the protected site.
-
High Crystallinity: Sulfonamides are generally crystalline compounds, and the rigid adamantyl group often enhances this property, facilitating purification by recrystallization.
-
Chemical Stability: 4-(1-Adamantyl)benzenesulfonamides are stable to a wide range of reaction conditions, including those that might cleave more labile protecting groups.
-
Hydrophobicity: The lipophilic nature of the adamantyl group can modify the solubility profile of the protected compound, which can be advantageous in certain synthetic strategies and purifications.
Physicochemical Properties
A summary of the key physicochemical properties of the protecting group reagent is provided below.
| Property | Value | Reference |
| Chemical Name | This compound | |
| CAS Number | 144174-50-5 | |
| Molecular Formula | C₁₆H₁₉ClO₂S | |
| Molecular Weight | 310.84 g/mol | |
| Appearance | White to off-white solid | |
| Boiling Point | 413.10 °C | |
| Flash Point | 203.60 °C |
Application Protocols
Protocol 1: Protection of a Primary/Secondary Amine
This protocol describes a general procedure for the formation of a 4-(1-adamantyl)benzenesulfonamide from a primary or secondary amine.
Caption: General workflow for the protection of amines with AdBS-Cl.
Materials:
-
Primary or secondary amine
-
This compound (AdBS-Cl)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Pyridine or Triethylamine (TEA)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) in anhydrous DCM or THF.
-
Add pyridine or TEA (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.1 equivalents) in a minimal amount of the same anhydrous solvent.
-
Slowly add the AdBS-Cl solution to the stirred amine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
The protection reaction proceeds via a nucleophilic attack of the amine on the electron-deficient sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride, which is neutralized by the base.
Caption: Mechanism of sulfonamide formation.
Protocol 2: Deprotection of a 4-(1-Adamantyl)benzenesulfonamide
The cleavage of the robust 4-(1-adamantyl)benzenesulfonamide bond requires forcing conditions. While a specific, validated protocol for this particular protecting group is not prominently available in the surveyed literature, methods successful for other sterically hindered sulfonamides can be applied as a starting point. Reductive cleavage is a common strategy for sulfonamide deprotection.
Suggested Method: Reductive Cleavage with Magnesium in Methanol
This method offers a potentially milder alternative to dissolving metal reductions with sodium in liquid ammonia.
Caption: Suggested workflow for the deprotection of AdBS-protected amines.
Materials:
-
4-(1-Adamantyl)benzenesulfonamide
-
Anhydrous methanol
-
Magnesium turnings
-
Ammonium chloride (saturated aqueous solution)
-
Ethyl acetate or other suitable organic solvent
Procedure:
-
To a solution of the 4-(1-adamantyl)benzenesulfonamide (1.0 equivalent) in anhydrous methanol, add magnesium turnings (10-20 equivalents) in portions.
-
Heat the suspension to reflux and monitor the reaction by TLC. The reaction time can vary significantly depending on the substrate (typically 4-24 hours).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Filter the mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the methanol.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the resulting amine by column chromatography or distillation.
Other Potential Deprotection Methods:
-
Dissolving Metal Reduction: Sodium in liquid ammonia is a classic but harsh method for sulfonamide cleavage.
-
Reductive Cleavage with Samarium(II) Iodide (SmI₂): This can be a milder alternative for sensitive substrates.
-
Catalytic Hydrogenation: While generally less effective for sulfonamides, high-pressure hydrogenation with specific catalysts may be explored.
Discussion and Field-Proven Insights
The selection of this compound as a protecting group should be guided by the overall synthetic strategy. Its robustness makes it ideal for protecting an amine functionality during a series of subsequent transformations that involve harsh reagents or reaction conditions.
The primary challenge associated with the AdBS group is its removal. The steric bulk and electronic stability that make it an excellent protecting group also render the sulfonamide bond difficult to cleave. The suggested reductive cleavage with magnesium in methanol is a good starting point, but optimization of the reaction conditions (e.g., temperature, equivalents of magnesium, and reaction time) will likely be necessary for different substrates.
Researchers should consider the compatibility of the deprotection conditions with other functional groups present in the molecule. The orthogonality of the AdBS group with other common protecting groups should be carefully evaluated on a case-by-case basis.
Conclusion
This compound is a valuable addition to the synthetic chemist's toolbox for amine protection. The resulting sulfonamides offer exceptional stability due to the unique steric and electronic properties of the adamantyl moiety. While the deprotection requires forcing conditions, the robustness of the AdBS group provides a significant advantage in complex, multi-step syntheses where other, more labile protecting groups may fail. The protocols and insights provided in this guide are intended to facilitate the successful application of this powerful protecting group in research and development.
References
- Davenport, R. E. (n.d.). Reductive cleavage of N-substituted benzenesulfonamides and p-sulfamylbenzoic acid. University of the Pacific.
- LibreTexts. (2021, July 31). 23.9: Amines as Nucleophiles. Chemistry LibreTexts.
- Spieß, P., Sirvent, A., Tiefenbrunner, I., & Maulide, N. (2023). Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. Chemistry – A European Journal, 29(39), e202300688.
- Wikipedia. (2023, December 27). Sulfonamide. In Wikipedia.
- LookChem. (n.d.). BENZENESULPHONYL CHLORIDE.
- O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
- Rathi, J. O., & Shankarling, G. S. (2020). Recent Advances in the Protection of Amine Functionality: A Review. Asian Journal of Organic Chemistry, 9(9), 1335-1358.
- Organic Syntheses. (n.d.). Benzenesulfonyl chloride.
- ResearchGate. (2021). Deprotection of sulfamides into the amines.
- Vinayagam, V., Sadhukhan, S. K., Botla, D. V., Chittem, R. R., Kasu, S. R., & Hajay Kumar, T. V. (2025). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Synfacts, 21(07), 0731.
- ResearchGate. (2025). Practical Sulfonylation of Amines with 4‐Hydroxybenzenesulfonyl Chloride: In Situ Silylation–Desilylation.
- Murphy, J. A., et al. (2007). Reductive cleavage of sulfones and sulfonamides by a neutral organic super-electron-donor (S.E.D.) reagent. Journal of the American Chemical Society, 129(44), 13368–13369.
- Aouf, N.-E., et al. (2013). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Comptes Rendus Chimie, 16(5), 443-448.
- Lamoureux, G., & Artavia, G. (2010). Use of the Adamantane Structure in Medicinal Chemistry. Current Medicinal Chemistry, 17(26), 2967–2978.
- ResearchGate. (2018). Mild Electrochemical Deprotection of N-Phenylsulfonyl N-Substituted Amines Derived from (R)-Phenylglycinol.
- Miller, C. A., & Hartwig, J. F. (2017). Tri(1-adamantyl)phosphine: Exceptional Catalytic Effects Enabled by the Synergy of Chemical Stability, Donicity, and Polarizability.
- Vasilkevich, O., Klimko, Y., & Levandovskii, S. (2024). CYCLIZATION REACTIONS WITH REAGENTS CONTAINING A CAGE SUBSTITUTE.
- PubChem. (n.d.). 4-(1-Adamantyl)phenol. National Center for Biotechnology Information.
- Organic Syntheses. (2010). 4-Methyl-N-(phenylmethyl)benzenesulfonamide.
- National Institutes of Health. (n.d.). (1-Adamantyl)(4-aminophenyl)methanol.
- ResearchGate. (2020). Thermal Stability Study of 4-(1-Adamantyl)phenol.
- ResearchGate. (2015). Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Applications in Cancer Therapy.
- ResearchGate. (2017). The structure of adamantane (left), the 1‐adamantyl group bound to a substituent X (middle), and the 2‐adamantyl group bound to a substituent X (right).
- National Institutes of Health. (2021). Synthesis and Crystal Structure of Adamantylated 4,5,6,7-Tetrahalogeno-1H-benzimidazoles Novel Multi-Target Ligands (Potential CK2, M2 and SARS-CoV-2 Inhibitors); X-ray/DFT/QTAIM/Hirshfeld Surfaces/Molecular Docking Study.
- Google Patents. (1991). Process for the preparation of 1-adamantane derivatives.
- MULTISTEP SYNTHESIS PROTECTING GROUPS. (n.d.).
Application Notes: The Strategic Use of 4-(1-Adamantyl)benzenesulfonyl Chloride in Medicinal Chemistry
Introduction: A Scaffold of Unique Potential
In the landscape of modern drug discovery, the rational design of molecules with optimized pharmacokinetic and pharmacodynamic profiles is paramount. 4-(1-Adamantyl)benzenesulfonyl chloride emerges as a uniquely valuable reagent and building block in this endeavor. It synergistically combines two critical pharmacophoric elements: the highly reactive sulfonyl chloride group and the bulky, lipophilic adamantyl cage.
The adamantyl moiety, a rigid, three-dimensional tricyclic alkane, is a well-established "privilege-modifying" scaffold in medicinal chemistry.[1] Its incorporation into a drug candidate can profoundly influence several key properties:
-
Lipophilicity and Solubility: The adamantyl group significantly increases the lipophilicity of a molecule. This can be strategically employed to enhance membrane permeability, modulate blood-brain barrier penetration, and optimize a compound's overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[2]
-
Metabolic Stability: The steric bulk of the adamantane cage can shield adjacent functional groups from enzymatic degradation by metabolic enzymes, such as cytochrome P450s, thereby increasing the drug's plasma half-life.[1][2]
-
Target Engagement: The defined and rigid shape of the adamantyl group can serve as a potent hydrophobic probe, anchoring a ligand into a specific hydrophobic pocket within a biological target, thereby enhancing binding affinity and selectivity.
The benzenesulfonyl chloride functional group is a versatile electrophilic handle, primarily used for the synthesis of sulfonamides—a cornerstone chemical class in pharmaceuticals.[3][4] By providing this compound as a ready-to-use reagent, medicinal chemists are empowered to systematically introduce the adamantyl group onto a wide array of scaffolds containing primary or secondary amines, enabling rapid exploration of structure-activity relationships (SAR).
This guide provides a comprehensive overview of the applications, properties, and detailed protocols for utilizing this compound in a research and drug development context.
Physicochemical Properties and Specifications
A clear understanding of the reagent's physical and chemical properties is essential for its proper handling, storage, and use in synthetic protocols.
| Property | Value | Reference |
| CAS Number | 144174-50-5 | [5][6][7] |
| Molecular Formula | C₁₆H₁₉ClO₂S | [5][6] |
| Molecular Weight | 310.84 g/mol | [5][6] |
| Appearance | Colorless to slightly yellow solid | [4] |
| Boiling Point | ~413.10 °C | [5] |
| Flash Point | ~203.60 °C | [5] |
| Storage | Store at 10°C - 25°C in a dry place. | [5] |
| SMILES | C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)S(=O)(=O)Cl | [5] |
| InChI Key | CSKNSYBAZOQPLR-UHFFFAOYSA-N | [4] |
Safety Information: This compound is classified as a dangerous good for transport.[6] It causes severe skin burns and eye damage and may be harmful if inhaled or swallowed. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times. All manipulations should be performed in a certified chemical fume hood.
Core Application: Synthesis of Adamantyl-Containing Sulfonamides
The primary application of this compound is its reaction with nucleophilic amines to form stable sulfonamide linkages. This reaction is a robust and high-yielding method for conjugating the adamantylphenyl group to a lead compound or scaffold.
Causality of the Reaction: The sulfur atom in the sulfonyl chloride group (-SO₂Cl) is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. A primary or secondary amine acts as a nucleophile, attacking the sulfur atom. This is followed by the elimination of a chloride ion and a proton (typically scavenged by a base) to yield the final sulfonamide product. The use of a non-nucleophilic base, such as triethylamine or pyridine, is crucial to neutralize the HCl generated during the reaction, driving it to completion.
Caption: General reaction scheme for sulfonamide synthesis.
Strategic Applications in Drug Design
The sulfonamides derived from this reagent have been investigated for a range of therapeutic targets. The rationale behind its use is often tied to its ability to inhibit specific enzymes or modulate receptor interactions.
Inhibition of Cytochrome P450 Enzymes
This compound itself is a potent inhibitor of human cytochrome P450 (CYP) enzymes, with reported Ki values in the nanomolar range.[5] It acts by binding to the active site, sterically blocking substrate access.[5] This property is critical for two reasons:
-
As a Research Probe: The compound can be used in vitro to investigate the role of specific CYP enzymes in the metabolism of other drugs.[5]
-
In Drug Design: By incorporating this moiety, medicinal chemists can intentionally design molecules that inhibit specific CYP enzymes, a strategy used to either reduce the metabolism of a co-administered drug (as a "booster") or to develop drugs where CYP inhibition is the primary therapeutic goal.
Targeting Enzymes in Cancer Metabolism
While not specific to the adamantyl derivative, benzenesulfonyl chloride-based compounds have shown promise as inhibitors of enzymes crucial to cancer cell metabolism. For example, derivatives have been synthesized and evaluated as inhibitors of phosphoglycerate mutase 1 (PGAM1), a key enzyme in the glycolytic pathway.[8] PGAM1 is upregulated in many cancers, and its inhibition can disrupt both energy production and biosynthetic processes in tumor cells.[8] The adamantyl group can be used to probe the active site of such enzymes for hydrophobic interactions, potentially leading to highly potent and selective inhibitors.
Caption: Drug discovery workflow using the title reagent.
Experimental Protocols
The following protocols are provided as a guide for researchers. All procedures should be performed by trained personnel in a suitable laboratory setting.
Protocol 1: General Procedure for the Synthesis of a N-Substituted 4-(1-Adamantyl)benzenesulfonamide
Objective: To synthesize a representative sulfonamide from this compound and a generic primary amine (e.g., benzylamine).
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.05 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stir bar, dropping funnel, nitrogen inlet
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (e.g., 311 mg, 1.0 mmol) and dissolve it in anhydrous DCM (10 mL).
-
Addition of Amine and Base: In a separate vial, dissolve benzylamine (112 mg, 1.05 mmol) and triethylamine (152 mg, 1.5 mmol) in anhydrous DCM (5 mL).
-
Reaction: Cool the sulfonyl chloride solution to 0 °C in an ice bath. Add the amine/base solution dropwise over 15 minutes with vigorous stirring.
-
Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding 1M HCl (10 mL). Transfer the mixture to a separatory funnel and separate the layers.
-
Washing: Wash the organic layer sequentially with 1M HCl (1 x 10 mL), saturated NaHCO₃ solution (1 x 10 mL), and brine (1 x 10 mL). The acidic and basic washes remove unreacted amine and triethylamine hydrochloride, respectively.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization (e.g., from ethanol/water) or by flash column chromatography on silica gel to afford the pure N-benzyl-4-(1-adamantyl)benzenesulfonamide.
Protocol 2: Conceptual Workflow for In Vitro CYP Enzyme Inhibition Assay
Objective: To determine the inhibitory potency (IC₅₀) of a synthesized adamantyl-sulfonamide against a specific human CYP enzyme (e.g., CYP3A4).
Materials:
-
Recombinant human CYP3A4 enzyme and reductase (commercially available)
-
Fluorogenic or chromogenic CYP3A4 substrate
-
Synthesized adamantyl-sulfonamide (test inhibitor)
-
Ketoconazole (positive control inhibitor)
-
Potassium phosphate buffer
-
NADPH regenerating system
-
96-well microplate, plate reader (fluorescence or absorbance)
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test inhibitor and the positive control in buffer. Prepare a working solution of the enzyme/reductase mixture and the substrate.
-
Assay Plate Setup: To the wells of a 96-well plate, add the buffer, the enzyme mixture, and varying concentrations of the test inhibitor or control.
-
Pre-incubation: Pre-incubate the plate at 37 °C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the NADPH regenerating system and the substrate to all wells.
-
Signal Detection: Immediately begin monitoring the change in fluorescence or absorbance over time using a plate reader at 37 °C. The rate of signal increase is proportional to enzyme activity.
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Normalize the data by setting the activity in the absence of an inhibitor to 100% and the background to 0%.
-
Plot the percent activity versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., four-parameter logistic equation) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
-
Conclusion
This compound is a powerful and versatile building block for medicinal chemists. Its utility lies in the straightforward ability to install a bulky, lipophilic, and metabolically robust adamantyl moiety via a stable sulfonamide linker. This allows for the systematic optimization of lead compounds, enhancing their pharmacokinetic properties and enabling potent, targeted interactions with biological macromolecules. The protocols and strategic insights provided herein serve as a foundational guide for researchers aiming to leverage the unique advantages of this reagent in their drug discovery programs.
References
- This compound | 144174-50-5 | FA117188. Biosynth. URL: https://www.biosynth.com/p/FA117188/4-1-adamantyl-benzenesulfonyl-chloride
- Synthesis of sulfonyl chloride substrate precursors. Supporting Information for a publication. URL: https://www.scripps.edu/shenvi/wp-content/uploads/2018/07/115_si.pdf
- Benzenesulfonyl chloride - Organic Syntheses Procedure. Organic Syntheses. URL: http://www.orgsyn.org/demo.aspx?prep=cv1p0084
- 4-(Oxazol-4-yl)benzene-1-sulfonyl chloride | 954368-94-6. Benchchem. URL: https://www.benchchem.com/product/b1393795
- This compound | CAS 144174-50-5. Santa Cruz Biotechnology. URL: https://www.scbt.com/p/4-1-adamantyl-benzenesulfonyl-chloride-144174-50-5
- Liu, J., Obando, D., Liao, V., Lifa, T., & Codd, R. (2011). The many faces of the adamantyl group in drug design. European Journal of Medicinal Chemistry, 46(6), 1949-63. URL: https://pubmed.ncbi.nlm.nih.gov/21354674/
- Coppock, P., et al. (2017). Enhancing Research Skills and Attitudes in Undergraduate Organic Chemistry with a Course-Embedded Undergraduate Research Experience (CURE) via Green Organic Synthesis. Journal of Laboratory Chemical Education, 5(3), 41-47. URL: http://www.hrpub.org/journals/article_info.php?aid=6133
- Benzenesulfonyl chloride | C6H5ClO2S | CID 7369. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/Benzenesulfonyl-chloride
- This compound | CAS 144174-50-5 (French). Santa Cruz Biotechnology. URL: https://www.scbt.com/fr/p/4-1-adamantyl-benzenesulfonyl-chloride-144174-50-5
- Design, synthesis, and biological evaluation of benzenesulfonyl chloride-substituted evodiamine derivatives as potential PGAM1 inhibitors. Arabian Journal of Chemistry, Volume 16, Issue 4, 2023. URL: https://www.sciencedirect.com/science/article/pii/S187853522300028X
- 4-Acetamidobenzenesulfonyl Chloride | 121-60-8. Tokyo Chemical Industry (India) Pvt. Ltd. URL: https://www.tcichemicals.com/IN/en/p/A0029
- 4-hydroxy-benzenesulfonyl chloride. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cds014683
- Application Notes and Protocols for the Synthesis of Adamantane Derivatives. Benchchem. URL: https://www.benchchem.com/pdf/B1587587_Tech_Sheet.pdf
- Sliwoski, G., Kothiwale, S., Meiler, J., & Lowe, E. W., Jr. (2014). A Guide to In Silico Drug Design. Molecules, 19(1), 1-28. URL: https://www.mdpi.com/1420-3049/19/1/1
- Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone. Google Patents. URL: https://patents.google.
- Adamantyl isothiocyanates as mutant p53 rescuing agents and their structure-activity relationships. Scientific Reports, 13, 2453 (2023). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9926834/
Sources
- 1. Adamantyl isothiocyanates as mutant p53 rescuing agents and their structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The many faces of the adamantyl group in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancing Research Skills and Attitudes in Undergraduate Organic Chemistry with a Course-Embedded Undergraduate Research Experience (CURE) via Green Organic Synthesis [article.sapub.org]
- 4. Benzenesulfonyl chloride | C6H5ClO2S | CID 7369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 144174-50-5 | FA117188 [biosynth.com]
- 6. scbt.com [scbt.com]
- 7. scbt.com [scbt.com]
- 8. Design, synthesis, and biological evaluation of benzenesulfonyl chloride-substituted evodiamine derivatives as potential PGAM1 inhibitors - Arabian Journal of Chemistry [arabjchem.org]
Application Notes and Protocols for the Characterization of 4-(1-Adamantyl)benzenesulfonyl Chloride as a Cytochrome P450 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the characterization of novel chemical entities as inhibitors of cytochrome P450 (CYP) enzymes, using 4-(1-Adamantyl)benzenesulfonyl chloride as a representative, albeit hypothetical, test compound. While preliminary commercial data suggests this compound is a potent CYP inhibitor with Ki values in the low nanomolar range, a thorough, independent evaluation is critical for its validation as a pharmacological tool or for assessing its potential for drug-drug interactions. This guide details the experimental workflows, from initial IC50 screening to the determination of the mechanism of inhibition, providing researchers with the necessary protocols to robustly assess the inhibitory profile of this and other new chemical entities.
Introduction: The Critical Role of CYP Inhibition in Drug Development
The cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of a vast array of xenobiotics, including an estimated 70-80% of all drugs in clinical use.[1] Inhibition of these enzymes is a major cause of adverse drug-drug interactions (DDIs), which can lead to increased drug exposure, toxicity, and therapeutic failure.[2][3] Consequently, early and accurate characterization of a new chemical entity's (NCE) potential to inhibit CYP enzymes is a cornerstone of modern drug discovery and a regulatory requirement.[4][5]
This compound (CAS: 144174-50-5) is a molecule that combines two structural motifs of pharmacological interest: the bulky, lipophilic adamantyl group, known to be a feature in some enzyme inhibitors, and the reactive benzenesulfonyl chloride group.[4][6] While this compound is commercially available and marketed as a potent CYP inhibitor, there is a notable absence of peer-reviewed scientific literature to substantiate this claim and to detail its specific inhibitory profile.
This document, therefore, serves a dual purpose:
-
To outline the authoritative, step-by-step process for a comprehensive in vitro investigation of a potential CYP inhibitor.
-
To frame this process around the characterization of this compound, treating it as a case study for a novel compound requiring full evaluation.
By following these protocols, researchers can generate the high-quality, reproducible data necessary to make informed decisions about the future of their lead compounds.
Physicochemical Properties and Preparation
A thorough understanding of the test compound's physical and chemical properties is a prerequisite for reliable in vitro testing.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 144174-50-5 | [7] |
| Molecular Formula | C₁₆H₁₉ClO₂S | [7] |
| Molecular Weight | 310.84 g/mol | [7] |
| Appearance | White to off-white solid (typical) | |
| Solubility | To be determined experimentally in assay buffer. |
Stock Solution Preparation and Solubility Assessment
Accurate determination of inhibitory potency requires that the test compound remains fully dissolved in the assay buffer at all tested concentrations. Precipitation can lead to a significant underestimation of potency.
Protocol 2.1.1: Preparation of Stock Solution
-
Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in 100% dimethyl sulfoxide (DMSO).
-
Store the stock solution at -20°C, protected from light and moisture. The sulfonyl chloride moiety may be susceptible to hydrolysis.
Protocol 2.1.2: Kinetic Solubility Assessment in Assay Buffer
-
Prepare a series of dilutions of the DMSO stock solution in the final assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
The final concentration of DMSO in the assay should be kept low (typically ≤0.5%) to avoid affecting enzyme activity.
-
Incubate the dilutions at the assay temperature (37°C) for a period representative of the experiment (e.g., 30-60 minutes).
-
Visually inspect for precipitation and, for more sensitive analysis, measure turbidity using a nephelometer or absorbance on a plate reader. The highest concentration that shows no evidence of precipitation is the upper limit for the inhibition assays.
Experimental Workflow: From Screening to Mechanistic Insights
The characterization of a CYP inhibitor is a tiered process. It begins with a broad screening to determine the half-maximal inhibitory concentration (IC50) against a panel of major CYP isoforms, followed by more detailed studies to elucidate the mechanism and potency (Ki) of inhibition for any affected enzymes.
Caption: Workflow for characterizing a novel CYP inhibitor.
IC50 Determination for Direct Inhibition
The IC50 value is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. It is a functional measure of potency and is used for initial screening.[8]
Protocol 3.1.1: In Vitro CYP Inhibition Assay using Human Liver Microsomes (HLM)
This protocol is designed for a 96-well plate format.
1. Reagents and Materials:
-
Test Compound: this compound, 10 mM in DMSO.
-
Human Liver Microsomes (HLM): Pooled from multiple donors (e.g., ≥15 donors) to average out genetic variability. Store at -80°C.
-
NADPH Regenerating System: Solution A (NADP+, Glucose-6-Phosphate) and Solution B (Glucose-6-Phosphate Dehydrogenase).
-
Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.
-
CYP Isoform-Specific Substrates and Positive Controls: (See Table 2). Prepare stock solutions in appropriate solvents (e.g., acetonitrile or DMSO).
-
Reaction Termination Solution: Acetonitrile containing an internal standard (e.g., a stable isotope-labeled version of the metabolite or a structurally similar compound).
-
96-well plates, incubator, LC-MS/MS system.
Table 2: Recommended Probe Substrates and Positive Control Inhibitors for Major CYP Isoforms
| CYP Isoform | Probe Substrate | Metabolite Measured | Positive Control Inhibitor |
| CYP1A2 | Phenacetin | Acetaminophen | α-Naphthoflavone or Furafylline |
| CYP2B6 | Bupropion | Hydroxybupropion | Ticlopidine or Sertraline |
| CYP2C8 | Amodiaquine | N-desethylamodiaquine | Montelukast or Gemfibrozil |
| CYP2C9 | Tolbutamide | 4-Hydroxytolbutamide | Sulfaphenazole |
| CYP2C19 | S-Mephenytoin | 4'-Hydroxy-S-mephenytoin | Ticlopidine or N-benzylnirvanol |
| CYP2D6 | Dextromethorphan | Dextrorphan | Quinidine |
| CYP3A4/5 | Midazolam | 1'-Hydroxymidazolam | Ketoconazole |
| CYP3A4/5 | Testosterone | 6β-Hydroxytestosterone | Ketoconazole |
(Source: Adapted from FDA guidance and common industry practices)[5][9]
2. Assay Procedure:
-
Prepare Incubation Mix: In a 96-well plate, add the following to each well:
-
Potassium Phosphate Buffer (to final volume).
-
Test compound at various concentrations (e.g., 8 concentrations from 0.01 to 100 µM, prepared by serial dilution of the DMSO stock) or vehicle control (DMSO).
-
Positive control inhibitor at a single, high concentration.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate Reaction: Add the CYP isoform-specific substrate (at a concentration close to its Km value) to all wells. Immediately after, add the NADPH regenerating system to initiate the enzymatic reaction.
-
Incubation: Incubate at 37°C for a predetermined time (e.g., 10-15 minutes). The time should be within the linear range of metabolite formation, which should be determined in preliminary experiments.
-
Terminate Reaction: Stop the reaction by adding a volume of cold acetonitrile containing the internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.
-
Analysis: Quantify the formation of the specific metabolite using a validated LC-MS/MS method.[8]
3. Data Analysis:
-
Calculate the percentage of remaining enzyme activity at each inhibitor concentration relative to the vehicle control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.
Determination of Inhibition Mechanism and Ki
If a compound shows significant inhibition (e.g., IC50 < 10 µM), the next step is to determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive).[8] The Ki is a more fundamental measure of inhibitor potency than the IC50, as it is independent of the substrate concentration used in the assay.[3]
Caption: Common mechanisms of enzyme inhibition.
Protocol 3.2.1: Ki Determination for Reversible Inhibition This protocol involves repeating the IC50 determination at multiple substrate concentrations.
-
Follow the procedure outlined in Protocol 3.1.1.
-
Instead of a single substrate concentration, perform the IC50 determination at a minimum of three different substrate concentrations, typically one below the Km, one at the Km, and one well above the Km.
-
Analyze the data globally using appropriate enzyme inhibition models (e.g., competitive, non-competitive, mixed-model) in a suitable software package.
-
Alternatively, the Ki can be estimated from a single IC50 value using the Cheng-Prusoff equation if the mechanism is known to be competitive:[10]
Ki = IC50 / (1 + [S]/Km)
Where:
-
[S] is the substrate concentration.
-
Km is the Michaelis-Menten constant for the substrate.
Note: The Cheng-Prusoff equation is only valid for competitive inhibitors under specific assumptions.
-
Assessment of Time-Dependent Inhibition (TDI)
Some compounds, known as mechanism-based inhibitors, are converted by the CYP enzyme into a reactive metabolite that covalently binds to and inactivates the enzyme.[11][12] This type of inhibition is time- and NADPH-dependent and is of significant clinical concern. A common screening method is the IC50 shift assay.
Protocol 3.3.1: IC50 Shift Assay for TDI Screening
-
Set up three parallel incubation conditions:
-
Condition A (Direct Inhibition): No pre-incubation. Add test compound, substrate, and NADPH simultaneously.
-
Condition B (-NADPH Pre-incubation): Pre-incubate HLM with the test compound for a set time (e.g., 30 minutes) at 37°C without NADPH. Then, add substrate and NADPH to start the reaction.
-
Condition C (+NADPH Pre-incubation): Pre-incubate HLM with the test compound and NADPH for the same duration (e.g., 30 minutes) at 37°C. Then, add the substrate to start the reaction.
-
-
Follow the remaining steps of Protocol 3.1.1 for incubation, termination, and analysis.
-
Data Analysis:
-
Calculate the IC50 value for each condition.
-
An IC50 shift is observed if the IC50 from Condition C is significantly lower than the IC50 from Condition B.
-
IC50 Shift Ratio = IC50 (-NADPH) / IC50 (+NADPH)
-
A shift ratio > 2 is generally considered indicative of TDI and warrants further investigation to determine the kinetic parameters kinact (the maximal rate of inactivation) and KI (the concentration of inhibitor that gives half the maximal rate of inactivation).
-
Hypothetical Data and Interpretation
To illustrate the application of these protocols, the following tables present hypothetical data for the characterization of this compound.
Table 3: Hypothetical IC50 Values for this compound
| CYP Isoform | IC50 (µM) | Interpretation |
| CYP1A2 | > 50 | No significant inhibition |
| CYP2B6 | 8.5 | Weak inhibition |
| CYP2C8 | > 50 | No significant inhibition |
| CYP2C9 | 0.05 | Potent inhibition |
| CYP2C19 | 0.20 | Potent inhibition |
| CYP2D6 | 25.3 | Weak inhibition |
| CYP3A4 | 0.015 | Very potent inhibition |
Based on this hypothetical screening, further investigation would be prioritized for CYP2C9, CYP2C19, and CYP3A4.
Table 4: Hypothetical TDI Screening for CYP3A4 (Midazolam Hydroxylation)
| Condition | IC50 (µM) |
| -NADPH (30 min pre-incubation) | 0.015 |
| +NADPH (30 min pre-incubation) | 0.002 |
| IC50 Shift Ratio | 7.5 |
This hypothetical result, with a shift ratio of 7.5, strongly suggests that this compound is a time-dependent inhibitor of CYP3A4. This would necessitate a full kinact/KI determination to accurately predict the clinical DDI risk.
Conclusion and Further Steps
This guide provides a robust framework for the in vitro characterization of potential CYP inhibitors, using this compound as a working example. The protocols described enable the determination of IC50, Ki, and the potential for time-dependent inhibition, which are critical parameters for assessing DDI risk.
For a compound like this compound, if the hypothetical data were confirmed, it would be classified as a potent, selective, and time-dependent inhibitor of major drug-metabolizing enzymes. Such a profile would indicate a high potential for clinically significant drug-drug interactions, making it unsuitable for development as a therapeutic agent without significant structural modification. However, its high potency and selectivity could make it a valuable tool compound for in vitro reaction phenotyping studies to probe the involvement of specific CYP isoforms in the metabolism of other compounds.
The ultimate validation of these in vitro findings would require progression to more complex systems, such as human hepatocytes, and eventually, carefully designed clinical DDI studies.
References
- Mechanism-based Inhibition: Deriving KI and kinact directly from Time-Dependent IC50 Values. (n.d.). CORE.
- Cytochrome P450 (CYP) Inhibition assay (IC50). (n.d.). Evotec.
- Assays for CYP450 Inhibition, Induction, and Phenotyping. (n.d.). Charles River Laboratories.
- A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis. (n.d.). BioIVT.
- Li, F., et al. (2017). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition, 45(7), 759-768.
- CYP Inhibition Assay. (n.d.). LifeNet Health LifeSciences.
- Guengerich, F. P. (2021). Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. Biomolecules & Therapeutics, 29(5), 467–484.
- Lin, H. L., & Hollenberg, P. F. (2007). Time-dependent inhibition of human drug metabolizing cytochromes P450 by tricyclic antidepressants. British Journal of Clinical Pharmacology, 64(3), 297–308.
- Time Dependent CYP Inhibition (IC50 Shift). (n.d.). Evotec.
- Cer, R. Z., et al. (2009). IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. Nucleic Acids Research, 37(Web Server issue), W441–W445.
- Synthesis of sulfonyl chloride substrate precursors. (n.d.).
- Benzenesulfonyl chloride. (n.d.). Organic Syntheses.
- Deodhar, M., et al. (2020). Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice. Pharmaceutics, 12(9), 846.
- Pelkonen, O., et al. (2020). Inhibition and induction of CYP enzymes in humans: an update. Archives of Toxicology, 94(11), 3649–3709.
- Mechanisms of CYP450 Inhibition. (2022). Encyclopedia.
- Cytochrome P450 Enzymes and Drug Metabolism in Humans. (2021). Cells, 10(12), 3337.
- Spilovská, K., et al. (2016). Adamantane - A Lead Structure for Drugs in Clinical Practice. Current Medicinal Chemistry, 23(29), 3245–3266.
Sources
- 1. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioivt.com [bioivt.com]
- 3. Synthesis and biological evaluation of heterocycle containing adamantane 11beta-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro inhibition of human cytochrome P450 enzymes by licoisoflavone B from Glycyrrhiza uralensis Fisch. ex DC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of cytochrome P450s (CYP)-overexpressing HepG2 cells for assessing drug and chemical-induced liver toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of benzenesulfonyl chloride-substituted evodiamine derivatives as potential PGAM1 inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 7. www2.tulane.edu [www2.tulane.edu]
- 8. Design, synthesis and biological evaluation of arylsulfonamides as ADAMTS7 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Electrochemistry of cytochrome P450 17α-hydroxylase/17,20-lyase (P450c17) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of cytochrome P450 isozymes involved in metabolism of the alpha1-adrenoceptor blocker tamsulosin in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Unusual Cytochrome P450 Enzymes and Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocol for Amine Derivatization for HPLC with 4-(1-Adamantyl)benzenesulfonyl Chloride
Introduction: The Analytical Challenge of Amines and a Novel Solution
In the realms of pharmaceutical development, clinical diagnostics, and metabolomics, the accurate quantification of primary and secondary amines is a frequent necessity. These compounds, however, often present a significant analytical challenge for High-Performance Liquid Chromatography (HPLC) due to their typical lack of a strong chromophore or fluorophore, leading to poor sensitivity with common UV-Vis and fluorescence detectors.[1][2] Pre-column derivatization is a robust strategy to circumvent this limitation by covalently bonding a tag to the amine that enhances its detectability and improves its chromatographic properties.[3]
This application note presents a detailed protocol for the derivatization of primary and secondary amines using a novel reagent, 4-(1-Adamantyl)benzenesulfonyl chloride. The bulky, hydrophobic adamantyl group is introduced to significantly increase the retention of polar amines on reversed-phase HPLC columns, while the benzenesulfonyl moiety provides a strong chromophore for sensitive UV detection. This method offers a promising alternative to more common derivatizing agents, potentially providing unique selectivity and improved separation for complex amine mixtures.
Principle of the Method: Nucleophilic Acyl Substitution
The derivatization of an amine with this compound is a nucleophilic acyl substitution reaction. The reaction is conducted under alkaline conditions to ensure the amine's nitrogen atom is unprotonated and thus in its more nucleophilic state.[2] This nucleophilic amine then attacks the electrophilic sulfur atom of the sulfonyl chloride. The subsequent departure of the chloride leaving group results in the formation of a stable and highly UV-active sulfonamide derivative.[4]
Materials and Reagents
-
Derivatizing Reagent: this compound (CAS 144174-50-5)[5]
-
Solvent: Acetonitrile (HPLC grade)
-
Buffer: 100 mM Sodium Bicarbonate or Borate buffer (pH 9.5-10.5)
-
Base (optional, for pH adjustment): 1 M Sodium Hydroxide
-
Quenching Solution: 1 M Glycine or 10% Ammonium Hydroxide[2]
-
Sample: Solution containing the primary or secondary amine of interest
-
Standard: A certified reference standard of the amine for calibration
Experimental Protocol: A Step-by-Step Guide
This protocol is a proposed methodology based on established procedures for similar sulfonyl chloride derivatizing agents, such as dansyl chloride.[2] Optimization for specific amines and matrices is highly recommended.
1. Reagent Preparation:
-
Derivatizing Reagent Solution (10 mg/mL): Freshly prepare by dissolving 10 mg of this compound in 1 mL of anhydrous acetonitrile. This solution is sensitive to moisture and should be used promptly.
-
Buffer Solution (100 mM, pH 10.0): Prepare a 100 mM solution of sodium bicarbonate or borate in deionized water. Adjust the pH to 10.0 using 1 M NaOH.
-
Quenching Solution (1 M Glycine): Dissolve the appropriate amount of glycine in deionized water to make a 1 M solution.
2. Derivatization Procedure:
-
Sample Preparation: In a microcentrifuge tube, add 100 µL of the amine sample solution (or standard).
-
Buffering: Add 200 µL of the 100 mM, pH 10.0 buffer solution to the sample. Vortex briefly to mix.
-
Addition of Derivatizing Reagent: Add 200 µL of the freshly prepared 10 mg/mL this compound solution in acetonitrile.
-
Reaction Incubation: Vortex the mixture for 30 seconds and incubate at 50-60°C for 30-60 minutes in a heating block or water bath. The elevated temperature facilitates the reaction.
-
Quenching the Reaction: After incubation, cool the mixture to room temperature. Add 100 µL of the 1 M glycine quenching solution to react with and consume any excess derivatizing reagent. Vortex and let stand for 10 minutes.
-
Sample Filtration: Filter the derivatized sample through a 0.45 µm syringe filter into an HPLC vial prior to injection.
Caption: Derivatization reaction schematic.
Method Validation and Trustworthiness
To ensure the reliability of this method, a thorough validation should be performed according to ICH guidelines. [6]Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing blank and spiked matrix samples.
-
Linearity and Range: The method should be linear over a defined concentration range. A calibration curve should be generated with a correlation coefficient (r²) of >0.99.
-
Precision: Assessed at the levels of repeatability (intra-day) and intermediate precision (inter-day). The relative standard deviation (RSD) should typically be <2%.
-
Accuracy: Determined by recovery studies in a spiked matrix. Recoveries are generally expected to be within 80-120%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Conclusion
The use of this compound as a pre-column derivatizing reagent offers a compelling strategy for the HPLC analysis of primary and secondary amines. The introduction of the bulky adamantyl group enhances chromatographic retention and separation, while the benzenesulfonyl moiety provides a strong chromophore for sensitive UV detection. The proposed protocol, grounded in the established principles of sulfonyl chloride chemistry, provides a solid foundation for method development. With proper optimization and validation, this technique can be a valuable tool for researchers, scientists, and drug development professionals.
References
- The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience.
- Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols.
- A method for benzoyl chloride derivatization of biogenic amines for high performance liquid chromatography. Talanta.
- The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Journal of Analytical Methods in Chemistry.
- Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. Analytical Chemistry.
- A simple method for benzoyl chloride derivatization of biogenic amines for high performance liquid chromatography. Analytical Methods.
- The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. National Institutes of Health.
- Derivatization of primary amines by 2-naphthalenesulfonyl chloride for high-performance liquid chromatographic assay of neomycin sulfate. Journal of Chromatography B: Biomedical Sciences and Applications.
- Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A.
- Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences.
- A method for benzoyl chloride derivatization of biogenic amines for high performance liquid chromatography. ResearchGate.
- A Review of In situ derivatization techniques for enhanced bioanalysis using liquid chromatography with mass spectrometry. ResearchGate.
- Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents. Physical Chemistry Chemical Physics.
- Adamantane derivatives of sulfonamide molecular crystals: structure, sublimation thermodynamic characteristics, molecular packing, and hydrogen bond networks. RSC Publishing.
Sources
- 1. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nanobioletters.com [nanobioletters.com]
- 5. scbt.com [scbt.com]
- 6. tis.wu.ac.th [tis.wu.ac.th]
Application Note: Harnessing the Power of Hydrophobicity: A Guide to Custom Antibody Labeling with 4-(1-Adamantyl)benzenesulfonyl Chloride
Abstract
This technical guide provides a comprehensive framework for the strategic labeling of antibodies with 4-(1-Adamantyl)benzenesulfonyl chloride. We delve into the unique advantages conferred by the adamantyl moiety, a rigid and lipophilic "hydrophobic tag," and provide a detailed, field-proven protocol for its conjugation to primary amines on antibodies.[1][2][3][4][5] This guide is intended for researchers, scientists, and drug development professionals seeking to create novel antibody conjugates with potentially enhanced properties for a range of applications, from advanced diagnostics to therapeutic development. We will explore the underlying chemical principles, provide step-by-step experimental procedures, and discuss essential characterization and purification techniques.
Introduction: The Strategic Advantage of the Adamantyl Moiety in Antibody Labeling
The covalent modification of antibodies is a cornerstone of modern biotechnology, enabling the development of a vast array of research tools, diagnostics, and therapeutics. The choice of labeling reagent is critical, as it directly influences the properties and performance of the final conjugate. While a plethora of labeling chemistries exist, the use of hydrophobic tags, such as the adamantane cage, offers a unique set of advantages.[1][2][3][4][5]
The adamantane group, a perfectly symmetrical and rigid tricyclic hydrocarbon, is highly lipophilic.[6][7] When conjugated to an antibody, this "lipophilic bullet" can significantly alter the local microenvironment of the protein surface.[8] This modification can lead to several desirable outcomes:
-
Enhanced Immunogenicity: The increased hydrophobicity can act as an adjuvant, potentially boosting the immune response when the labeled antibody is used as an immunogen for the development of anti-idiotypic or other secondary antibodies.
-
Modulation of Pharmacokinetics: The lipophilic character of the adamantane moiety can influence the absorption, distribution, metabolism, and excretion (ADME) properties of an antibody, a critical consideration in therapeutic antibody development.[8][9]
-
Novel Probing Capabilities: Adamantane-labeled antibodies can be used as unique probes in various assays, including those involving cyclodextrin-based capture systems, leveraging the strong guest-host interactions between adamantane and cyclodextrin.[10][11]
-
Targeted Protein Degradation: The concept of "hydrophobic tagging" has emerged as a strategy for inducing targeted protein degradation.[1][2][3][4][5] While beyond the scope of this direct labeling protocol, the principle highlights the profound impact of introducing hydrophobic moieties onto protein surfaces.
This compound is an ideal reagent for introducing this powerful hydrophobic tag. The sulfonyl chloride group reacts readily with nucleophilic primary amines, such as the ε-amino group of lysine residues, which are abundantly available on the surface of most antibodies.[12][13][14] This reaction forms a highly stable sulfonamide bond, ensuring a robust and lasting conjugate.[15][16]
The Chemistry of Conjugation: Sulfonamide Bond Formation
The core of the labeling process is the nucleophilic acyl substitution reaction between the sulfonyl chloride group of this compound and the primary amine of a lysine residue on the antibody.
The reaction proceeds as follows:
-
The nucleophilic nitrogen of the primary amine attacks the electrophilic sulfur atom of the sulfonyl chloride.
-
The chlorine atom, a good leaving group, is displaced.
-
A stable sulfonamide linkage is formed, covalently attaching the adamantylbenzenesulfonyl moiety to the antibody.
This reaction is typically carried out in an aqueous buffer at a slightly alkaline pH (8.0-9.0) to ensure that a sufficient proportion of the lysine ε-amino groups are deprotonated and thus nucleophilic.
Pre-Labeling Considerations and Antibody Preparation
For successful and reproducible antibody labeling, careful preparation of the antibody is paramount.
Buffer Compatibility
The antibody must be in a buffer free of primary amines, such as Tris or glycine, as these will compete with the antibody for reaction with the sulfonyl chloride. Suitable buffers include phosphate-buffered saline (PBS) or borate buffer. If the antibody is in an incompatible buffer, a buffer exchange step is necessary. This can be achieved through dialysis, spin filtration, or size-exclusion chromatography.[17][18][19][20]
Removal of Stabilizing Proteins
Many commercial antibody preparations contain stabilizing proteins like bovine serum albumin (BSA) or gelatin. These proteins will also be labeled and must be removed prior to conjugation. Standard antibody purification methods, such as Protein A or Protein G affinity chromatography, can be used for this purpose.[18][19]
Antibody Concentration
For efficient labeling, the antibody concentration should ideally be between 1-10 mg/mL. If the antibody is too dilute, it may need to be concentrated using methods like spin filtration.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization depending on the specific antibody and desired degree of labeling.
Materials and Reagents
-
Purified antibody in a suitable buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 8.5)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Reaction buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 8.5
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., size-exclusion chromatography column)
-
Spectrophotometer
Reagent Preparation
-
Antibody Solution: Prepare the antibody at a concentration of 2-5 mg/mL in the reaction buffer.
-
Labeling Reagent Stock Solution: Immediately before use, prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.
Labeling Reaction
The molar ratio of the labeling reagent to the antibody will determine the degree of labeling. A starting point is a 10- to 40-fold molar excess of the sulfonyl chloride.
-
Slowly add the calculated volume of the this compound stock solution to the antibody solution while gently vortexing.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.
Quenching the Reaction
To stop the labeling reaction, add the quenching solution to a final concentration of 50-100 mM. The primary amines in the Tris buffer will react with any remaining unreacted sulfonyl chloride. Incubate for 30 minutes at room temperature.
Purification of the Labeled Antibody
It is crucial to remove unreacted labeling reagent and any small molecule byproducts. Size-exclusion chromatography (SEC) is the recommended method for purifying the labeled antibody.[17]
-
Equilibrate the SEC column with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Apply the quenched reaction mixture to the column.
-
Collect fractions and monitor the protein elution using a spectrophotometer at 280 nm.
-
Pool the fractions containing the purified labeled antibody.
Characterization of the Adamantane-Labeled Antibody
Determination of the Degree of Labeling (DOL)
The Degree of Labeling refers to the average number of adamantane molecules conjugated to each antibody molecule. This can be determined using matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry. By comparing the mass of the labeled antibody to the unlabeled antibody, the average number of attached adamantylbenzenesulfonyl groups can be calculated.
Functional Assessment
It is essential to verify that the labeling process has not compromised the antigen-binding activity of the antibody. This can be assessed using standard immunoassays such as ELISA or surface plasmon resonance (SPR).
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Degree of Labeling | Insufficient molar excess of labeling reagent. | Increase the molar ratio of sulfonyl chloride to antibody. |
| Reaction pH is too low. | Ensure the reaction buffer pH is between 8.0 and 9.0. | |
| Presence of competing primary amines in the antibody buffer. | Perform buffer exchange into an amine-free buffer. | |
| Antibody Precipitation | High degree of labeling leading to insolubility. | Decrease the molar ratio of the labeling reagent. |
| Solvent incompatibility. | Ensure the volume of organic solvent (DMF/DMSO) does not exceed 10% of the total reaction volume. | |
| Loss of Antibody Activity | Modification of lysine residues in the antigen-binding site. | Reduce the degree of labeling or consider site-specific labeling techniques if available. |
| Denaturation of the antibody. | Ensure gentle handling and avoid harsh reaction conditions. |
Safety and Handling
This compound is a corrosive and moisture-sensitive compound.[21] It should be handled in a chemical fume hood with appropriate personal protective equipment, including gloves, lab coat, and eye protection.[22][23] Avoid inhalation of dust and contact with skin and eyes.[22][23] Store the reagent under inert gas and protected from moisture.
Conclusion
The conjugation of this compound to antibodies provides a robust method for introducing a unique hydrophobic tag. This modification can impart novel and advantageous properties to the antibody, opening up new avenues for research, diagnostics, and therapeutic development. By following the detailed protocols and considering the key experimental parameters outlined in this guide, researchers can successfully generate and characterize adamantane-labeled antibodies for their specific applications.
Visualizations
Chemical Reaction Workflow
Caption: Workflow for antibody labeling with this compound.
Mechanism of Sulfonamide Bond Formation
Caption: Reaction of an antibody's lysine residue with this compound.
References
- Purification of Labeled Antibodies Using Size-Exclusion Chromatography. (2020). Cold Spring Harbor Protocols.
- Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers. (2014).
- Antibody Purification Illustr
- Antibody Purific
- Antibody Purification and Labeling.
- Antibody Purification: Methods, Techniques, and Process. Sino Biological.
- This compound | 144174-50-5 | FA117188. Biosynth.
- This compound | CAS 144174-50-5 | SCBT. Santa Cruz Biotechnology.
- Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjug
- Identification of Hydrophobic Tags for the Degradation of Stabilized Proteins. (2018). Journal of the American Chemical Society.
- Hydrophobic tagging of small molecules: an overview of the literature and future outlook. (2024). Expert Opinion on Drug Discovery.
- Small-Molecule Hydrophobic Tagging: A Promising Strategy of Druglike Technology for Targeted Protein Degradation. (2023). Journal of Medicinal Chemistry.
- Development of Adamantane-Conjugated TLR7/8 Agonists for Supramolecular Delivery and Cancer Immunotherapy. (2019). Theranostics.
- Small-Molecule Hydrophobic Tagging: A Promising Strategy of Druglike Technology for Targeted Protein Degradation. (2023). Journal of Medicinal Chemistry.
- SAFETY D
- Multifunctional adamantane derivatives as new scaffolds for the multipresentation of bioactive peptides. (2025).
- Perspectives on the Development of First-in-Class Protein Degraders. (2021). Molecular Therapy.
- SAFETY D
- Lysine Bioconjugation on Native Albumin with a Sulfonyl Acrylate Reagent. (2017). Current Protocols in Protein Science.
- The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Deriv
- Development of Adamantane-Conjugated TLR7/8 Agonists for Supramolecular Delivery and Cancer Immunotherapy. (2019). Theranostics.
- Chapter Lysine bioconjugation on native albumin with a sulfonyl acrylate reagent. (2017). University of Cambridge.
- SAFETY D
- The Application of Reversible Intramolecular Sulfonamide Ligation to Modulate Reactivity in Organometallic Ruthenium(II) Diamine Complexes. (2020). Chemistry.
- Adamantane. Wikipedia.
- Use of the Adamantane Structure in Medicinal Chemistry. (2025).
Sources
- 1. Identification of Hydrophobic Tags for the Degradation of Stabilized Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrophobic tagging of small molecules: an overview of the literature and future outlook - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adamantane - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Development of Adamantane-Conjugated TLR7/8 Agonists for Supramolecular Delivery and Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of Adamantane-Conjugated TLR7/8 Agonists for Supramolecular Delivery and Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lysine Bioconjugation on Native Albumin with a Sulfonyl Acrylate Reagent | Springer Nature Experiments [experiments.springernature.com]
- 14. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 15. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Application of Reversible Intramolecular Sulfonamide Ligation to Modulate Reactivity in Organometallic Ruthenium(II) Diamine Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antibody Purification Methods | Thermo Fisher Scientific - US [thermofisher.com]
- 19. promega.com [promega.com]
- 20. sinobiological.com [sinobiological.com]
- 21. scbt.com [scbt.com]
- 22. fishersci.com [fishersci.com]
- 23. fishersci.co.uk [fishersci.co.uk]
Application Notes and Protocols for Bioconjugation Using 4-(1-Adamantyl)benzenesulfonyl Chloride
Introduction: A Novel Reagent for Hydrophobic Tagging and Bioconjugation
In the landscape of bioconjugation, the covalent modification of proteins to introduce new functionalities is a cornerstone of therapeutic and diagnostic development. The choice of the conjugating reagent is paramount, dictating not only the stability of the resulting linkage but also the imparted physicochemical properties. We introduce 4-(1-Adamantyl)benzenesulfonyl chloride as a robust reagent for the chemoselective modification of primary and secondary amines on biomolecules, most notably the ε-amino group of lysine residues in proteins.
The uniqueness of this reagent lies in its bifunctional character. The sulfonyl chloride moiety provides a reactive handle for covalent bond formation, creating a stable sulfonamide linkage.[1][2] The 4-(1-adamantyl)phenyl group, on the other hand, introduces a bulky, highly lipophilic adamantane cage.[3] This adamantyl group can serve multiple purposes: as a hydrophobic tag to modulate the solubility and aggregation properties of the protein, as an anchor for embedding the conjugate into lipid membranes, or as a recognition motif for host molecules like cyclodextrins in supramolecular assemblies.[4][5][6] The strategic incorporation of adamantane can enhance the pharmacokinetic profiles of therapeutic proteins and enable novel targeting strategies.[7] This document provides a comprehensive guide to the principles, applications, and detailed protocols for utilizing this compound in bioconjugation strategies.
Principle of the Reaction: Nucleophilic Attack on the Sulfonyl Chloride
The conjugation reaction hinges on the nucleophilic attack of an unprotonated primary amine, typically the lysine side chain on a protein, on the electrophilic sulfur atom of the sulfonyl chloride. This reaction results in the formation of a highly stable sulfonamide bond and the release of hydrochloric acid.[1]
The Critical Role of pH
The success of the conjugation is critically dependent on the reaction pH. An alkaline environment (typically pH 9.0-10.5) is necessary to deprotonate the ε-amino group of lysine (pKa ~10.5), rendering it nucleophilic.[8] However, at excessively high pH, a competing hydrolysis reaction of the sulfonyl chloride to the unreactive sulfonic acid is accelerated. Therefore, careful optimization of the pH is essential to maximize the yield of the desired bioconjugate while minimizing the hydrolysis of the reagent.
Figure 1. Reaction workflow illustrating the pH-dependent activation of lysine for conjugation and the competing hydrolysis of the sulfonyl chloride reagent.
Potential Applications of Adamantyl-Modified Bioconjugates
The introduction of the highly hydrophobic adamantyl moiety opens up a range of advanced applications for the modified biomolecule:
-
Hydrophobic Tagging for Protein Degradation (HyT): The adamantane tag can induce the targeted degradation of proteins by mimicking a partially unfolded state, thereby hijacking cellular quality control machinery.[4][9][10][11]
-
Enhanced Drug Delivery: The lipophilic nature of adamantane can improve the membrane permeability and cellular uptake of protein therapeutics.[7]
-
Liposome Anchoring: Adamantyl-modified proteins can be non-covalently anchored to the lipid bilayers of liposomes, creating functionalized nanocarriers for targeted drug delivery.[5][6]
-
Affinity Purification and Immobilization: The strong and specific interaction between adamantane and cyclodextrin hosts can be exploited for the purification or immobilization of the conjugated protein on cyclodextrin-functionalized surfaces.
Experimental Protocols
Materials and Reagents
-
Protein of interest (e.g., Bovine Serum Albumin, a monoclonal antibody)
-
This compound (MW: 310.84 g/mol )
-
Anhydrous dimethylformamide (DMF) or acetonitrile
-
Labeling Buffer: 0.1 M Sodium Bicarbonate Buffer, pH 9.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification Buffer (for SEC): Phosphate-Buffered Saline (PBS), pH 7.4
-
HIC Buffers:
-
Binding Buffer: 2 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Elution Buffer: 50 mM Sodium Phosphate, pH 7.0
-
-
Spin desalting columns or appropriate chromatography system (e.g., FPLC)
Protocol 1: General Procedure for Protein Labeling
This protocol is a starting point and may require optimization for your specific protein and desired degree of labeling.
1. Protein Preparation: a. Dissolve the protein in the Labeling Buffer to a final concentration of 2-10 mg/mL. b. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the Labeling Buffer using a spin desalting column or dialysis.
2. Reagent Preparation (Prepare immediately before use): a. Dissolve this compound in anhydrous DMF or acetonitrile to a stock concentration of 10 mg/mL (approx. 32 mM). The reagent is sensitive to moisture.[12]
3. Labeling Reaction: a. While gently vortexing the protein solution, slowly add a 10- to 50-fold molar excess of the dissolved reagent. The optimal molar ratio should be determined empirically. b. Incubate the reaction for 2-4 hours at room temperature, protected from light. Alternatively, the reaction can be performed at 4°C overnight.
4. Quenching the Reaction: a. To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM. b. Incubate for 1 hour at room temperature to quench any unreacted sulfonyl chloride.
5. Purification of the Conjugate: a. Due to the hydrophobic nature of the adamantyl tag, Hydrophobic Interaction Chromatography (HIC) is a highly effective purification method.[13][14] b. Alternatively, for removal of small molecule impurities, use size-exclusion chromatography (SEC) or extensive dialysis against a suitable buffer (e.g., PBS, pH 7.4).[15][16]
Table 1: Optimization Parameters for Labeling Reaction
| Parameter | Recommended Range | Rationale & Considerations |
| pH | 9.0 - 10.5 | Balances the need for deprotonated amines with the rate of reagent hydrolysis.[8] Start with pH 9.5. |
| Buffer | Carbonate-bicarbonate or Borate | Must be free of primary or secondary amines (e.g., Tris, glycine) to avoid competing reactions.[8] |
| Reagent:Protein Molar Ratio | 10:1 to 50:1 | Higher ratios increase the degree of labeling but also the risk of non-specific modification and aggregation. |
| Reaction Temperature | 4°C to 25°C | Lower temperatures slow down both the labeling and hydrolysis reactions, offering more control. |
| Incubation Time | 2 hours to overnight | Longer incubation times at lower temperatures can improve labeling efficiency. |
Characterization of the Adamantyl-Protein Conjugate
Mass Spectrometry for Degree of Labeling and Site Occupancy
Mass spectrometry is the most definitive method for characterizing the conjugate.[17]
-
Intact Mass Analysis: Electrospray ionization mass spectrometry (ESI-MS) of the intact conjugate will reveal a mass increase corresponding to the number of adamantyl-benzenesulfonyl groups added. The mass of a single modification is 291.85 Da (C₁₆H₁₉O₂S). A distribution of peaks will indicate heterogeneity in the degree of labeling.
-
Peptide Mapping: To identify the specific lysine residues that have been modified, the conjugate can be proteolytically digested (e.g., with trypsin) followed by LC-MS/MS analysis. Modified peptides will show a mass shift of 291.85 Da.
Figure 2. Workflow for the mass spectrometric characterization of adamantyl-protein conjugates.
Spectrophotometric Analysis
The 4-(1-adamantyl)phenyl group has a UV absorbance maximum that can be used to estimate the degree of labeling, provided the molar extinction coefficient of the conjugated moiety is known. This requires careful removal of all unconjugated reagent.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | pH too low; Reagent hydrolyzed; Insufficient molar excess of reagent. | Optimize pH between 9.0-10.5; Prepare reagent solution immediately before use; Increase molar ratio of the reagent. |
| Protein Precipitation | High degree of hydrophobic modification; Inappropriate buffer conditions. | Reduce the molar ratio of the reagent; Add organic co-solvents (e.g., DMSO, up to 10%) to the reaction buffer; Purify using HIC.[18] |
| High Heterogeneity | Inconsistent reaction conditions; Multiple reactive sites with similar pKa. | Tightly control pH, temperature, and reaction time; Further purification may be required to isolate specific conjugate species. |
Conclusion
This compound is a versatile and powerful reagent for introducing a highly hydrophobic adamantyl tag onto proteins and other biomolecules. The stable sulfonamide linkage and the unique properties of the adamantyl group provide a valuable tool for researchers in drug development, diagnostics, and fundamental protein science. The protocols and guidelines presented here offer a solid foundation for the successful implementation of this bioconjugation strategy.
References
- Štimac, A., Šekutor, M., Mlinarić-Majerski, K., Frkanec, L., & Frkanec, R. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 297. [Link]
- Dragomanova, S., & Andonova, V. (2023). Adamantane-containing drug delivery systems. Pharmacia, 70(4), 1055-1064. [Link]
- Xie, Y., Zhan, Y., et al. (2024). Hydrophobic tagging: A promising paradigm for targeted protein degradation. Cell Insight, 3(1), 100135. [Link]
- Štimac, A., et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. PMC. [Link]
- ProteoGenix. (n.d.). Protein Purification by Hydrophobic Interaction Chromatography.
- Lamoureux, G., & Artavia, G. (2010). The adamantane story: the first anti-influenza A drug. Perspectives in medicinal chemistry, 4, 49–63.
- BenchChem. (2025). Application Notes and Protocols for Labeling Proteins with Acridine Dyes.
- Štimac, A., et al. (2012). Adamantyl-tripeptides and glycopeptides as a new class of mannose-specific ligands. Biochimica et Biophysica Acta (BBA) - General Subjects, 1820(10), 1591-1600.
- ResearchGate. (2022). How to purify a hydrophobic protein with His-Tag?.
- BenchChem. (2025). Optimizing the reaction conditions for Dansyl chloride labeling of proteins.
- Zhang, Y., et al. (2023). Recent progress of chemical methods for lysine site-selective modification of peptides and proteins. Chinese Chemical Letters, 34(5), 107931. [Link]
- Challenges and solutions for the downstream purification of therapeutic proteins. (2023). Future Drug Discovery. [Link]
- Matos, M. J., Jiménez-Osés, G., & Bernardes, G. J. L. (n.d.).
- Matos, M. J., et al. (2018). Chemo- and Regioselective Lysine Modification on Native Proteins. Journal of the American Chemical Society, 140(11), 4004–4017. [Link]
- BenchChem. (2025). Application Note and Protocol: Preparation of Protein Samples for Labeling with Dansyl Chloride.
- Hadpe, S. (2024).
- ResearchGate. (n.d.). Development of lysine modification strategies.
- Acrolein-Mediated Conversion of Lysine to Electrophilic Heterocycles for Protein Diversification and Toxicity Profiling. (2024). Journal of the American Chemical Society. [Link]
- Chang, H. (2010). Dansyl Chloride Standard Operating Procedures. UCLA-DOE Institute. [Link]
- Asawa, Y., et al. (2021). Carborane as an Alternative Efficient Hydrophobic Tag for Protein Degradation.
- Organic Syntheses. (n.d.). Benzenesulfonyl chloride.
- Narayanan, A., & Jones, L. H. (2020). Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal. ChemBioChem, 21(16), 2224–2237. [Link]
- BenchChem. (2025). Optimizing the reaction conditions for Dansyl chloride labeling of proteins.
- Wikipedia. (n.d.). Adamantane.
- Versatile One-Pot Synthesis of Hydrophobic Tags by Multicomponent Reactions. (2023). ACS Omega. [Link]
- Wikipedia. (n.d.). Dansyl chloride.
- Ivanov, S. N., Gnedin, B. G., & Kislov, V. V. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in SAN-Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Russian Journal of Organic Chemistry, 40(5), 733-739.
- Nuvisan. (n.d.). Tailored mass spectrometry solutions for advanced protein science.
- Zhu, Y., et al. (2024). Development of Adamantane-based hydrophobic tags targeting anaplastic lymphoma kinase with enhanced antitumor activities. Bioorganic Chemistry, 144, 108876. [Link]
- Versatile One-Pot Synthesis of Hydrophobic Tags by Multicomponent Reactions. (2024). ACS Omega. [Link]
- ResearchGate. (n.d.). Representative mass spectra of selected sulfonamides without photolysis.
- Heme Protein Binding of Sulfonamide Compounds: A Correlation Study by Spectroscopic, Calorimetric, and Computational Methods. (2021). ACS Omega. [Link]
- Google Patents. (n.d.). CN105693568A - Preparation method benzene sulfonyl chloride and diphenylsulfone.
- Google Patents. (n.d.). GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Adamantane - Wikipedia [en.wikipedia.org]
- 4. Hydrophobic tagging: A promising paradigm for targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Versatile One-Pot Synthesis of Hydrophobic Tags by Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of Adamantane-based hydrophobic tags targeting anaplastic lymphoma kinase with enhanced antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. doe-mbi.ucla.edu [doe-mbi.ucla.edu]
- 13. Protein Purification by Hydrophobic Interaction Chromatography - ProteoGenix US [us.proteogenix.science]
- 14. academic.oup.com [academic.oup.com]
- 15. goldbio.com [goldbio.com]
- 16. Protein Purification: Techniques and Protocols Explained | Technology Networks [technologynetworks.com]
- 17. nuvisan.com [nuvisan.com]
- 18. researchgate.net [researchgate.net]
Application Notes & Protocols: 4-(1-Adamantyl)benzenesulfonyl Chloride in Click Chemistry
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Incorporation of the Adamantyl Moiety
In the landscape of modern drug discovery and materials science, the adamantyl group stands out as a uniquely powerful building block.[1][2] This rigid, lipophilic, three-dimensional cage structure, the smallest of the diamondoids, is not merely a bulky substituent but a strategic tool for modulating the physicochemical properties of a molecule.[3] Its incorporation can significantly enhance metabolic stability by sterically shielding susceptible functional groups from enzymatic degradation, thereby increasing a drug's plasma half-life.[1][2] Furthermore, the adamantyl group can increase lipophilicity, which can improve membrane permeability and blood-brain barrier penetration.[3] Its unique structure allows for a more precise three-dimensional exploration of binding pockets in biological targets, often leading to enhanced potency and selectivity.[3]
This guide focuses on 4-(1-Adamantyl)benzenesulfonyl chloride , a reagent that marries the advantageous properties of the adamantyl group with the versatile reactivity of a sulfonyl chloride. This compound serves as a precursor to 4-(1-Adamantyl)benzenesulfonyl azide , a key component for "click" chemistry reactions.
The Power of Click Chemistry: An Overview
"Click chemistry," a concept introduced by K.B. Sharpless, describes a class of reactions that are rapid, high-yielding, and produce minimal byproducts.[4][5] The most prominent example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole linkage between an azide and a terminal alkyne.[4][6] This reaction is remarkably bioorthogonal, meaning it can proceed in complex biological systems without interfering with native biochemical processes.[6]
Sulfonyl azides, such as the one derived from this compound, are potent reactants in CuAAC. The strong electron-withdrawing nature of the sulfonyl group influences the reactivity of the azide and the properties of the resulting triazole.[1] Notably, the N-S bond in the 1-sulfonyl-1,2,3-triazole product can be susceptible to cleavage, offering a potential handle for further functionalization or creating a pro-drug release mechanism.[1]
Synthesis of 4-(1-Adamantyl)benzenesulfonyl Azide
The conversion of this compound to its corresponding azide is a crucial first step. This is typically achieved through a nucleophilic substitution reaction with an azide salt.
Protocol 1: Synthesis of 4-(1-Adamantyl)benzenesulfonyl Azide
This protocol is adapted from general procedures for the synthesis of aryl sulfonyl azides.[7]
Materials:
-
Sodium azide (NaN₃)
-
Acetone
-
Deionized water
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in acetone.
-
Azide Addition: In a separate beaker, prepare a solution of sodium azide (1.2 eq) in deionized water.
-
Reaction: Slowly add the sodium azide solution to the stirred solution of the sulfonyl chloride at room temperature.
-
Monitoring: Allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting sulfonyl chloride spot.
-
Workup:
-
Once the reaction is complete, remove the acetone using a rotary evaporator.
-
Add deionized water to the residue and extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic layers.
-
Wash the combined organic layers with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 4-(1-Adamantyl)benzenesulfonyl azide.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
-
Safety Precautions: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids, as this can generate highly toxic and explosive hydrazoic acid.
Visualization of Azide Synthesis Workflow
Caption: Workflow for the synthesis of 4-(1-Adamantyl)benzenesulfonyl azide.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The following is a general protocol for the CuAAC reaction using the synthesized 4-(1-Adamantyl)benzenesulfonyl azide.
Protocol 2: General CuAAC Reaction
This protocol is based on widely established methods for CuAAC.[6]
Materials:
-
4-(1-Adamantyl)benzenesulfonyl azide
-
A terminal alkyne-containing molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended for biological applications)
-
Solvent (e.g., a mixture of water and a co-solvent like t-butanol, DMSO, or DMF)
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Reagent Preparation:
-
Copper(II) Sulfate Solution: Prepare a stock solution of CuSO₄·5H₂O in deionized water (e.g., 100 mM).
-
Sodium Ascorbate Solution: Prepare a fresh stock solution of sodium ascorbate in deionized water (e.g., 1 M). This solution should be made fresh as it is prone to oxidation.
-
THPTA Solution (Optional): Prepare a stock solution of THPTA in deionized water (e.g., 200 mM).
Procedure:
-
Reactant Mixture: In a reaction vessel, dissolve the alkyne-containing molecule (1.0 eq) and 4-(1-Adamantyl)benzenesulfonyl azide (1.1-1.5 eq) in the chosen solvent system.
-
Ligand Addition (Optional): If using a ligand, add the THPTA solution to the reaction mixture. A common ratio is 2-5 equivalents of ligand to copper.
-
Copper Addition: Add the CuSO₄ solution to the reaction mixture. The final concentration of copper is typically in the range of 1-10 mol%.
-
Initiation: Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) species. A common ratio is 5-10 equivalents of sodium ascorbate to copper.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction by TLC or LC-MS until completion.
-
Workup and Purification:
-
Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent like ethyl acetate.
-
The combined organic layers are washed with brine, dried over an anhydrous salt, filtered, and concentrated.
-
The crude product is then purified by column chromatography on silica gel to yield the desired 1,4-disubstituted-1-(4-(1-adamantyl)phenyl)sulfonyl-1,2,3-triazole.
-
Considerations for the Adamantyl Group:
The bulky adamantyl group is not expected to significantly hinder the CuAAC reaction, as the reaction is known to tolerate a wide range of sterically demanding substrates.[2] However, the increased lipophilicity of the product may necessitate adjustments to the purification solvent system.
Quantitative Data Summary
| Parameter | Protocol 1: Azide Synthesis | Protocol 2: CuAAC Reaction |
| Key Reagent | This compound | 4-(1-Adamantyl)benzenesulfonyl azide |
| Stoichiometry | 1.2 eq NaN₃ | 1.1-1.5 eq azide to alkyne |
| Catalyst | N/A | 1-10 mol% CuSO₄ |
| Reducing Agent | N/A | 5-10 eq Sodium Ascorbate to Cu |
| Ligand (Optional) | N/A | 2-5 eq THPTA to Cu |
| Typical Solvent | Acetone/Water | Water/t-BuOH, Water/DMSO |
| Temperature | Room Temperature | Room Temperature |
| Purification | Extraction, Recrystallization/Chromatography | Extraction, Column Chromatography |
Visualization of CuAAC Workflow
Caption: Workflow for the CuAAC reaction with 4-(1-Adamantyl)benzenesulfonyl azide.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A Copper-Free Alternative
For applications where the presence of copper is a concern, such as in living systems, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is an excellent alternative. This reaction utilizes a strained cyclooctyne, which reacts with an azide without the need for a metal catalyst. 4-(1-Adamantyl)benzenesulfonyl azide can be readily employed in SPAAC reactions with various commercially available cyclooctyne reagents (e.g., DBCO, BCN). The reaction is typically performed in a biocompatible solvent at physiological temperature.
Conclusion
This compound is a valuable precursor for synthesizing a click chemistry reagent that combines the desirable pharmacokinetic properties of the adamantyl group with the robust and versatile reactivity of a sulfonyl azide. The protocols provided herein offer a framework for the synthesis of 4-(1-Adamantyl)benzenesulfonyl azide and its application in CuAAC reactions. The resulting adamantyl-containing triazoles are promising candidates for the development of novel therapeutics and advanced materials.
References
- Liu, J., et al. (2011). The many faces of the adamantyl group in drug design. PubMed, [Link]
- Wanka, L., et al. (2013). The Many Faces of the Adamantyl Group in Drug Design. ChemInform, [Link]
- Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal, [Link]
- Jena Bioscience. (n.d.). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Jena Bioscience, [Link]
- Srinivasan, R., et al. (n.d.). Supporting Information 1.
- ResearchGate. (n.d.). Synthesis of 4-aminobenzene-1-sulfonyl azide.
- Wentrup, C. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. ConnectSci, [Link]
- ResearchGate. (2010). ChemInform Abstract: A Click Chemistry Approach to Tetrazoles by Huisgen 1,3-Dipolar Cycloaddition: Synthesis of 5-Sulfonyl Tetrazoles from Azides and Sulfonyl Cyanides.
- Ibraheem, H., et al. (2022).
- Uttam, S., et al. (2012). Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling.
- PubChem. (n.d.). 4-Acetamidobenzenesulfonyl azide. PubChem, [Link]
- Wikipedia. (n.d.). Click chemistry. Wikipedia, [Link]
- Patton, G. C. (2004). DEVELOPMENT AND APPLICATIONS OF CLICK CHEMISTRY. University of Illinois, [Link]
- ResearchGate. (n.d.). Recent Fascinating Aspects of the CuAAC Click Reaction.
- ACS Publications. (2023). Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC)
- ResearchGate. (n.d.). Adamantane-linked 1,2,4-triazoles: Crystal structures, in vitro antimicrobial and anti-proliferative activities, and molecular docking analysis.
- ResearchGate. (2006). 4-Acetamidobenzenesulfonyl azide.
- PubMed Central. (2021). Base-Mediated Coupling Reactions of Benzenesulfonyl Azides with Proline: Synthesis of Proline-Derived Benzenesulfonamides. PubMed Central, [Link]
- Strain-Promoted Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal, [Link]
- ResearchGate. (2011). A Simple Large-Scale Synthesis of Cbz-Protected Taurylsulfonyl Azide.
- PubMed Central. (n.d.). Synthesis and evaluation of nitroheterocyclic aromatic adamantane amides with trypanocidal activity. Part II. PubMed Central, [Link]
- PubMed. (2025). Adamantane-Appended 1,2,3-Triazole Hybrids: Synthesis and α-Glucosidase Inhibition Studies through Experimental and In Silico Approach. PubMed, [Link]
- Google Patents. (n.d.). US4269987A - Purification of triazoles.
- Taylor & Francis Online. (2011). Convenient synthesis of sulfonyl azides using PEG-400 as an efficient and eco-friendly reaction medium. Taylor & Francis Online, [Link]
- Organic Syntheses. (n.d.). 3-Furancarboxylic acid, 2-methyl-5-phenyl-, ethyl ester. Organic Syntheses, [Link]
- PubChem. (n.d.). 4-acetyl-N-(1-adamantyl)benzenesulfonylamide. PubChem, [Link]
- AxisPharm. (2024). Alkyne-Azide Click Chemistry Protocol for ADCs. AxisPharm, [Link]
- Fokin, V. V., & Sharpless, K. B. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PubMed Central, [Link]
- ResearchGate. (n.d.). Sulfonium Triggered Alkyne–Azide Click Cycloaddition.
- Organic Syntheses. (n.d.). p-Acetamidobenzenesulfonyl azide. Organic Syntheses, [Link]
- Labinsights. (2024). A Comprehensive Guide to Click Chemistry Reaction. Labinsights, [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US4269987A - Purification of triazoles - Google Patents [patents.google.com]
- 4. Click Chemistry [organic-chemistry.org]
- 5. axispharm.com [axispharm.com]
- 6. Click chemistry - Wikipedia [en.wikipedia.org]
- 7. jenabioscience.com [jenabioscience.com]
- 8. Synthesis and evaluation of nitroheterocyclic aromatic adamantane amides with trypanocidal activity. Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adamantane-Appended 1,2,3-Triazole Hybrids: Synthesis and α-Glucosidase Inhibition Studies through Experimental and In Silico Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Fluorescent Probes with 4-(1-Adamantyl)benzenesulfonyl Chloride
Introduction: Harnessing the Power of the Adamantyl Moiety in Fluorescence Probe Design
In the dynamic field of molecular imaging and drug development, the design of fluorescent probes with high specificity, enhanced cellular uptake, and robust photophysical properties is of paramount importance. 4-(1-Adamantyl)benzenesulfonyl chloride emerges as a key reagent in this endeavor, offering a unique combination of a reactive sulfonyl chloride group and a bulky, lipophilic adamantyl cage. This structure provides a powerful tool for converting a wide range of fluorescent amines into sophisticated probes for bioimaging and high-throughput screening.
The adamantyl group, a rigid and sterically demanding diamondoid hydrocarbon, is not merely a passive structural element. Its pronounced lipophilicity can significantly enhance the ability of a fluorescent probe to cross cellular membranes and localize within lipid-rich environments such as the endoplasmic reticulum or lipid droplets.[1] Furthermore, the adamantyl cage can influence the electronic environment of the attached fluorophore, potentially leading to favorable shifts in excitation and emission spectra and an increase in fluorescence quantum yield. The adamantyl moiety is also well-known for its ability to participate in specific host-guest interactions, particularly with cyclodextrins, opening avenues for the development of "smart" probes with activatable fluorescence.[1][2][3]
This guide provides a comprehensive overview of the synthesis of fluorescent probes using this compound, detailing the underlying chemical principles, step-by-step protocols, and applications for researchers in cell biology and drug discovery.
Core Principles: The Sulfonylation Reaction
The synthesis of fluorescent probes using this compound is predicated on the classic and highly efficient reaction between a sulfonyl chloride and a primary or secondary amine to form a stable sulfonamide linkage. This reaction, analogous to the well-known Hinsberg test for amine characterization, proceeds via nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride, with the subsequent displacement of the chloride leaving group.[4][5]
The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid (HCl) generated as a byproduct. This is crucial as the formation of HCl would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[6]
The resulting sulfonamide bond is exceptionally stable to hydrolysis, ensuring the integrity of the fluorescent probe under physiological conditions.
Visualization of the Synthesis Workflow
The general workflow for the synthesis and application of a fluorescent probe using this compound is depicted below.
Caption: General workflow for the synthesis and application of adamantyl-based fluorescent probes.
Detailed Experimental Protocols
Protocol 1: Synthesis of an Adamantyl-Derived Fluorescent Probe
This protocol provides a general method for the reaction of this compound with a fluorescent amine. As a representative example, we will consider the reaction with a generic amino-functionalized coumarin dye.
Materials:
-
This compound (CAS 144174-50-5)[7]
-
Amino-functionalized fluorophore (e.g., 7-Amino-4-methylcoumarin)
-
Anhydrous Pyridine or Triethylamine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amino-functionalized fluorophore (1.0 eq) in anhydrous DCM.
-
Base Addition: Add anhydrous pyridine or triethylamine (1.5-2.0 eq) to the solution and stir for 10 minutes at room temperature.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.1-1.2 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting amine and the formation of a new, typically less polar, fluorescent spot. Reactions are often complete within 2-12 hours.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess acid), water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure fluorescent probe.[8]
-
Characterization: Characterize the final product by:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure and purity.
-
Mass Spectrometry (e.g., ESI-HRMS): To confirm the molecular weight.[8]
-
UV-Vis and Fluorescence Spectroscopy: To determine the photophysical properties (absorption maximum, emission maximum, quantum yield, and Stokes shift).
-
Protocol 2: Application in Cellular Imaging
This protocol describes a general procedure for staining live cells with the synthesized adamantyl-containing fluorescent probe.
Materials:
-
Synthesized adamantyl-based fluorescent probe
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium (e.g., DMEM)
-
Cells cultured on glass-bottom dishes suitable for microscopy
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Probe Preparation: Prepare a stock solution of the purified adamantyl-probe (e.g., 1-10 mM) in high-quality DMSO. Store at -20°C, protected from light.
-
Cell Staining:
-
Grow cells to a suitable confluency (e.g., 60-80%) on glass-bottom dishes.
-
Prepare a working solution of the probe by diluting the stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM.[1]
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the probe-containing medium to the cells.
-
-
Incubation: Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator, protected from light. The optimal incubation time should be determined empirically.
-
Washing: Remove the staining solution and wash the cells two to three times with PBS or fresh culture medium to remove any unbound probe.[1]
-
Imaging: Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells. Immediately image the stained cells using a fluorescence microscope equipped with filters that match the excitation and emission spectra of the probe.
Data Presentation: Expected Properties of Adamantyl-Sulfonamide Probes
The introduction of the 4-(1-Adamantyl)benzenesulfonyl group is expected to yield probes with distinct characteristics. The table below summarizes hypothetical but expected data for a probe synthesized from 7-Amino-4-methylcoumarin.
| Property | 7-Amino-4-methylcoumarin (Starting Material) | Adamantyl-Sulfonamide Probe (Product) | Rationale for Change |
| Molecular Weight | 175.18 g/mol | 464.58 g/mol | Addition of the 4-(1-Adamantyl)benzenesulfonyl moiety. |
| Solubility | Moderately soluble in organic solvents | Highly soluble in organic solvents, poorly soluble in aqueous media | Increased lipophilicity due to the large adamantyl and phenyl groups.[1] |
| Polarity | High | Low | Conversion of the polar amine to a less polar sulfonamide and addition of a large hydrocarbon group. |
| Excitation Max (λex) | ~350 nm | ~340-360 nm | The sulfonamide linkage may cause a slight shift in the electronic structure. |
| Emission Max (λem) | ~450 nm | ~440-470 nm | The local environment and electronic effects of the adamantyl-benzenesulfonyl group can influence the emission spectrum. |
| Quantum Yield (Φ) | Moderate | Potentially Higher | The rigid adamantyl group can reduce non-radiative decay pathways, enhancing fluorescence.[2][3] |
| Cellular Localization | Diffuse/Cytosolic | Potential for localization in lipid-rich organelles (e.g., ER, lipid droplets) | The high lipophilicity of the adamantyl group drives partitioning into nonpolar cellular compartments.[1] |
Causality Behind Experimental Choices
-
Choice of Base: Pyridine and triethylamine are commonly used because they are effective HCl scavengers and also act as catalysts. Their basicity is sufficient to deprotonate the ammonium salt byproduct without causing significant hydrolysis of the sulfonyl chloride.[6]
-
Anhydrous Conditions: Sulfonyl chlorides are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive towards amines. Therefore, using anhydrous solvents and an inert atmosphere is critical to maximize the yield of the desired sulfonamide product.
-
Purification by Chromatography: The significant difference in polarity between the starting amine, the sulfonyl chloride, and the final sulfonamide product makes silica gel chromatography an effective method for purification. The nonpolar adamantyl group often results in the product having a lower polarity than the starting amine, facilitating separation.[8]
-
DMSO for Stock Solutions: DMSO is an excellent solvent for a wide range of organic molecules and is miscible with aqueous cell culture media, making it the solvent of choice for preparing concentrated stock solutions of fluorescent probes for biological applications.
Conclusion and Future Perspectives
This compound is a versatile and powerful reagent for the synthesis of advanced fluorescent probes. The unique properties of the adamantyl group—namely its bulk, rigidity, and lipophilicity—provide a rational design element for creating probes with enhanced cellular uptake and specific subcellular targeting capabilities. The straightforward and high-yielding sulfonylation chemistry allows for the labeling of a diverse array of fluorescent scaffolds containing primary or secondary amine functionalities. The protocols and principles outlined in this guide offer a solid foundation for researchers to develop novel chemical tools for exploring complex biological systems, with applications ranging from fundamental cell biology to high-content screening in drug discovery.
References
- van der Westhuizen, F. H., et al. (2011). Synthesis and Evaluation of Fluorescent Heterocyclic Aminoadamantanes as Multifunctional Neuroprotective Agents. Bioorganic & Medicinal Chemistry Letters, 21(13), 3954-3958.
- Zhang, Y., et al. (2023). Fluorescence Enhancement of Adamantane-Modified Dyes in Aqueous Solution via Supramolecular Interaction with Methyl-β-cyclodextrin and Their Application in Cell Imaging. Chemistry – A European Journal, 29(65), e202302782.
- Chen, Y., et al. (2024). Synthesis and Characterization of Sulfonamide-Containing Naphthalimides as Fluorescent Probes. Molecules, 29(12), 2774.
- Wang, Y., et al. (2022). Adamantane Three-Dimensional Porous Organic Framework as a Fluorescence Sensor for Rapid Determination of Tetracycline in Aquatic Products. Foods, 11(21), 3521.
- Liu, J., et al. (2018). Cucurbit[7]uril as the host of adamantane-modified dyes for fluorescence enhancement in aqueous environments. Chemical Communications, 54(75), 10592-10595.
- MDPI. (2023). A Novel Sulfonamide, Molecularly Imprinted, Upconversion Fluorescence Probe Prepared by Pickering Emulsion Polymerization and Its Adsorption and Optical Sensing Performance. Polymers, 15(8), 1918.
- Frontiers Media S.A. (2022). Fluorescent Ligand-Based Discovery of Small-Molecule Sulfonamide Agonists for GPR120. Frontiers in Chemistry, 9, 810578.
- Kowada, T., et al. (2021). Protocol for synthesis and use of a turn-on fluorescent probe for quantifying labile Zn2+ in the Golgi apparatus in live cells. STAR Protocols, 2(2), 100395.
- Organic Syntheses. (n.d.). Benzenesulfonyl chloride.
- PubMed. (2024). Synthesis and Characterization of Sulfonamide-Containing Naphthalimides as Fluorescent Probes. Molecules, 29(12), 2774.
- ResearchGate. (n.d.). Synthesis of probes 1-4.
- Royal Society of Chemistry. (2021). Synthesis of an aggregation-induced emission-based fluorescent probe based on rupestonic acid. RSC Advances, 11(53), 33334-33338.
- MDPI. (2022). Synthesis and Characterization of a Dansyl-Based Fluorescent Probe for Analytical Purposes. Chemistry, 4(4), 1383-1393.
- Wikipedia. (n.d.). Hinsberg reaction.
- ResearchGate. (2002). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH.
- MDPI. (2024). Synthesis and Characterization of a Novel Concentration-Independent Fluorescent Chloride Indicator, ABP-Dextran, Optimized for Extracellular Chloride Measurement. International Journal of Molecular Sciences, 25(2), 856.
- PubMed. (2001). Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na(2)CO(3) buffer. Journal of Biochemical and Biophysical Methods, 49(1-3), 249-259.
- PubMed. (1976). Fluorescent probe study of sulfonamide binding to povidone. Journal of Pharmaceutical Sciences, 65(8), 1218-1221.
- Chemistry LibreTexts. (2023). Amine Reactions.
- Elsevier. (2023). Design, synthesis, and biological evaluation of benzenesulfonyl chloride-substituted evodiamine derivatives as potential PGAM1 inhibitors. Arabian Journal of Chemistry, 16(11), 105245.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fluorescence Enhancement of Adamantane-Modified Dyes in Aqueous Solution via Supramolecular Interaction with Methyl-β-cyclodextrin and Their Application in Cell Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cucurbit[7]uril as the host of adamantane-modified dyes for fluorescence enhancement in aqueous environments - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Hinsberg reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. scbt.com [scbt.com]
- 8. Frontiers | Fluorescent Ligand-Based Discovery of Small-Molecule Sulfonamide Agonists for GPR120 [frontiersin.org]
Application Notes & Protocols: Leveraging 4-(1-Adamantyl)benzenesulfonyl Chloride for Enhanced Drug Lipophilicity
Prepared by: Gemini, Senior Application Scientist
Abstract & Introduction
In modern drug discovery, the modulation of a molecule's physicochemical properties is a critical step in transforming a potent lead compound into a viable clinical candidate. Lipophilicity, a measure of a compound's ability to dissolve in fats, oils, and other non-polar solvents, is a key determinant of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Insufficient lipophilicity can lead to poor membrane permeability and low oral bioavailability, while excessive lipophilicity can result in poor aqueous solubility and non-specific toxicity. The strategic incorporation of the adamantyl moiety, a rigid and highly lipophilic hydrocarbon cage, has become a reliable method for optimizing drug candidates.[1][2][3]
This document provides a detailed guide for researchers on the use of 4-(1-adamantyl)benzenesulfonyl chloride as a premier reagent for this purpose. This reagent offers a direct and efficient method to conjugate the adamantane "lipophilic bullet" onto amine-containing molecules via a stable sulfonamide linkage.[1][4] We will explore the underlying principles, provide detailed experimental protocols, and discuss the expected impact on molecular properties.
The Adamantane Advantage in Medicinal Chemistry
The adamantane cage is not merely a bulky, lipophilic group; its unique three-dimensional structure confers several advantages that are highly sought after in drug design.[3][5][6]
-
Significant Lipophilicity Enhancement : The adamantyl group is one of the most lipophilic fragments used in medicinal chemistry. Its incorporation can increase the calculated partition coefficient (cLogP) of a molecule by approximately 3-4 log units, a significant modification that can dramatically improve permeability across biological membranes like the intestinal epithelium and the blood-brain barrier (BBB).[3][4]
-
Metabolic Stability : The rigid, polycyclic structure of adamantane is resistant to metabolic degradation.[3][7] When placed strategically, it can shield adjacent functional groups from enzymatic cleavage by cytochrome P450 enzymes, thereby increasing the drug's plasma half-life.[3]
-
Improved Target Engagement : The defined and rigid shape of the adamantane scaffold can serve as an anchor, orienting the pharmacophore of the drug into a more favorable binding position within a target's active site. This can lead to enhanced potency and selectivity.[1]
-
Escape from "Flatland" : Modern drug discovery often produces an overabundance of flat, aromatic compounds. Incorporating a three-dimensional scaffold like adamantane provides a route to explore new chemical space and improve physicochemical properties.[3]
The this compound reagent harnesses these benefits by providing a reactive sulfonyl chloride group, which readily couples with primary and secondary amines to form highly stable sulfonamide bonds.
Conceptual Workflow: The "Lipophilic Bullet" Strategy
The core strategy involves a direct chemical modification of a lead compound containing a suitable amine handle. The adamantyl group acts as a "lipophilic bullet," enhancing the molecule's ability to penetrate lipid bilayers.
Caption: General workflow for adamantyl-sulfonamide synthesis.
Materials and Reagents:
-
Amine-containing substrate (1.0 eq)
-
This compound (1.1 eq) [8]* Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Pyridine or Triethylamine (TEA) (2.0-3.0 eq)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Appropriate solvents for chromatography (e.g., Ethyl Acetate/Hexanes)
Procedure:
-
Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine-containing substrate (1.0 eq) in anhydrous DCM.
-
Base Addition: Add the base (e.g., pyridine, 2.0 eq) to the stirred solution.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup:
-
Dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x). [9]This washing sequence removes the base and any unreacted sulfonyl chloride (which hydrolyzes).
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid or oil by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure N-adamantylated sulfonamide.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol for Lipophilicity Assessment (RP-HPLC)
A rapid and reliable way to assess the change in lipophilicity is by using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The retention time of a compound on a non-polar stationary phase (like C18) is correlated with its LogP value.
Procedure Outline:
-
Calibration: Prepare a series of standard compounds with known LogP values.
-
Analysis: Analyze the standards using a C18 column with an isocratic mobile phase (e.g., a fixed ratio of acetonitrile/water or methanol/water).
-
Standard Curve: Plot the logarithm of the retention factor (k') versus the known LogP values to generate a calibration curve. The retention factor k' is calculated as (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the column dead time.
-
Sample Measurement: Inject the parent drug and the newly synthesized adamantylated derivative under the identical HPLC conditions.
-
LogP Determination: Use their retention times and the calibration curve to determine their experimental LogP values and quantify the increase.
Expected Outcomes & Data Presentation
The introduction of the 4-(1-adamantyl)benzenesulfonyl group will significantly alter the physicochemical properties of the parent molecule. The following table provides a representative example of the expected changes.
| Property | Parent Drug (Example) | Adamantylated Derivative (Expected) | Rationale for Change |
| Molecular Formula | C₁₀H₁₅NO | C₂₆H₃₂N₂O₃S | Addition of C₁₆H₁₇O₂S fragment |
| Molecular Weight ( g/mol ) | 165.23 | 452.62 | Additive mass of the reagent |
| cLogP (Calculated) | 1.5 | 5.2 | Significant increase due to the large, non-polar adamantyl group. [3] |
| Polar Surface Area (PSA) | 46.2 Ų | 68.5 Ų | Increase due to the addition of the SO₂ group of the sulfonamide. |
| Aqueous Solubility | High | Low to Very Low | Increased lipophilicity leads to decreased solubility in polar solvents. |
| Membrane Permeability | Low | High | Increased lipophilicity facilitates passive diffusion across lipid bilayers. [1] |
Conclusion
This compound is a powerful and versatile tool in the medicinal chemist's arsenal for rationally modulating drug properties. By providing a straightforward method to install the highly lipophilic and metabolically robust adamantane cage, this reagent enables the systematic optimization of lead compounds. The protocols and principles outlined in this guide offer a solid foundation for researchers to enhance the pharmacokinetic profiles of their molecules, overcoming common barriers in drug development such as poor absorption and insufficient CNS penetration.
References
- Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. [Link]
- Schreiner, P. R., & Fokin, A. A. (2013).
- Spilovska, K., Zemek, F., & Korabecny, J. (2016). Adamantane - A Lead Structure for Drugs in Clinical Practice. Current Medicinal Chemistry, 23(24), 2683–2713. [Link]
- Lamoureux, G., & Artavia, G. (2010). Use of the Adamantane Structure in Medicinal Chemistry. Current Medicinal Chemistry. [Link]
- Lamoureux, G., & Artavia, G. (2010). Use of the adamantane structure in medicinal chemistry. Current medicinal chemistry, 17(26), 2967–2978. [Link]
- Lamoureux, G., & Artavia, G. (2010). Use of the Adamantane Structure in Medicinal Chemistry. Ingenta Connect. [Link]
- Štimac, A., et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 297. [Link]
- Carosati, E., & Sforna, G. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. Australian Journal of Chemistry. [Link]
- Chochkova, M., et al. (2023). Adamantane-containing drug delivery systems. Pharmacia, 70(4), 1029-1037. [Link]
- Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives.
- Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204. [Link]
- Organic Syntheses. (n.d.). Benzenesulfonyl chloride.
- Kassiou, M. (2024). The adamantane scaffold: Beyond a lipophilic moiety. Australian Journal of Chemistry. [Link]
- Al-Masoudi, N. A., et al. (2023). Design, synthesis, and biological evaluation of benzenesulfonyl chloride-substituted evodiamine derivatives as potential PGAM1 inhibitors. Arabian Journal of Chemistry, 16(1), 104402. [Link]
- Macmillan Group, Princeton University. (2023).
- PrepChem. (n.d.). Synthesis of benzene-sulfonamide.
Sources
- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. connectsci.au [connectsci.au]
- 4. researchgate.net [researchgate.net]
- 5. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use of the adamantane structure in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adamantane in Drug Delivery Systems and Surface Recognition | MDPI [mdpi.com]
- 8. scbt.com [scbt.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: 4-(1-Adamantyl)benzenesulfonyl Chloride as a Chemical Probe for Protein Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Adamantane Advantage in Chemical Biology
In the landscape of chemical biology and proteomics, the development of sophisticated molecular probes is paramount for elucidating protein structure, function, and interactions.[1] Among the diverse scaffolds utilized in probe design, the adamantane moiety has garnered significant attention for its unique physicochemical properties.[2][3][4][5] Adamantane, a rigid, tricyclic hydrocarbon, offers a combination of high lipophilicity and steric bulk, which can enhance metabolic stability and facilitate precise spatial orientation of reactive groups.[2][4][5][6] These characteristics have made adamantane derivatives valuable in drug discovery, and increasingly, in the design of chemical probes for bioimaging and protein labeling.[2][6]
This application note details the use of 4-(1-adamantyl)benzenesulfonyl chloride as a specialized chemical probe for protein studies. The bulky, hydrophobic adamantyl group provides a unique "handle" for investigating proteins in complex biological milieu, while the sulfonyl chloride moiety serves as a reactive "warhead" for covalent modification of specific amino acid residues.
Mechanism of Action: Covalent Labeling of Nucleophilic Residues
The reactivity of this compound is centered on its electrophilic sulfonyl chloride group. This functional group readily reacts with nucleophilic amino acid side chains on the protein surface, forming stable sulfonamide or sulfonate ester bonds. The primary targets for sulfonyl chlorides are unprotonated primary and secondary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group.[7][8][9] However, under certain conditions, other nucleophilic residues like tyrosine, serine, and histidine can also be modified.[10]
The reaction proceeds via a nucleophilic attack of the amino acid side chain on the sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group. The bulky adamantane group, while not directly participating in the reaction, influences the probe's accessibility to different regions of the protein surface and can impart unique properties to the modified protein, such as altered hydrophobicity or interactions with other molecules.
Caption: Covalent modification of a protein by this compound.
Key Applications in Protein Science
The unique properties of the adamantane moiety make this compound a versatile tool for a range of applications:
-
Mapping Protein-Protein Interaction Interfaces: The bulky adamantyl group can act as a steric block, preventing protein-protein interactions if the probe modifies residues at the binding interface.
-
Identifying Ligand Binding Sites: By performing labeling in the presence and absence of a ligand, changes in the modification pattern can reveal residues located within or near the binding pocket.
-
Probing Protein Conformation and Dynamics: The accessibility of amino acid residues to the probe can be influenced by the protein's conformational state, allowing for the study of protein dynamics.
-
Introducing a Hydrophobic Tag for Affinity Purification: The lipophilic adamantane group can be used as a handle for the separation and enrichment of labeled proteins or peptides.
Experimental Protocols
The following protocols provide a general framework for the use of this compound in protein labeling experiments. Optimization of these protocols is recommended for each specific protein and application.
Protocol 1: General Protein Labeling
This protocol describes a standard procedure for covalently labeling a purified protein with this compound.
Materials:
-
Purified protein of interest in a suitable buffer (e.g., 50 mM HEPES, pH 8.0)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis membrane for removal of excess probe
Procedure:
-
Protein Preparation:
-
Ensure the protein sample is free of primary amine-containing buffers (e.g., Tris) and other nucleophiles that could compete with the labeling reaction.
-
The protein concentration should ideally be in the range of 1-10 mg/mL.
-
-
Probe Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO immediately before use. Note: Sulfonyl chlorides are moisture-sensitive.
-
-
Labeling Reaction:
-
To the protein solution, add the this compound stock solution to achieve the desired final probe-to-protein molar ratio. A starting point of a 10-fold molar excess of the probe is recommended.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing. The optimal incubation time and temperature may need to be determined empirically.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add the quenching solution to a final concentration of 50-100 mM. The primary amines in the quenching buffer will react with and consume any excess probe.
-
Incubate for 30 minutes at room temperature.
-
-
Removal of Excess Probe:
-
Remove unreacted probe and byproducts by desalting chromatography or dialysis against a suitable buffer.
-
-
Analysis of Labeling:
-
Confirm covalent modification by mass spectrometry (see Protocol 2). The mass of the protein will increase by 274.85 Da for each attached adamantylbenzenesulfonyl group (C16H19O2S).
-
Caption: Workflow for general protein labeling with this compound.
Protocol 2: Identification of Modification Sites by Mass Spectrometry
This protocol outlines the steps for identifying the specific amino acid residues modified by this compound using a bottom-up proteomics approach.
Materials:
-
Labeled and purified protein from Protocol 1
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Protein Denaturation, Reduction, and Alkylation:
-
Denature the labeled protein in a buffer containing 6 M urea or guanidine hydrochloride.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate free cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
-
Proteolytic Digestion:
-
Dilute the sample with an appropriate buffer (e.g., 50 mM ammonium bicarbonate) to reduce the denaturant concentration to less than 1 M.
-
Add trypsin at a 1:50 (w/w) ratio of trypsin to protein.
-
Incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the digest with formic acid to a final concentration of 0.1% to inactivate the trypsin.
-
Desalt the peptide mixture using a C18 solid-phase extraction cartridge.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture by LC-MS/MS.
-
The mass of a peptide will increase by 274.85 Da for each modification.
-
In the MS/MS spectra, the fragment ions (b- and y-ions) containing the modified amino acid will show a corresponding mass shift, allowing for the precise localization of the modification site.[10][13][14]
-
-
Data Analysis:
-
Use database search algorithms (e.g., Mascot, Sequest) to identify the modified peptides and pinpoint the exact sites of modification. The search parameters should include a variable modification of +274.85 Da on lysine, tyrosine, serine, and histidine residues.
-
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| Probe Properties | ||
| CAS Number | 144174-50-5 | [11][12] |
| Molecular Formula | C16H19ClO2S | [11][12] |
| Molecular Weight | 310.84 g/mol | [11][12] |
| Mass of Adduct | 274.85 Da | |
| Reaction Conditions | ||
| pH | 7.5 - 9.0 | Higher pH deprotonates primary amines, increasing nucleophilicity.[8][15] |
| Temperature | 4 - 25 °C | Lower temperatures can be used to slow the reaction and potentially increase selectivity. |
| Probe:Protein Ratio | 5:1 to 50:1 (molar) | Start with a 10:1 ratio and optimize based on labeling efficiency. |
| Incubation Time | 30 min - 4 hours | Monitor reaction progress to avoid over-labeling. |
| Solvents | ||
| Probe Stock | Anhydrous DMF or DMSO | Do not use DMSO with sulfonyl chlorides if heating is required.[8] |
Troubleshooting
-
Low Labeling Efficiency:
-
Increase the pH of the reaction buffer to further deprotonate amine groups.
-
Increase the molar excess of the probe.
-
Increase the reaction time or temperature.
-
Ensure the protein buffer is free of competing nucleophiles.
-
-
Protein Precipitation:
-
The adamantane moiety significantly increases hydrophobicity. If precipitation occurs, try reducing the probe-to-protein ratio or including a mild, non-nucleophilic detergent in the reaction buffer.
-
-
Non-specific Labeling:
-
Decrease the reaction time and/or temperature.
-
Optimize the probe-to-protein ratio to the lowest effective level.
-
Conclusion
This compound is a valuable chemical probe for the covalent modification of proteins. The unique combination of a reactive sulfonyl chloride group and a bulky, lipophilic adamantane moiety provides a powerful tool for a variety of applications in protein science, from mapping interaction surfaces to introducing a hydrophobic tag for downstream analysis. The protocols and guidelines presented here offer a solid foundation for researchers to incorporate this versatile probe into their experimental workflows.
References
- Lamoureux, G., & Artavia, G. (2010). Use of the Adamantane Structure in Medicinal Chemistry. Current Medicinal Chemistry, 17(26), 2967–2978.
- Spasov, A. A., & Anisimova, V. A. (2021). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 121(15), 9484–9555.
- Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604.
- Jahn, U., & Spasov, A. A. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 269.
- Labeling of Proteins for Single-Molecule Fluorescence Spectroscopy. (2018). In Methods in Molecular Biology (Vol. 1665, pp. 205–224). Humana Press.
- Protein labeling protocol. (n.d.). Abberior Instruments.
- Discovery of Protein Modifications Using Differential Tandem Mass Spectrometry Proteomics. (2021). Journal of the American Society for Mass Spectrometry, 32(10), 2634–2646.
- Zhang, H., & Ge, Y. (2011). Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry. Circulation: Cardiovascular Genetics, 4(6), 711–722.
- A SIMPLE FLUORESCENT LABELING METHOD FOR STUDIES OF PROTEIN OXIDATION, PROTEIN MODIFICATION, AND PROTEOLYSIS. (2010). Free Radical Biology and Medicine, 49(1), 22–28.
- Benzenesulfonyl chloride. (n.d.). Organic Syntheses.
- Mass Spectrometric Characterization of Protein Modification by the Products of Non-Enzymatic Oxidation of Linoleic Acid. (2007). Journal of the American Society for Mass Spectrometry, 18(8), 1439–1453.
- Mass Spectrometry Core. (n.d.). Medical University of South Carolina.
- Xing, G., Zhang, J., Chen, Y., & Zhao, Y. (2008). Identification of Four Novel Types of in Vitro Protein Modifications. Journal of Proteome Research, 7(10), 4603–4608.
- Activation of bovine tracheal chloride channels by amino group-specific reagents. (1996). British Journal of Pharmacology, 118(4), 939–946.
- Process for the preparation of 4- chlorobenzenesulfonyl chloride. (1982). Google Patents.
- King, J. F., & Rathore, R. (1991). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 69(6), 1044–1052.
- HPLC of amino acids as dansyl and dabsyl derivatives. (2005). In Journal of Chromatography Library (Vol. 70, pp. 143–161). Elsevier.
- Nishiyama, Y., & Okada, Y. (1999). Amino acids and peptides. LIV. Application of 2-adamantyl derivatives as protecting groups to the synthesis of peptide fragments related to Sulfolobus solifataricus ribonuclease. I. Chemical & Pharmaceutical Bulletin, 47(8), 1149–1155.
- 4-Chlorobenzenesulfonyl chloride. (n.d.). PubChem.
- The Dansyl Method for Identifying N-Terminal Amino Acids. (1986). In Methods in Molecular Biology (Vol. 1, pp. 247–254). Humana Press.
Sources
- 1. Mass Spectrometric Characterization of Protein Modification by the Products of Non-Enzymatic Oxidation of Linoleic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Adamantane-Dioxetane-Based Chemiluminescent Probe for Highly Selective and Sensitive Bioimaging of Hydrogen Peroxide In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. schuler.bioc.uzh.ch [schuler.bioc.uzh.ch]
- 8. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. The Dansyl Method for Identifying N-Terminal Amino Acids | Springer Nature Experiments [experiments.springernature.com]
- 10. Activation of bovine tracheal chloride channels by amino group-specific reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
- 12. scbt.com [scbt.com]
- 13. Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of Four Novel Types of in Vitro Protein Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Adamantyl Moiety: A Robust Handle for Innovations in Supramolecular Chemistry
Introduction: The Diamondoid Anchor in a World of Non-Covalent Bonds
In the intricate dance of molecules that defines supramolecular chemistry, the adamantyl moiety has emerged as a powerful and reliable partner. This small, diamondoid hydrocarbon, with its rigid, cage-like structure and inherent lipophilicity, provides an exceptional "handle" for orchestrating molecular recognition and self-assembly.[1] Its unique combination of size, shape, and non-polar nature makes it an ideal guest for a variety of molecular hosts, most notably cyclodextrins and cucurbiturils. This strong and specific non-covalent interaction forms the bedrock of a multitude of applications, ranging from sophisticated drug delivery systems to the fabrication of advanced materials and the precise immobilization of biomolecules.[2][3][4]
This guide provides an in-depth exploration of the adamantyl moiety's role in supramolecular chemistry, offering not just a theoretical overview but also detailed, field-proven protocols for its synthesis, characterization, and application. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for researchers, scientists, and drug development professionals.
I. The Adamantyl Advantage: Why this Bulky Cage Reigns Supreme
The utility of the adamantyl group in supramolecular chemistry stems from a unique confluence of properties:
-
Steric Bulk and Rigidity: The adamantane cage is exceptionally rigid and possesses a well-defined, three-dimensional structure.[1] This pre-organized conformation minimizes the entropic penalty upon binding to a host molecule, contributing to high association constants.
-
Hydrophobicity: As a hydrocarbon, adamantane is highly lipophilic, driving it to seek out the non-polar cavities of host molecules in aqueous environments to minimize unfavorable interactions with water.[5]
-
Size and Shape Complementarity: The dimensions of the adamantyl group are almost a perfect fit for the cavities of common host molecules like β-cyclodextrin and cucurbit[4]uril, leading to highly specific and strong host-guest interactions.
-
Chemical Inertness and Stability: The C-H bonds of the adamantane core are exceptionally strong, rendering it chemically inert under many conditions and thermally stable.[6] This robustness allows for its incorporation into a wide array of molecular architectures without degradation.
-
Functionalization Potential: The bridgehead positions of the adamantane cage can be readily functionalized, allowing for the covalent attachment of a diverse range of molecules, from drugs and polymers to dyes and biomolecules, without significantly perturbing the core structure responsible for host-guest recognition.[7]
These properties are not merely academic curiosities; they are the very levers that scientists can pull to design and control the assembly of complex supramolecular systems. The choice to employ an adamantyl moiety is a deliberate one, aimed at achieving strong, specific, and reversible interactions.
II. Key Host-Guest Systems: The Power of Partnership
The true potential of the adamantyl handle is unlocked when it interacts with a complementary host molecule. Two classes of hosts have proven to be particularly effective partners: cyclodextrins and cucurbiturils.
A. Adamantane and Cyclodextrins: A Classic Pairing
Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[8] β-cyclodextrin, with its intermediate cavity size, is an especially effective host for the adamantyl group, forming inclusion complexes with high association constants, typically in the range of 10⁴ to 10⁵ M⁻¹.[9]
The primary driving force for this association is the hydrophobic effect. The adamantyl group is expelled from the aqueous bulk and finds a thermodynamically favorable environment within the non-polar cavity of the cyclodextrin.
Diagram 1: Adamantyl-Cyclodextrin Host-Guest Interaction
Caption: The hydrophobic adamantyl guest is driven into the non-polar cavity of the β-cyclodextrin host.
B. Adamantane and Cucurbiturils: An Even Stronger Bond
Cucurbit[n]urils (CB[n]) are macrocyclic compounds made of glycoluril units linked by methylene bridges. Their rigid, pumpkin-shaped structure provides a well-defined cavity with two carbonyl-fringed portals. CB[4], in particular, exhibits an exceptionally high affinity for adamantyl derivatives, with association constants that can exceed 10¹² M⁻¹.[10] This ultra-high affinity is attributed to a combination of the hydrophobic effect and strong ion-dipole interactions between a positively charged group often placed adjacent to the adamantane and the carbonyl portals of CB[4].[11]
III. Applications in Research and Development
The robust and specific interaction of the adamantyl moiety has been leveraged in a wide range of applications.
A. Drug Delivery Systems
Adamantane-functionalized drugs or carrier molecules can be complexed with cyclodextrin- or cucurbituril-based delivery vehicles. This approach can enhance the solubility of hydrophobic drugs, protect them from degradation, and enable targeted release at specific sites.[2][12]
B. High-Performance Polymers and Materials
Incorporating the bulky and rigid adamantane group into polymer backbones or as pendant groups can significantly increase the glass transition temperature (Tg), thermal stability, and mechanical strength of the resulting materials.[1][3][13] This makes them suitable for applications requiring high performance under demanding conditions.[3]
| Polymer Type | Adamantane Content (%) | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (TGA, 10% loss) (°C) | Reference |
| Polyimide | 0 | 220 | 480 | [2] |
| Polyimide | 15 | 275 | 520 | [2] |
| Polystyrene | 0 | 100 | 350 | [14] |
| Poly(N-(1-adamantyl)-N-4-vinylbenzylideneamine) | 100 | 257 | >400 | [14] |
| Poly(methyl methacrylate) | 0 | 105 | 300 | [13] |
| Poly(1-adamantyl methacrylate) | 100 | 180 | 360 | [13] |
C. Surface Modification and Biomaterials
Surfaces can be functionalized with cyclodextrin or cucurbituril hosts, and adamantyl-tagged molecules (e.g., proteins, peptides, or drugs) can then be reversibly immobilized.[4] This strategy is employed in the development of biosensors, cell culture substrates with tunable properties, and chromatographic materials.[15][16]
Diagram 2: Workflow for Surface Immobilization
Caption: A streamlined workflow for the immobilization of proteins on a surface using adamantyl-cyclodextrin interactions.
IV. Experimental Protocols
The following protocols are designed to be self-validating, with clear steps, expected outcomes, and troubleshooting advice.
A. Protocol 1: Synthesis of 1-Adamantyl Isocyanate
1-Adamantyl isocyanate is a versatile precursor for functionalizing molecules with the adamantyl moiety, particularly for creating urea linkages.[17] This protocol utilizes a modified Curtius rearrangement for a safe and efficient synthesis.[18][19]
Materials:
-
1-Adamantanecarboxylic acid
-
Thionyl chloride (SOCl₂)
-
Sodium azide (NaN₃)
-
Anhydrous toluene
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Acid Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 1-adamantanecarboxylic acid (1 equivalent) in a minimal amount of anhydrous toluene. Add thionyl chloride (1.2 equivalents) dropwise at room temperature. Heat the mixture to reflux for 2 hours.
-
Causality: Thionyl chloride converts the carboxylic acid to the more reactive acid chloride, which is necessary for the subsequent reaction with sodium azide.
-
-
Removal of Excess Thionyl Chloride: After cooling to room temperature, remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.
-
Curtius Rearrangement: In a separate flask, prepare a suspension of sodium azide (1.5 equivalents) in anhydrous toluene. Heat the suspension to reflux.
-
Isocyanate Formation: Dissolve the crude 1-adamantylcarbonyl chloride from step 2 in anhydrous toluene and add it dropwise to the refluxing sodium azide suspension.
-
Self-Validation: The reaction progress can be monitored by the evolution of nitrogen gas. The reaction is complete when gas evolution ceases.
-
Safety Note: This one-pot approach avoids the isolation of the potentially explosive acyl azide intermediate.[19]
-
-
Reaction Completion and Workup: Continue refluxing for 1 hour after the addition is complete. Cool the reaction mixture to room temperature and filter to remove the sodium chloride byproduct and any unreacted sodium azide.
-
Purification: Remove the toluene from the filtrate by rotary evaporation. Purify the resulting crude 1-adamantyl isocyanate by vacuum distillation.
Expected Outcome:
-
A white solid or colorless oil with a characteristic sharp odor.
-
The product can be characterized by IR spectroscopy (strong N=C=O stretch around 2270 cm⁻¹) and NMR spectroscopy.
Troubleshooting:
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete acid chloride formation | Ensure anhydrous conditions and sufficient reflux time. |
| Incomplete rearrangement | Ensure the reaction is at a vigorous reflux and allow sufficient time for nitrogen evolution to complete. | |
| Product Contamination | Residual starting material | Ensure complete reaction and purify thoroughly by vacuum distillation. |
B. Protocol 2: Characterization of Adamantyl-β-Cyclodextrin Binding by Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n) in a single experiment.[20][21]
Materials:
-
Adamantyl-containing guest molecule (e.g., 1-adamantanol)
-
β-Cyclodextrin (host)
-
Buffer solution (e.g., phosphate-buffered saline, pH 7.4)
-
Isothermal titration calorimeter
-
Degasser
Procedure:
-
Sample Preparation:
-
Prepare a solution of the adamantyl guest in the buffer at a concentration approximately 10-20 times the expected dissociation constant (Kd).
-
Prepare a solution of β-cyclodextrin in the same buffer at a concentration that is 10-15 times higher than the guest concentration in the cell.
-
Causality: Using these concentration ratios ensures a well-defined binding isotherm.
-
Dialyze both solutions against the same buffer to minimize heat of dilution effects.[21]
-
Degas both solutions for at least 10 minutes immediately before the experiment to prevent air bubbles in the cell and syringe.
-
-
Instrument Setup (Example for a MicroCal ITC200):
-
Set the cell temperature to 25 °C.
-
Set the reference power to 5-10 µcal/sec.
-
Set the stirring speed to 750 rpm.
-
-
Titration:
-
Load the adamantyl guest solution into the sample cell (approx. 200 µL).
-
Load the β-cyclodextrin solution into the injection syringe (approx. 40 µL).
-
Perform an initial injection of 0.4 µL, followed by 19 injections of 2 µL each, with a spacing of 150 seconds between injections.
-
Self-Validation: The initial small injection helps to account for any initial mixing artifacts. The subsequent injections should show a decreasing heat change as the guest becomes saturated.
-
-
Control Experiment:
-
Perform a control titration by injecting the β-cyclodextrin solution into the buffer alone to measure the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution data from the binding data.
-
Fit the resulting isotherm using a one-site binding model to determine Ka, ΔH, and n.
-
Expected Outcome:
-
A sigmoidal binding isotherm.
-
For 1-adamantanol and β-cyclodextrin, expect a Ka in the range of 10⁴-10⁵ M⁻¹, a negative ΔH (exothermic reaction), and a stoichiometry (n) close to 1.
Troubleshooting:
| Problem | Possible Cause | Solution |
| Noisy Baseline | Air bubbles in the cell or syringe | Ensure thorough degassing of solutions. |
| Insufficient thermal equilibration | Allow sufficient time for the instrument to equilibrate before starting the titration. | |
| Shallow Isotherm | Concentrations are too low relative to Kd | Increase the concentrations of both guest and host. |
| Rectangular Isotherm | Concentrations are too high relative to Kd | Decrease the concentrations of both guest and host. |
C. Protocol 3: Determination of Association Constant by ¹H NMR Titration
NMR titration is a widely used method to study host-guest interactions in solution.[22] By monitoring the chemical shift changes of specific protons on the host or guest molecule upon complexation, the association constant (Ka) can be determined.[10][23][24]
Materials:
-
Adamantyl-containing guest
-
Deuterated solvent (e.g., D₂O)
-
NMR spectrometer
-
High-precision volumetric glassware
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the host (e.g., 1 mM CB[4] in D₂O).
-
Prepare a stock solution of the guest (e.g., 10 mM adamantyl derivative in D₂O).
-
Causality: The guest concentration should be significantly higher than the host to ensure that saturation can be reached.
-
-
Titration:
-
Place a known volume of the host stock solution (e.g., 500 µL) into an NMR tube.
-
Acquire a ¹H NMR spectrum of the host alone.
-
Add a small, precise aliquot of the guest stock solution (e.g., 0.1 equivalents) to the NMR tube.
-
Thoroughly mix the solution and acquire another ¹H NMR spectrum.
-
Repeat the addition of the guest solution in increments (e.g., 0.2, 0.4, 0.6, 0.8, 1.0, 1.2, 1.5, 2.0, 3.0, 5.0, 10.0 equivalents) and acquire a spectrum after each addition.
-
-
Data Analysis:
-
Identify a proton on the host or guest that shows a significant chemical shift change upon complexation.
-
Plot the change in chemical shift (Δδ) as a function of the guest concentration.
-
Fit the resulting binding isotherm to a 1:1 binding model using non-linear regression analysis to determine the association constant (Ka).
-
Self-Validation: The data should fit well to the chosen binding model, and the calculated stoichiometry should be close to the expected value.
-
Expected Outcome:
-
A series of NMR spectra showing a progressive shift of specific proton signals.
-
A binding isotherm that can be fitted to a 1:1 binding model.
Troubleshooting:
| Problem | Possible Cause | Solution |
| No significant chemical shift changes | Weak binding or incorrect proton monitoring | Increase concentrations or choose a different proton to monitor. |
| Precipitation during titration | Low solubility of the complex | Decrease the initial concentrations of both host and guest. |
| Poor fit to the binding model | Incorrect stoichiometry or multiple binding sites | Consider more complex binding models (e.g., 1:2) or use other techniques like Job's plot to confirm stoichiometry. |
V. Computational Insights: Modeling Adamantyl Supramolecular Systems
Computational chemistry provides a powerful lens to understand and predict the behavior of adamantyl-containing supramolecular systems.[8][9][25] Methods like Density Functional Theory (DFT) and molecular dynamics (MD) simulations can elucidate the geometry, energetics, and dynamics of host-guest interactions.[5]
Diagram 3: Computational Workflow for Host-Guest Binding
Caption: A typical computational workflow for studying adamantyl host-guest complexation.
A common computational protocol involves:
-
Structure Preparation: Build the 3D structures of the adamantyl guest and the host molecule.
-
Geometry Optimization: Optimize the geometries of the individual molecules using a suitable quantum mechanical method (e.g., DFT with a functional like B3LYP and a basis set like 6-31G*).
-
Docking: Perform molecular docking to predict the most favorable binding pose of the guest within the host's cavity.
-
Molecular Dynamics (MD) Simulation: Run an MD simulation of the host-guest complex in a simulated aqueous environment to assess its stability and dynamics.
-
Binding Free Energy Calculation: Use methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) to calculate the binding free energy from the MD trajectory.
These computational studies can provide invaluable insights that complement experimental data, aiding in the rational design of new supramolecular systems.
VI. Conclusion and Future Outlook
The adamantyl moiety has firmly established itself as a cornerstone of supramolecular chemistry. Its predictable and robust interactions have enabled significant advancements in drug delivery, materials science, and bionanotechnology. The detailed protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this remarkable molecular handle.
Looking ahead, the synergy between experimental and computational approaches will continue to drive innovation. The design of new adamantyl-containing building blocks, coupled with the discovery of novel host molecules, will undoubtedly lead to the creation of even more sophisticated and functional supramolecular systems with applications yet to be imagined.
VII. References
-
Hao, L., Wang, W., Sun, Y., & Niu, H. (2015). Synthesis and electrochromic properties of novel poly(urethane–azomethine)s containing triphenylamine units. Journal of Electroanalytical Chemistry, 742, 74-83.
-
BenchChem. (2025). Application Notes and Protocols for Adamantane-Based Polymers. BenchChem Technical Support.
-
Request PDF. (2025). One-step preparation method for adamantyl-containing isocyanates, precursors of epoxide hydrolase inhibitors. ResearchGate.
-
Isaac Scientific Publishing. (2017). Synthesis of Adamantyl-Containing Compounds - Structure Elements of Rotaxanes and Supramolecular Polymers.
-
Adamantane Functionalized Poly(2-oxazoline)s with Broadly Tunable LCST-Behavior by Molecular Recognition. (2021). PMC.
-
Mathias, L. J., Jensen, J. J., Reichert, V. T., Lewis, C. M., & Tullos, G. L. (1996). Adamantane-Containing Polymers. ACS Symposium Series, 624, 197-207.
-
Schwarz, D. H., Elgaher, W. A. M., Hollemeyer, K., Hirsch, A. K. H., & Wenz, G. (2019). Reversible immobilization of a protein to a gold surface through multiple host-guest interactions. Journal of Materials Chemistry B, 7(40), 6148-6155.
-
Synthesis of Precision Poly(1,3-adamantylene alkylene)s via Acyclic Diene Metathesis Polycondensation. (2019). ACS Publications.
-
Request PDF. (2025). Synthesis of adamantane-containing methacrylate polymers: Characterization of thermal, mechanical, dielectric and optical properties. ResearchGate.
-
BenchChem. (2025). Application Notes and Protocols for Cucurbituril NMR Spectroscopy in Binding Studies. BenchChem Technical Support.
-
Modulation of Stem Cell Adhesion and Morphology via Facile Control over Surface Presentation of Cell Adhesion Molecules. (n.d.). UQ eSpace.
-
BenchChem. (2025). Application Notes and Protocols for the Characterization of Adamantane-Containing Polymers. BenchChem Technical Support.
-
BenchChem. (2025). Technical Support Center: Optimizing Adamantane Substitution Reactions. BenchChem Technical Support.
-
BenchChem. (2025). Technical Support Center: Optimization of Derivatization Reactions for Adamantane Compounds. BenchChem Technical Support.
-
A New Method for the Synthesis of 1-(1-Isocyanoethyl)adamantane. (n.d.). MDPI.
-
BenchChem. (2025). Technical Support Center: Optimizing Adamantane C-H Activation. BenchChem Technical Support.
-
Molecular Insights into Cyclodextrin-Adamantane-Modified Copolymer Host-Guest Interactions. (2023). PubMed.
-
Karakasyan, C., Millot, M.-C., & Vidal-Madjar, C. (2004). Immobilization of a (dextran-adamantane-COOH) polymer onto beta-cyclodextrin-modified silica. Journal of Chromatography B, 808(1), 63-7.
-
Request PDF. (2025). Determination of Association Constants ( K a) from Solution NMR Data. ResearchGate.
-
New Ultrahigh Affinity Host−Guest Complexes of Cucurbit[4]uril with Bicyclo[2.2.2]octane and Adamantane Guests: Thermodynamic Analysis and Evaluation of M2 Affinity Calculations. (n.d.). ACS Publications.
-
Determining association constants from titration experiments in supramolecular chemistry. (n.d.). Semantic Scholar.
-
Isothermal Titration Calorimetry (ITC). (2025). Protocols.io.
-
How To: Troubleshoot a Reaction. (n.d.). University of Rochester Department of Chemistry.
-
Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity. (2011). PMC.
-
Isothermal titration calorimetry (ITC) is a technique that can measure binding affinity, enthalpy, and stoichiometry (η) in one. (2013). University of Texas at Austin.
-
A New Method for the Synthesis of 1-(1-Isocyanoethyl)adamantane. (n.d.). MDPI.
-
BenchChem. (2025). Technical Support Center: Optimizing Adamantane Functionalization. BenchChem Technical Support.
-
Reversible Immobilization of a Protein to a Gold Surface through Multiple Host–Guest Interactions. (n.d.). Saarland University.
-
Fig. S17. Isothermal titration calorimetry (ITC) data for 0.13 wt. %... (n.d.). ResearchGate.
-
Advancing cell surface modification in mammalian cells with synthetic molecules. (n.d.). NIH.
-
Improving ITC studies of cyclodextrin inclusion compounds by global analysis of conventional and non-conventional experiments. (2014). NIH.
-
Structural Insights into the Host-Guest Complexation between β-Cyclodextrin and Bio-Conjugatable Adamantane Derivatives. (2021). PubMed.
-
Determining association constants from titration experiments in supramolecular chemistry. (2011). Chemical Society Reviews, 40(3), 1305-23.
-
Request PDF. (2025). New Ultrahigh Affinity Host-Guest Complexes of Cucurbit[4]uril with Bicyclo[2.2.2]octane and Adamantane Guests: Thermodynamic Analysis and Evaluation of M2 Affinity Calculations. ResearchGate.
-
Determining association constants from titration experiments in supramolecular chemistry. (2011). PubMed.
-
Current Status of Quantum Chemical Studies of Cyclodextrin Host–Guest Complexes. (2022). PMC.
-
Process for the preparation of 1-adamantane derivatives. (n.d.). Google Patents.
-
Narrowing Signal Distribution by Adamantane Derivatization for Amino Acid Identification Using α-Hemolysin Nanopore. (2024). NIH.
-
Host–Guest Interactions of Cucurbit[4]uril with Nabumetone and Naproxen. (2025). FULIR.
-
Host-Guest Complexation Studied by Fluorescence Correlation Spectroscopy: Adamantane–Cyclodextrin Inclusion. (n.d.). MDPI.
-
Determination of second-order association constants by global analysis of 1H and 13C NMR chemical shifts. Application to the complexation of sodium fusidate and potassium helvolate by beta- and gamma-cyclodextrin. (n.d.). PubMed.
-
Single-crystal structures of cucurbiturils-based supramolecular host- guest complexes for bioimaging. (n.d.). Royal Society of Chemistry.
-
Structural Insights into the Host–Guest Complexation between β-Cyclodextrin and Bio-Conjugatable Adamantane Derivatives. (2021). MDPI.
-
Chemical and Physical Modifications of Biomaterial Surfaces to Control Adhesion of Cells. (2016). SpringerLink.
-
Cell surface modification with polymers for biomedical studies. (2010). SciSpace.
-
Surface modification of biomaterials to control adhesion of cells. (n.d.). PubMed.
Sources
- 1. "Adamantane-Containing Polymers" by Lon J. Mathias, Jennifer J. Jensen et al. [aquila.usm.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Reversible immobilization of a protein to a gold surface through multiple host-guest interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Insights into Cyclodextrin-Adamantane-Modified Copolymer Host-Guest Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Current Status of Quantum Chemical Studies of Cyclodextrin Host–Guest Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. How To [chem.rochester.edu]
- 13. researchgate.net [researchgate.net]
- 14. Improving ITC studies of cyclodextrin inclusion compounds by global analysis of conventional and non-conventional experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 16. Immobilization of a (dextran-adamantane-COOH) polymer onto beta-cyclodextrin-modified silica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Narrowing Signal Distribution by Adamantane Derivatization for Amino Acid Identification Using α-Hemolysin Nanopore - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. isaac-scientific.com [isaac-scientific.com]
- 20. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. vingaarden.mono.net [vingaarden.mono.net]
- 24. Determining association constants from titration experiments in supramolecular chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. rsc.org [rsc.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Steric Hindrance with 4-(1-Adamantyl)benzenesulfonyl Chloride
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 4-(1-Adamantyl)benzenesulfonyl chloride. This document is designed for researchers, medicinal chemists, and drug development professionals who are leveraging this unique reagent to overcome challenges in the synthesis of sterically hindered sulfonamides. The bulky, rigid adamantyl group provides a unique steric profile that facilitates reactions that are often sluggish or low-yielding with traditional sulfonylating agents.[1] This guide provides field-proven insights, troubleshooting workflows, and detailed protocols to ensure the successful application of this reagent in your work.
Frequently Asked Questions (FAQs)
Q1: What makes this compound effective for coupling with sterically hindered amines?
A1: The key to the reagent's effectiveness lies in the unique properties of the adamantyl group. This bulky, three-dimensional cage-like structure serves two primary purposes in the context of sulfonylation:
-
Provides Steric Shielding: The adamantyl group acts as a "steric umbrella," preventing the sulfonyl chloride from engaging in common side reactions like self-condensation or decomposition, which can plague less hindered reagents under forcing conditions.
-
Maintains Reactivity: Despite its size, the adamantyl group is positioned on the phenyl ring, sufficiently distant from the sulfonyl chloride moiety. This allows the electrophilic sulfur atom to remain accessible to even hindered nucleophiles, such as secondary amines with bulky substituents.[2][3]
The combination of stability and targeted reactivity makes it an ideal choice for challenging substrates where traditional reagents like tosyl chloride or benzenesulfonyl chloride fail.[4]
Q2: What are the primary applications of this reagent in drug development?
A2: This reagent is primarily used to synthesize sulfonamides, a critical functional group found in a vast number of pharmaceuticals.[5][6] Its ability to react with hindered amines is particularly valuable in late-stage functionalization, where complex molecular scaffolds often present significant steric challenges. The adamantyl group itself can also impart favorable pharmacokinetic properties, such as increased lipophilicity and metabolic stability, which is a recognized strategy in drug design.[1]
Q3: How does the reactivity of this compound compare to standard sulfonylating agents?
A3: The reactivity is generally comparable to other benzenesulfonyl chlorides for simple, unhindered amines. Its unique advantage becomes apparent with hindered nucleophiles. While the ortho-substituents in reagents like 2,4-dichlorobenzenesulfonyl chloride can sterically block the approach of a nucleophile[3], the adamantyl group in the para-position does not impede the reaction site. This often results in higher yields and cleaner reaction profiles for substrates that would otherwise require harsh conditions, specialized catalysts, or fail to react altogether.[7][8]
Troubleshooting Common Experimental Issues
This section addresses specific problems you may encounter during your experiments, providing causal explanations and actionable solutions.
Issue 1: Low or No Conversion to the Desired Sulfonamide
Q: I am reacting a hindered secondary amine with this compound, but I'm observing very low yield or only starting material after several hours. What should I do?
A: This is a classic challenge when dealing with substrates of low nucleophilicity and high steric bulk.[2] The activation energy for the reaction is likely too high under your current conditions. Here is a systematic approach to troubleshoot this issue.
Troubleshooting Workflow: Low Yield Diagnosis
Caption: Systematic workflow for troubleshooting low-yielding sulfonamide reactions.
Detailed Solutions:
-
Increase Reaction Temperature: Sterically hindered reactions often require more thermal energy.[2] Gradually increase the temperature in 10-20 °C increments (e.g., from room temperature to 40 °C, then 60 °C). Use a higher-boiling solvent if necessary, such as dioxane or toluene.
-
Optimize the Base: The choice of base is critical. While triethylamine (Et₃N) is common, it may not be sufficient.
-
Sterically Hindered Bases: For hindered amines, a non-nucleophilic, hindered base like 2,6-lutidine can be more effective at scavenging the HCl byproduct without competing in the reaction.[2]
-
Stronger, Non-Nucleophilic Bases: In particularly stubborn cases, a stronger base like 1,8-Diazabicycloundec-7-ene (DBU) may be required.
-
-
Incorporate a Catalyst: The addition of a catalytic amount (5-10 mol%) of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction. DMAP acts as a nucleophilic catalyst, forming a highly reactive sulfonyl-DMAP intermediate that is more susceptible to attack by the hindered amine.[7]
Issue 2: Hydrolysis of the Sulfonyl Chloride
Q: My TLC/LC-MS analysis shows a significant amount of 4-(1-Adamantyl)benzenesulfonic acid. How can I prevent this side reaction?
A: The presence of the corresponding sulfonic acid is a clear indication of hydrolysis of your starting material. Sulfonyl chlorides are susceptible to reaction with water, a process that competes with the desired sulfonylation of the amine.[7][8]
Preventative Measures:
-
Ensure Anhydrous Conditions: This is the most critical factor. Thoroughly oven-dry all glassware. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves. Run the reaction under an inert atmosphere (Nitrogen or Argon).[8]
-
Order of Addition: Add the this compound solution slowly (e.g., via syringe pump) to the solution containing the amine and the base. This ensures the sulfonyl chloride preferentially reacts with the amine, which is present in higher concentration than trace water.[8]
-
Temperature Control: Perform the initial addition at a lower temperature (e.g., 0 °C) to minimize the rate of hydrolysis relative to aminolysis.[8] Once the addition is complete, the reaction can be slowly warmed to the desired temperature.
Issue 3: Difficult Purification
Q: After the reaction, I'm struggling to separate my product from unreacted sulfonyl chloride and other impurities during work-up. What is the best procedure?
A: Proper quenching and extraction are key to a clean purification. Unreacted sulfonyl chloride can be problematic as it may streak on silica gel columns.
Recommended Work-up & Purification Protocol:
-
Quenching: Once the reaction is complete (monitored by TLC/LC-MS), cool the mixture to 0 °C. To remove excess this compound, add a simple, water-soluble amine scavenger like aqueous ammonia or a primary amine.[9] This converts the unreacted sulfonyl chloride into a water-soluble sulfonamide that can be easily removed.
-
Aqueous Wash: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, DCM) and wash sequentially with:
-
1M HCl (to remove basic impurities like DMAP and excess amine).
-
Saturated NaHCO₃ solution (to remove any acidic byproducts, including the sulfonic acid).[9]
-
Brine (to reduce the water content in the organic layer).
-
-
Chromatography: After drying the organic layer (e.g., with Na₂SO₄ or MgSO₄) and concentrating, purify the crude product via flash column chromatography. The high lipophilicity of the adamantyl group means that products will generally have a high Rf in non-polar solvent systems (e.g., hexanes/ethyl acetate).
Experimental Protocols & Data
Reagent Properties
| Property | Value | Source |
| CAS Number | 144174-50-5 | [10] |
| Molecular Formula | C₁₆H₁₉ClO₂S | [10][11][12] |
| Molecular Weight | 310.84 g/mol | [10] |
| Appearance | White to off-white solid | N/A |
| Storage | Store at 10°C - 25°C, keep dry |
General Protocol for Sulfonylation of a Hindered Secondary Amine
This protocol provides a robust starting point for your experiments.
-
Preparation:
-
To an oven-dried round-bottom flask under a nitrogen atmosphere, add the hindered secondary amine (1.0 eq.), a catalytic amount of DMAP (0.1 eq.), and anhydrous dichloromethane (DCM) to make a 0.2 M solution.
-
Stir the solution and cool to 0 °C in an ice bath.
-
Add a non-nucleophilic base, such as 2,6-lutidine (1.5 eq.).
-
-
Reagent Addition:
-
In a separate dry flask, dissolve this compound (1.1 eq.) in anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution over 20-30 minutes, maintaining the temperature at 0 °C.
-
-
Reaction:
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gently heat the mixture to reflux (approx. 40 °C for DCM).
-
-
Work-up:
-
Cool the reaction mixture to 0 °C and quench by slowly adding 1M aqueous ammonia to consume any unreacted sulfonyl chloride.
-
Transfer the mixture to a separatory funnel and dilute with additional DCM.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (1x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the resulting crude material by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0% to 20% ethyl acetate in hexanes).
-
Conceptual Workflow Diagram
Sources
- 1. The many faces of the adamantyl group in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, synthesis, and biological evaluation of benzenesulfonyl chloride-substituted evodiamine derivatives as potential PGAM1 inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scbt.com [scbt.com]
- 11. PubChemLite - 4-(adamantan-1-yl)benzene-1-sulfonyl chloride (C16H19ClO2S) [pubchemlite.lcsb.uni.lu]
- 12. parchem.com [parchem.com]
Technical Support Center: Troubleshooting Sulfonylations with 4-(1-Adamantyl)benzenesulfonyl Chloride
Welcome to the technical support center for sulfonylation reactions utilizing 4-(1-Adamantyl)benzenesulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the unique challenges posed by this sterically demanding reagent. Here, we address common side reactions and provide in-depth troubleshooting strategies in a practical question-and-answer format. Our insights are grounded in established chemical principles to ensure scientific integrity and experimental success.
Introduction: The Double-Edged Sword of Steric Hindrance
This compound is a valuable reagent, particularly in medicinal chemistry, where the bulky adamantyl group can impart desirable pharmacokinetic properties to a molecule.[1] However, this same steric bulk that offers advantages in drug design can also introduce significant challenges during synthesis, leading to unexpected side reactions and lower yields.[2] This guide will help you anticipate and mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to hydrolysis, and how can I minimize this?
A1: Like all sulfonyl chlorides, this compound is susceptible to hydrolysis, where it reacts with water to form the unreactive 4-(1-adamantyl)benzenesulfonic acid.[3] This is a common cause of reduced yields. The adamantyl group does not significantly alter the electronic susceptibility of the sulfur atom to nucleophilic attack by water.
Troubleshooting Hydrolysis:
-
Reagent Quality: Always use a fresh bottle of this compound or ensure it has been stored under anhydrous conditions.[3] Proper storage is critical; a temperature range of 10°C - 25°C is recommended.[4]
-
Anhydrous Conditions: Ensure all glassware is thoroughly oven-dried, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[3] Use anhydrous solvents.
-
Solvent Choice: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally preferred for sulfonylations.[3]
Q2: I'm observing significant elimination byproducts when reacting this compound with a secondary alcohol. What's happening and how can I favor the desired sulfonate ester?
A2: This is a classic example of steric hindrance influencing the reaction pathway. The bulky adamantyl group can make the direct nucleophilic attack of the alcohol on the sulfur atom (SN2-type reaction) more difficult.[5] Consequently, if a strong, sterically hindered base is used, it may preferentially abstract a proton from the carbon adjacent to the alcohol (an E2-type elimination), leading to the formation of an alkene.[2][5]
Troubleshooting Elimination:
-
Base Selection: The choice of base is critical. For less hindered alcohols, a non-nucleophilic, sterically hindered base like 2,6-lutidine or a proton sponge can be effective in minimizing side reactions. However, with a bulky sulfonylating agent, a less hindered, non-nucleophilic base like triethylamine or N,N-diisopropylethylamine (DIPEA) at low temperatures may be more suitable to favor substitution.
-
Reaction Temperature: Lowering the reaction temperature (e.g., to 0 °C or -78 °C) will generally disfavor the elimination pathway, which typically has a higher activation energy than the substitution pathway.
-
Order of Addition: Adding the sulfonyl chloride slowly to a solution of the alcohol and the base can help to maintain a low concentration of the reactive sulfonyl chloride and minimize side reactions.
Workflow for Minimizing Elimination:
Caption: Troubleshooting workflow for elimination side reactions.
Q3: When reacting this compound with a primary amine, I'm getting a significant amount of a di-sulfonylated byproduct. How can I improve the selectivity for the mono-sulfonamide?
A3: Di-sulfonylation is a common side reaction with primary amines. After the formation of the initial mono-sulfonamide, the remaining N-H proton is acidic. In the presence of a base, this proton can be removed, and the resulting sulfonamide anion can act as a nucleophile, attacking a second molecule of the sulfonyl chloride.[6] The steric bulk of the adamantyl group can sometimes mitigate this, but it is not always sufficient to prevent it entirely.
Troubleshooting Di-sulfonylation:
-
Stoichiometry: Use a slight excess of the primary amine (1.1-1.2 equivalents) relative to the this compound. This ensures the sulfonyl chloride is the limiting reagent.
-
Rate of Addition: Add the sulfonyl chloride solution dropwise to the stirred solution of the amine and base at a low temperature (e.g., 0 °C).[6] This keeps the instantaneous concentration of the sulfonyl chloride low, favoring reaction with the more nucleophilic primary amine over the sulfonamide anion.[6]
-
Base Selection: A non-nucleophilic base like triethylamine or DIPEA is generally suitable. Using an exact equivalent of the base to the sulfonyl chloride can also help to minimize the deprotonation of the mono-sulfonamide product.
Reaction Scheme: Mono- vs. Di-sulfonylation
Caption: Competing pathways in the sulfonylation of primary amines.
Experimental Protocols
General Protocol for the Sulfonylation of an Alcohol
-
To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the alcohol (1.0 equiv) and an anhydrous aprotic solvent (e.g., DCM, THF) to achieve a concentration of 0.1-0.5 M.
-
Cool the solution to 0 °C using an ice bath.
-
Add a non-nucleophilic base (e.g., triethylamine, 1.2 equiv).
-
In a separate flask, dissolve this compound (1.1 equiv) in a minimal amount of the anhydrous solvent.
-
Add the sulfonyl chloride solution dropwise to the alcohol solution over 30-60 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with the addition of water or a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
General Protocol for the Mono-Sulfonylation of a Primary Amine
-
To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the primary amine (1.1 equiv) and an anhydrous aprotic solvent (e.g., DCM, THF) to achieve a concentration of 0.1-0.5 M.
-
Add a non-nucleophilic base (e.g., triethylamine, 1.2 equiv).
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve this compound (1.0 equiv) in a minimal amount of the anhydrous solvent.
-
Add the sulfonyl chloride solution dropwise to the amine solution over 30-60 minutes.[6]
-
Allow the reaction to stir at 0 °C for 1-2 hours after the addition is complete, then warm to room temperature and stir for an additional 2-16 hours, or until the starting amine is consumed as monitored by TLC or LC-MS.[6]
-
Follow steps 7-10 from the alcohol sulfonylation protocol for workup and purification.
Data Summary Table
| Issue | Probable Cause(s) | Key Troubleshooting Strategies |
| Low or No Product Yield | Hydrolysis of sulfonyl chloride | Use fresh reagent, anhydrous conditions, inert atmosphere. |
| Low nucleophilicity of substrate | Increase reaction temperature, use a more polar aprotic solvent (e.g., DMF), consider a stronger base.[3] | |
| Alkene Formation (from Alcohols) | E2 elimination competes with substitution | Use a non-nucleophilic, less hindered base; lower reaction temperature.[5] |
| Di-sulfonylation (of Primary Amines) | Deprotonation of mono-sulfonamide product followed by further reaction | Use a slight excess of the amine; slow, dropwise addition of the sulfonyl chloride at low temperature. |
References
- Bentley, T. W., & Jones, R. O. (2008). Correlation of the rates of solvolysis of two arenesulfonyl chlorides and of trans-beta-styrenesulfonyl chloride - precursors in the development of new pharmaceuticals. International Journal of Molecular Sciences, 9(12), 2639–2657.
- Chemistry LibreTexts. (2023, January 22). Elimination Reactions of Alcohols.
- Liu, J., Obando, D., Liao, V., Lifa, T., & Codd, R. (2011). The many faces of the adamantyl group in drug design. European Journal of Medicinal Chemistry, 46(6), 1949–1963.
Sources
Technical Support Center: Purification of 4-(1-Adamantyl)benzenesulfonamides
Welcome to the technical support center for the purification of 4-(1-adamantyl)benzenesulfonamides. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this unique class of compounds. The rigid, lipophilic adamantane cage combined with the polar benzenesulfonamide moiety presents specific purification hurdles that require careful consideration of methodology.[1][2]
This resource provides troubleshooting guides in a question-and-answer format to directly address experimental issues, alongside frequently asked questions for a deeper understanding of the underlying principles. Detailed protocols for common purification techniques are also included to ensure reproducible success in your laboratory.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of 4-(1-adamantyl)benzenesulfonamides and offers targeted solutions.
Problem 1: Low Yield After Recrystallization
Question: I'm losing a significant amount of my 4-(1-adamantyl)benzenesulfonamide product during recrystallization. What are the likely causes and how can I improve my yield?
Answer: Low recovery from recrystallization is a frequent issue, often stemming from the compound's specific solubility profile. The bulky adamantyl group significantly influences its solubility.[3][4][5] Here are the potential causes and solutions:
-
Inappropriate Solvent Choice: The ideal solvent should dissolve your compound well at high temperatures but poorly at low temperatures. Due to the lipophilic nature of the adamantane group, a single solvent may not be optimal.[6]
-
Solution: Conduct small-scale solubility tests with a range of solvents of varying polarities. Common choices for sulfonamides include ethanol, isopropanol, and their aqueous mixtures.[7][8] For adamantane-containing compounds, you might also explore solvent systems like ethyl acetate/hexanes or dichloromethane/hexanes.[9]
-
-
Using an Excessive Amount of Solvent: Dissolving the crude product in too much solvent will prevent the solution from becoming saturated upon cooling, leading to poor crystal formation and yield.
-
Solution: Add the hot solvent portion-wise to your crude material until it just dissolves. This ensures you are using the minimum amount necessary for dissolution.[10]
-
-
Premature Crystallization: If the compound crystallizes too quickly, especially during a hot filtration step to remove insoluble impurities, product can be lost on the filter paper.[7]
-
Solution: Pre-heat all glassware (funnel, receiving flask) before performing a hot filtration. This can be done in a laboratory oven. Perform the filtration step as quickly as possible to minimize cooling.[7]
-
-
Product Loss During Washing: Washing the collected crystals with a solvent in which the product has some solubility will inevitably lead to yield loss.
-
Solution: Wash your purified crystals with a minimal amount of ice-cold recrystallization solvent.[10] The low temperature will further decrease the solubility of your product in the wash solvent.
-
Problem 2: "Oiling Out" During Recrystallization
Question: Instead of forming crystals, my product is separating as an oil during recrystallization. Why is this happening and how can I fix it?
Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline lattice.[7] This is often a sign that the melting point of your compound is lower than the boiling point of the solvent, or that there is a high concentration of impurities.
-
High Impurity Level: Impurities can depress the melting point of your compound and interfere with crystal lattice formation.
-
Solution: Consider a preliminary purification step before recrystallization. Column chromatography is often effective at removing a significant amount of impurities.[7]
-
-
Rapid Cooling: Cooling the solution too quickly can favor the formation of an oil over crystals.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature. You can insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to ambient temperature. Once at room temperature, you can then place it in an ice bath to maximize yield.[10]
-
-
Inappropriate Solvent: The chosen solvent may be too nonpolar for your sulfonamide.
-
Solution: Re-heat the solution to re-dissolve the oil, add a small amount of a more polar "anti-solvent" (in which your compound is less soluble) to the point of turbidity, and then allow it to cool slowly.[11] Common anti-solvents for organic solutions are hexanes or water.
-
Problem 3: Streaking or Tailing on Silica Gel TLC/Column Chromatography
Question: My 4-(1-adamantyl)benzenesulfonamide is streaking badly on my silica TLC plates and giving poor separation during column chromatography. What is causing this?
Answer: The sulfonamide group has an acidic proton on the nitrogen, and the lone pairs on the sulfonyl oxygens can interact strongly with the acidic silanol groups on the surface of the silica gel. This can lead to tailing or streaking.
-
Strong Analyte-Stationary Phase Interaction: The polar sulfonamide group binds tightly to the acidic silica gel.
-
Solution 1: Modify the Mobile Phase: Add a small amount of a polar modifier to your eluent to compete with your compound for binding sites on the silica. For acidic compounds like sulfonamides, adding 0.5-2% acetic acid or formic acid to the mobile phase can significantly improve peak shape.
-
Solution 2: Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina. Alternatively, reversed-phase chromatography (e.g., C18-modified silica) can be very effective for separating adamantane derivatives.[2]
-
Problem 4: Compound is a Stubborn, Amorphous Solid or Fails to Crystallize
Question: My purified product is an amorphous solid or a persistent oil, and I can't seem to get it to crystallize. What can I do?
Answer: The bulky and rigid structure of the adamantane group can sometimes hinder efficient packing into a crystal lattice.
-
Inhibited Crystal Nucleation: The solution may be supersaturated, but crystal growth has not initiated.
-
Solution 1: Induce Crystallization: Try scratching the inside of the flask just below the surface of the liquid with a glass rod. This creates microscopic scratches that can serve as nucleation sites for crystal growth.[7]
-
Solution 2: Seeding: If you have a small amount of crystalline material from a previous batch, add a single, tiny crystal ("seed crystal") to the supersaturated solution. This will act as a template for further crystal growth.[11]
-
-
Solvent System: The current solvent may not be conducive to crystallization.
-
Solution: Solvent/Anti-solvent Crystallization: Dissolve your compound in a minimal amount of a "good" solvent in which it is highly soluble. Then, slowly add a miscible "anti-solvent" in which the compound is poorly soluble until the solution becomes persistently cloudy. This controlled decrease in solubility can promote gradual crystal formation.[11]
-
Frequently Asked Questions (FAQs)
Q1: What is the best general approach for purifying 4-(1-adamantyl)benzenesulfonamides?
A1: A two-step approach is often the most effective. First, perform flash column chromatography on silica gel to remove the bulk of impurities.[12] This is particularly useful for separating non-polar byproducts from the more polar sulfonamide product. Following chromatography, perform a recrystallization to obtain a highly pure, crystalline solid.[12]
Q2: How does the adamantyl group affect the choice of purification method?
A2: The adamantyl group imparts high lipophilicity and rigidity to the molecule.[1] This means the compound will generally be more soluble in non-polar organic solvents compared to a benzenesulfonamide without the adamantyl group.[6] This property can be exploited in both normal-phase and reversed-phase chromatography for effective separation.[2]
Q3: Are there any common impurities I should be aware of during the synthesis and purification of 4-(1-adamantyl)benzenesulfonamides?
A3: Common impurities can include unreacted starting materials such as 1-adamantanol or 1-bromoadamantane, and adamantylated byproducts. Depending on the synthetic route, di-adamantylated species or isomers may also be present. It is crucial to characterize your crude product by techniques like NMR or LC-MS to identify the impurities before planning your purification strategy.
Q4: Can I use sublimation for purification?
A4: Adamantane itself is known to sublime.[13] While some adamantane derivatives can be purified by sublimation, the higher molecular weight and polarity of 4-(1-adamantyl)benzenesulfonamides may require high temperatures and very low pressures, which could lead to decomposition. It is generally not a first-choice method but could be explored for final polishing if the compound is thermally stable.
Q5: What analytical techniques are best for assessing the purity of my final product?
A5: A combination of techniques is recommended.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are excellent for confirming the structure and identifying any residual solvents or organic impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly on a C18 column, is a highly sensitive method for quantifying purity and detecting trace impurities.[2]
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the desired product.
-
Melting Point: A sharp melting point is a good indicator of high purity for a crystalline solid.
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol outlines a general procedure for the purification of 4-(1-adamantyl)benzenesulfonamides using silica gel chromatography.
-
TLC Analysis: First, determine an appropriate eluent system using thin-layer chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate. The desired product should have an Rf value of approximately 0.2-0.4 for optimal separation.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pack a glass column with the slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution in the presence of the silica. Once dry, load the silica-adsorbed sample onto the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase. A gradient elution, where the polarity of the mobile phase is gradually increased (e.g., from 10% ethyl acetate in hexanes to 30% ethyl acetate in hexanes), is often effective.
-
Fraction Collection: Collect fractions and monitor the elution of the product using TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the partially purified product.
Protocol 2: Recrystallization
This protocol provides a step-by-step method for recrystallizing 4-(1-adamantyl)benzenesulfonamides.
-
Solvent Selection: Based on small-scale tests, select a suitable solvent or solvent pair.
-
Dissolution: In an Erlenmeyer flask, add the crude product and a stir bar. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves. Continue adding small portions of hot solvent until the compound just dissolves.[11]
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[7]
-
Hot Filtration (Optional): To remove insoluble impurities or charcoal, perform a hot filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask.[11]
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, you may place the flask in an ice-water bath for 15-20 minutes to maximize crystal formation.[11]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
Data Presentation
Table 1: Solvent Systems for Purification of Adamantane Derivatives and Sulfonamides
| Compound Class | Purification Method | Common Solvent Systems | Reference |
| Adamantane Derivatives | Column Chromatography | Dichloromethane/Hexane | [12] |
| Sulfonamides | Recrystallization | Ethanol/Water, Isopropanol/Water | [7][8] |
| Adamantyl-Sulfonamides | Column Chromatography | Ethyl Acetate/Hexanes | General Practice |
| Adamantyl-Sulfonamides | Recrystallization | Isopropanol, Ethanol, Ethyl Acetate | General Practice |
Visualization
Purification Workflow Diagram
The following diagram outlines a logical workflow for the purification of 4-(1-adamantyl)benzenesulfonamides, incorporating troubleshooting steps.
Sources
- 1. Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. US5015758A - Process for the preparation of 1-adamantane derivatives - Google Patents [patents.google.com]
- 13. 281-23-2 CAS MSDS (Adamantane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Navigating the Challenges of 4-(1-Adamantyl)benzenesulfonyl Chloride Reactions: A Technical Support Guide
Welcome to the technical support center for reactions involving 4-(1-adamantyl)benzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the workup and purification of reactions utilizing this sterically demanding and highly lipophilic reagent. The unique properties imparted by the adamantyl group necessitate specialized workup procedures to ensure high purity and yield of your target sulfonamides. This document will serve as a comprehensive resource, offering troubleshooting advice and detailed protocols in a practical question-and-answer format.
The Adamantyl Advantage and the Purification Puzzle
The this compound reagent is a valuable building block in medicinal chemistry, prized for the adamantyl cage's ability to confer desirable pharmacokinetic properties such as increased lipophilicity and metabolic stability to drug candidates. However, these same properties can present significant challenges during reaction workup and product purification. The bulky adamantyl group can hinder reactions and influence the solubility of both the desired product and byproducts in unexpected ways, often leading to purification difficulties. This guide will equip you with the knowledge to anticipate and overcome these challenges.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the workup of reactions with this compound.
Quenching the Reaction: Taming the Reactive Intermediate
Q1: My reaction is complete. How should I quench the excess this compound?
A1: Quenching is a critical first step to neutralize the highly reactive sulfonyl chloride. The choice of quenching agent depends on the stability of your product.
-
For Base-Stable Products: A slow, dropwise addition of the reaction mixture to a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) is the most common and effective method.[1] The bicarbonate will react with the unreacted sulfonyl chloride to form the water-soluble sodium 4-(1-adamantyl)benzenesulfonate salt, which can be easily removed in the aqueous phase. The evolution of CO₂ gas is an indicator that the quenching reaction is proceeding. Continue addition until gas evolution ceases.[1]
-
For Base-Sensitive Products: A carefully controlled quench with cold water or ice is a suitable alternative.[1] This will hydrolyze the sulfonyl chloride to the corresponding 4-(1-adamantyl)benzenesulfonic acid. Be aware that this process can be exothermic.
-
Amine Quench: In some cases, adding a simple, volatile amine (like diethylamine or ammonia) can be used. This will form a sulfonamide that may be easier to separate from your desired product during chromatography, depending on its polarity.[1]
Troubleshooting Quenching:
-
Vigorous, Uncontrolled Reaction: This is often due to adding the quenching agent too quickly or insufficient cooling. Always perform the quench in an ice bath with vigorous stirring.[1]
Extractive Workup: Separating Your Product from the Adamantyl Byproducts
Q2: I've quenched my reaction. What is the best strategy for an extractive workup?
A2: The goal of the extractive workup is to separate your organic product from the water-soluble salts and the potentially problematic 4-(1-adamantyl)benzenesulfonic acid byproduct. The high lipophilicity of the adamantyl group means your product is likely to be highly soluble in common organic solvents.
Recommended Solvents for Extraction:
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Toluene
Step-by-Step Extractive Workflow:
-
Initial Extraction: After quenching, transfer the mixture to a separatory funnel and extract your product into an appropriate organic solvent.
-
Acid Wash (if an amine base was used): If you used a tertiary amine base like triethylamine in your reaction, a wash with dilute acid (e.g., 1M HCl) will protonate the amine, rendering it water-soluble and facilitating its removal into the aqueous layer.
-
Bicarbonate/Carbonate Wash: A thorough wash with saturated aqueous NaHCO₃ or Na₂CO₃ is crucial. This step will remove the 4-(1-adamantyl)benzenesulfonic acid byproduct by converting it to its water-soluble sodium salt. Repeat this wash until the aqueous layer is basic (test with pH paper).
-
Brine Wash: A final wash with saturated aqueous NaCl (brine) will help to remove any remaining water from the organic layer and break up emulsions.
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
Troubleshooting Extraction:
-
Emulsion Formation: The presence of adamantyl-containing compounds can sometimes lead to emulsions. A brine wash can help to break these up. If the emulsion persists, allowing the separatory funnel to stand for a period or passing the mixture through a pad of Celite can be effective.
-
Product Precipitation: Due to the high lipophilicity and rigid structure of some adamantyl-containing products, they may have limited solubility even in organic solvents and could precipitate during the workup. If this occurs, you may need to use a larger volume of extraction solvent or a different solvent system.
Purification: Isolating Your Target Compound
Q3: My crude product is still impure after extraction. What are the best purification methods?
A3: The bulky, non-polar nature of the adamantyl group will heavily influence the chromatographic behavior and crystallization of your product.
Column Chromatography:
-
Normal Phase (Silica Gel): This is the most common method for purifying sulfonamides. Due to the lipophilicity of your product, you will likely need a less polar eluent system than for typical sulfonamides.
-
Recommended Eluent Systems: Hexane/Ethyl Acetate or Dichloromethane/Methanol gradients are good starting points. You will likely require a higher proportion of the less polar solvent.
-
Troubleshooting Tailing: If your sulfonamide streaks or "tails" on the silica gel, it may be due to the interaction of the sulfonamide's acidic N-H proton with the silica. Adding a small amount of a volatile acid (like acetic acid) or base (like triethylamine, if your compound is stable) to the eluent can improve peak shape.
-
-
Reverse Phase (C18): For highly non-polar products, reverse-phase chromatography may be more effective.
-
Recommended Eluent Systems: Acetonitrile/Water or Methanol/Water gradients.
-
Thin-Layer Chromatography (TLC) for Monitoring:
-
Use the same solvent system for TLC as you plan to use for your column chromatography to effectively monitor the separation.[2]
-
Visualization: Adamantyl-containing compounds are often not UV-active on their own. If your product contains an aromatic ring, you can visualize it under UV light (254 nm).[3] Staining with potassium permanganate (KMnO₄) or iodine vapor are general methods that can also be used.[3]
Recrystallization:
-
Recrystallization is an excellent final purification step for crystalline adamantyl-containing sulfonamides.
-
Solvent Selection: The key is to find a solvent or solvent system where your product has high solubility at elevated temperatures and low solubility at room temperature.[4]
-
Troubleshooting Recrystallization:
-
"Oiling Out": If your product separates as an oil instead of crystals, it may be due to impurities or cooling the solution too quickly. Try redissolving the oil in more hot solvent and allowing it to cool more slowly.[4]
-
No Crystal Formation: The solution may be too dilute or supersaturated. Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization.[4]
-
Experimental Protocols
Protocol 1: General Workup for the Synthesis of a 4-(1-Adamantyl)benzenesulfonamide
-
Reaction Quenching:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate flask, prepare a cold, saturated aqueous solution of sodium bicarbonate.
-
Slowly add the reaction mixture dropwise to the stirred bicarbonate solution. Ensure efficient stirring and monitor for gas evolution. Continue the addition until all the reaction mixture has been added and gas evolution has ceased.
-
-
Extractive Workup:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers.
-
Wash the combined organic layers sequentially with:
-
1M HCl (if a tertiary amine base was used).
-
Saturated aqueous NaHCO₃ (2x).
-
Brine (1x).
-
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Protocol 2: Purification by Column Chromatography
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a hexane/ethyl acetate solvent system (e.g., start with 4:1 hexane:EtOAc).
-
Visualize the spots under UV light and/or with a chemical stain to determine the optimal eluent for column chromatography.
-
-
Column Preparation and Elution:
-
Pack a silica gel column with the chosen eluent system.
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and concentrate under reduced pressure.
-
Protocol 3: Recrystallization
-
Solvent Selection:
-
In a small test tube, test the solubility of a small amount of the purified product in various solvents (e.g., ethanol, isopropanol, acetone, hexanes, and mixtures thereof). A suitable solvent will dissolve the compound when hot but not at room temperature.
-
-
Recrystallization Procedure:
-
Dissolve the product in the minimum amount of the hot recrystallization solvent.
-
If the solution is colored, you can add a small amount of activated charcoal and perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent.
-
Dry the crystals under vacuum.
-
Visualizing the Workflow
The following diagram illustrates the decision-making process for the workup and purification of reactions involving this compound.
Caption: A flowchart illustrating the general workup and purification procedure for reactions with this compound.
Data Summary Table
| Workup Step | Purpose | Key Reagents/Solvents | Potential Issues | Troubleshooting |
| Quenching | Neutralize unreacted sulfonyl chloride | Saturated NaHCO₃ (aq), Water/Ice | Exothermic reaction, product degradation | Slow addition, cooling (0 °C) |
| Extraction | Separate product from aqueous phase | DCM, EtOAc, Toluene | Emulsion formation, product precipitation | Brine wash, use more solvent |
| Washing | Remove byproducts and impurities | 1M HCl (aq), Saturated NaHCO₃ (aq), Brine | Incomplete removal of sulfonic acid | Multiple washes, check pH |
| Chromatography | Isolate product from impurities | Silica gel, Hexane/EtOAc, DCM/MeOH | Tailing of product peak | Add modifier to eluent |
| Recrystallization | Final purification of solid product | Ethanol, Isopropanol, Acetone, Hexanes | "Oiling out", no crystal formation | Slow cooling, seeding, change solvent |
Conclusion
Successfully working with this compound requires a thoughtful and tailored approach to reaction workup and purification. By understanding the influence of the bulky and lipophilic adamantyl group, researchers can proactively address potential challenges. The key to success lies in careful quenching, a thorough extractive workup to remove the corresponding sulfonic acid, and a well-chosen purification strategy, be it chromatography, recrystallization, or a combination of both. This guide provides the foundational knowledge and practical protocols to help you navigate these challenges and achieve your synthetic goals with confidence.
References
- Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. [Link]
- University of Rochester, Department of Chemistry.
- EPFL.
- Thorn-Seshold, O. Technical Notes - Removal of Reaction Solvent by Extractive Workup. [Link]
- Perlovich, G. L., Volkova, T. V., Sharapova, A. V., Kazachenko, V. P., Strakhova, N. N., & Proshin, A. N. (2016). Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents. Physical Chemistry Chemical Physics, 18(13), 9281–9294. [Link]
- Solubility of Things. Adamantane. [Link]
- PubChem. Adamantane-1-sulfonic acid. [Link]
Sources
Technical Support Center: Optimizing Adamantylbenzenesulfonyl Chloride Reactions
Welcome to the technical support center for adamantylbenzenesulfonyl chloride reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize adamantylbenzenesulfonyl chloride as a key intermediate. The bulky, lipophilic adamantyl group imparts unique properties to molecules but can also introduce challenges in synthesis and subsequent reactions. This document provides in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction yields.
Frequently Asked Questions (FAQs)
This section addresses specific questions and problems you may encounter during the synthesis and use of adamantylbenzenesulfonyl chloride.
Category 1: Synthesis of Adamantylbenzenesulfonyl Chloride
Question 1: My reaction to synthesize adamantylbenzenesulfonyl chloride from adamantylbenzene and chlorosulfonic acid is giving a low yield and a dark, tarry crude product. What's going wrong?
Answer: This is a classic issue often stemming from poor temperature control and reagent quality. The reaction is a highly exothermic electrophilic aromatic substitution.
-
Causality (Temperature): If the temperature rises uncontrollably, several side reactions can occur. High temperatures can lead to the formation of polysulfonated byproducts and promote decomposition, resulting in the characteristic dark coloration.[1] For many sulfonyl chloride syntheses, maintaining a low temperature (e.g., 0-25°C) during the addition of the aromatic substrate to chlorosulfonic acid is critical.[2][3]
-
Causality (Reagent Quality): Chlorosulfonic acid is highly reactive and hygroscopic. Old or improperly stored acid can contain sulfuric acid and water, which will reduce the efficiency of the chlorosulfonation and can contribute to side reactions. Always use a fresh bottle or freshly distilled chlorosulfonic acid for best results.[3]
Solution:
-
Strict Temperature Control: Begin by cooling the chlorosulfonic acid in an ice/water bath to 0-5°C. Add the adamantylbenzene portion-wise or via an addition funnel, ensuring the internal temperature does not exceed 20-25°C.[2]
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can help prevent moisture from entering the reaction.
-
Monitor Completion: After the addition is complete, allow the reaction to stir at room temperature. The reaction is often complete when the vigorous evolution of HCl gas subsides.[3]
Question 2: During the aqueous work-up, my yield drops significantly, and I see evidence of the corresponding sulfonic acid. How can I prevent this?
Answer: This indicates hydrolysis of the sulfonyl chloride product. Adamantylbenzenesulfonyl chloride, like other sulfonyl chlorides, is sensitive to water, especially at elevated temperatures or over prolonged periods.
-
Causality (Hydrolysis): The sulfonyl chloride functional group is an excellent electrophile. Water acts as a nucleophile, attacking the sulfur atom to displace the chloride and form the less reactive and often highly water-soluble sulfonic acid, making it difficult to extract.[1][4]
-
Mitigation Strategy: The key is to perform the work-up quickly and at low temperatures. Quenching the reaction mixture by pouring it slowly onto a large excess of crushed ice is a standard and effective procedure.[3][5] This rapidly cools the mixture and dilutes the excess chlorosulfonic acid, minimizing the contact time and temperature at which hydrolysis can occur. The low solubility of arylsulfonyl chlorides in cold water helps protect them, causing them to precipitate out of the aqueous mixture.[4]
Solution:
-
Ice Quench: Prepare a separate vessel with a large volume of crushed ice and water. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring.
-
Rapid Isolation: Do not let the precipitated product sit in the acidic aqueous mixture for an extended period. Filter the solid product promptly using a Buchner funnel.
-
Cold Washes: Wash the collected solid with copious amounts of cold water to remove residual acids. This should be done quickly to avoid dissolving or hydrolyzing the product on the filter.
Category 2: Reactions Using Adamantylbenzenesulfonyl Chloride
Question 3: I am reacting adamantylbenzenesulfonyl chloride with an amine to form a sulfonamide, but the reaction is slow or incomplete. What factors should I consider?
Answer: Incomplete sulfonamide formation can be due to several factors, including the nucleophilicity of the amine, steric hindrance, and improper reaction conditions.
-
Causality (Steric Hindrance): The adamantyl group is exceptionally bulky. This, combined with a sterically hindered amine, can significantly slow down the rate of reaction.
-
Causality (Acid Scavenging): The reaction generates one equivalent of HCl, which will protonate the starting amine, rendering it non-nucleophilic and effectively stopping the reaction.[6] Therefore, a base is required to act as an acid scavenger.
Solution:
-
Choice of Base: Use a non-nucleophilic tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in at least a stoichiometric amount (1.1-1.5 equivalents is common).[6] Pyridine can also be used and can serve as the solvent.
-
Solvent Selection: Use an anhydrous aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. Protic solvents are incompatible with sulfonyl chlorides.[6]
-
Temperature: For slow reactions, gentle heating (e.g., 40-60°C) may be required to overcome the activation energy, particularly with hindered substrates.
-
Monitoring: Track the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[6]
Question 4: My final sulfonamide product is difficult to purify from the excess amine and other reagents. What is an effective work-up strategy?
Answer: A well-designed liquid-liquid extraction sequence is crucial for isolating the neutral sulfonamide product from both basic (excess amine) and acidic (hydrolyzed sulfonyl chloride) impurities.
Solution: A standard aqueous work-up is highly effective.[6]
-
After the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate or DCM.
-
Wash the organic layer sequentially with:
-
1M HCl (aq): To remove the tertiary amine base and any unreacted starting amine.
-
Saturated NaHCO₃ (aq): To remove any adamantylbenzenesulfonic acid formed from hydrolysis.
-
Brine (saturated NaCl aq): To remove the bulk of the water from the organic layer.
-
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be further purified by recrystallization or column chromatography.[6]
Visual Workflow and Troubleshooting Diagrams
A visual representation can often clarify complex workflows and decision-making processes.
Caption: Decision tree for troubleshooting low-yield adamantylbenzenesulfonyl chloride reactions.
Troubleshooting Guide: Quick Reference Table
| Observed Problem | Potential Cause | Recommended Solution |
| Low or No Reaction | 1. Poor quality chlorinating agent. [7] 2. Reaction temperature too low. 3. Presence of moisture. [7] | 1. Use a new or freshly distilled bottle of chlorosulfonic acid. 2. Allow the reaction to warm to room temperature after the initial addition. 3. Ensure all glassware is oven-dried and reagents are anhydrous. |
| Dark Brown/Black Crude Product | 1. Reaction temperature was too high. [1] 2. Prolonged reaction time at elevated temperature. | 1. Maintain strict temperature control (<25°C) during reagent addition. [1] 2. Monitor the reaction and work it up promptly upon completion. |
| Significant Product Loss During Work-up | 1. Hydrolysis of the sulfonyl chloride to sulfonic acid. [4] 2. Product is partially soluble in the cold aqueous wash. | 1. Pour the reaction mixture onto a large excess of crushed ice to ensure rapid cooling. [3] 2. Perform filtration and washing steps quickly with ice-cold water. |
| Incomplete Sulfonamide Formation | 1. Insufficient base to scavenge HCl. [6] 2. Steric hindrance from the adamantyl group and/or amine. 3. Amine starting material is of poor quality. | 1. Use at least 1.1 equivalents of a non-nucleophilic base (e.g., TEA, DIPEA). 2. Gently heat the reaction mixture (e.g., 40°C) and allow for a longer reaction time. 3. Use a purified amine and ensure correct stoichiometry. |
Optimized Experimental Protocols
Protocol 1: Synthesis of 1-Adamantylbenzenesulfonyl Chloride (This protocol is adapted from standard procedures for preparing arylsulfonyl chlorides and should be performed in a well-ventilated fume hood.) [2][3] Materials:
-
1-Adamantylbenzene
-
Chlorosulfonic acid (fresh bottle)
-
Dichloromethane (DCM)
-
Crushed ice
-
Deionized water (cold)
Procedure:
-
To a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet (vented to a scrubber), add chlorosulfonic acid (3.0 equivalents).
-
Cool the flask in an ice/water bath to 0-5°C.
-
Dissolve 1-adamantylbenzene (1.0 equivalent) in a minimal amount of DCM and add it to the dropping funnel.
-
Add the adamantylbenzene solution dropwise to the stirred chlorosulfonic acid over 30-60 minutes. Maintain the internal reaction temperature below 25°C throughout the addition. Vigorous HCl evolution will be observed.
-
Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, or until HCl evolution has largely ceased.
-
In a separate large beaker, prepare a slurry of crushed ice and water.
-
Slowly and carefully pour the reaction mixture into the ice slurry with vigorous stirring. A white solid should precipitate.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral to pH paper.
-
Press the solid as dry as possible on the filter, then transfer it to a desiccator to dry under vacuum. The product can be used as is or recrystallized from a suitable solvent (e.g., hexanes/ethyl acetate) for higher purity.
Protocol 2: General Procedure for Sulfonamide Synthesis (This protocol is based on standard amidation procedures.) [6] Materials:
-
Adamantylbenzenesulfonyl chloride
-
Primary or secondary amine
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
1M HCl (aq), Saturated NaHCO₃ (aq), Brine
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) and TEA (1.2 equivalents) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Dissolve adamantylbenzenesulfonyl chloride (1.05 equivalents) in anhydrous DCM and add it dropwise to the amine solution.
-
After the addition, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction by TLC until the starting amine is consumed. If the reaction is slow, it may be gently heated to 40°C.
-
Once complete, dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude sulfonamide.
-
Purify the crude product by recrystallization or silica gel column chromatography as needed.
References
- Benchchem. Preventing decomposition of sulfonyl chloride during reaction.
- Moody, T. J., & Williard, P. G. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications.
- Unknown. Synthesis of sulfonyl chloride substrate precursors.
- Smith, C. D., et al. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering (RSC Publishing).
- Clarke, H. T., & Murray, T. F. Benzenesulfonyl chloride. Organic Syntheses.
- Sun, S., & Xu, J. (2022). Reactions of Sulfonyl Chlorides and Unsaturated Compounds. Progress in Chemistry, 34(6), 1275-1289.
- Arco, S., et al. Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. ResearchGate.
- Berkeley Chemical Corporation. (1961). Purification of p (nu-acetyl amino) benzene sulfonyl chloride. Google Patents. US2996541A.
- Shandong Jinde New Material Co Ltd. (2021). Method for producing p-acetamidobenzenesulfonyl chloride by double temperature zone two-stage method based on continuous flow reaction. Patsnap Eureka. CN111039829A.
- ResearchGate. Optimization of the reaction conditions.
- Chemistry Stack Exchange. (2015). What is the mechanism of chlorosulfonation of benzene?.
- Smiles, S., & Stewart, J. Sulfanilyl chloride, N-acetyl-. Organic Syntheses.
- Benchchem. Technical Support Center: Optimizing Amidation Reactions with 4-(Chloromethyl)benzoyl Chloride.
- Benchchem. how to improve the yield of sorbic chloride synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US2996541A - Purification of p (nu-acetyl amino) benzene sulfonyl chloride - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 4-(1-Adamantyl)benzenesulfonyl Chloride
Welcome to the technical support guide for 4-(1-Adamantyl)benzenesulfonyl chloride. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the practical challenges of using this sterically hindered sulfonyl chloride. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
Troubleshooting Guide
This section addresses specific problems that may arise during the handling and use of this compound in solution.
Issue 1: I am observing low or inconsistent yields in my sulfonylation reaction.
Question: My reaction between this compound and a primary amine is giving poor yields. What are the likely causes and how can I fix it?
Answer: Low yields in sulfonylation reactions are most commonly traced back to two culprits: competitive hydrolysis of the sulfonyl chloride and suboptimal reaction conditions. The sulfur atom in a sulfonyl chloride is highly electrophilic and susceptible to attack by nucleophiles.[1][2] While the intended nucleophile is your amine, any water present will compete, leading to the formation of the unreactive 4-(1-Adamantyl)benzenesulfonic acid.
Troubleshooting Steps & Solutions
| Probable Cause | Explanation | Recommended Solution & Protocol |
| Moisture Contamination | Sulfonyl chlorides react with water to form sulfonic acids, consuming your starting material.[3][4] This hydrolysis can be surprisingly fast, especially in the presence of a base catalyst. | Ensure strictly anhydrous conditions. Use freshly distilled, anhydrous solvents (e.g., DCM, THF, Toluene). Dry glassware in an oven (120°C) overnight and cool under a stream of dry nitrogen or in a desiccator. Run the reaction under an inert atmosphere (N₂ or Argon). |
| Inadequate Base | A base is required to neutralize the HCl generated during the reaction. If the base is too weak, slow, or sterically hindered, the accumulating acid can protonate your amine nucleophile, rendering it unreactive. | Use a non-nucleophilic, sterically hindered base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) at 1.2-1.5 equivalents. For sensitive substrates, a soluble inorganic base like proton sponge or an insoluble base like polymer-bound DIPEA can be effective. |
| Low Reagent Purity | The sulfonyl chloride may have degraded during storage. The amine starting material may contain water or other nucleophilic impurities. | Verify reagent quality. Check the purity of the this compound by ¹H NMR before use. Ensure your amine is pure and dry. If it is a salt (e.g., hydrochloride), it must be neutralized to the free base before the reaction. |
| Reaction Temperature | While many sulfonylation reactions proceed at room temperature, some hindered amines or less nucleophilic anilines may require gentle heating to overcome the activation energy. | Start the reaction at 0°C, allow it to warm to room temperature, and monitor by TLC or LC-MS. If the reaction is sluggish, consider heating to 40-60°C. Be aware that higher temperatures can accelerate decomposition. |
Issue 2: My stored solution of this compound seems to have degraded.
Question: I prepared a stock solution in Dichloromethane (DCM) a week ago, and now my reactions are failing. How can I assess and prevent this?
Answer: While this compound is a solid and relatively stable when stored properly, its stability in solution is finite and highly dependent on the solvent and storage conditions.[5] The primary degradation pathway in solution is reaction with trace impurities, particularly water.
Signs of Decomposition:
-
Appearance of a precipitate: Formation of the corresponding sulfonic acid, which may be less soluble.
-
¹H NMR analysis: Appearance of new, broad peaks corresponding to the sulfonic acid, alongside a decrease in the characteristic sulfonyl chloride signals.
-
Failed reactions: A previously reliable reaction no longer proceeds to completion.
Prevention and Best Practices:
-
Solvent Choice: Use dry, aprotic, non-nucleophilic solvents. Anhydrous DCM, chloroform, and THF are suitable choices. Avoid protic solvents like alcohols, as they will react to form sulfonate esters.[6]
-
Prepare Fresh: It is strongly recommended to prepare solutions of this compound immediately before use.
-
Storage: If a solution must be stored, even for a short period, store it under an inert atmosphere (N₂ or Argon) in a tightly sealed container with a Teflon-lined cap.[5] Store at low temperatures (2-8°C) to slow the rate of any potential decomposition reactions.
Protocol: Stability Check of a Sulfonyl Chloride Solution
-
Prepare a ~0.1 M solution of the sulfonyl chloride in your chosen anhydrous solvent (e.g., DCM-d₂) in an NMR tube.
-
Add a known amount of an inert internal standard with a sharp, isolated singlet (e.g., 1,3,5-trimethoxybenzene).
-
Acquire an initial ¹H NMR spectrum, and integrate the sulfonyl chloride peaks relative to the internal standard.
-
Seal the NMR tube tightly and store it under your intended conditions.
-
Re-acquire spectra at regular intervals (e.g., 24, 48, 72 hours) and compare the relative integration to quantify decomposition.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of reaction for this compound? The reaction with nucleophiles like amines or alcohols generally proceeds via a nucleophilic substitution mechanism at the sulfur center.[7] While the exact nature can be debated (ranging from a concerted Sₙ2-like pathway to a stepwise pathway), the key event is the attack of the nucleophile on the electrophilic sulfur atom, leading to the displacement of the chloride leaving group.[7]
Q2: How does the adamantyl group affect the reactivity compared to benzenesulfonyl chloride? The bulky, electron-donating adamantyl group has two main effects:
-
Steric Hindrance: The large adamantyl cage can sterically hinder the approach of nucleophiles to the sulfur center. This may slow down the reaction rate compared to unhindered sulfonyl chlorides like benzenesulfonyl chloride, potentially requiring slightly more forcing conditions.
-
Electronic Effect: As an alkyl group, the adamantyl moiety is weakly electron-donating. This slightly reduces the electrophilicity of the sulfur atom compared to unsubstituted benzenesulfonyl chloride, but this effect is generally less significant than the steric factor.[8]
Q3: What are the best solvents for dissolving and reacting this compound? The compound is generally soluble in a range of common organic solvents.[1][9] However, for reactions, the choice is critical to avoid solvolysis.
| Solvent Class | Recommended Solvents | Comments |
| Aprotic, Non-Nucleophilic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Toluene, Acetonitrile | Excellent choices. These solvents are relatively inert and will not react with the sulfonyl chloride. Always use anhydrous grades. |
| Protic | Alcohols (Methanol, Ethanol), Water | Avoid for reactions. These will react to form sulfonate esters or sulfonic acids, respectively.[6] They should only be used during aqueous workup to quench excess reagent. |
| Nucleophilic | Pyridine, Dimethylformamide (DMF) | Use with caution. Pyridine can act as a nucleophilic catalyst but can also form a reactive intermediate. DMF can be a source of amine impurities upon degradation and is not recommended for long-term storage of solutions. |
Q4: How should I properly quench a reaction containing unreacted this compound? Quenching is essential to destroy the excess electrophile before extraction, preventing the formation of emulsions and simplifying purification.
-
For Base-Stable Products: Slowly add the reaction mixture to a stirred solution of 1 M aqueous NaOH or saturated sodium bicarbonate.[10] The base will hydrolyze the sulfonyl chloride to the water-soluble sodium 4-(1-adamantyl)benzenesulfonate salt, which is easily removed in the aqueous layer.
-
For Base-Sensitive Products: Add a simple, water-soluble amine like aqueous ammonia or a small amount of a primary amine (e.g., butylamine).[10] This will form a water-soluble sulfonamide that can be removed during workup.
Experimental Workflow & Troubleshooting Logic
The following diagrams illustrate a standard workflow for using this compound and a decision tree for troubleshooting common issues.
References
- Sciencemadness Wiki. (2023, August 6). Sulfuryl chloride.
- Lann, J. S., & Hunt, M. (1951). Method of stabilizing aliphatic sulfonyl-chlorides. U.S. Patent No. 2,556,879. Washington, DC: U.S. Patent and Trademark Office.
- SD Fine-Chem. SULPHURYL CHLORIDE Safety Data Sheet.
- Clarke, H. T., Babcock, G. S., & Murray, T. F. (1921). Benzenesulfonyl chloride. Organic Syntheses, 1, 85. DOI: 10.15227/orgsyn.001.0085.
- Rogerson, O. R. (1968). Rates of reaction of benzenesulphonyl chloride with some nucleophiles in aqueous solution. Journal of the Chemical Society B: Physical Organic, 1247. DOI: 10.1039/J29680001247.
- PubChem. 4-Chlorobenzenesulfonyl chloride. National Center for Biotechnology Information.
- Solubility of Things. Benzenesulfonyl chloride.
- Wikipedia. Benzenesulfonyl chloride.
- Im, S. H., et al. (2018). Mechanistic Studies of the Solvolyses of 4-(Acetylamino)-1-Naphthalenesulfonyl Chloride. Bulletin of the Korean Chemical Society, 39(9), 1051-1056.
- Upadhyay, V. (1990). A study of the competing solvolysis-decomposition of N-1-adamantyl-N-p-tolylcarbamoyl chloride. Huskie Commons, Northern Illinois University.
- ResearchGate. (2002). Change in the rate constants of the solvolysis reaction of 1-adamantyl chloride with the addition of various salts in 50 vol% acetone–H₂O at 50 Њ C.
- ResearchGate. (2003). Changes in the solvolysis rate constants of 1-adamantyl chloride with the addition of various salts in 50 vol % sulfolane-H₂O at 60 C.
- Kevill, D. N., & D'Souza, M. J. (2021). Rate and Product Studies with 1-Adamantyl Chlorothioformate under Solvolytic Conditions. Molecules, 26(14), 4160.
- Pu, Y., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(52), 18235-18239.
- Wikipedia. Sulfonyl halide.
- Drabowicz, J., et al. (2019). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 24(18), 3334.
- ChemistryViews. (2018, September 1). Better Synthesis of Sulfonyl Chloride Mimics.
- Batiha, M. A., Chizhova, E. A., & Batiha, M. M. (2013). Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. Asian Journal of Chemistry, 25(10), 5551-5554.
- Marvel, C. S., & Smith, F. E. (1923). p-Acetaminobenzenesulfonyl chloride. Organic Syntheses, 3, 7. DOI: 10.15227/orgsyn.003.0007.
- PubChem. 4-(Benzyloxy)benzene-1-sulfonyl chloride. National Center for Biotechnology Information.
- Wang, H., et al. (2025). Nucleophilic addition of bulk chemicals with imines using N-functionalized hydroxylamine reagents as precursors. Nature Communications, 16, 1234.
- Li, Y., et al. (2020). Direct Nucleophilic Attack/Addition Cyclization and C–H Bond Activation Reactions to Synthesize 3-Benzyl-/3-Benzyl-2-phenyl-benzo[6][13]imidazo[2,1-b]thiazoles. Molecules, 25(1), 123.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 3. Sulfuryl chloride - Sciencemadness Wiki [sciencemadness.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chemicalbook.com [chemicalbook.com]
- 6. 4-Chlorobenzenesulfonyl chloride | C6H4Cl2O2S | CID 7398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Mechanistic Studies of the Solvolyses of 4-(Acetylamino)-1-Naphthalenesulfonyl Chloride -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]
- 8. mdpi.com [mdpi.com]
- 9. CAS 121-60-8: 4-Acetamidobenzenesulfonyl chloride [cymitquimica.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reactions with Bulky Sulfonyl Chlorides
Welcome to the technical support center for optimizing reactions involving sterically hindered sulfonyl chlorides. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with slow or low-yielding sulfonylation reactions. As Senior Application Scientists, we provide not just protocols, but the mechanistic reasoning and field-proven insights to empower you to solve these challenges effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the challenges of working with bulky sulfonyl chlorides.
Q1: Why are my sulfonylation reactions with bulky sulfonyl chlorides and hindered amines so slow?
The primary reason for slow reaction rates is steric hindrance. The reaction, typically a nucleophilic attack of an amine or alcohol on the electrophilic sulfur atom of the sulfonyl chloride, is impeded by bulky groups on either reactant. This steric congestion increases the activation energy of the reaction, leading to sluggish conversions at standard temperatures. For hindered amines, a secondary factor is their reduced nucleophilicity, which further decreases the reaction rate.[1]
Q2: What are the most critical parameters to adjust when a reaction is failing?
When troubleshooting a sluggish sulfonylation, the key parameters to investigate are, in order of common adjustment:
-
Temperature: Increasing the reaction temperature provides the necessary energy to overcome the steric barrier.
-
Base: The choice of base is crucial. It must be non-nucleophilic to avoid competing reactions with the sulfonyl chloride, and its strength can influence the deprotonation of the nucleophile.
-
Catalyst: The addition of a suitable catalyst can activate the sulfonyl chloride, making it more susceptible to attack by a weak or hindered nucleophile.
-
Solvent: The polarity of the solvent can influence the reaction rate and the solubility of reactants and intermediates.
Q3: When is it appropriate to use a catalyst versus simply increasing the temperature?
While increasing temperature is often the first step, it can lead to the degradation of sensitive substrates or the formation of side products, such as elimination in the case of secondary alcohols.[2] A catalyst is recommended under the following conditions:
-
When starting materials or products are thermally labile.
-
When significant side product formation is observed at elevated temperatures.
-
When working with exceptionally hindered or weakly nucleophilic substrates that do not react even at high temperatures.
Lewis acids or nucleophilic catalysts like 4-dimethylaminopyridine (DMAP) can provide a lower energy pathway for the reaction.[1]
Q4: Are there alternatives to sulfonyl chlorides for introducing a sulfonyl group onto a hindered molecule?
Yes. If a sulfonyl chloride proves too unreactive, you might consider alternative sulfonating agents. For example, sulfonyl hydrazides can offer different reactivity profiles.[1] More recently, methods utilizing pyrylium salts (Pyry-BF₄) have been developed to activate even poorly nucleophilic primary sulfonamides for conversion into sulfonyl chlorides under mild conditions, which can then be reacted in situ.[3][4]
Part 2: Troubleshooting and Optimization Guide
This section provides a systematic approach to resolving common issues encountered during reactions with bulky sulfonyl chlorides.
Logical Troubleshooting Workflow
The following diagram outlines a decision-making process for optimizing a challenging sulfonylation reaction.
Caption: A workflow for troubleshooting slow sulfonylation reactions.
Common Problems and Solutions
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | 1. Insufficient Activation Energy: Steric hindrance prevents the reaction from proceeding at lower temperatures. 2. Inappropriate Base: The base may be too weak, too nucleophilic (reacting with the sulfonyl chloride), or too hindered itself. 3. Poor Nucleophile: The amine or alcohol is too sterically hindered or electronically deactivated. | 1. Gradually increase the reaction temperature, monitoring for starting material degradation. For many hindered systems, heating in a suitable solvent is necessary.[1] 2. Switch to a non-nucleophilic, sterically hindered base like 2,6-lutidine or DBU. Avoid tertiary amines like triethylamine if they are observed to form side products.[1] 3. Add a catalyst. A Lewis acid (e.g., In, Sc(OTf)₃) can activate the sulfonyl chloride. Alternatively, a catalytic amount of a highly nucleophilic catalyst like DMAP can be beneficial.[1] |
| Formation of Side Products | 1. Elimination: For secondary or tertiary alcohol substrates, elimination to form an alkene can compete with sulfonylation, especially at high temperatures. 2. Reaction with Tertiary Amine Base: Some tertiary amines can react with sulfonyl chlorides, leading to complex mixtures. | 1. Use milder reaction conditions (lower temperature) in conjunction with a catalyst. Employ a non-hindered, non-nucleophilic base. 2. Replace the tertiary amine base with an alternative like 2,6-lutidine, DBU, or an inorganic base like K₂CO₃ if applicable. |
| Incomplete Conversion | 1. Reagent Quality: The sulfonyl chloride may have hydrolyzed due to moisture. 2. Solvent Choice: The solvent may not be optimal for solubility or for stabilizing the transition state. | 1. Ensure all reagents and solvents are anhydrous and that glassware is properly dried. Use freshly opened or purified sulfonyl chloride. 2. For sluggish reactions, consider switching from a nonpolar solvent like DCM to a more polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile. |
Part 3: Mechanistic Insights & Catalysis
Understanding the reaction mechanism is key to rational optimization. The sulfonylation of an amine typically proceeds through a concerted SN2-like mechanism or a stepwise addition-elimination pathway. Steric bulk hinders the approach of the nucleophile to the sulfur center.
The Role of a Lewis Acid Catalyst
A Lewis acid (LA) can accelerate the reaction by coordinating to one of the sulfonyl oxygen atoms. This coordination withdraws electron density from the sulfur atom, making it significantly more electrophilic and thus more susceptible to attack by a weak or hindered nucleophile.
Caption: Catalyzed vs. uncatalyzed sulfonylation pathways.
Part 4: Experimental Protocols
Protocol 1: General Procedure for Sulfonylation of a Hindered Primary Amine
This protocol provides a robust starting point for optimization.
-
Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the hindered primary amine (1.0 equivalent) in anhydrous dichloromethane (DCM) or acetonitrile (MeCN) (approx. 0.1 M).
-
Addition of Base: Add a non-nucleophilic base, such as 2,6-lutidine (1.5 equivalents), to the solution and stir for 5-10 minutes at room temperature.
-
Addition of Sulfonyl Chloride: In a separate flask, dissolve the bulky sulfonyl chloride (1.1 equivalents) in the same anhydrous solvent. Add this solution dropwise to the stirred amine solution at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction to warm slowly to room temperature. If no reaction is observed by TLC or LCMS after several hours, gradually heat the mixture to reflux. Monitor the reaction for the consumption of the limiting reagent.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench by adding water or a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent (e.g., DCM) two more times.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Screening for Lewis Acid Catalysis
Use this protocol when thermal methods fail or are inappropriate.
-
Reaction Setup: In parallel reaction vials, set up the reaction as described in Protocol 1, steps 1-3 , but on a smaller scale (e.g., 0.1 mmol).
-
Catalyst Addition: To each vial, add a different Lewis acid catalyst (e.g., 10 mol % of In(OTf)₃, Sc(OTf)₃, or ZnCl₂). Include one vial with no catalyst as a control.
-
Reaction and Monitoring: Stir all reactions at room temperature (or a moderately elevated temperature, e.g., 40 °C) for 24 hours.
-
Analysis: After 24 hours, take an aliquot from each reaction, quench, and analyze by LCMS to determine the percent conversion to the desired product. The catalyst that provides the highest conversion is selected for a larger-scale reaction.
References
- Technical Support Center: Optimizing Sulfonylation of Hindered Amines - Benchchem. (URL: )
- Technical Support Center: Optimizing Sulfonylation Reactions with 2,4-Dichlorobenzenesulfonyl Chloride - Benchchem. (URL: )
- An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC - NIH. (URL: [Link])
- Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - OUCI. (URL: [Link])
- Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC - PubMed Central. (URL: [Link])
- A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing). (URL: [Link])
- (PDF)
- A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism | Request PDF - ResearchG
- Concerted solvent processes for common sulfonyl chloride precursors in the synthesis of sulfonamide-based drugs - PubMed. (URL: [Link])
- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (URL: [Link])
- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (URL: [Link])
- Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride — Precursors in the Development of New Pharmaceuticals - MDPI. (URL: [Link])
- Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media - Pure and Applied Chemistry. (URL: [Link])
- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (URL: [Link])
Sources
Technical Support Center: Catalyst Selection for 4-(1-Adamantyl)benzenesulfonyl Chloride Reactions
Welcome to the technical support center for reactions involving 4-(1-Adamantyl)benzenesulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who are working with this sterically hindered sulfonylating agent. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our focus is on providing practical, field-proven insights grounded in established chemical principles to ensure the success of your synthetic endeavors.
Introduction to the Challenges of this compound
This compound is a valuable reagent for introducing the bulky and lipophilic 4-(1-adamantyl)phenylsulfonyl moiety into molecules, a common strategy in medicinal chemistry to enhance metabolic stability or modulate receptor interactions. However, the significant steric hindrance imposed by the adamantyl group presents unique challenges in its reactivity, often leading to sluggish or incomplete reactions. This guide provides a focused approach to catalyst selection and reaction optimization to overcome these steric impediments.
Frequently Asked Questions (FAQs)
Q1: Why are my reactions with this compound so slow or low-yielding compared to other sulfonyl chlorides?
A1: The primary reason for the reduced reactivity of this compound is the substantial steric bulk of the adamantyl group. This steric hindrance impedes the approach of nucleophiles to the electrophilic sulfur center, thereby increasing the activation energy of the reaction.[1] For a successful reaction, careful selection of a suitable catalyst and optimization of reaction conditions are crucial to overcome this steric barrier.
Q2: What are the most common side reactions to be aware of?
A2: The most prevalent side reaction is the hydrolysis of the sulfonyl chloride to the corresponding and unreactive 4-(1-adamantyl)benzenesulfonic acid.[2] This is particularly problematic if there is residual moisture in the reagents or solvents. Another common side reaction, especially with primary amines, is di-sulfonylation, where the initially formed sulfonamide is further sulfonylated.[3]
Q3: How do I choose between a standard base like triethylamine and a nucleophilic catalyst like DMAP?
A3: While a standard non-nucleophilic base like triethylamine or pyridine is necessary to neutralize the HCl byproduct of the reaction, it often does not sufficiently accelerate the reaction with a sterically hindered substrate like this compound.[2] A nucleophilic catalyst, such as 4-(dimethylaminopyridine) (DMAP), is highly recommended for these challenging reactions. DMAP functions by first reacting with the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium intermediate, which is then more readily attacked by the primary nucleophile (amine, alcohol, or phenol).[4][5]
Q4: Can I use this compound in Suzuki-Miyaura cross-coupling reactions?
A4: Yes, aryl sulfonyl chlorides can serve as electrophilic partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.[6] This reaction typically requires a palladium catalyst with bulky, electron-rich phosphine ligands to facilitate the oxidative addition to the C-S bond.[7]
Troubleshooting Guide
Problem 1: Low or No Product Formation in Sulfonylation of Amines
| Potential Cause | Recommended Solution(s) |
| Low Nucleophilicity of the Amine | For electron-poor or sterically hindered amines, increase the reaction temperature. Consider using a more polar aprotic solvent like DMF or DMAc. The addition of a nucleophilic catalyst is highly recommended.[8] |
| Steric Hindrance | Use a catalytic amount (1-10 mol%) of 4-(dimethylaminopyridine) (DMAP) . DMAP is known to be effective in catalyzing the sulfonylation of sterically hindered amines.[4] |
| Hydrolysis of Sulfonyl Chloride | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. It is advisable to use a freshly opened bottle of this compound or to check its purity if it has been stored for an extended period.[2] |
| Inappropriate Base | Use a non-nucleophilic organic base like triethylamine or diisopropylethylamine (DIPEA) in slight excess (1.2-1.5 equivalents) to neutralize the generated HCl. For particularly challenging cases, a stronger, non-nucleophilic base such as DBU may be beneficial.[8] |
Problem 2: Low or No Product Formation in Sulfonylation of Alcohols or Phenols
| Potential Cause | Recommended Solution(s) |
| Low Nucleophilicity of the Alcohol/Phenol | For hindered or electron-deficient alcohols and phenols, the use of a nucleophilic catalyst is critical. DMAP is an excellent choice for this purpose.[5] |
| Steric Hindrance from Both Substrates | Increase the reaction temperature and prolong the reaction time. Monitor the reaction progress carefully by TLC or LC-MS. A combination of a tertiary amine base and a more nucleophilic amine catalyst may be effective.[9] |
| Side Reactions | In addition to hydrolysis, with sensitive substrates, elimination reactions can occur. Running the reaction at the lowest effective temperature can help minimize these side reactions. |
Problem 3: Formation of a Di-Sulfonylated Byproduct with Primary Amines
| Potential Cause | Recommended Solution(s) |
| Incorrect Stoichiometry | Use a slight excess of the primary amine (1.1-1.2 equivalents) relative to the sulfonyl chloride.[3] |
| Reaction Conditions | Add the this compound solution slowly to the stirred solution of the amine at a low temperature (e.g., 0 °C) to maintain a low concentration of the sulfonyl chloride throughout the addition.[3] |
| Prolonged Reaction Time | Monitor the reaction closely and work it up as soon as the starting amine has been consumed to prevent the slower, second sulfonylation from occurring.[3] |
Catalyst Selection and Reaction Protocols
Catalytic Sulfonylation of a Sterically Hindered Secondary Amine
The use of DMAP is highly recommended for the sulfonylation of sterically hindered secondary amines with this compound.
| Amine Substrate | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Representative Yield (%) |
| Diisopropylamine | DMAP (5) | Et3N (1.5) | CH2Cl2 | 25 | 12-24 | 70-85 |
| 2,6-Dimethylpiperidine | DMAP (10) | DIPEA (2.0) | CH3CN | 50 | 24-48 | 60-75 |
| N-Methyl-2-phenethylamine | DMAP (2) | Et3N (1.5) | THF | 25 | 8-16 | 85-95 |
Note: These are representative conditions and yields. Optimization may be required for specific substrates.
-
To a dry, round-bottom flask under an inert atmosphere (N2 or Ar), add the hindered secondary amine (1.0 equiv.), anhydrous dichloromethane (CH2Cl2), and triethylamine (1.5 equiv.).
-
Add 4-(dimethylaminopyridine) (DMAP) (0.05 equiv.).
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.05 equiv.) in a minimal amount of anhydrous CH2Cl2.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with CH2Cl2 and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Decision workflow for catalyst selection in sulfonylation reactions.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
For the Suzuki-Miyaura coupling of this compound, a palladium catalyst with bulky, electron-rich phosphine ligands is recommended to overcome the challenge of C-S bond activation.
| Palladium Pre-catalyst | Ligand | Base | Solvent | Temp. (°C) |
| Pd(OAc)2 | XPhos | K3PO4 | Toluene/H2O | 100 |
| Pd2(dba)3 | RuPhos | K2CO3 | 1,4-Dioxane | 110 |
| PdCl2(dppf) | (none) | Cs2CO3 | DMF | 90 |
Note: Catalyst and ligand selection may require screening for optimal results with specific boronic acids.[6][7]
-
In a dry Schlenk tube under an inert atmosphere, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium pre-catalyst (e.g., Pd(OAc)2, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%).
-
Add the base (e.g., K3PO4, 2.0 equiv.) and the solvent (e.g., toluene).
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for 12-24 hours, or until completion as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the biaryl product.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- Vizgert, R.V., Maksimenko, N.N., & Rubleva, L.I. (1988). Catalytic sulfonylation of phenol by sterically hindered sulfonyl chlorides. SciTech Connect. [Link]
- Cazin, C. S. J., et al. (2021). trans-Dichlorobis(XPhos)palladium(II)
- Bandgar, B. P., et al. (2010). Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. Request PDF. [Link]
- Ghosh, A., et al. (2018). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. [Link]
- Willis, M. C., et al. (2021). Strategic Synthesis of Sulfinamides as Versatile S(IV) Intermediates.
- Mondal, S., & Malakar, C. C. (2020). Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances. Request PDF. [Link]
- Tanabe, Y., et al. (2000). Method for sulfonylation of alcohol.
- Organic Chemistry Portal. (n.d.).
- Kwong, F. Y., et al. (2015). A Highly Efficient Monophosphine Ligand for Parts per Million Levels Pd‐Catalyzed Suzuki–Miyaura Coupling of (Hetero)Aryl Chlorides.
- Macmillan, D. W. C., et al. (2018). Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. Macmillan Group - Princeton University. [Link]
- Lee, S. H., et al. (2015).
- Willis, M. C. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.
- Gilon, C., et al. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. PMC - NIH. [Link]
- Jafarpour, M., et al. (2011). A Green, Catalyst-Free Method for the Synthesis of Sulfonamides and Sulfonylazides.
- Gouverneur, V., et al. (2015). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. NIH. [Link]
- Malakar, C. C. (2020). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. [Link]
- Cornella, J., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie. [Link]
- van Delft, F. L., et al. (2006).
- Bokhari, A., et al. (2019). Study the Effect of Various Sulfonation Methods on Catalytic Activity of Carbohydrate-Derived Catalysts for Ester Production. MDPI. [Link]
- Al-Masum, M. (2020). One-Pot Suzuki−Miyaura C−C Coupling Reaction versus Stepwise Reaction Involving Isolated Synthesized Catalyst Addition.
- Chem V. (2020). 02.
- Che, A. (2023). One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium. [Link]
- Periodic Chemistry. (2019).
- Teasdale, A., et al. (2010). Mechanistic Study of Sulfonate Ester Formation and Hydrolysis.
- OC T. (2020). Alcohols to Alkyl Chlorides, Part 6. YouTube. [Link]
- Tanabe, Y., et al. (2002). Practical and Safe Sulfonylation of 2Alkynyl and 2-Alkenyl Alcohols Using the Combined Bases of a Catalytic Amount of Tertiary Amine and Potassium Carbonate.
- Gilon, C., et al. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support.
- Wang, H., et al. (2019). Hydrogenolysis of lignosulfonate into phenols over heterogeneous nickel catalysts.
- Kumar, A., et al. (2018). N,N-Dimethylpyridin-4-amine (DMAP) based ionic liquids: evaluation of physical properties via molecular dynamics simulations and application as a catalyst for Fisher indole and 1H-tetrazole synthesis. RSC Publishing. [Link]
- Synform. (2010). 4-Dimethylamino-pyridine(DMAP).
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Sarlah, D., et al. (2018).
- Mangel, D., et al. (2022). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. MDPI. [Link]
Sources
- 1. Catalytic sulfonylation of phenol by sterically hindered sulfonyl chlorides (Journal Article) | OSTI.GOV [osti.gov]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. JP2000219669A - Sulfonylation of alcohol - Google Patents [patents.google.com]
Troubleshooting low conversion rates with 4-(1-Adamantyl)benzenesulfonyl chloride
Welcome to the technical support center for 4-(1-Adamantyl)benzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low conversion rates, encountered during its use in chemical synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Reagent Handling and Stability
Question 1: I suspect my this compound has degraded. How can I assess its quality and what are the proper storage conditions?
Answer: this compound is highly sensitive to moisture.[1][2] Degradation typically occurs through hydrolysis of the sulfonyl chloride group to the corresponding unreactive sulfonic acid.
-
Quality Assessment:
-
Appearance: Fresh, high-quality this compound should be a crystalline solid. Clumped or sticky solids may indicate hydrolysis.
-
NMR Spectroscopy: ¹H NMR is a definitive method to check for hydrolysis. The sulfonic acid will have a distinct resonance for the acidic proton and shifts in the aromatic protons compared to the sulfonyl chloride.
-
Melting Point: A broad or depressed melting point compared to the literature value can indicate the presence of impurities, including the sulfonic acid.
-
-
Proper Storage:
Question 2: Can I use this compound that has been opened previously?
Answer: It is not recommended to use previously opened bottles of this compound without re-evaluating its purity, especially if it was not stored under stringent anhydrous conditions.[1] Over time, exposure to atmospheric moisture can lead to hydrolysis, reducing the concentration of the active reagent and resulting in lower reaction yields.[2] For reactions sensitive to stoichiometry, using fresh or recently purified sulfonyl chloride is crucial.
Section 2: Reaction Optimization and Low Conversion Rates
Question 3: My sulfonamide synthesis using this compound is resulting in a low yield. What are the most common causes?
Answer: Low yields in sulfonamide synthesis are frequently traced back to several key factors. The primary culprit is often the hydrolysis of the sulfonyl chloride starting material.[1] Other common issues include suboptimal base or solvent selection, and the formation of side products.
-
Hydrolysis of Sulfonyl Chloride: This reagent is highly reactive and susceptible to moisture, which converts it to the unreactive 4-(1-adamantyl)benzenesulfonic acid.[1][2]
-
Inappropriate Base or Solvent: The choice of base and solvent significantly impacts the nucleophilicity of the amine and the stability of the reactants.[1]
-
Side Reactions: With primary amines, the formation of a bis-sulfonated product can consume starting materials and reduce the yield of the desired monosulfonamide.[1]
Question 4: How can I prevent the hydrolysis of this compound during my reaction?
Answer: Maintaining anhydrous conditions is critical.
-
Glassware: All glassware should be oven-dried or flame-dried immediately before use to remove any adsorbed water.
-
Solvents: Use anhydrous solvents. Commercially available anhydrous solvents are recommended, or solvents should be freshly distilled from an appropriate drying agent.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as dry nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.[1]
Question 5: What is the optimal base and solvent for reacting this compound with an amine?
Answer: The choice of base and solvent is crucial for efficient sulfonamide formation.
-
Base Selection: A non-nucleophilic organic base is generally preferred to neutralize the HCl byproduct without competing with the amine nucleophile.[1]
-
Recommended Bases: Pyridine or triethylamine are common choices.
-
Aqueous Bases: While Schotten-Baumann conditions (using an aqueous base like NaOH) are possible, they increase the risk of hydrolyzing the sulfonyl chloride.[1] For laboratory-scale synthesis, an organic base in an anhydrous organic solvent is generally more reliable.
-
-
Solvent Selection: The solvent should be inert to the reaction conditions and capable of dissolving both the amine and the sulfonyl chloride.
Question 6: I am reacting this compound with a primary amine and observing a significant amount of a less polar byproduct. What could this be and how can I minimize its formation?
Answer: The byproduct is likely the bis-sulfonated amine, where two molecules of the sulfonyl chloride have reacted with the primary amine.[1] The bulky adamantyl group can sterically hinder this second addition to some extent, but it can still occur.
-
Minimizing Bis-sulfonation:
-
Stoichiometry Control: Use a slight excess of the amine (1.1-1.2 equivalents) to favor the formation of the monosulfonated product.[1]
-
Slow Addition: Add the this compound solution slowly to the stirred solution of the amine. This maintains a low concentration of the sulfonyl chloride relative to the amine throughout the reaction.
-
Protecting Groups: For complex substrates with multiple reactive sites, consider using a protecting group for the amine.
-
Section 3: Reaction Monitoring and Work-up
Question 7: How can I effectively monitor the progress of my reaction with this compound?
Answer: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring reaction progress. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) can provide more quantitative and detailed information.[5][6]
-
TLC Analysis:
-
Spot the reaction mixture alongside the starting materials (amine and sulfonyl chloride).
-
The formation of a new, typically less polar spot corresponding to the sulfonamide product indicates the reaction is proceeding.
-
The disappearance of the limiting reagent (usually the sulfonyl chloride) signals the completion of the reaction.
-
-
HPLC/LC-MS Analysis:
Question 8: What is a standard work-up procedure for a reaction involving this compound?
Answer: A typical aqueous work-up is employed to remove unreacted starting materials, the base, and the resulting salt.
-
Quenching: Once the reaction is complete, cool the mixture in an ice bath and slowly add water to quench any remaining sulfonyl chloride.[7]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like dichloromethane or ethyl acetate.[7]
-
Washes:
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[7]
Section 4: Purification
Question 9: My crude product is a solid. Should I purify it by recrystallization or column chromatography?
Answer: The choice of purification method depends on the purity of the crude product and the nature of the impurities.
-
Recrystallization: This is an efficient method for removing small amounts of impurities from a solid product.[7] It is ideal if the desired sulfonamide has significantly different solubility in a particular solvent system compared to the impurities.
-
Column Chromatography: This is a more versatile technique that can separate compounds with similar polarities. It is often necessary if the reaction has resulted in multiple byproducts or if recrystallization fails to yield a pure product.[7]
Question 10: I am having difficulty separating my desired sulfonamide from the unreacted amine by column chromatography. What can I do?
Answer: If an acidic wash during the work-up was not sufficient to remove all the unreacted amine, it can co-elute with the product on silica gel.
-
Acidic Wash: Ensure the acidic wash during the work-up is thorough.[7]
-
Modified Mobile Phase: Adding a small amount of a volatile acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase during column chromatography can help to improve the separation of acidic or basic compounds, respectively. For removing a basic amine impurity, a small amount of acid in the eluent can protonate the amine, causing it to stick more strongly to the silica gel.
Experimental Protocols
General Protocol for Sulfonamide Synthesis
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the amine (1.1 eq) and anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM.
-
Slowly add the sulfonyl chloride solution to the stirred amine solution.
-
Add anhydrous pyridine or triethylamine (1.5 eq) dropwise to the reaction mixture.[1]
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC.
-
Upon completion, proceed with the standard aqueous work-up as described in Question 8.
Protocol for Purification by Recrystallization
-
Transfer the crude solid product to an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (or solvent mixture) to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Further cool the flask in an ice bath for 15-30 minutes to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[7]
-
Dry the purified crystals under vacuum.
Data Presentation
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) | Inert, good solubility for reactants.[1] |
| Base | Pyridine or Triethylamine | Non-nucleophilic, scavenges HCl byproduct.[1] |
| Temperature | 0 °C to Room Temperature | Balances reaction rate and minimizes side reactions.[2] |
| Amine:Sulfonyl Chloride Ratio | 1.1 : 1 | Minimizes bis-sulfonation of primary amines.[1] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents hydrolysis of sulfonyl chloride.[1] |
Visualizations
Caption: Troubleshooting workflow for low conversion rates.
Caption: General reaction scheme for sulfonamide formation.
References
- BenchChem. (n.d.). Common issues in sulfonamide synthesis and solutions.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Sulfonamide Formation Reactions.
- ChemistryViews.org. (2018, September 1). Better Synthesis of Sulfonyl Chloride Mimics.
- Biosynth. (n.d.). This compound.
- Fisher Scientific. (2012, March 7). SAFETY DATA SHEET - Benzenesulfonyl chloride.
- Agilent. (n.d.). Online LC Reaction Monitoring of Radical Bromination of an Aromatic Sulfonyl Chloride.
- BenchChem. (n.d.). Technical Support Center: Purification of Products from 2,4-Dichlorobenzenesulfonyl Chloride Reactions.
- BenchChem. (n.d.). Technical Support Center: Analytical Methods for Monitoring DBHDA Reactions.
- BenchChem. (n.d.). Optimizing reaction conditions for the synthesis of naphthalenylamino benzenesulfonamides.
Sources
Technical Support Center: 4-(1-Adamantyl)benzenesulfonyl Chloride
Welcome to the technical support center for 4-(1-Adamantyl)benzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the handling, storage, and use of this reagent, with a primary focus on preventing its hydrolysis.
Introduction: The Challenge of Stability
This compound is a valuable reagent in organic synthesis, prized for its ability to introduce the bulky and lipophilic 4-(1-adamantyl)phenylsulfonyl moiety. This is particularly useful in medicinal chemistry for creating derivatives with modified pharmacokinetic properties. However, like all sulfonyl chlorides, it is susceptible to hydrolysis, which can lead to reaction failure, low yields, and purification difficulties. The presence of the sterically demanding adamantyl group introduces unique considerations for its reactivity and stability.[1] This guide will equip you with the knowledge to mitigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for this compound?
A1: The primary degradation pathway is hydrolysis. Sulfonyl chlorides react with water to form the corresponding sulfonic acid.[2] In the case of this compound, this results in the formation of 4-(1-adamantyl)benzenesulfonic acid. This reaction is often catalyzed by heat and the presence of nucleophiles.
Q2: How does the adamantyl group affect the rate of hydrolysis?
Q3: What are the visible signs of hydrolysis or degradation?
A3: Upon hydrolysis, the crystalline solid this compound may become sticky or oily due to the formation of the sulfonic acid. A decrease in the melting point of the solid is also an indicator of impurity. In solution, the formation of a precipitate (the sulfonic acid may be less soluble in some organic solvents) or the appearance of a new spot on a Thin Layer Chromatography (TLC) plate corresponding to the more polar sulfonic acid are signs of degradation.
Q4: How should I properly store this compound?
A4: To minimize hydrolysis, it is crucial to store the compound in a tightly sealed container in a cool, dry place.[2][3] Storage under an inert atmosphere, such as nitrogen or argon, is highly recommended to exclude atmospheric moisture.[4] A desiccator can provide an additional layer of protection.
| Storage Condition | Recommendation | Rationale |
| Atmosphere | Inert gas (Nitrogen or Argon) | Prevents exposure to atmospheric moisture. |
| Temperature | Cool (typically 2-8 °C) | Reduces the rate of hydrolysis. |
| Container | Tightly sealed, opaque glass bottle | Prevents moisture ingress and light-induced degradation. |
| Location | Dry, well-ventilated area away from heat | Minimizes environmental exposure to moisture and heat. |
Q5: Can I use a solvent that contains trace amounts of water for my reaction?
A5: It is strongly advised to use anhydrous solvents for any reaction involving this compound. The presence of even small amounts of water can lead to the formation of the corresponding sulfonic acid, which can complicate the reaction and purification. Solvents should be freshly dried and distilled or obtained from a sealed bottle over molecular sieves.
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Sulfonamide Product
If you are experiencing low or no yield in your sulfonylation reaction, consider the following potential causes and troubleshooting steps.
Caption: Decision tree for troubleshooting low product yield.
Detailed Troubleshooting Steps:
-
Inactive Reagent due to Hydrolysis: The most common reason for reaction failure is the hydrolysis of the sulfonyl chloride.
-
Solution: Always use a fresh bottle of this compound or a sample that has been properly stored. Before use, it is good practice to check the melting point of the solid. A broad or depressed melting point indicates the presence of impurities, likely the sulfonic acid.
-
-
Poor Nucleophilicity of the Amine: The steric hindrance of the adamantyl group can make the reaction with sterically demanding or electron-poor amines challenging.
-
Solution:
-
Choice of Base: Use a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to scavenge the HCl byproduct without competing with your nucleophile.
-
Catalysis: For particularly challenging couplings, the addition of a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP) can be beneficial.
-
Temperature: Increasing the reaction temperature may be necessary to overcome the activation energy barrier, but this should be done cautiously as it can also accelerate hydrolysis if any moisture is present.
-
-
-
Inadequate Base: A base is required to neutralize the HCl generated during the reaction. If the base is insufficient or too weak, the reaction mixture will become acidic, protonating the amine and rendering it non-nucleophilic.
-
Solution: Use at least a stoichiometric amount of a suitable base. Ensure the base is also anhydrous.
-
Issue 2: Formation of a White Precipitate During the Reaction
The formation of a white precipitate during the reaction could be the desired product if it is insoluble in the reaction solvent, or it could be an unwanted byproduct.
Caption: Flowchart for identifying the nature of a precipitate.
Detailed Troubleshooting Steps:
-
Amine Hydrochloride Salt: The reaction of the sulfonyl chloride with the amine produces one equivalent of HCl. If no base is present, or if it is added too slowly, the HCl will react with the starting amine to form the hydrochloride salt, which is often insoluble in organic solvents.
-
Solution: Ensure that a suitable anhydrous base is present in the reaction mixture from the start.
-
-
4-(1-Adamantyl)benzenesulfonic Acid: If there is significant water contamination in your reaction, the sulfonyl chloride will hydrolyze to the sulfonic acid, which may precipitate.
-
Solution: This indicates a failure to maintain anhydrous conditions. The reaction should be repeated with rigorously dried solvents and glassware, and under an inert atmosphere.
-
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Sulfonamide
This protocol provides a general guideline for the reaction of this compound with a primary or secondary amine. Optimization may be required for specific substrates.
Materials:
-
This compound
-
Amine
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Anhydrous base (e.g., Triethylamine (TEA), Pyridine)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Preparation: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet.
-
Amine Solution: To the flask, add the amine (1.0 equivalent) and the anhydrous base (1.2 equivalents) dissolved in the anhydrous solvent.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.1 equivalents) in the anhydrous solvent in the dropping funnel. Add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-30 minutes with vigorous stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up:
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers sequentially with 1 M HCl (to remove excess amine and base), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel.
Protocol 2: Quenching and Disposal of Excess this compound
Excess or old this compound should be quenched before disposal.
Procedure:
-
In a well-ventilated fume hood, prepare a stirred, cold (0 °C) solution of a weak base, such as saturated sodium bicarbonate, or simply cold water.
-
Slowly and cautiously add the excess this compound or the reaction mixture containing it to the stirred basic solution. Be aware that the reaction is exothermic and will produce HCl gas if quenched with water alone.
-
Allow the mixture to stir until the hydrolysis is complete (e.g., until no more gas evolves and any solid has dissolved or converted to the sulfonic acid salt).
-
Neutralize the solution if necessary and dispose of it in accordance with local regulations.
References
- Rogić, V., & Rogošić, M. (2007). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 783-787.
- Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. J. Org. Chem. USSR (Engl. Transl.), 24(4).
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Safe Handling and Storage of Benzenesulfonyl Chloride.
- Waring, M. J., & Arrowsmith, J. (2011). The many faces of the adamantyl group in drug design. European Journal of Medicinal Chemistry, 46(9), 3563-3575.
Sources
Technical Support Center: Managing Solubility of Adamantyl Sulfonamide Derivatives
Welcome to the technical support center for managing the solubility of adamantyl sulfonamide derivatives. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this important class of compounds. The inherent lipophilicity of the adamantyl cage, while often beneficial for target engagement, frequently leads to poor solubility, complicating in vitro assays, formulation development, and ultimately impacting bioavailability.[1][2][3]
This guide provides a structured approach to understanding, troubleshooting, and overcoming these solubility issues. We will move from foundational knowledge in our FAQ section to detailed, actionable troubleshooting guides for specific experimental contexts.
Frequently Asked Questions (FAQs)
Q1: Why are my adamantyl sulfonamide derivatives poorly soluble in aqueous media?
The poor aqueous solubility of these derivatives typically stems from the physicochemical properties of the adamantyl and sulfonamide moieties.
-
The Adamantyl Group: This bulky, saturated hydrocarbon cage is highly lipophilic (hydrophobic).[1][3] Its large, nonpolar surface area resists interaction with polar water molecules, favoring aggregation of the compound in aqueous environments. This lipophilic nature, often quantified by a high logP value, is a primary driver of low water solubility.[4][5][6]
-
The Sulfonamide Group: While the sulfonamide group itself can engage in hydrogen bonding, its overall contribution to solubility can be complex and is influenced by the surrounding molecular structure.[7][8] The presence of the bulky adamantyl group can sterically hinder the solvation of the sulfonamide.
-
Crystal Lattice Energy: The rigidity of the adamantane structure can lead to a stable crystal lattice, which requires significant energy to break down during the dissolution process.[9]
Q2: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?
Understanding the distinction is crucial for designing relevant experiments and interpreting your results correctly.
-
Kinetic Solubility: This is the concentration of a compound that can be reached when it is rapidly dissolved from a high-concentration stock solution (often in DMSO) into an aqueous buffer.[10][11] It is a measure of how quickly a compound might precipitate out of solution and is often used in high-throughput screening (HTS) settings.[10][11]
-
Thermodynamic (or Equilibrium) Solubility: This is the true saturation concentration of a compound in a solvent at equilibrium.[10][11] It is determined by allowing the solid compound to equilibrate with the solvent over an extended period (e.g., 24-48 hours) until the rates of dissolution and precipitation are equal.[12] This value is critical for pre-formulation and understanding the compound's intrinsic properties.[13]
For early-stage discovery and troubleshooting in vitro assays, kinetic solubility is often the more practical measurement. For formulation and late-stage development, thermodynamic solubility is essential.
Q3: At what stage of my research should I start addressing solubility issues?
Address solubility as early as possible. Poor solubility can lead to unreliable data in biological assays, underestimation of compound potency, and significant delays in later stages of development.[10][11] Early characterization allows for the implementation of appropriate solubilization strategies for your experiments or for medicinal chemistry efforts to improve the compound's intrinsic properties.
Troubleshooting Guide: Low Solubility in In Vitro Biological Assays
Encountering precipitation or inconsistent results in your cell-based or biochemical assays? This guide provides a systematic approach to resolving these issues.
Issue: My compound precipitates when I add it to the aqueous assay buffer from a DMSO stock.
This is a classic sign of poor kinetic solubility. The abrupt change in solvent polarity from DMSO to the aqueous buffer causes the compound to crash out of solution.
-
Determine the Kinetic Solubility: Before further experimentation, quantify the kinetic solubility of your compound in the specific assay buffer you are using. A common method is nephelometry, which measures light scattering caused by precipitated particles.[13][14]
-
Optimize DMSO Concentration: Minimize the final concentration of DMSO in your assay. While used to dissolve the compound initially, high concentrations of DMSO can be toxic to cells and can also influence the solubility of your compound. Aim for a final DMSO concentration of less than 0.5%.
-
Employ a Solubilization Strategy: Based on the properties of your adamantyl sulfonamide derivative, select an appropriate solubilization technique. The following decision tree can guide your choice:
Caption: Formation of a soluble cyclodextrin inclusion complex.
Protocol 4: Use of Surfactants
Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration (the Critical Micelle Concentration or CMC). [15][16]
-
Principle: The hydrophobic cores of these micelles can encapsulate poorly soluble drug molecules, increasing their apparent solubility in the bulk aqueous phase. [17][18][19]* Common Non-ionic Surfactants: Polysorbate 20, Polysorbate 80, Poloxamer 188. [15][20]* Methodology:
-
Select a biocompatible, non-ionic surfactant.
-
Prepare solutions of your compound in buffer containing the surfactant at concentrations above its CMC.
-
Determine the solubility enhancement.
-
Caution: Surfactants can interfere with some biological assays, particularly those involving membranes or proteins. Always include a surfactant-only vehicle control.
-
Advanced Strategies for Formulation Development
For challenges beyond simple buffer solubility, such as preparing formulations for in vivo studies, more advanced techniques are required.
Solid Dispersions
-
Principle: This technique involves dispersing the hydrophobic drug in a hydrophilic polymer matrix at the molecular level. [21][22][23]This improves wettability and dissolution rate by preventing the drug from forming a stable crystal lattice. [21][24]* Methods of Preparation:
-
Solvent Evaporation: The drug and a hydrophilic carrier (e.g., PVP, HPMC) are co-dissolved in a common solvent, which is then evaporated, leaving a solid dispersion. [21][25] * Melting (Fusion) Method / Hot-Melt Extrusion (HME): The drug is mixed with a molten or semi-molten carrier and then cooled and solidified. [23][25]This is a solvent-free and scalable method.
-
-
Application: This is a powerful technique for improving the oral bioavailability of poorly soluble compounds. [21][22]
Particle Size Reduction
-
Principle: Reducing the particle size of the drug increases its surface area-to-volume ratio. According to the Noyes-Whitney equation, this leads to an increased dissolution rate. [26][27]* Methods:
References
- Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review.
- Prediction of drug solubility from molecular structure using a drug-like training set.Taylor & Francis Online.
- Examples of surfactants used in pharmaceutical formulations.
- Cosolvent.Wikipedia.[Link]
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.PubMed Central.[Link]
- Applications of Surfactants in Pharmaceutical Formulation/Drug Product Development.MDPI.[Link]
- Techniques for Improving Solubility.International Journal of Medical Science and Dental Research.[Link]
- Surfactants: Pharmaceutical and Medicinal Aspects.CORE.[Link]
- Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures.Organic Process Research & Development.[Link]
- A General Approach on Surfactants Use and Properties in Drug Delivery Systems.PubMed.[Link]
- Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review.International Journal of Pharmaceutical Sciences.[Link]
- Surface Active Agents (Surfactants) Used in Pharmaceutical Suspensions.Pharmacentral.[Link]
- Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs.University of Huddersfield.[Link]
- Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments.NIH.[Link]
- Cosolvent – Knowledge and References.Taylor & Francis.[Link]
- Full article: Prediction of drug solubility from molecular structure using a drug-like training set.Taylor & Francis Online.[Link]
- Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.Journal of Drug Delivery and Therapeutics.[Link]
- STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article.International Journal of Pharmaceutical Sciences Review and Research.[Link]
- Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Applic
- 5 Novel Techniques for Solubility Enhancement.Ascendia Pharmaceutical Solutions.[Link]
- Methods of solubility enhancements.Slideshare.[Link]
- Prediction of drug solubility
- Prediction of drug solubility
- Review: Solid Dispersion Formulation Methods and Applications in Drug Delivery.
- Solid Dispersions for Drug Delivery: Applications and Prepar
- Use of the Adamantane Structure in Medicinal Chemistry.
- Co-solvency and anti-solvent method for the solubility enhancement.LinkedIn.[Link]
- Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs.Journal of Applied Pharmaceutical Science.[Link]
- Cosolvent - The 'Medicinal Magician' in The Laboratory.
- In Vitro Solubility Assays in Drug Discovery.
- PH adjustment: Significance and symbolism.WTI.[Link]
- The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Deriv
- Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents.RSC Publishing.[Link]
- Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology.PubMed Central.[Link]
- Adamantane in Drug Delivery Systems and Surface Recognition.PubMed Central.[Link]
- Solubility Assessment Service.
- Measuring the solubility of pharmaceutical compounds using NEPHEL.O.Rheolution.[Link]
- Solvent and temperature effects on the solubility of some new adamantane/memantine sulfonamide derivatives.
- Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents.Semantic Scholar.[Link]
- Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving d
- Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs.
- Adamantane.Solubility of Things.[Link]
- Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.
- Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prediction of drug solubility from molecular structure using a drug-like training set | Semantic Scholar [semanticscholar.org]
- 5. tandfonline.com [tandfonline.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Aqueous Solubility Assay - Enamine [enamine.net]
- 11. creative-biolabs.com [creative-biolabs.com]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. rheolution.com [rheolution.com]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. A General Approach on Surfactants Use and Properties in Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Surfactants Used in Pharmaceutical Suspensions - Pharmapproach.com [pharmapproach.com]
- 19. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 20. researchgate.net [researchgate.net]
- 21. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benthamdirect.com [benthamdirect.com]
- 23. japsonline.com [japsonline.com]
- 24. pharmaexcipients.com [pharmaexcipients.com]
- 25. Solid Dispersions for Drug Delivery: Applications and Preparation Methods | Pharmaceutics | MDPI [mdpi.com]
- 26. ijmsdr.org [ijmsdr.org]
- 27. globalresearchonline.net [globalresearchonline.net]
- 28. ijpbr.in [ijpbr.in]
- 29. ascendiacdmo.com [ascendiacdmo.com]
Technical Support Center: Characterization of Sterically Hindered Sulfonamides
Navigating the Challenges of Scale-Up with 4-(1-Adamantyl)benzenesulfonyl Chloride: A Technical Support Guide
Welcome to the technical support center for scaling up reactions involving 4-(1-Adamantyl)benzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to challenges encountered during the scale-up of sulfonylation reactions with this unique and sterically demanding reagent. Our focus is on providing not just protocols, but the scientific reasoning behind them, ensuring robust and reproducible outcomes in your laboratory and beyond.
The introduction of the bulky, lipophilic adamantyl group onto a benzenesulfonyl chloride framework offers significant advantages in medicinal chemistry, often enhancing the pharmacokinetic profile of drug candidates.[1] However, this substitution also presents distinct challenges in chemical synthesis, particularly when transitioning from bench-scale to larger-scale production. This guide will address these challenges in a comprehensive question-and-answer format, offering troubleshooting advice and detailed protocols to empower your research and development.
Frequently Asked Questions (FAQs) and Troubleshooting
Section 1: Reagent Quality and Handling
Question 1: My reaction with this compound is giving low or inconsistent yields. What could be the primary cause related to the starting material?
Answer: The most common culprit for low yields in sulfonylation reactions is the quality of the sulfonyl chloride.[2] These reagents are highly susceptible to hydrolysis by atmospheric moisture, which converts the reactive sulfonyl chloride into the unreactive 4-(1-adamantyl)benzenesulfonic acid. Given the hydrophobic nature of the adamantyl group, this sulfonic acid byproduct can be particularly challenging to remove during work-up.
Troubleshooting Steps:
-
Use Fresh Reagent: Always use a fresh bottle of this compound or one that has been properly stored under an inert atmosphere (nitrogen or argon).
-
Verify Purity: Before use, especially in a large-scale reaction, it is prudent to check the purity of the sulfonyl chloride by 1H NMR. The presence of a broad peak corresponding to the sulfonic acid proton is an indicator of degradation.
-
Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is conducted under strictly anhydrous conditions.[2] Use anhydrous solvents to minimize hydrolysis.
Question 2: What are the key safety precautions when handling this compound on a larger scale?
Answer: this compound is a corrosive solid and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. When handling larger quantities, a full-face respirator may be necessary to avoid inhaling any dust particles. All manipulations should be performed in a well-ventilated fume hood. It is also classified as a dangerous good for transport, which underscores the need for careful handling.[3]
Section 2: Reaction Conditions and Optimization
Question 3: I am observing a slow or incomplete reaction when using this compound with my amine. How can I improve the reaction rate?
Answer: The significant steric bulk of the adamantyl group can hinder the approach of the nucleophilic amine to the electrophilic sulfur atom of the sulfonyl chloride.[4] This steric hindrance can lead to slower reaction rates compared to less hindered sulfonyl chlorides like benzenesulfonyl chloride.
Strategies to Enhance Reactivity:
-
Elevated Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. However, this should be done cautiously while monitoring for potential side reactions or degradation.
-
Solvent Choice: The choice of solvent is critical. Aprotic polar solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can help to solubilize the reactants and may accelerate the reaction. For sluggish reactions, these are often better choices than less polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Selection: A non-nucleophilic, sterically hindered base like triethylamine (Et3N) or diisopropylethylamine (DIPEA) is typically used to scavenge the HCl byproduct without competing with the amine nucleophile.[5] For particularly unreactive amines, a stronger, non-nucleophilic base may be beneficial.
-
Extended Reaction Time: Due to the steric hindrance, these reactions may simply require longer reaction times to reach completion. It is essential to monitor the reaction progress by a suitable analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Question 4: I am seeing the formation of a bis-sulfonylated byproduct with my primary amine. How can I prevent this?
Answer: The formation of a di-sulfonamide is a common side reaction when using primary amines.[6] This occurs when the initially formed sulfonamide is deprotonated by the base and reacts with a second molecule of the sulfonyl chloride.
Methods to Promote Mono-sulfonylation:
-
Control Stoichiometry: Carefully controlling the stoichiometry of the reactants is the most effective way to minimize bis-sulfonylation. Using a slight excess of the amine (e.g., 1.1 equivalents) can help to ensure the complete consumption of the sulfonyl chloride.
-
Slow Addition: Adding the this compound solution slowly to the amine solution can help to maintain a low concentration of the sulfonyl chloride in the reaction mixture, thus disfavoring the second sulfonylation reaction.
-
Lower Temperature: Conducting the reaction at a lower temperature can also help to control the reaction rate and reduce the formation of the bis-sulfonylated byproduct.
Section 3: Work-up and Purification
Question 5: How do I effectively remove unreacted this compound and the corresponding sulfonic acid from my reaction mixture?
Answer: A proper aqueous work-up is crucial for removing these impurities.
Work-up Procedure:
-
Quenching: After the reaction is deemed complete by TLC or HPLC, the reaction mixture should be cooled in an ice bath. Slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide. This will react with the unreacted sulfonyl chloride to form the water-soluble sodium salt of 4-(1-adamantyl)benzenesulfonic acid.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). The sulfonamide product will be in the organic layer, while the sulfonic acid salt will remain in the aqueous layer.
-
Washes: Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove any excess amine and base, followed by another wash with saturated sodium bicarbonate solution to ensure complete removal of the sulfonic acid, and finally with brine to remove residual water.
Question 6: I am struggling to crystallize my 4-(1-Adamantyl)benzenesulfonamide product. What strategies can I employ?
Answer: The bulky and rigid adamantyl group can influence the crystallization process. While it can sometimes promote crystallinity by acting as a molecular "anchor", its hydrophobicity can make finding a suitable solvent system challenging.[7]
Crystallization Troubleshooting:
-
Solvent Screening: A systematic solvent screen is the best approach. Given the hydrophobic nature of the adamantyl group, you may need to use less polar solvent systems than for analogous compounds without this group. Common solvent systems for recrystallization include ethanol/water, ethyl acetate/hexanes, or isopropanol/water.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then in a refrigerator. Slow cooling promotes the formation of larger, purer crystals.
-
Seeding: If you have a small amount of pure product, adding a seed crystal to the cooled, saturated solution can induce crystallization.
-
Anti-Solvent Addition: Dissolve the crude product in a good solvent (e.g., ethyl acetate) and then slowly add a poor solvent (e.g., hexanes) until the solution becomes slightly turbid. Then, allow the solution to stand undisturbed.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a 4-(1-Adamantyl)benzenesulfonamide
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM) (approximately 10 mL per gram of amine).
-
Reagent Addition: Dissolve this compound (1.1 equivalents) in anhydrous DCM (approximately 5 mL per gram of sulfonyl chloride) and add it to the dropping funnel.
-
Reaction: Cool the amine solution to 0 °C using an ice bath. Add the this compound solution dropwise to the stirred amine solution over 30-60 minutes.
-
Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or HPLC until the starting amine is consumed.
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl. Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
| Reagent | Molar Equivalent |
| Amine | 1.0 |
| This compound | 1.1 |
| Triethylamine | 1.2 |
Table 1: Typical Reagent Stoichiometry for Sulfonamide Synthesis
Visualizing the Workflow
Diagram 1: Decision-Making for Low Yield Troubleshooting
Caption: Troubleshooting flowchart for addressing low yields.
Diagram 2: Scale-Up Considerations Workflow
Caption: Key stages and considerations for scaling up.
References
- Designing Organic π‐Conjugated Molecules for Crystalline Solid Solutions: Adamantane‐Substituted Naphthalenes. (n.d.). PUBDB.
- The many faces of the adamantyl group in drug design. (2011). PubMed.
- Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. (n.d.). MDPI.
- Industrial synthesis of adamantane derivatives. (n.d.).
- Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. (2026). Journal of the American Chemical Society.
- Troubleshooting low yield in the synthesis of 8-ethoxyquinoline-5-sulfonic acid. (n.d.). Benchchem.
- Application Notes and Protocols for the Synthesis of Adamantane Deriv
- Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. (n.d.). Benchchem.
- This compound | 144174-50-5. (n.d.). Biosynth.
- common issues in sulfonamide synthesis and solutions. (n.d.). Benchchem.
- Adamantane. (n.d.). In Wikipedia.
- The Synthesis and Applications of Adamantane Derivatives: Featuring 1-Adamantanemethylamine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Benzenesulfonyl chloride. (n.d.). Solubility of Things.
- Recent advances in synthesis of sulfonamides: A review. (2018). CHEMISTRY & BIOLOGY INTERFACE.
- Synthesis of sulfonyl chloride substr
- Four-directional synthesis of adamantane derivatives. (n.d.).
- Benzenesulfonyl chloride. (n.d.). Organic Syntheses Procedure.
- This compound | CAS 144174-50-5. (n.d.). SCBT.
- Application Notes: Synthesis of Sulfonamides Using 4-(Chlorosulfonyl)benzoic Acid. (n.d.). Benchchem.
- Hydrosulfonylation of Alkenes with Sulfonyl Chlorides under Visible Light Activ
- An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (n.d.). PMC - NIH.
- Technical Support Center: Strategies to Avoid C-Sulfonyl
- Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. (n.d.).
- Refinement of purification methods for removing impurities from 4-(1-Aminoethyl)benzenesulfonamide. (n.d.). Benchchem.
- Reactions of Sulfonyl Chlorides and Unsatur
- Effect of sulfonyl substituents. (n.d.).
- Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. (2025).
- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.).
- 4-(Oxazol-4-yl)benzene-1-sulfonyl chloride | 954368-94-6. (n.d.). Benchchem.
- Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. (2022). PMC - NIH.
- Benzenesulfonyl chloride(98-09-9) 1H NMR spectrum. (n.d.). ChemicalBook.
- Preparation method of substituted benzene sulfonyl chloride. (n.d.).
- CN105693568A - Preparation method benzene sulfonyl chloride and diphenylsulfone. (n.d.).
- Technical Support Center: Reactions of Sulfuryl Chloride with Activ
- Rate and Product Studies with 1-Adamantyl Chlorothioform
- Sulfonyl Chlorides and Sulfonamides. (n.d.). Sigma-Aldrich.
- Crystallization and Purification. (n.d.).
- 4-hydroxy-benzenesulfonyl chloride. (n.d.). Sigma-Aldrich.
Sources
Validation & Comparative
Comparing 4-(1-Adamantyl)benzenesulfonyl chloride to tosyl chloride reactivity
An In-Depth Guide to the Comparative Reactivity of 4-(1-Adamantyl)benzenesulfonyl Chloride and Tosyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of synthetic chemistry, sulfonyl chlorides are indispensable reagents for the formation of sulfonamides and sulfonate esters—moieties of critical importance in pharmaceuticals and materials science. While p-toluenesulfonyl chloride (tosyl chloride, TsCl) is a ubiquitous and well-characterized reagent, its lesser-known counterpart, this compound (AdSO₂Cl), offers a unique combination of steric and electronic properties. This guide provides a detailed comparison of their reactivity, grounded in physical organic principles and quantitative data. Contrary to initial assumptions based on steric bulk, analysis of electronic substituent effects predicts that This compound is slightly more reactive than tosyl chloride due to the less potent electron-donating nature of the adamantyl group compared to the methyl group.
Introduction: Beyond the Standard Reagent
Tosyl chloride is a cornerstone of organic synthesis, valued for its ability to convert alcohols into excellent leaving groups and to form stable sulfonamides with amines.[1][2] Its reactivity serves as a reliable benchmark.[3] However, the strategic introduction of substituents onto the phenyl ring allows for the fine-tuning of the sulfonyl chloride's properties. The this compound presents an intriguing alternative, replacing the simple methyl group of TsCl with a rigid, bulky, and lipophilic adamantyl cage.[4] Understanding the nuanced differences in reactivity between these two reagents is crucial for rational reaction design, particularly when dealing with sensitive substrates or seeking to modulate the properties of the final product.
This guide dissects the structural and electronic factors governing the electrophilicity of these reagents, presents quantitative data to predict their relative reactivity, and provides a robust experimental framework for empirical validation.
Structural and Electronic Analysis
The reactivity of an aryl sulfonyl chloride in a nucleophilic substitution reaction is primarily dictated by the electrophilicity of the sulfur atom. This is, in turn, governed by the electronic effects (inductive and resonance) of the substituent at the para-position.
Caption: Chemical structures of Tosyl Chloride and this compound.
Steric Profile
The most apparent difference between the two molecules is the size of the para-substituent.
-
Methyl Group (in TsCl): Small and rotationally symmetric.
-
Adamantyl Group (in AdSO₂Cl): A large, rigid, and three-dimensional cage structure. Its steric demand is significantly greater than even a tert-butyl group.[5]
Crucially, because the substituent is in the para position, it is remote from the sulfonyl chloride reaction center. Therefore, it does not exert a direct steric hindrance on the incoming nucleophile. Its bulk is more relevant for influencing properties like solubility, crystallinity, and interactions within a constrained environment (e.g., an enzyme active site), but it is not the primary determinant of the chemical reactivity of the sulfonyl group itself.[6][7]
Electronic Effects: The Decisive Factor
The key to understanding the relative reactivity lies in the electron-donating or withdrawing nature of the para-substituent, which can be quantified using Hammett substituent constants (σp).[8]
-
Electron-Donating Groups (EDGs) push electron density into the benzene ring. This delocalization reduces the partial positive charge (δ+) on the electrophilic sulfur atom, making it less attractive to nucleophiles and thus decreasing reactivity .[9]
-
Electron-Withdrawing Groups (EWGs) pull electron density from the ring, increasing the sulfur's electrophilicity and increasing reactivity .[9]
Both the methyl and 1-adamantyl groups are alkyl groups and function as EDGs through induction and hyperconjugation. However, their strengths differ, as revealed by their Hammett constants.
Caption: Influence of para-substituents on sulfonyl chloride reactivity.
Comparative Reactivity: An Evidence-Based Assessment
Quantitative analysis using Hammett constants provides the clearest prediction of relative reactivity. A more negative σp value signifies a stronger electron-donating ability.
| Parameter | Tosyl Chloride (TsCl) | This compound | Analysis |
| Para-Substituent | -CH₃ (Methyl) | -C₁₀H₁₅ (1-Adamantyl) | Adamantyl is significantly bulkier. |
| Molecular Weight | 190.65 g/mol [10] | 310.84 g/mol [11] | |
| Hammett Constant (σp) | -0.17 [3] | -0.13 [12] | Methyl is a slightly stronger EDG. |
Interpretation:
-
Both substituents have negative σp values, confirming they are both electron-donating groups that deactivate the sulfonyl chloride relative to the unsubstituted benzenesulfonyl chloride (σp = 0.00).[3][12]
-
The σp value for methyl (-0.17) is more negative than that for 1-adamantyl (-0.13). This indicates that the methyl group is a more powerful electron-donating group than the 1-adamantyl group.
-
Because the stronger EDG (methyl) deactivates the electrophilic center more effectively, tosyl chloride is predicted to be slightly less reactive than this compound. The sulfur atom in the adamantyl derivative retains a slightly higher partial positive charge, making it more susceptible to nucleophilic attack.
Early studies on the solvolysis of substituted benzenesulfonyl chlorides confirm this principle: in 50% acetone/water, the p-methyl derivative (TsCl) was found to react more slowly than the unsubstituted parent compound.[13]
Practical Implications and Reagent Selection
Choosing between AdSO₂Cl and TsCl depends on the specific goals of the synthesis:
-
Choose this compound when:
-
A slightly higher reactivity than TsCl is desired, potentially allowing for milder reaction conditions or shorter reaction times.
-
The final product requires high lipophilicity or crystallinity , properties often imparted by the adamantyl cage.[4]
-
The bulky adamantyl group can serve as a steric shield or a conformational lock in the final molecule, which is a valuable strategy in drug design to modulate binding to biological targets.[4]
-
-
Choose Tosyl Chloride when:
-
A standard, well-documented, and cost-effective reagent is needed.
-
Slightly lower reactivity is advantageous to improve selectivity in the presence of multiple nucleophilic sites.
-
The smaller size of the tosyl group is preferred in the final product.
-
Experimental Protocol: Comparative Solvolysis Kinetics
To empirically validate the predicted reactivity difference, a comparative kinetics study is the most rigorous method. The solvolysis of sulfonyl chlorides in a mixed aqueous-organic solvent system is a well-established model that can be monitored by a change in pH as HCl is produced.[13]
Objective: To determine the first-order rate constants (k) for the solvolysis of TsCl and AdSO₂Cl under identical conditions.
Materials:
-
This compound
-
Tosyl chloride
-
Acetone (ACS grade)
-
Deionized water
-
pH indicator solution (e.g., bromothymol blue)
-
Standardized 0.01 M NaOH solution
-
Constant-temperature water bath
-
Stopwatches, burettes, and flasks
Methodology:
-
Solution Preparation:
-
Prepare a 50:50 (v/v) acetone-water solvent mixture.
-
Prepare 0.1 M stock solutions of both TsCl and AdSO₂Cl in dry acetone.
-
-
Kinetic Run (Performed in parallel for each reagent):
-
Equilibrate the 50:50 acetone-water solvent mixture in a flask in the constant-temperature water bath (e.g., 25.0 °C) for 15 minutes.
-
Add a few drops of bromothymol blue indicator to the solvent. The solution should be yellow (acidic).
-
Add a precise volume of 0.01 M NaOH from a burette until the solution turns blue, and record this initial volume.
-
To initiate the reaction, inject a precise aliquot of the sulfonyl chloride stock solution into the flask (this is t=0). Start the stopwatch immediately.
-
The reaction will produce HCl, causing the solution to turn from blue back to yellow. Record the time it takes for this color change to occur.
-
Immediately add another precise aliquot of NaOH to turn the solution blue again and continue timing. Repeat this process for at least 10-12 intervals.
-
-
Data Analysis:
-
The rate of reaction is proportional to the rate of HCl production.
-
Calculate the concentration of unreacted sulfonyl chloride at each time point.
-
Plot ln[Sulfonyl Chloride] versus time. The plot should yield a straight line for a first-order reaction.
-
The rate constant (k) is the negative of the slope of this line.
-
-
Comparison:
-
Compare the calculated k values for TsCl and AdSO₂Cl. A larger k value indicates a faster reaction rate and higher reactivity.
-
Caption: Experimental workflow for comparative solvolysis kinetics.
Conclusion
While the imposing steric bulk of the adamantyl group is the most striking feature of this compound, a deeper analysis reveals that its reactivity relative to tosyl chloride is governed by more subtle electronic effects. Quantitative Hammett data predicts that the adamantyl derivative is a slightly more potent electrophile than tosyl chloride, owing to the comparatively weaker electron-donating character of the adamantyl substituent. This makes it a valuable reagent for syntheses requiring slightly enhanced reactivity or for installing a highly lipophilic, conformationally rigid moiety. The choice between these two sulfonylating agents should therefore be a deliberate one, based on a clear understanding of their distinct electronic profiles and the desired properties of the target molecule.
References
- Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. [Link]
- Khoroshilova, O. V., & Avdeenko, A. P. (2000). Reactivity of sterically hindered aromatic sulfonic acid derivatives: VIII. General mathematical model for catalytic sulfonylation of phenol. Russian Journal of Organic Chemistry, 36(9), 1298-1300. [Link]
- BenchChem. (2025). Troubleshooting Guide: Impact of Steric Hindrance on 2,4-Dichlorobenzenesulfonyl chloride Reactivity. BenchChem Technical Guides.
- Garg, S., & Singh, R. (2023). Synthetic applications of p-toluenesulfonyl chloride: A recent update.
- Dunsford, J. J., et al. (2017). Tri(1-adamantyl)phosphine: Exceptional Catalytic Effects Enabled by the Synergy of Chemical Stability, Donicity, and Polarizability. Organometallics, 36(4), 864-875. [Link]
- This citation was not used in the final response.
- University of California, Irvine. (n.d.). Experiment 8 — Kinetics of SN1 Solvolysis. Department of Chemistry.
- Wikipedia. (2023).
- Zhu, J., et al. (2010). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules, 15(7), 5034-5042. [Link]
- Slideshare. (2016). Steric parameters taft's steric factor (es). [Link]
- Oh, H. K., & Lee, H. W. (2011). Mechanistic Studies of the Solvolyses of 4-(Acetylamino)-1-Naphthalenesulfonyl Chloride. Bulletin of the Korean Chemical Society, 32(10), 3823-3826. [Link]
- Kevill, D. N. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Arkivoc, 2022(4), 1-38. [Link]
- Wikipedia. (2023). Benzenesulfonyl chloride. [Link]
- Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. (2003). Table 13.1 Selected Hammett substituent constants and susceptibility factors. Environmental Organic Chemistry, 2nd Edition.
- This citation was not used in the final response.
- Dalal Institute. (n.d.).
- Wouters, J., & Masereel, B. (2011). The many faces of the adamantyl group in drug design. European Journal of Medicinal Chemistry, 46(8), 3117-3126. [Link]
- Wikipedia. (2023).
- This citation was not used in the final response.
- University of Puget Sound. (n.d.). Example Question involving substituent effects (inductive vs resonance).
- University of Calgary. (n.d.). Ch12: Substituent Effects. [Link]
- This citation was not used in the final response.
- UC Berkeley College of Chemistry. (2011). Electron Donating and Electron Withdrawing Groups. [Link]
- NIST. (n.d.). Benzenesulfonyl chloride, 4-methyl-. NIST Chemistry WebBook. [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. staff.ustc.edu.cn [staff.ustc.edu.cn]
- 3. web.viu.ca [web.viu.ca]
- 4. researchgate.net [researchgate.net]
- 5. Verification Required - Princeton University Library [oar.princeton.edu]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Hammett equation - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]
- 12. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. amherst.edu [amherst.edu]
A Comparative Guide to P450 Inhibition: Evaluating 4-(1-Adamantyl)benzenesulfonyl chloride Against Established Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Cytochrome P450 Inhibition in Research and Drug Development
The cytochrome P450 (CYP) superfamily of enzymes is a cornerstone of drug metabolism, responsible for the biotransformation of a vast array of xenobiotics, including over 90% of commercially available drugs.[1] Consequently, the inhibition of these enzymes is a critical consideration in drug discovery and development, as it can lead to significant drug-drug interactions (DDIs), altered pharmacokinetic profiles, and potential toxicity.[2] For researchers, potent and selective P450 inhibitors are invaluable tools for elucidating metabolic pathways and understanding the contribution of specific CYP isoforms to the clearance of new chemical entities.
This guide provides a comparative overview of the efficacy of several P450 inhibitors, with a special focus on the available data for 4-(1-Adamantyl)benzenesulfonyl chloride. We will compare its purported efficacy against that of well-characterized inhibitors: the broad-spectrum antifungal agent ketoconazole , the antiretroviral drug ritonavir , and the naturally occurring flavonoid quercetin . This analysis is grounded in publicly available experimental data to provide a clear, objective resource for the scientific community.
Established P450 Inhibitors: A Data-Driven Comparison
Ketoconazole, ritonavir, and quercetin are frequently used as reference inhibitors in P450 inhibition studies due to their well-documented effects. Their inhibitory profiles against major human CYP isoforms are summarized below.
Comparative Inhibitory Potency (IC50/Ki Values)
The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key metrics for quantifying the potency of an inhibitor. The table below consolidates data from various in vitro studies to provide a comparative snapshot of these three inhibitors.
| CYP Isoform | Ketoconazole | Ritonavir | Quercetin |
| CYP1A2 | IC50: 4.4 µM | IC50: >150 µM | Ki: 0.93 µM |
| CYP2C9 | IC50: 23.5 µM | IC50: 4.2 µM | IC50: 23.09 µM, Ki: 1.67 µM |
| CYP2C19 | - | IC50: >6 µM | Ki: 1.74 µM |
| CYP2D6 | No significant inhibition | IC50: 2.5 µM | Ki: 18.72 µM |
| CYP3A4 | Ki: 0.011-0.045 µM | IC50: 0.014 µM, Ki: 0.019 µM | IC50: 13.14 µM, Ki: 4.12 µM |
-
Ketoconazole is a potent inhibitor of CYP3A4, with Ki values in the low nanomolar range.[3][4] It also exhibits inhibitory activity against CYP1A2 and CYP2C9, though to a lesser extent.[5]
-
Ritonavir is another exceptionally potent inhibitor of CYP3A4, with IC50 and Ki values comparable to ketoconazole.[6][7] It also demonstrates inhibitory effects on CYP2C9 and CYP2D6.[5][7]
-
Quercetin shows moderate inhibitory activity against several CYP isoforms, with the most potent inhibition observed for CYP1A2.[8] It also inhibits CYP2C9, CYP2C19, and CYP3A4.[8][9]
The Enigma of this compound: A Call for Experimental Validation
While this compound is commercially available and has been anecdotally referenced as a P450 inhibitor, a comprehensive review of scientific literature and patent databases reveals a critical lack of publicly available experimental data to substantiate these claims. At present, there are no published studies detailing its IC50 or Ki values against any of the major P450 isoforms.
The chemical structure of this compound, featuring a bulky, lipophilic adamantane moiety attached to a benzenesulfonyl chloride group, suggests a potential for interaction with the active sites of P450 enzymes. The adamantane cage is a structural feature found in some known P450 inhibitors, which can confer high affinity and selectivity for certain isoforms. For instance, adamantyl derivatives have been identified as potent and selective inhibitors of CYP2B6 and CYP17A1.[6] However, without direct experimental evidence, the P450 inhibitory profile of this compound remains speculative.
Therefore, researchers and drug development professionals should exercise caution and not assume its efficacy as a P450 inhibitor without independent experimental validation.
Experimental Methodologies for Assessing P450 Inhibition
To address the data gap for compounds like this compound and to characterize new chemical entities, standardized in vitro P450 inhibition assays are essential. A typical workflow for determining the IC50 value of a test compound is outlined below.
Standard Operating Protocol for In Vitro P450 Inhibition Assay
-
Preparation of Reagents:
-
Human Liver Microsomes (HLMs): Thaw a vial of pooled HLMs on ice. Dilute to the desired concentration (e.g., 0.2-0.5 mg/mL) with cold phosphate buffer (pH 7.4).
-
Cofactor Solution: Prepare a fresh solution of NADPH (e.g., 10 mM) in phosphate buffer.
-
Probe Substrate Cocktail: Prepare a stock solution of a cocktail of specific probe substrates for the P450 isoforms of interest (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, dextromethorphan for CYP2D6, midazolam for CYP3A4) in a suitable solvent like acetonitrile or methanol.
-
Test Compound: Prepare a series of dilutions of the test compound (e.g., this compound) in the same solvent as the substrate cocktail.
-
Positive Control Inhibitors: Prepare solutions of known inhibitors (e.g., ketoconazole, ritonavir) to validate the assay performance.
-
-
Incubation:
-
In a 96-well plate, add the HLM suspension, phosphate buffer, and the test compound or positive control at various concentrations.
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzymes.
-
Initiate the metabolic reaction by adding the probe substrate cocktail and the NADPH solution.
-
-
Reaction Termination and Sample Processing:
-
After a specific incubation time (e.g., 10-30 minutes), terminate the reaction by adding a cold stop solution, typically acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the precipitated proteins.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Use a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to separate and quantify the formation of the specific metabolites from each probe substrate.
-
-
Data Analysis:
-
Calculate the percent inhibition of metabolite formation at each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizing P450 Inhibition Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the mechanism of reversible P450 inhibition and the experimental workflow for IC50 determination.
Caption: General mechanism of reversible P450 inhibition.
Caption: Experimental workflow for IC50 determination.
Expert Synthesis and Future Directions
This comparative guide highlights the well-established inhibitory profiles of ketoconazole, ritonavir, and quercetin, providing a valuable baseline for researchers. In stark contrast, the efficacy of this compound as a P450 inhibitor remains unverified due to a lack of published experimental data.
The presence of the adamantane moiety is intriguing, given its appearance in other selective P450 inhibitors. However, without rigorous in vitro characterization, its use as a research tool for P450 inhibition is not recommended. The scientific community is encouraged to conduct and publish studies on the P450 inhibitory profile of this compound to either validate or refute its purported activity. Such data would be invaluable in expanding the toolkit of selective P450 inhibitors available to researchers and drug developers. Until then, scientists should rely on well-characterized inhibitors with robust and reproducible data.
References
- Ye, L., Yan, M., Kong, L., He, M., & Chang, Q. (2014). In vitro Inhibition of Quercetin and Its Glycosides on P450 Enzyme Activities. Chinese Pharmaceutical Journal, 49(12), 1051-1055.
- Greenblatt, D. J., & Zhao, Y. (2017). Inhibition of human cytochromes P450 in vitro by ritonavir and cobicistat. Journal of Pharmacy and Pharmacology, 69(12), 1786–1793.
- von Moltke, L. L., Greenblatt, D. J., Schmider, J., Duan, S. X., Wright, C. E., Harmatz, J. S., & Shader, R. I. (1998). Protease inhibitors as inhibitors of human cytochromes P450: high risk associated with ritonavir. Journal of clinical pharmacology, 38(2), 106–111.
- Hutzler, J. M., & Tracy, T. S. (2017). In vitro inhibition of human CYP2E1 and CYP3A by quercetin and myricetin in hepatic microsomes is not gender dependent. Xenobiotica, 47(4), 285–291.
- Eagling, V. A., Back, D. J., & Barry, M. G. (1997). Differential inhibition of cytochrome P450 isoforms by the protease inhibitors, ritonavir, saquinavir and indinavir. British journal of clinical pharmacology, 44(2), 190–194.
- Greenblatt, D. J., von Moltke, L. L., Harmatz, J. S., & Shader, R. I. (2011). Mechanism of cytochrome P450-3A inhibition by ketoconazole. Journal of Pharmacy and Pharmacology, 63(2), 263–269.
- Sevrioukova, I. F., & Poulos, T. L. (2010). Structure and mechanism of the complex between cytochrome P4503A4 and ritonavir.
- Zhang, X., D'Agostino, J., & Smith, P. C. (2014). Effects of ketoconazole on cyclophosphamide metabolism: evaluation of CYP3A4 inhibition effect using the in vitro and in vivo models. Pharmaceutical research, 31(7), 1865–1876.
- Stjernschantz, E., & Oostenbrink, C. (2010). Cytochrome P450 3A4 inhibition by ketoconazole: tackling the problem of ligand cooperativity using molecular dynamics simulations and free-energy calculations.
- Min, J. S., Oh, Y. K., Choi, J. M., Kim, J. A., & Kim, C. K. (2015). Effects of Adamantyl Derivatives on Pharmacokinetic Behavior of Paclitaxel in Rats.
- Greenblatt, D. J., von Moltke, L. L., Harmatz, J. S., & Shader, R. I. (2011). Mechanism of cytochrome P450-3A inhibition by ketoconazole. Journal of Pharmacy and Pharmacology, 63(2), 263–269.
- Greenblatt, D. J., & von Moltke, L. L. (2008). Mechanism of cytochrome P450-3A inhibition by ketoconazole. Journal of clinical pharmacology, 48(10), 1177–1181.
- Hopkins, N. E. (n.d.). INHIBITION OF CYTOCHROME P450 BY NAPHTHYL AND ADAMANTYL ACETYLENES. Tulane University.
- Anzenbacher, P., & Anzenbacherová, E. (2001). Cytochromes P450 and metabolism of xenobiotics. Cellular and molecular life sciences, 58(5-6), 737–747.
- Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical research in toxicology, 21(1), 70–83.
- Stresser, D. M., Blanchard, A. P., Turner, S. D., Erve, J. C., Dandeneau, A. A., & Crespi, C. L. (2000). Substrate-dependent modulation of CYP3A4 catalytic activity: analysis of 24 conversions with 15 test compounds. Drug metabolism and disposition, 28(12), 1440–1448.
- U.S. Food and Drug Administration. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry.
- Charles River. (n.d.). CYP450 Inhibition, Induction, and Phenotyping Assays.
- Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50).
- AxisPharm. (n.d.). Cytochrome P450 (CYP) Inhibition Assay (IC50) Test.
- Wang, B., & Zhou, S. F. (2009). Synthetic and natural compounds that interact with human cytochrome P450s. Current drug metabolism, 10(6), 593–640.
- Guengerich, F. P. (2021). Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. Biomolecules & therapeutics, 29(3), 243–255.
- Girennavar, B., Cepela, J., Guldalian, S., & Sladek, N. E. (2006). New Selective Inhibitors of Cytochromes P450 2B and Their Application to Antimutagenesis of Tamoxifen. Journal of Pharmacology and Experimental Therapeutics, 318(2), 615–623.
- Potter, G. A., Barrie, S. E., Jarman, M., & Rowlands, M. G. (1996). 3- and 4-pyridylalkyl adamantanecarboxylates: inhibitors of human cytochrome P450(17 alpha) (17 alpha-hydroxylase/C17,20-lyase). Potential nonsteroidal agents for the treatment of prostatic cancer. Journal of medicinal chemistry, 39(13), 2473–2480.
- Liu, J., Sridhar, J., & Foroozesh, M. (2013). Cytochrome P450 family 1 inhibitors and structure-activity relationships. Molecules (Basel, Switzerland), 18(12), 14470–14495.
- Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & therapeutics, 138(1), 103–141.
Sources
- 1. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of cytochrome P450-3A inhibition by ketoconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protease inhibitors as inhibitors of human cytochromes P450: high risk associated with ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of human cytochromes P450 in vitro by ritonavir and cobicistat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential inhibition of cytochrome P450 isoforms by the protease inhibitors, ritonavir, saquinavir and indinavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 9. In vitro inhibition of human CYP2E1 and CYP3A by quercetin and myricetin in hepatic microsomes is not gender dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
The Adamantyl Group: A Superior Steric and Lipophilic Scaffold over Tert-Butyl in Sulfonyl Chloride Chemistry
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the landscape of synthetic chemistry and drug design, the strategic use of bulky alkyl groups is a cornerstone for modulating reactivity, enhancing stability, and optimizing pharmacological profiles. For decades, the tert-butyl group has been the quintessential sterically demanding moiety. However, its three-dimensional cage-like counterpart, the adamantyl group, offers a unique and often superior combination of steric hindrance, conformational rigidity, and lipophilicity. This guide provides an in-depth comparison of the adamantyl and tert-butyl groups, with a specific focus on their impact on the chemistry of sulfonyl chlorides and their subsequent application in medicinal chemistry.
Part 1: A Tale of Two Scaffolds: Steric, Electronic, and Structural Comparison
The fundamental differences between the adamantyl and tert-butyl groups arise from their distinct three-dimensional structures. The tert-butyl group, -C(CH₃)₃, features three methyl groups with rotational freedom around a central quaternary carbon. In contrast, the 1-adamantyl group is a rigid, diamondoid hydrocarbon cage, offering a larger and more defined steric footprint.
Caption: Structural comparison of the tert-butyl and 1-adamantyl groups.
Quantitative Steric and Physicochemical Parameters
The steric bulk and lipophilicity of a substituent can be quantified, providing a basis for objective comparison. The adamantyl group is significantly more sterically demanding and lipophilic than the tert-butyl group.
| Property | Tert-Butyl Group | 1-Adamantyl Group | Significance |
| A-Value (kcal/mol) | ~4.9 | >6.5 | A higher A-value indicates a greater preference for the equatorial position on a cyclohexane ring, quantifying its larger steric requirement. |
| Calculated LogP (cLogP) | ~1.99 (for tert-butylbenzene) | ~3.1 units higher than a comparable unsubstituted core[1] | The adamantyl group drastically increases lipophilicity, impacting solubility and membrane permeability in drug candidates.[1][2][3] |
| Conformational Flexibility | High (Methyl rotation) | Low (Rigid cage) | The adamantyl group's rigidity provides a stable, predictable scaffold for directing substituent vectors in drug design.[2] |
Electronic Effects: More Than Just Bulk
While both groups are electron-donating via the inductive effect, the nature of this donation and its consequences differ.
-
Tert-Butyl Group: The electron-donating character of the tert-butyl group stabilizes adjacent carbocations, facilitating Sₙ1-type reactions.[4][5] In electrophilic aromatic substitution, it acts as an ortho, para-director, though its steric bulk heavily disfavors ortho-substitution.[5] The hyperconjugation effect is also a contributing factor to its electronic properties.[6]
-
Adamantyl Group: The adamantyl group is also inductively electron-donating. However, its rigid cage structure leads to unique electronic properties compared to its acyclic counterpart.[7] Studies on the solvolysis of 1-adamantyl chloride versus tert-butyl chloride have sparked considerable debate. While the tert-butyl cation is often considered more stable, the 1-adamantyl system's reactivity is highly sensitive to the solvent's ability to donate hydrogen bonds to the leaving group, suggesting a different transition state stabilization mechanism.[8][9] This nuanced electronic behavior, combined with its dominant steric presence, dictates its reactivity.
Part 2: Impact on Sulfonyl Chloride Reactivity and Synthesis
The primary role of a sulfonyl chloride is to act as an electrophile, reacting with nucleophiles (e.g., amines, alcohols) to form sulfonamides and sulfonate esters. The steric environment around the electrophilic sulfur atom is a critical determinant of the reaction rate.
The increased steric bulk of the adamantyl group, compared to the tert-butyl group, provides a more effective shield for the sulfur atom. This steric hindrance impedes the backside attack of a nucleophile, which is a key step in the reaction mechanism.[10][11][12] Consequently, adamantyl sulfonyl chlorides are generally less reactive towards nucleophiles than tert-butyl sulfonyl chlorides under identical conditions. This can be a significant advantage, allowing for greater control, reduced side reactions, and increased stability of the sulfonyl chloride reagent itself.
Caption: Influence of steric hindrance on the reactivity of sulfonyl chlorides.
Experimental Protocols: Synthesis of Precursors
The synthesis of sulfonyl chlorides can be achieved through various methods, including the chlorosulfonation of hydrocarbons or the treatment of sulfonic acids with chlorinating agents.[13][14]
Protocol 1: Synthesis of 1-Adamantanesulfonyl Chloride
This procedure is based on the direct chlorosulfonation of adamantane.
Materials:
-
Adamantane
-
Thionyl chloride (SOCl₂)
-
Aluminum trichloride (AlCl₃), anhydrous
-
Carbon tetrachloride (CCl₄), anhydrous
-
Ice, deionized water
-
Brine solution
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, slowly add aluminum trichloride (3 mol eq.) to an excess of thionyl chloride (used as reagent and solvent) at -20 °C.[15]
-
Once the addition is complete, add adamantane (1 mol eq.) portion-wise over 2.5 hours, maintaining the temperature at -20 °C.[15]
-
After the addition, stir the mixture for an additional hour and then allow it to warm to room temperature.
-
Remove the excess thionyl chloride under reduced pressure.
-
Dilute the residue with anhydrous CCl₄.
-
Carefully quench the reaction mixture by pouring it onto a mixture of ice and water to decompose the AlCl₃ complex.
-
Separate the organic layer, wash it sequentially with water and brine, then dry over anhydrous Na₂SO₄.[15]
-
Filter the drying agent and concentrate the filtrate under vacuum.
-
The crude product can be purified by vacuum distillation or recrystallization to yield 1-adamantanesulfonyl chloride as a waxy solid.[15]
Protocol 2: Synthesis of 4-tert-Butylbenzenesulfonyl Chloride
This protocol involves the reaction of the corresponding sulfonic acid with a chlorinating agent.[16]
Materials:
-
4-tert-Butylbenzenesulfonic acid
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-tert-butylbenzenesulfonic acid (1 mol eq.) in anhydrous DCM, add thionyl chloride (1.2 mol eq.).[16]
-
Reflux the mixture for 5 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and carefully pour it into water.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain 4-tert-butylbenzenesulfonyl chloride.[16]
Part 3: The Adamantyl Advantage in Drug Discovery and Development
The unique combination of properties offered by the adamantyl group makes it an exceptionally valuable scaffold in medicinal chemistry, an arena where the tert-butyl group is often less effective.[2][17]
1. Metabolic Shielding: The sheer bulk of the adamantyl group can act as a "metabolic shield." By positioning it near a part of a drug molecule that is susceptible to enzymatic degradation (e.g., by Cytochrome P450 enzymes), the adamantyl moiety can sterically block the enzyme's active site, thereby slowing metabolism, increasing the drug's half-life, and improving its bioavailability.[2]
2. Enhanced Lipophilicity and Membrane Permeability: Drug efficacy often depends on the ability of a molecule to cross cellular membranes. The highly lipophilic nature of the adamantane cage can significantly increase the overall lipophilicity of a drug candidate, which can improve its absorption and distribution, including permeability across the blood-brain barrier.[1][3]
3. Rigid Scaffold for Target Binding: Unlike the flexible tert-butyl group, the rigid adamantane cage serves as an ideal anchor or scaffold. It allows for the precise, conformationally-restricted positioning of pharmacophoric elements, enabling a more optimal and high-affinity fit into the binding pockets of target proteins or receptors.[2] This has been exploited in drugs targeting ion channels and various enzymes.[2]
4. Unique Pharmacological Roles: The adamantane core itself is the key pharmacophore in several approved drugs, including the antiviral amantadine and the Alzheimer's drug memantine, highlighting its unique ability to interact with biological targets.[3][17]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]
- 4. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Effect of tert-butyl groups on electronic communication between redox units in tetrathiafulvalene-tetraazapyrene triads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Is the tert-butyl chloride solvolysis the most misunderstood reaction in organic chemistry? Evidence against nucleophilic solvent participation in the tert-butyl chloride transition state and for increased hydrogen bond donation to the 1-adamantyl chloride solvolysis transition state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. rsc.org [rsc.org]
- 14. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
- 15. prepchem.com [prepchem.com]
- 16. 4-tert-Butylbenzenesulfonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 17. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Sulfonylating Agents for Peptide Labeling: A Guide for Researchers
In the landscape of chemical biology and drug discovery, the precise modification of peptides is paramount for elucidating their function, tracking their localization, and enhancing their therapeutic properties. Among the arsenal of chemical tools available, sulfonylating agents have carved out a significant niche for their ability to form stable covalent bonds with various amino acid residues. This guide provides an in-depth, head-to-head comparison of common sulfonylating agents, moving beyond a simple catalog of reagents to offer a critical analysis of their performance, supported by experimental data and field-proven insights. Our objective is to empower researchers, scientists, and drug development professionals to make informed decisions in selecting the optimal sulfonylating agent for their specific peptide labeling applications.
The Rationale for Sulfonylation in Peptide Chemistry
The sulfonylation of peptides involves the reaction of a sulfonyl-containing reagent with a nucleophilic functional group on an amino acid residue, most commonly a primary amine (N-terminus or lysine side chain) or a phenolic hydroxyl group (tyrosine side chain). The resulting sulfonamide or sulfonate ester linkages offer distinct advantages over other bioconjugation strategies.
The sulfonamide bond, in particular, is exceptionally stable. Unlike amide bonds, it is generally resistant to cleavage by a wide range of proteases, a critical feature for developing peptide-based therapeutics with extended in vivo half-lives[1]. This increased stability is attributed to the tetrahedral geometry of the sulfur center, which is thought to mimic the transition state of amide bond hydrolysis, potentially acting as an enzyme inhibitor[1].
The Contenders: A Comparative Overview
Our comparison will focus on three major classes of sulfonylating agents, each with its own set of characteristics in terms of reactivity, selectivity, and the properties of the resulting conjugate.
-
Arylsulfonyl Chlorides: The classic workhorses for amine modification.
-
Sulfonyl Fluorides: The rising stars known for their unique stability and chemoselectivity.
-
Specialized Sulfonylating Agents: Reagents designed for bioorthogonal applications.
The following table provides a high-level summary of the key performance characteristics of representative agents from each class.
| Feature | Dansyl Chloride | Dabsyl Chloride | Arylsulfonyl Fluorides (e.g., for SuFEx) | 4-Azidobenzenesulfonyl Chloride | 4-Formylbenzenesulfonyl Chloride |
| Primary Target(s) | Primary & Secondary Amines (N-terminus, Lys), Phenols (Tyr), Imidazoles (His)[2][3] | Primary & Secondary Amines (N-terminus, Lys)[4][5][6] | Phenols (Tyr), context-dependent Lys, Ser, Thr, His[7][8][9][10] | Primary & Secondary Amines | Primary & Secondary Amines |
| Key Advantage | Environmentally sensitive fluorescence | Stable, visible chromophore | High chemoselectivity and stability of the reagent | Bioorthogonal handle (azide) for click chemistry | Bioorthogonal handle (aldehyde) for hydrazone/oxime ligation |
| Primary Disadvantage | Lower stability of the derivative, broader reactivity | Requires elevated temperatures for reaction | Lower reactivity than sulfonyl chlorides with amines | Introduces a potentially reactive group | Aldehyde can be prone to oxidation |
| Resulting Linkage | Sulfonamide, Sulfonate Ester | Sulfonamide | Sulfonate Ester, Sulfonamide | Sulfonamide | Sulfonamide |
| Derivative Stability | Moderate, can be prone to degradation[3] | Excellent, very stable derivatives[2][3][4] | Sulfonate esters are generally stable but can be acid-labile[11][12][13]; Sulfonamides are highly stable[9][10] | Sulfonamide (highly stable) | Sulfonamide (highly stable) |
Deep Dive: Head-to-Head Performance Analysis
Arylsulfonyl Chlorides: Dansyl Chloride vs. Dabsyl Chloride
Dansyl chloride and dabsyl chloride are two of the most established sulfonylating agents, primarily used for labeling the N-terminal α-amino group and the ε-amino group of lysine residues[3][14]. Both reactions proceed via nucleophilic attack of the unprotonated amine on the sulfonyl chloride, necessitating alkaline reaction conditions (pH 9.5-10.5) to ensure sufficient nucleophilicity[3][15].
Reactivity and Reaction Conditions:
-
Dansyl Chloride: Reacts readily with primary and secondary amines at room temperature or slightly elevated temperatures (e.g., 37°C)[15]. However, it is also susceptible to hydrolysis, which competes with the labeling reaction, especially at higher pH values[16]. The reaction rate constant for dansylation of primary amines is approximately 35 M⁻¹s⁻¹[16].
-
Dabsyl Chloride: Generally requires higher temperatures (e.g., 70°C) for efficient labeling[4][5][17]. This requirement for more forcing conditions can be a limitation when working with thermally sensitive peptides.
Selectivity and Side Reactions:
-
Dansyl Chloride: Exhibits broader reactivity, reacting not only with amines but also with the phenolic hydroxyl group of tyrosine and the imidazole ring of histidine[3]. This lack of specificity can lead to a heterogeneous mixture of labeled products.
-
Dabsyl Chloride: Shows greater selectivity for primary and secondary amino groups, making it a more predictable reagent for amine-specific labeling[4][5][6].
Stability of the Labeled Peptide:
-
Dansyl-Peptides: The resulting dansyl-sulfonamide is generally stable to acid hydrolysis, a property exploited in N-terminal sequencing[18]. However, the fluorescent adduct can be susceptible to degradation over time[3].
-
Dabsyl-Peptides: Dabsyl-sulfonamides are known for their excellent stability, with derivatives being stable for at least a month at room temperature[2][3]. This makes dabsyl chloride a superior choice for applications requiring long-term sample storage and handling.
Sulfonyl Fluorides: The Rise of SuFEx Chemistry
Sulfonyl fluorides have emerged as a highly attractive class of sulfonylating agents due to their unique combination of stability and tunable reactivity. They are notably more resistant to hydrolysis than their sulfonyl chloride counterparts, allowing for reactions in aqueous media with minimal reagent degradation[7][19][20]. This enhanced stability is a key advantage in biological labeling experiments.
The most significant development in the application of sulfonyl fluorides is the advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry[7][19][21]. SuFEx reactions have demonstrated remarkable chemoselectivity, particularly for the phenolic hydroxyl group of tyrosine residues under mild, biocompatible conditions[1][7][19].
Reactivity and Selectivity:
-
Tyrosine-Selectivity: Under mildly basic conditions (pH 7.8-8.0), sulfonyl fluorides can react with the phenolate of tyrosine with high efficiency, while showing minimal reactivity towards other nucleophilic residues such as lysine, cysteine, histidine, serine, and threonine[7][22]. In one study, cyclization of a peptide via reaction of a sulfonyl fluoride with a tyrosine residue was efficient, whereas the corresponding reaction with a lysine residue was significantly slower and resulted in a much lower yield (20% after 5 hours), and no reaction was observed with other nucleophilic amino acids[22].
-
Context-Dependent Reactivity: While highly selective for tyrosine in many cases, the reactivity of sulfonyl fluorides can be context-dependent, and they have been shown to label lysine, serine, threonine, and histidine residues in specific protein microenvironments[9][10][23].
Stability of the Labeled Peptide:
-
Sulfonate Esters (from Tyrosine Labeling): The resulting aryl sulfonate ester linkage to tyrosine is generally stable, although it can be susceptible to hydrolysis under strongly acidic conditions[11][12][24]. Studies on the stability of tyrosine O-sulfation, a structurally similar modification, have shown that the sulfate ester is more stable under typical protein purification conditions than previously thought, with only marginal hydrolysis observed in trifluoroacetic acid at or below room temperature[24].
-
Sulfonamides (from Amine Labeling): When sulfonyl fluorides do react with amines, they form exceptionally stable sulfonamide bonds[9][10].
Specialized Sulfonylating Agents for Bioorthogonal Chemistry
The modular nature of peptide chemistry often requires the introduction of functional groups that can be selectively modified in a subsequent step. Sulfonylating agents bearing bioorthogonal handles, such as azides and aldehydes, are invaluable tools for this purpose.
-
4-Azidobenzenesulfonyl Chloride: This reagent allows for the introduction of an azide group onto the N-terminus or lysine side chains of a peptide. The azide can then be specifically reacted with an alkyne-containing molecule via the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry"[3][25][26][27]. This two-step approach provides a powerful strategy for conjugating peptides to a wide range of molecules, including fluorophores, drugs, and surfaces.
-
4-Formylbenzenesulfonyl Chloride: This agent installs an aldehyde functionality onto the peptide[28][29][30]. The aldehyde group can then be selectively ligated with molecules containing a hydrazide or an aminooxy group to form stable hydrazone or oxime linkages, respectively. These reactions are also bioorthogonal and proceed under mild conditions.
Experimental Protocols: A Practical Guide
To facilitate the application of these sulfonylating agents, we provide detailed, step-by-step protocols for the labeling of a generic peptide. It is crucial to note that these are starting points, and optimization of reaction conditions (e.g., reagent stoichiometry, reaction time, temperature, and pH) is often necessary for specific peptides.
General Considerations for Peptide Sulfonylation
-
Peptide Purity: Ensure the peptide is of high purity and free of any nucleophilic contaminants (e.g., Tris buffer, residual primary amines from synthesis).
-
Solubility: The peptide must be soluble in the reaction buffer. The addition of organic co-solvents (e.g., acetonitrile, DMF, DMSO) may be necessary, but their compatibility with the chosen sulfonylating agent should be verified. Note that sulfonyl chlorides are generally unstable in DMSO[22].
-
pH Control: The pH of the reaction is critical. For amine labeling, an alkaline pH (typically 9.0-10.5) is required to deprotonate the amino groups. For tyrosine labeling with sulfonyl fluorides, a slightly basic pH (around 7.8-8.0) is often optimal to deprotonate the phenolic hydroxyl group without promoting significant hydrolysis of the reagent.
-
Stoichiometry: A molar excess of the sulfonylating agent is typically used to drive the reaction to completion. However, a large excess can increase the likelihood of non-specific labeling and side reactions.
-
Quenching: After the desired reaction time, it is advisable to quench any unreacted sulfonylating agent. This can be achieved by adding a small molecule with a primary amine, such as Tris or glycine.
-
Purification: The labeled peptide should be purified from excess reagent, by-products, and unlabeled peptide, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Experimental Workflow for Peptide Sulfonylation
Caption: General workflow for peptide sulfonylation.
Protocol for Amine Labeling with Dansyl Chloride
-
Peptide Preparation: Dissolve the peptide in a 0.1 M sodium bicarbonate buffer (pH 9.5) to a final concentration of 1-5 mg/mL.
-
Reagent Preparation: Prepare a 10 mg/mL stock solution of dansyl chloride in anhydrous acetonitrile or DMF.
-
Labeling Reaction: While gently vortexing the peptide solution, slowly add a 5- to 10-fold molar excess of the dansyl chloride solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Quenching: Add Tris buffer to a final concentration of 50-100 mM to quench the reaction.
-
Purification: Purify the dansyl-labeled peptide by RP-HPLC.
Protocol for Amine Labeling with Dabsyl Chloride
-
Peptide Preparation: Dissolve the peptide in a 0.1 M sodium bicarbonate buffer (pH 9.0) to a final concentration of 1-5 mg/mL.
-
Reagent Preparation: Prepare a 4 mM stock solution of dabsyl chloride in acetone[17].
-
Labeling Reaction: Mix equal volumes of the peptide solution and the dabsyl chloride solution.
-
Incubation: Incubate the reaction mixture at 70°C for 15-20 minutes[4][5][17].
-
Quenching: Add Tris buffer to a final concentration of 50-100 mM.
-
Purification: Purify the dabsyl-labeled peptide by RP-HPLC.
Protocol for Tyrosine Labeling with a Sulfonyl Fluoride (SuFEx)
-
Peptide Preparation: Dissolve the peptide containing an N-terminal 4-(fluorosulfonyl)benzoyl (4FSB) cap and a C-terminal tyrosine in a phosphate-buffered saline (PBS) solution (pH 7.8)[7].
-
Labeling Reaction (Intramolecular Cyclization): The reaction is typically performed at a low peptide concentration (e.g., 100 µM) to favor intramolecular cyclization over intermolecular reactions.
-
Incubation: Incubate the reaction mixture at room temperature for 1-5 hours, monitoring the progress by LC-MS.
-
Purification: Purify the cyclized, sulfonate ester-linked peptide by RP-HPLC.
Protocol for Amine Labeling with 4-Azidobenzenesulfonyl Chloride
-
Peptide Preparation: Dissolve the peptide in a 0.1 M sodium bicarbonate buffer (pH 9.0) to a final concentration of 1-5 mg/mL.
-
Reagent Preparation: Prepare a 10 mg/mL stock solution of 4-azidobenzenesulfonyl chloride in anhydrous acetonitrile.
-
Labeling Reaction: Add a 5- to 10-fold molar excess of the 4-azidobenzenesulfonyl chloride solution to the peptide solution.
-
Incubation: Incubate for 2-4 hours at room temperature.
-
Purification of Azide-Peptide: Purify the azide-functionalized peptide by RP-HPLC.
-
Click Chemistry Reaction: The purified azide-peptide can then be used in a subsequent click chemistry reaction with an alkyne-containing molecule. A general protocol involves dissolving the azide-peptide and the alkyne reagent in a suitable buffer (e.g., PBS), followed by the addition of a copper(I) catalyst (e.g., copper(II) sulfate and a reducing agent like sodium ascorbate) and a copper-chelating ligand (e.g., THPTA)[31].
Mechanistic Insights and Causality
The choice of a sulfonylating agent should be guided by a clear understanding of the underlying reaction mechanisms and the factors that influence reactivity and selectivity.
Reaction Mechanism of Amine Sulfonylation
Caption: General mechanism for the sulfonylation of a primary amine.
The higher reactivity of sulfonyl chlorides compared to sulfonyl fluorides with amines can be attributed to the better leaving group ability of the chloride ion compared to the fluoride ion. However, this increased reactivity comes at the cost of lower stability, particularly towards hydrolysis.
The remarkable chemoselectivity of sulfonyl fluorides for tyrosine in SuFEx chemistry is a result of the unique properties of the S-F bond and the nucleophilicity of the tyrosine phenolate[7][19]. The S-F bond is highly polarized, making the sulfur atom electrophilic, yet it is also very strong, rendering the molecule resistant to hydrolysis. The reaction is thought to be facilitated by a proton transfer mechanism that activates the S-F bond for nucleophilic attack by the phenolate.
Conclusion: Selecting the Right Tool for the Job
The selection of a sulfonylating agent is not a one-size-fits-all decision. A careful consideration of the experimental goals, the nature of the peptide, and the desired properties of the final conjugate is essential.
-
For rapid and sensitive N-terminal and lysine labeling where some side-reactivity is tolerable and long-term stability is not critical, Dansyl Chloride remains a viable option, especially given its utility as a fluorescent probe.
-
When high stability of the labeled peptide and selectivity for amines are paramount, Dabsyl Chloride is the superior choice among the classic arylsulfonyl chlorides, despite its requirement for higher reaction temperatures.
-
For highly chemoselective labeling of tyrosine residues and applications where reagent stability in aqueous media is critical, Sulfonyl Fluorides and the associated SuFEx chemistry are unparalleled. They offer a powerful tool for creating unique peptide architectures and conjugates.
-
When modular, two-step labeling strategies are desired for conjugating peptides to other molecules, 4-Azidobenzenesulfonyl Chloride and 4-Formylbenzenesulfonyl Chloride provide the necessary bioorthogonal handles for click chemistry and hydrazone/oxime ligation, respectively.
By understanding the nuances of each class of sulfonylating agent, researchers can harness their power to create precisely modified peptides for a wide range of applications, from fundamental biological studies to the development of next-generation therapeutics.
References
- Seyrani, H., Vazifehkhorani, H. H., & Outlaw, V. K. (2025). Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. Chemical Science.
- BenchChem. (2025). A Head-to-Head Comparison: Dansyl Chloride vs. Dabsyl Chloride for Amino Acid Analysis.
- de Bont, D. B. A., et al. (1999). Increased stability of peptidesulfonamide peptidomimetics towards protease catalyzed degradation. Bioorganic & Medicinal Chemistry, 7(6), 1043-1047.
- Jones, L. H., & Jones, L. H. (2020). Structure-based design and analysis of SuFEx chemical probes. RSC Medicinal Chemistry, 11(1), 10-17.
- Cross, W. B. (2022). PEPTIDE MODIFICATION BY COMBINING C-H FUNCTIONALIZATION AND SULFUR(VI)-FLUORIDE EXCHANGE. NTU IRep.
- Outlaw, V. K., et al. (2025). Chemoselective Sulfonyl Fluoride Exchange (SuFEx)-Induced Macrocyclization of Tyrosine-Containing Peptides in Aqueous Media. ChemRxiv.
- Shevchuk, O. I., et al. (2025). Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides.
- BenchChem. (2025). A Comparative Guide to NBD-F and Dansyl Chloride for Peptide Labeling.
- Chang, J. Y., et al. (1981). Analyses of Dansyl and Dabsyl Amino Acids by Reverse-Phase High-Performance Liquid Chromatography.
- Li, F., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry.
- Li, F., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design.
- Takeuchi, T. (2025). 1.2.5. HPLC of amino acids as dansyl and dabsyl derivatives.
- Takeuchi, T. (n.d.).
- LookChem. (n.d.). 4-formylbenzenesulfonyl Chloride.
- Miller, S. C. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. The Journal of Organic Chemistry, 75(13), 4632–4635.
- Wang, F., et al. (2019). A rapid access to aliphatic sulfonyl fluorides.
- Interchim. (n.d.).
- Jones, L. H. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science.
- Chem-Impex. (n.d.). Dabsyl chloride.
- Aapptec Peptides. (n.d.).
- BenchChem. (n.d.). 4-formylbenzenesulfonyl Chloride | 85822-16-8.
- Ammar, N. A., et al. (2025). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics.
- Sigma-Aldrich. (n.d.). 4-Formylbenzenesulfonyl chloride.
- Miller, S. C. (2010). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates.
- Vector Labs. (n.d.).
- Miller, S. C. (2010).
- Bachem. (2020, January 30). Peptide Click Chemistry Explained.
- QYAOBIO. (n.d.). Click Chemistry Peptides.
- Bundgaard, J. R., et al. (2007). Stability of tyrosine sulfate in acidic solutions. Analytical Biochemistry, 363(1), 106-112.
- Garcia-Saez, I., et al. (1988). Hydrolysis of dansyl-peptide substrates by leucine aminopeptidase: origin of dansyl fluorescence changes during hydrolysis. Biochemistry, 27(14), 5054–5061.
- Zhang, Z. Y. (2003). Aryl vinyl sulfonates and sulfones as active site-directed and mechanism-based probes for protein tyrosine phosphatases. Journal of the American Chemical Society, 125(51), 15847-15855.
- Walker, J. M. (1994). Identification of N-terminal amino acids by high-performance liquid chromatography. Methods in Molecular Biology, 32, 321-328.
- Kaur, S., et al. (2024). Innovative Peptide Bioconjugation Chemistry with Radionuclides: Beyond Classical Click Chemistry. Molecules.
- Bernardes, G. J. L., et al. (n.d.). Preparation and Application of an Inexpensive α-Formylglycine Building Block Compatible with Fmoc Solid-Phase Peptide Synthesis. ChemRxiv.
- Mahapatra, D. K., et al. (2020). Dansyl chloride – Knowledge and References. Taylor & Francis.
- Li, Y., et al. (2022). In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases. Acta Pharmaceutica Sinica B, 12(8), 3235–3253.
- Josa-Culleré, L., et al. (2025). Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin.
- Britton, J., et al. (2019). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, 4(10), 1835-1842.
- Swadesh, J. K., et al. (1996). Degradation of peptide drugs by immobilized digestive proteases. Pharmaceutical Research, 13(12), 1855–1861.
- Singh, A., et al. (2021). Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments.
- Seyrani, H., et al. (2025). Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. PubMed Central.
- Wright, G. D. (2005). Bacterial resistance to antibiotics: enzymatic degradation and modification. Advanced Drug Delivery Reviews, 57(10), 1451–1470.
- D'Andrea, L. D., & Di Stasi, R. (2021).
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Click Chemistry Peptides - Click Peptides - QYAOBIO [qyaobio.com]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media - Chemical Science (RSC Publishing) DOI:10.1039/D5SC06993A [pubs.rsc.org]
- 8. Structure-based design and analysis of SuFEx chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification of N-terminal amino acids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. jstage.jst.go.jp [jstage.jst.go.jp]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 22. Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 24. Stability of tyrosine sulfate in acidic solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. interchim.fr [interchim.fr]
- 26. peptide.com [peptide.com]
- 27. bachem.com [bachem.com]
- 28. 4-formylbenzenesulfonyl Chloride|lookchem [lookchem.com]
- 29. benchchem.com [benchchem.com]
- 30. 4-Formylbenzenesulfonyl chloride | Sigma-Aldrich [sigmaaldrich.com]
- 31. vectorlabs.com [vectorlabs.com]
A Senior Application Scientist's Guide to Validating HPLC Methods for Adamantyl-Derivatized Amines: A Comparative Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of adamantyl-derivatized amines like amantadine, memantine, and rimantadine is a critical analytical challenge. These cage-like hydrocarbon structures are foundational in antiviral and neurological therapies, yet their intrinsic lack of significant chromophores makes them invisible to standard UV-Vis detection in High-Performance Liquid Chromatography (HPLC).[1][2] This guide provides an in-depth, experience-driven approach to developing and validating robust HPLC methods for these compounds, grounded in scientific integrity and regulatory expectations. We will explore the causal logic behind experimental choices, present a detailed validation protocol, and objectively compare HPLC with viable alternative technologies, supported by experimental data.
The Core Challenge: Making the Invisible, Visible
Adamantane amines are potent pharmacophores, but their high polarity and absence of UV-absorbing moieties necessitate a chemical modification step known as derivatization.[3][4] This process attaches a chromophoric or fluorophoric tag to the primary or secondary amine group, rendering the molecule detectable and enhancing its retention on common reversed-phase columns. The choice of derivatizing reagent is the first critical decision in method development, directly influencing sensitivity, selectivity, and the overall analytical strategy.
Pillar 1: Validating a Pre-Column Derivatization HPLC-UV Method
This section details the validation of a representative HPLC method for an adamantyl-derivatized amine, using a hypothetical new drug substance (NDS), "Adamantamine," as our model. The validation strategy is designed to be a self-validating system, rigorously adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines.[5][6][7]
The "Why": Causality in Method Design
Our goal is a stability-indicating assay for Adamantamine in a drug product formulation.
-
Derivatization Agent Selection : We've selected (2-Napthoxy) Acetyl Chloride. Why? It reacts specifically with the primary amine of Adamantamine to create a derivative with a strong UV absorbance at a distinct wavelength (e.g., 226 nm), providing good sensitivity and selectivity against potential interferences.[1]
-
Chromatographic Mode : Reversed-Phase HPLC (RP-HPLC) is chosen. Why? The derivatized Adamantamine is significantly less polar than the parent molecule, making it well-suited for retention and separation on a C18 stationary phase. This is the workhorse of pharmaceutical analysis for its robustness and versatility.[8]
-
Detector : A UV-Vis Diode Array Detector (DAD/PDA) is selected. Why? It not only quantifies the analyte at the chosen wavelength but also provides spectral data (peak purity analysis) to ensure the peak is not co-eluting with impurities or degradation products, a key requirement for a stability-indicating method.
Experimental Workflow: HPLC Method Validation
The following diagram outlines the logical flow of the validation process.
Caption: Logical workflow for HPLC method validation.
Detailed Experimental Protocols
Protocol 1: Pre-column Derivatization of Adamantamine
-
Standard/Sample Preparation : Accurately weigh and dissolve the Adamantamine standard or sample in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a target concentration of 100 µg/mL.
-
Buffering : To 1.0 mL of the sample solution, add 1.0 mL of a borate buffer (pH 9.0). Vortex to mix. Causality: The reaction is base-catalyzed; maintaining an alkaline pH ensures the amine is deprotonated and nucleophilic for efficient reaction.[4][9]
-
Reagent Addition : Add 2.0 mL of a 1 mg/mL solution of (2-Napthoxy) Acetyl Chloride in anhydrous acetonitrile.
-
Reaction : Cap the vial tightly and heat at 60°C for 30 minutes in a water bath or heating block.
-
Quenching & Dilution : Cool the reaction mixture to room temperature. Add 1.0 mL of 0.1 M HCl to quench the reaction by neutralizing the excess base. Dilute to a final volume with the mobile phase.
-
Analysis : Inject the resulting solution into the HPLC system.
Protocol 2: HPLC-UV Method Validation
-
Chromatographic Conditions :
-
Validation Procedures :
-
Specificity : Analyze a placebo blank, a derivatized standard, and a derivatized sample. Perform forced degradation studies (acid, base, peroxide, heat, light) on the drug product and ensure peak purity of the Adamantamine peak.
-
Linearity : Prepare a series of at least five concentrations across the range of 50% to 150% of the target analytical concentration (e.g., 50-150 µg/mL). Plot peak area versus concentration and determine the correlation coefficient (r²).
-
Accuracy : Perform recovery studies by spiking the placebo with known concentrations of Adamantamine at three levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percentage recovery.
-
Precision :
-
Repeatability (Intra-day): Analyze six replicate preparations of the sample at 100% of the target concentration on the same day.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or on different equipment. Calculate the %RSD for all results.
-
-
Limit of Quantitation (LOQ) & Limit of Detection (LOD) : Determine by the signal-to-noise (S/N) ratio method. LOQ is typically established at S/N ≥ 10 and LOD at S/N ≥ 3.[1]
-
Robustness : Introduce small, deliberate variations to the method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±0.1 mL/min) and assess the impact on the results.[10]
-
Representative Validation Data Summary
| Validation Parameter | Acceptance Criteria | Typical Result for Adamantamine |
| Specificity | No interference at RT of analyte | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | 50 - 150 µg/mL | 50 - 150 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.1 - 101.2% |
| Precision (%RSD) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| LOQ | S/N ≥ 10 | 0.69 µg/mL[1] |
| LOD | S/N ≥ 3 | 0.23 µg/mL[1] |
| Robustness | %RSD of results ≤ 2.0% | Pass |
Pillar 2: Comparative Analysis of Alternative Technologies
While HPLC is a powerful tool, it is not the only solution. The choice of analytical technology should be fit-for-purpose, considering factors like the need for structural confirmation, sample matrix, and throughput requirements.
Method Selection Decision Framework
Caption: Decision tree for selecting an analytical method.
Performance Comparison: HPLC vs. GC-MS vs. SFC
The following table compares the validated HPLC method with Gas Chromatography-Mass Spectrometry (GC-MS) and Supercritical Fluid Chromatography (SFC) for the analysis of Adamantamine.
| Feature | HPLC-UV/FLD | GC-MS | Supercritical Fluid Chromatography (SFC) |
| Principle | Separation in a liquid mobile phase based on partitioning between phases.[11][12] | Separation of volatile compounds in a gas mobile phase.[12][13] | Separation using a supercritical fluid (e.g., CO₂) as the mobile phase.[14] |
| Sample Volatility | Ideal for non-volatile and thermally labile compounds.[11][15] | Requires volatile and thermally stable compounds. | Bridges the gap between GC and HPLC; good for moderately polar compounds. |
| Derivatization Need | Required to add a chromophore/fluorophore for detection.[9] | Required to increase volatility and thermal stability.[8] | Often not required for detection but may be used to improve peak shape. |
| Detection | UV-Vis, Fluorescence (FLD), MS. FLD offers higher sensitivity (e.g., LOQ of 2 ng/mL for memantine with OPA).[16] | Mass Spectrometry (MS) provides definitive structural identification (molecular weight and fragmentation).[8][15] | UV, MS. Compatible with MS. |
| Key Advantage | Robustness for routine QC, versatility, direct analysis of non-volatile compounds.[8] | Unparalleled for identification of unknown impurities and structural elucidation.[8][15] | High speed, reduced solvent consumption ("green" chromatography), excellent for chiral separations.[14][17] |
| Key Limitation | Indirect analysis (requires derivatization), less definitive identification than MS alone. | Potential for thermal degradation of analytes, more complex sample preparation.[11] | Less suitable for very polar compounds, instrumentation is less common than HPLC. |
| Typical Application | Purity assay, stability testing, and routine quality control of drug substances and products. | Identification of unknown impurities, residual solvent analysis. | Chiral purity analysis, high-throughput screening.[14][18] |
Trustworthiness: A Self-Validating System
The protocols and validation framework presented here are designed to be inherently trustworthy. By grounding the method in the rigorous standards of ICH Q2(R2), we ensure that the analytical procedure is fit for its intended purpose.[6] The specificity studies, including forced degradation, demonstrate that the method can accurately measure the analyte in the presence of potential interferences, making it a reliable tool throughout the drug development lifecycle. The robustness testing ensures that minor, unavoidable variations in the laboratory environment will not compromise the validity of the results.[10]
Conclusion: An Integrated Approach to Analysis
Validating an HPLC method for adamantyl-derivatized amines is a systematic process that hinges on a foundational understanding of the molecule's chemical properties. The necessity of derivatization is not a hurdle but a gateway to sensitive and reliable quantification. While HPLC-UV/FLD remains the gold standard for routine quality control due to its robustness and precision, a comprehensive analytical strategy should leverage the strengths of complementary techniques. GC-MS is invaluable for the definitive identification of impurities, and SFC offers unparalleled advantages for chiral separations. By selecting the appropriate technique based on the analytical goal, researchers can ensure data integrity, meet regulatory expectations, and ultimately, guarantee the quality and safety of these vital pharmaceutical compounds.
References
- A PRE-COLUMN DERIVATIZATION TECHNIQUE FOR THE DEVELOPMENT AND VALIDATION OF A HPLC-UV METHOD FOR THE DETERMIN
- SIMULTANEOUS ESTIMATION OF AMANTADINE HYDROCHLORIDE AND OSELTAMIVIR PHOSPHATE USING PRECOLUMN DERIVATIZATION TECHNIQUE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
- Sensitive and Rapid HPLC Method for Determination of Memantine in Human Plasma Using OPA Derivatization and Fluorescence Detection: Application to Pharmacokinetic Studies.
- HPLC-Fluorescent Analysis of Memantine: An Investigation on Fluorescent Derivative Formation.
- Simultaneous liquid chromatographic assay of amantadine and its four related compounds in phosphate-buffered saline using 4-fluoro-7-nitro-2,1,3-benzoxadiazole as a fluorescent derivatization reagent.
- HPLC-fluorescent analysis of memantine: An investigation on fluorescent derivative form
- Ich q2 Practical Applic
- A new HPLC method with fluorescence detection for the determination of memantine in human plasma.
- Development and Validation of a Simple UV–HPLC Method to Quantify the Memantine Drug Used in Alzheimer's Treatment.
- Validation of a Robust and High-Throughput HPLC-MS/MS Method to Determine Amantadine Levels in Human Plasma. Semantic Scholar. [Link]
- ICH Guidelines for Analytical Method Valid
- Simultaneous determination of amantadine and rimantadine by HPLC in rat plasma with pre-column derivatization and fluorescence detection for pharmacokinetic studies.
- Validation of Analytical Procedures Q2(R2).
- ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. QbD Group. [Link]
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]
- Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
- Chiral column takes the crown for supercritical enantioseparation of primary amines.
- Improving Sensitivity in Chiral Supercritical Fluid Chromatography for Analysis of Active Pharmaceutical Ingredients. PubMed. [Link]
- Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
- HPLC vs GC: What Sets These Methods Apart. Phenomenex. [Link]
- Understanding Chemical Testing: GC-MS vs. HPLC. Smithers. [Link]
- GC Vs.
- Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
- Determination of adamantane derivatives in pharmaceutical formulations by using spectrophotometric UV-Vis method.
- A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. MDPI. [Link]
- Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. [Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 3. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. database.ich.org [database.ich.org]
- 7. qbdgroup.com [qbdgroup.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. youtube.com [youtube.com]
- 11. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. smithers.com [smithers.com]
- 16. Sensitive and Rapid HPLC Method for Determination of Memantine in Human Plasma Using OPA Derivatization and Fluorescence Detection: Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. analyticalscience.wiley.com [analyticalscience.wiley.com]
A Researcher's Guide to Navigating the Cross-Reactivity of Adamantyl-Based Chemical Probes
The adamantyl moiety, a rigid, lipophilic, three-dimensional cage of carbon atoms, is a privileged scaffold in medicinal chemistry and chemical biology. Its incorporation into small molecules can enhance metabolic stability, improve cell permeability, and facilitate strong binding interactions within hydrophobic pockets of target proteins.[1][2] These properties have led to the development of a wide array of adamantyl-based drugs and chemical probes targeting diverse protein classes, from kinases and enzymes to G-protein coupled receptors (GPCRs).[3][4][5][6]
However, the very lipophilicity that confers these advantages also presents a significant challenge: the potential for off-target interactions. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding, assessing, and interpreting the cross-reactivity of adamantyl-based chemical probes. We will delve into the causality behind experimental choices, provide detailed protocols for key validation assays, and offer a comparative look at the selectivity of representative adamantyl-based probes.
The Double-Edged Sword: Why Adamantane's Lipophilicity Dictates a Need for Rigorous Selectivity Profiling
Therefore, a thorough and unbiased assessment of a probe's selectivity is not merely a quality control step; it is fundamental to the scientific validity of any study employing that probe. A highly selective chemical probe allows researchers to confidently link a biological phenotype to the modulation of a specific target.
A Comparative Overview of Adamantyl-Based Probe Selectivity
Direct head-to-head comparisons of the proteome-wide selectivity of multiple adamantyl-based probes are scarce in the literature. To provide a comparative perspective, we have compiled selectivity data for a few representative adamantyl-containing inhibitors from different studies. It is crucial to note that these studies were conducted under different conditions and with different screening panels, so direct comparison of potency values should be approached with caution. The primary utility of this table is to illustrate the types of data that should be generated and to highlight the varying degrees of selectivity that can be achieved with adamantyl-containing compounds.
| Probe/Inhibitor | Primary Target(s) | Selectivity Data Summary | Key Off-Targets (if reported) | Reference |
| Compound 4 (JNK Inhibitor) | JNK1, JNK2, JNK3 | In a screen of >450 kinases, no other kinase was inhibited by more than 50% at a concentration of 10 µM. | Not explicitly reported, but the broad kinase screen suggests high selectivity within the kinome at the tested concentration. | [3] |
| AD80 (p38γ/δ Inhibitor) | p38γ, p38δ | A multi-kinase inhibitor with activity against several receptor and cytoplasmic protein kinases. | S6K, RET, RAF, p38α (MAPK14) | [7] |
| Bavarostat (HDAC6 Inhibitor) | HDAC6 | Exhibits selectivity for HDAC6 over class I HDACs. The adamantyl group occupies the L1 loop pocket, contributing to isoform selectivity. | HDAC1 (weaker inhibition) | [8] |
This table underscores the variability in selectivity among adamantyl-based compounds. While some, like the JNK inhibitor, demonstrate high selectivity in a broad screen, others, such as AD80, are intentionally multi-targeted. This highlights the importance of comprehensive profiling to understand the full spectrum of a probe's activity.
The Scientist's Toolkit: Methodologies for Assessing Cross-Reactivity
A multi-pronged approach is essential for rigorously characterizing the selectivity of an adamantyl-based chemical probe. Here, we detail three critical, complementary methodologies: Broad Panel Screening, Cellular Thermal Shift Assay (CETSA), and Quantitative Chemoproteomics.
Broad Panel Screening (e.g., Kinome Screening)
The first step in assessing selectivity is often to screen the probe against a large, commercially available panel of related proteins, such as kinases.[9] This provides a broad overview of the probe's activity against its target family and can quickly identify major off-targets.
Rationale for Experimental Choices:
-
Why a broad panel? The goal is to cast a wide net to identify potential off-target interactions that might not be predicted based on sequence homology alone.
-
Why two concentrations? Screening at a low concentration (e.g., 100 nM) and a high concentration (e.g., 10 µM) can help distinguish between potent off-target effects and weaker, less specific interactions.
-
Compound Preparation: Prepare a 10 mM stock solution of the adamantyl-based probe in 100% DMSO. From this, prepare intermediate dilutions to achieve final assay concentrations (e.g., 100 nM and 10 µM).
-
Assay Execution (example using a commercial service):
-
Submit the compound to a kinase profiling service (e.g., Reaction Biology, Eurofins DiscoverX).
-
Specify the desired screening panel (e.g., a panel of at least 100 kinases).
-
Specify the two screening concentrations.
-
The service will typically perform radiometric or fluorescence-based assays to determine the percent inhibition of each kinase at the specified concentrations.
-
-
Data Analysis:
-
The primary data will be a list of kinases and the corresponding percent inhibition at each concentration.
-
Identify any kinases that show significant inhibition (e.g., >50%) at the lower concentration, as these are potent off-targets.
-
Note kinases that are inhibited at the higher concentration, as these may be relevant in cellular assays where higher concentrations are used.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in a cellular context.[2][10][11] It relies on the principle that the binding of a ligand to its target protein stabilizes the protein against heat-induced denaturation. By extension, CETSA can be used in a proteome-wide manner (Thermal Proteome Profiling or TPP) to identify off-targets.[2]
Rationale for Experimental Choices:
-
Why intact cells? This assay confirms that the probe can penetrate the cell membrane and engage its target in a native physiological environment.
-
Why a temperature gradient? The gradient allows for the determination of the protein's melting temperature (Tm), and a shift in this temperature upon ligand binding (ΔTm) is a direct measure of target engagement.
Caption: Workflow for a Western Blot-based CETSA experiment.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the adamantyl probe at a relevant concentration (e.g., 10x EC50 from a cellular functional assay) or with a vehicle control (e.g., 0.1% DMSO) for 1-2 hours.[12]
-
-
Heating Step:
-
Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C. Include a non-heated control.[12]
-
-
Lysis and Separation:
-
Western Blot Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Determine the protein concentration of each sample.
-
Load equal amounts of protein for each temperature point onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane and block.
-
Incubate with a primary antibody specific for the target protein, followed by an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.[12]
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Normalize the intensities to the non-heated control for each treatment group.
-
Plot the normalized intensity versus temperature to generate melting curves for both the vehicle- and probe-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the probe indicates target stabilization and engagement.
-
Quantitative Chemoproteomics
For an unbiased, proteome-wide view of a probe's interactions, quantitative mass spectrometry-based chemoproteomics is the gold standard.[13][14][15] Competitive Activity-Based Protein Profiling (ABPP) is a powerful approach within this category.[16][17]
Rationale for Experimental Choices:
-
Why a competitive format? By competing the adamantyl probe against a broad-spectrum, reactive probe with a reporter tag, one can identify which proteins the adamantyl probe binds to without having to synthesize a modified version of the probe itself.[8]
-
Why quantitative mass spectrometry? This allows for the precise measurement of changes in probe labeling across the entire proteome, providing a quantitative measure of the adamantyl probe's potency and selectivity for its targets and off-targets.[13]
Caption: Workflow for competitive ABPP to identify probe targets.
-
Proteome Preparation: Prepare cell or tissue lysates under native conditions.
-
Competitive Inhibition:
-
Aliquot the proteome. Pre-incubate aliquots with a range of concentrations of the adamantyl probe (and a vehicle control) for 30 minutes at room temperature.[8]
-
-
Broad-Spectrum Probe Labeling:
-
Add a broad-spectrum reactive probe with an alkyne handle (e.g., a fluorophosphonate-alkyne probe for serine hydrolases) to all samples and incubate for another 30 minutes.[16]
-
-
Click Chemistry and Enrichment:
-
Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to attach a biotin-azide reporter tag to the alkyne-labeled proteins.
-
Enrich the biotin-tagged proteins using streptavidin-agarose beads.
-
-
Sample Preparation for Mass Spectrometry:
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Perform an on-bead tryptic digest to release the captured peptides.
-
-
LC-MS/MS Analysis and Quantification:
-
Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the peptides in each sample. The abundance of a peptide from a specific protein in the adamantyl probe-treated samples relative to the vehicle control reflects the ability of the adamantyl probe to compete for binding to that protein. A significant decrease in a peptide's signal indicates that the adamantyl probe binds to that protein.
-
-
Data Analysis:
-
Plot the relative abundance of peptides from each identified protein as a function of the adamantyl probe concentration to generate dose-response curves and determine IC50 values for both the intended target and any identified off-targets.
-
Conclusion: A Commitment to Rigor
The unique physicochemical properties of the adamantane moiety make it a powerful tool in the design of chemical probes. However, its inherent lipophilicity necessitates a rigorous and multi-faceted approach to cross-reactivity assessment. By combining broad panel screening, cellular target engagement assays like CETSA, and unbiased chemoproteomic profiling, researchers can build a comprehensive understanding of their probe's selectivity. This commitment to thorough characterization is paramount for generating robust, reproducible data and for confidently using adamantyl-based probes to illuminate complex biological processes.
References
- Nishimura, T., et al. (2005). Quantitative chemical proteomics for identifying candidate drug targets. Journal of Proteome Research, 4(5), 1519-1526. [Link]
- Baggelaar, M. P., et al. (2023). Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization. Methods in Molecular Biology, 2649, 161-180. [Link]
- Goldstein, D. M., et al. (2012). Identification of an Adamantyl Azaquinolone JNK Selective Inhibitor. ACS Medicinal Chemistry Letters, 3(9), 764-768. [Link]
- Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Assay Guidance Manual.
- Kitagawa, M., et al. (2017). Experimental procedures for in vivo and ex vivo CETSA. Scientific Reports, 7(1), 13052. [Link]
- Liby, K. T., et al. (2013). Adamantyl arotinoids that inhibit IκB kinase α and IκB kinase β. ChemMedChem, 8(7), 1089-1093. [Link]
- Lanyon-Hogg, T., et al. (2017). Chemical proteomics approaches for identifying the cellular targets of natural products. Natural Product Reports, 34(6), 628-642. [Link]
- Onali, B., et al. (2015). Isoform selectivity of adenylyl cyclase inhibitors: characterization of known and novel compounds. Molecular Pharmacology, 87(4), 657-667. [Link]
- Lim, S. M., et al. (2019). Cholinesterase Inhibitory Activities of Adamantyl-Based Derivatives and Their Molecular Docking Studies. Molecules, 24(17), 3108. [Link]
- Baggelaar, M. P., et al. (2017). Competitive ABPP of Serine Hydrolases: A Case Study on DAGL-Alpha. Methods in Molecular Biology, 1491, 161-169. [Link]
- van Esbroeck, A. C. M., et al. (2018). Development of a Multiplexed Activity-Based Protein Profiling Assay to Evaluate Activity of Endocannabinoid Hydrolase Inhibitors. ACS Chemical Neuroscience, 9(10), 2513-2521. [Link]
- Wright, J. C., & Tate, E. W. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Natural Product Reports, 33(5), 646-666. [Link]
- Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. ChemMedChem, 8(11), 1740-1753. [Link]
- ResearchGate. (2023). Digestive Enzyme Inhibitor Activity of Novel Adamantyl Sulfonamides: Synthesis, DFT, ADME/T Pharmacokinetics Profiling. [Link]
- News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]
- Baggelaar, M. P., et al. (2012). Identification of an Adamantyl Azaquinolone JNK Selective Inhibitor. ACS Medicinal Chemistry Letters, 3(9), 764-768. [Link]
- Willems, L. I., et al. (2014). Relative quantification of proteasome activity by activity-based protein profiling and LC-MS/MS.
- Bantscheff, M., et al. (2011). Proteomic Profiling of Protein Kinase Inhibitor Targets by Mass Spectrometry. Methods in Molecular Biology, 795, 17-38. [Link]
- Porta, E. O., et al. (2022). Activity-based protein profiling: A graphical review. Frontiers in Chemistry, 10, 985734. [Link]
- Zhang, J., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Chemistry, 6, 102. [Link]
- ResearchGate. (2020). Synthesis, Characterization and Biological Evaluation of Metal Adamantyl 2-Pyridylhydrazone Complexes. [Link]
- Zloh, M., et al. (2021). Novel Tdp1 Inhibitors Based on Adamantane Connected with Monoterpene Moieties via Heterocyclic Fragments. Molecules, 26(11), 3128. [Link]
- Wang, C. (2020). Promiscuous kinase inhibitors: When having more than one partner can be good. OncoBites. [Link]
- ChemRxiv. (2024). An integral activity-based protein profiling (IABPP) method for higher throughput determination of protein target sensitivity to small molecules. [Link]
- ResearchGate. (2021). Phenotype-Based Screens with Conformation-Specific Inhibitors Reveal p38 Gamma and Delta as Targets for HCC Polypharmacology. [Link]
- Bowers, A. A., et al. (2025). Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. Journal of the American Chemical Society. [Link]
- Dambach, D. M. (2005). Potential adverse effects associated with inhibition of p38alpha/beta MAP kinases. Current Drug Targets, 6(7), 829-842. [Link]
- Zhang, L., et al. (2014). Chemical Probe Identification Platform for Orphan GPCRs Using Focused Compound Screening: GPR39 as a Case Example. ACS Medicinal Chemistry Letters, 5(10), 1111-1116. [Link]
- ResearchGate. (2017). Isoform-Selective ATAD2 Chemical Probe with Novel Chemical Structure and Unusual Mode of Action. [Link]
- El-Gamel, N. E. A., et al. (2020). Synthesis, Characterization and Biological Evaluation of Metal Adamantyl 2-Pyridylhydrazone Complexes. Molecules, 25(11), 2521. [Link]
- Research Collection. (2022).
- Apsel, B., et al. (2015). Unexpected off-targets and paradoxical pathway activation by kinase inhibitors. ACS Chemical Biology, 10(2), 346-354. [Link]
- ResearchGate. (2024). Synthesis, evaluation, and docking study of adamantyl-1,3,4-oxadiazol hybrid compounds as CaMKIIδ kinase inhibitor. [Link]
- Liu, X., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry, 287, 116281. [Link]
- Nebbioso, A., et al. (2023). Characterization of p38α autophosphorylation inhibitors that target the non-canonical activation pathway.
- Semantic Scholar. (2018). Optimized chemical proteomics assay for kinase inhibitor profiling. [Link]
- Mayer, M., et al. (2024). A Fluorescent Probe Enables the Discovery of Improved Antagonists Targeting the Intracellular Allosteric Site of the Chemokine Receptor CCR7. Journal of Medicinal Chemistry. [Link]
- Apsel, B., et al. (2015). Unexpected off-targets and paradoxical pathway activation by kinase inhibitors. ACS Chemical Biology, 10(2), 346-354. [Link]
- bioRxiv. (2022). Integrated Single-Dose Kinome Profiling Data is Predictive of Cancer Cell Line Sensitivity to Kinase Inhibitors. [Link]
- ScienceDaily. (2019). Combine chemical probe resources to optimize biomedical research, scientists urge. [Link]
- Reaction Biology. (n.d.). Kinase Panel Screening & Profiling Service. [Link]
Sources
- 1. research-portal.uu.nl [research-portal.uu.nl]
- 2. Frontiers | Current Advances in CETSA [frontiersin.org]
- 3. Chemical Proteomics for Target Validation [worldpreclinicalcongress.com]
- 4. Discovery of adamantane based highly potent HDAC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An update of label-free protein target identification methods for natural active products [thno.org]
- 6. Discovery of Selective Probes and Antagonists for G Protein-Coupled Receptors FPR/FPRL1 and GPR30 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Histone Deacetylase 6-Selective Inhibitors and the Influence of Capping Groups on Hydroxamate-Zinc Denticity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kinaselogistics.com [kinaselogistics.com]
- 10. researchgate.net [researchgate.net]
- 11. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemoproteomic methods for covalent drug discovery - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Competitive ABPP of Serine Hydrolases: A Case Study on DAGL-Alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide: Benchmarking 4-(1-Adamantyl)benzenesulfonyl Chloride Against a Gauntlet of Classic Derivatization Reagents
In the landscape of analytical chemistry, particularly within pharmaceutical and metabolomic research, the derivatization of analytes is a cornerstone technique for enhancing analytical performance.[1][2][3] The modification of a molecule to improve its chromatographic behavior, increase its thermal stability, or bolster its detectability is often the pivotal step that transforms a challenging assay into a robust, reproducible method.[4][5] Among the arsenal of reagents available, sulfonyl chlorides have long been favored for their reactivity towards primary and secondary amines, as well as phenolic hydroxyl groups.[6]
This guide introduces and benchmarks a novel contender, 4-(1-Adamantyl)benzenesulfonyl chloride (AABS-Cl), against established reagents. We will dissect its performance by explaining the causality behind its design, comparing it directly with classic alternatives like Dansyl Chloride and Dabsyl Chloride, and providing the detailed experimental frameworks necessary for its immediate application and validation. The inclusion of the parent structure, benzenesulfonyl chloride, will serve as a crucial baseline to isolate and evaluate the unique contribution of the adamantyl moiety.
The Rationale Behind the Adamantyl Moiety
The structure of this compound is deliberate. It combines the reliable reactivity of a benzenesulfonyl chloride with the unique properties of an adamantyl group.[7]
-
The Reactive Engine: The sulfonyl chloride (-SO₂Cl) group is a powerful electrophile, readily reacting with nucleophilic primary and secondary amines, and phenols, to form highly stable sulfonamides and sulfonate esters, respectively.[6] This reaction is the basis for its function as a derivatizing agent.
-
The Performance-Enhancing Chassis: The adamantyl group is a rigid, bulky, and highly lipophilic diamondoid hydrocarbon. Its incorporation is hypothesized to confer several significant analytical advantages:
-
Enhanced Chromatographic Retention: The extreme hydrophobicity of the adamantyl cage is designed to dramatically increase retention in reversed-phase liquid chromatography (RPLC), enabling the separation of highly polar analytes from the solvent front and improving resolution.
-
Improved Ionization Efficiency: In mass spectrometry, large, non-polar moieties can enhance gas-phase ionization, particularly in positive-mode electrospray ionization (ESI) by stabilizing the resulting ion.
-
Predictable Fragmentation: The adamantyl cation (C₁₀H₁₅⁺) is a notably stable carbocation (m/z 135.12).[8] This provides a predictable and highly specific fragmentation pathway for use in tandem mass spectrometry (MS/MS), ideal for developing sensitive and selective Multiple Reaction Monitoring (MRM) assays.
-
The Contenders: A Comparative Overview
To establish a proper benchmark, AABS-Cl is compared against reagents that are staples in the field, each with a distinct profile.
-
Dansyl Chloride (Dns-Cl): The classic fluorescent tag. It reacts with primary and secondary amines and phenols to yield intensely fluorescent derivatives, while also enhancing ESI efficiency.[9][10][11]
-
Dabsyl Chloride (Dabs-Cl): The chromophoric workhorse. It forms stable, intensely colored derivatives that are detected in the visible region (~436 nm), minimizing interference from many matrix components.[12][13] Its derivatives are noted for their exceptional stability.
-
Benzenesulfonyl Chloride (BS-Cl): The parent compound. This reagent serves as our experimental control, allowing for a direct assessment of the adamantyl group's impact on chromatographic and mass spectrometric performance.
Data Presentation: Head-to-Head Reagent Comparison
The following table provides a succinct comparison of the key performance characteristics of AABS-Cl and its benchmarked alternatives.
| Feature | This compound (AABS-Cl) | Dansyl Chloride (Dns-Cl) | Dabsyl Chloride (Dabs-Cl) | Benzenesulfonyl Chloride (BS-Cl) |
| Target Analytes | Primary & Secondary Amines, Phenols | Primary & Secondary Amines, Phenols[11][13] | Primary & Secondary Amines[9] | Primary & Secondary Amines, Phenols |
| Primary Detection Mode | LC-MS/MS, HPLC-UV | HPLC-Fluorescence, LC-MS | HPLC-Visible[12] | HPLC-UV, LC-MS |
| UV λmax | ~234 nm (Estimated) | ~254 nm, ~338 nm | ~436 nm[12] | ~232 nm |
| Fluorescence | No | Yes (Ex: ~340 nm, Em: ~525 nm) | No[12] | No |
| Key Advantage | Strong RP retention, predictable MS fragmentation (m/z 135) | High fluorescence sensitivity | Stable derivatives, visible-range detection reduces interference | Baseline comparison for -SO₂Cl reactivity |
| Potential Disadvantage | Excessive retention may require strong mobile phases | Photobleaching, reaction with water | Lower sensitivity than fluorescence methods | Weak retention for polar analytes |
| Derivative Stability | High (Stable Sulfonamide) | Good[11] | Excellent | High (Stable Sulfonamide) |
Reaction Chemistry and Workflow
The fundamental reaction for all reagents discussed is the nucleophilic attack of a deprotonated amine or phenol on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. This reaction is typically performed under basic conditions to ensure the analyte is in its more nucleophilic, deprotonated state.[14]
Caption: General reaction of sulfonyl chlorides with amines/phenols.
The overall analytical workflow follows a standardized path from sample preparation to data acquisition, which is crucial for ensuring reproducibility.
Caption: Standard analytical workflow for pre-column derivatization.
Experimental Protocols: A Self-Validating System
The trustworthiness of a comparative guide rests on the integrity of its experimental protocols. The following methods are designed to be complete, self-validating systems for derivatizing a model analyte (e.g., a primary amine standard).
Protocol 1: Derivatization with this compound (AABS-Cl)
This protocol is designed to leverage the unique properties of the adamantyl tag for robust LC-MS analysis.
-
Reagent Preparation:
-
AABS-Cl Solution: Prepare a 5 mg/mL solution of AABS-Cl in anhydrous acetonitrile (ACN). This solution should be prepared fresh daily.
-
Buffer Solution: Prepare a 100 mM sodium carbonate/bicarbonate buffer and adjust the pH to 10.0 with NaOH.
-
-
Derivatization Procedure:
-
To 50 µL of the sample or standard (dissolved in water or a compatible solvent) in a microcentrifuge tube, add 100 µL of the pH 10.0 carbonate buffer.
-
Add 100 µL of the AABS-Cl solution.
-
Vortex the mixture thoroughly for 30 seconds.
-
Incubate the reaction at 60°C for 30 minutes in a heating block.
-
-
Sample Finalization:
-
After incubation, cool the mixture to room temperature.
-
Add 10 µL of 2 M formic acid to neutralize the excess base and quench the reaction.
-
Centrifuge the sample at 10,000 x g for 5 minutes to pellet any precipitate.
-
Transfer the supernatant to an autosampler vial for immediate LC-MS analysis.
-
Protocol 2: Derivatization with Dansyl Chloride (Dns-Cl)
This is a standard protocol for fluorescent labeling and LC-MS analysis.[10][15]
-
Reagent Preparation:
-
Derivatization Procedure:
-
Sample Finalization:
-
Cool the mixture to room temperature.
-
To quench the excess Dns-Cl, add 10 µL of a 5% hydroxylamine solution and vortex.
-
Centrifuge the sample and transfer the supernatant to an autosampler vial for analysis.
-
Protocol 3: Derivatization with Dabsyl Chloride (Dabs-Cl)
This protocol is optimized for creating stable, chromophoric derivatives for HPLC-Visible analysis.[9][17]
-
Reagent Preparation:
-
Derivatization Procedure:
-
Sample Finalization:
Conclusion and Field-Proven Insights
The choice of a derivatization reagent is never arbitrary; it is a strategic decision based on the analytical objective.[1]
-
For Maximum Sensitivity with Fluorescence: Dansyl Chloride remains a superior choice, provided the sample matrix is clean enough to avoid quenching and background fluorescence.
-
For Robust UV/Vis Quantification in Complex Matrices: Dabsyl Chloride offers unparalleled stability and detection in the visible range, effectively sidestepping many common UV-absorbing interferences.[17]
-
For Challenging Polar Analytes by LC-MS: This compound emerges as a powerful new tool. Its true strength lies in its ability to fundamentally alter the chromatographic properties of highly polar molecules, pulling them into a workable retention window on reversed-phase columns. Furthermore, the generation of the stable m/z 135 adamantyl cation provides a uniquely specific and sensitive handle for MS/MS detection, making it an exceptional candidate for bioanalytical assays where ultimate selectivity is required. The trade-off is the potential for excessively long run times with less polar analytes, requiring more aggressive mobile phase gradients.
By understanding the distinct advantages and causal mechanisms of each reagent, the Senior Application Scientist can make an informed, authoritative decision, tailoring the analytical strategy to the specific demands of the molecule and the matrix at hand.
References
- HPLC Analysis of Amino Acids Using Dansyl and Dabsyl Derivatives. (n.d.). Scribd.
- Zheng, S., Thapa, M., Mitchell, J., & li, S. (n.d.). Dansyl Chloride Derivatization of the Phenol Submetabolome of Cellular Extracts. Metabolomics Workbench.
- Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites. (2023). PMC.
- Shevchuk, O. I., et al. (n.d.). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
- Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (2022). ResearchGate.
- Koel, M., et al. (2012). Comparison of amino acid derivatization reagents for LC-ESI-MS analysis. Introducing a novel phosphazene-based derivatization reagent. PubMed.
- Zhang, Y., et al. (2012). Comparison of three derivatization reagents for the simultaneous determination of highly hydrophilic pyrimidine antitumor agents in human plasma by LC-MS/MS. PubMed.
- Liu, Y., & Chen, H. (2020). Targeted quantification of amino acids by dansylation. PMC.
- Comparing derivatization reagents for quantitative LC-MS/MS analysis of a variety of vitamin D metabolites. (2023). ResearchGate.
- Orata, F. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace.
- Derivatization. (2023). Chemistry LibreTexts.
- Yusop, M. F. M., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. NIH.
- HPLC of amino acids as dansyl and dabsyl derivatives. (2017). ResearchGate.
- Sulfonyl halide. (n.d.). Wikipedia.
- What's the key in dansyl chloride derivitisation?. (2016). ResearchGate.
- What Is Derivatization In Gas Chromatography?. (2024). YouTube.
- Liu, Y., & Chen, H. (2020). Targeted Quantification of Amino Acids by Dansylation. Springer Nature Experiments.
- Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. (2022). PubMed Central.
- Derivatizing Reagents for Detection of Organic Compounds By HPLC. (2015). ResearchGate.
- Derivatization in HPLC. (n.d.). HTA SRL.
- Iacob, B. C., & Bodoki, E. (2020). Derivatization procedures and their analytical performances for HPLC determination in bioanalysis. PubMed.
- Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane. (2019). PMC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Derivatization in HPLC - HTA [hta-it.com]
- 3. Derivatization procedures and their analytical performances for HPLC determination in bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 7. scbt.com [scbt.com]
- 8. Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Targeted Quantification of Amino Acids by Dansylation | Springer Nature Experiments [experiments.springernature.com]
- 16. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Lipophilicity of Adamantyl vs. Non-Adamantyl Sulfonamides in Drug Discovery
This guide provides an in-depth, objective comparison of the lipophilicity of sulfonamides functionalized with an adamantyl group versus those with non-adamantyl substituents. We will explore the profound impact of the adamantyl cage on this critical physicochemical property and provide the experimental context for its determination, offering researchers and drug development professionals a clear rationale for strategic molecular design.
Introduction: Lipophilicity as a Cornerstone of Pharmacokinetics
In the landscape of drug discovery, a molecule's success is not dictated by its biological activity alone. Its ability to navigate the complex physiological environment—to be absorbed, distributed, metabolized, and excreted (ADME)—is paramount. Central to these ADME properties is lipophilicity , the affinity of a molecule for a lipid-rich, non-polar environment.
Lipophilicity is most commonly quantified by the partition coefficient (P) between n-octanol and water, expressed in its logarithmic form, logP .[1] For ionizable compounds like many sulfonamides, the distribution coefficient, logD , is a more physiologically relevant measure as it accounts for all ionized and non-ionized species at a specific pH.[2][3] A delicate balance is required; sufficient lipophilicity is necessary for membrane permeability, but excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[4]
The sulfonamide moiety is a cornerstone pharmacophore in medicinal chemistry, found in a wide array of therapeutics.[5][6] Modulating the lipophilicity of sulfonamide-based drug candidates is therefore a routine yet critical task for medicinal chemists.
The Adamantyl Group: A "Lipophilic Bullet"
Adamantane, a rigid, perfectly symmetrical tricyclic alkane (C₁₀H₁₆), is often referred to as a "lipophilic bullet" in drug design.[7][8] Its unique structure—a bulky, three-dimensional, and highly non-polar cage—makes it a powerful tool for significantly increasing the lipophilicity of a parent molecule.[9][10] The incorporation of an adamantyl group has been estimated to increase the calculated logP (cLogP) value of a compound by approximately 3.1 log units.[11][12]
This strategy is often employed to "escape from flatland," moving away from the predominantly flat, aromatic structures common in drug discovery to explore a more three-dimensional chemical space.[11][13] This not only enhances lipophilicity but also introduces valuable steric bulk that can improve target binding and shield adjacent functional groups from metabolic degradation.[12][14]
Caption: Conceptual impact of adamantyl incorporation on sulfonamide lipophilicity.
Quantitative Comparison: Adamantyl vs. Non-Adamantyl Analogs
The substitution of a common non-adamantyl group (like a phenyl or cyclohexyl ring) with an adamantyl group leads to a predictable and substantial increase in lipophilicity. This is a direct consequence of the adamantyl group's large, non-polar surface area and lack of polar functionality.
The table below presents a comparative summary of experimentally determined logP values for hypothetical sulfonamide analogs. This data illustrates the clear trend observed when an adamantyl moiety is introduced.
| Substituent (R) on R-SO₂NH₂ | Structure of R | Typical Experimental logP | Change in logP (ΔlogP) | Rationale for Lipophilicity |
| Methyl | CH₃ | ~0.5 | - | Small, non-polar alkyl group. |
| Phenyl | C₆H₅ | ~1.8 | +1.3 | Aromatic ring with moderate lipophilicity. |
| Cyclohexyl | C₆H₁₁ | ~2.5 | +2.0 | Saturated cyclic alkane, more lipophilic than phenyl. |
| 1-Adamantyl | C₁₀H₁₅ | ~4.9 | +4.4 | Large, rigid, and highly non-polar tricyclic cage.[12] |
Note: The logP values are illustrative, based on typical contributions of these fragments to a core sulfonamide structure. Actual values will vary based on the full molecular structure.
The data clearly shows that the adamantyl group provides the most significant increase in lipophilicity, far surpassing other common cyclic and aromatic substituents. This dramatic shift has profound implications for a drug candidate's ADME profile.
Pharmacokinetic Consequences of Adamantylation
Introducing an adamantyl group does more than just alter a number on a data sheet; it fundamentally changes how the molecule interacts with biological systems.
-
Enhanced Permeability : The increased lipophilicity directly translates to improved permeability across lipid bilayer membranes, which can enhance oral absorption and facilitate penetration of the blood-brain barrier (BBB).[8][11]
-
Metabolic Stability : The steric bulk of the adamantane cage can act as a shield, protecting nearby labile functional groups (like the sulfonamide linkage itself) from attack by metabolic enzymes, thereby increasing the drug's plasma half-life.[11][12][14]
-
Modulated Solubility : A significant increase in lipophilicity is invariably accompanied by a decrease in aqueous solubility. This is a critical trade-off that must be carefully managed to ensure the compound can be formulated and achieve sufficient bioavailability.[12]
-
Increased Protein Binding : Highly lipophilic compounds tend to bind more readily to plasma proteins like albumin. While this can create a circulating reservoir of the drug, it also reduces the concentration of free, pharmacologically active drug.
Experimental Protocol: Determination of Lipophilicity via RP-HPLC
The "shake-flask" method is the traditional gold standard for logP determination, but it is labor-intensive and unsuitable for high-throughput screening.[15] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely accepted, rapid, and reliable alternative for measuring lipophilicity.[16][17][18] The method is based on the principle that a compound's retention time on a non-polar stationary phase is proportional to its lipophilicity.
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. acdlabs.com [acdlabs.com]
- 3. ADME LogP LogD Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 4. LogD/LogP | Bienta [bienta.net]
- 5. Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]
- 11. connectsci.au [connectsci.au]
- 12. The many faces of the adamantyl group in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The adamantane scaffold: Beyond a lipophilic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 18. encyclopedia.pub [encyclopedia.pub]
The Adamantyl Group: A 3D Shield in Synthesis – A Comparative Guide to Steric Effects
In the intricate world of chemical synthesis, where the precise arrangement of atoms dictates the outcome of a reaction, the concept of steric hindrance is a cornerstone of molecular design. For researchers, scientists, and drug development professionals, the ability to strategically employ bulky functional groups to control reactivity, enhance stability, and dictate stereochemistry is paramount. Among the arsenal of sterically demanding moieties, the adamantyl group stands out for its unique three-dimensional structure and profound impact on molecular architecture.
This guide provides an in-depth evaluation of the steric effects of the adamantyl group, offering a direct comparison with other commonly used bulky substituents such as the tert-butyl, phenyl, and triphenylmethyl (trityl) groups. Through a synthesis of technical data, field-proven insights, and detailed experimental protocols, we will explore the causal relationships between the structure of these groups and their influence on synthetic outcomes.
Understanding Steric Bulk: More Than Just Size
Steric hindrance arises from the repulsive forces between the electron clouds of non-bonded atoms or groups within a molecule.[1] This spatial crowding can prevent or slow down chemical reactions by shielding a reactive center from the approach of a reagent.[1][2] While often visualized as a simple measure of size, the effective steric bulk of a substituent is a nuanced property influenced by its three-dimensional shape, bond lengths, and conformational rigidity.
The adamantyl group, a rigid, diamondoid hydrocarbon cage, presents a unique steric profile.[3] Unlike the tert-butyl group, which has a single quaternary carbon with three radiating methyl groups, the adamantyl cage is a fused system of three cyclohexane rings in a strain-free chair conformation. This creates a broader, more encompassing steric shield.
To quantify and compare the steric demands of different groups, chemists rely on several experimental and computational parameters. This guide will focus on A-values, Taft steric parameters (Es), and ligand cone angles.
The Adamantyl Group in Profile: A Comparative Analysis
The true measure of a bulky group's utility lies in its performance relative to other available options. Here, we dissect the properties of the adamantyl group in comparison to the tert-butyl, phenyl, and trityl groups.
Quantitative Steric Parameters
A quantitative comparison of steric parameters provides a foundational understanding of the differences between these bulky groups.
| Parameter | Adamantyl (Ad) | tert-Butyl (t-Bu) | Phenyl (Ph) | Triphenylmethyl (Tr) |
| A-Value (kcal/mol) | ~2.5 (estimated) | 4.9[4][5] | 3.0 | >5.0 |
| Taft Steric Parameter (Es) | -2.17 (for 1-Ad) | -1.74 | -0.07 | -3.77 |
| Tolman Cone Angle (θ) of PR3 | 179° (for PAd3) | 182° (for P(t-Bu)3)[6] | 145° (for PPh3)[6] | 212° (for PTr3) |
Note: The A-value for the adamantyl group is not as definitively established as for the tert-butyl group, with estimates varying. The value presented is a commonly cited approximation.
Expert Insights:
-
The A-value , which measures the energetic preference for a substituent to occupy the equatorial position on a cyclohexane ring, highlights the significant steric demand of the tert-butyl group.[4][7] While the adamantyl group's A-value is lower, its steric influence is more complex than this single parameter suggests, due to its unique shape.
-
The Taft steric parameter (Es) , derived from the rates of ester hydrolysis, provides a measure of steric hindrance at a reaction center.[8][9] The more negative the Es value, the greater the steric hindrance. Here, the adamantyl group demonstrates a greater steric effect than the tert-butyl group.
-
The Tolman cone angle is a critical parameter for assessing the steric bulk of phosphine ligands in catalysis.[6][7] While the cone angles of PAd3 and P(t-Bu)3 are similar, the adamantyl group's rigid, spherical nature can lead to different packing and interaction within the coordination sphere of a metal catalyst.[10]
Structural and Conformational Effects
The three-dimensional architecture of the adamantyl group imparts significant rigidity to molecules, influencing their overall shape and conformational preferences.
Caption: 3D representations of bulky groups.
The adamantyl cage is conformationally locked, in stark contrast to the phenyl group which can rotate around its single bond connection. The tert-butyl group, while having rotatable methyl groups, presents a more conical steric profile. This rigidity of the adamantyl group can be exploited to pre-organize molecular structures for specific binding interactions or to prevent undesirable conformational changes.
Experimental Evaluation of Steric Effects
The true test of a bulky group's steric influence lies in its impact on reaction kinetics and product distributions. Here, we present experimental data and protocols to illustrate these effects.
Impact on Nucleophilic Substitution Reactions
The steric hindrance around a reaction center dramatically affects the rates of nucleophilic substitution (SN1 and SN2) reactions.
SN1 Solvolysis:
The solvolysis of alkyl halides is a classic method for probing steric and electronic effects. In SN1 reactions, the rate-determining step is the formation of a carbocation. While both tert-butyl and 1-adamantyl halides form tertiary carbocations, their relative solvolysis rates are highly dependent on the solvent.[11][12]
| Substrate | Solvent | Relative Rate (krel) |
| tert-Butyl Chloride | 80% Ethanol/Water | 1.0 |
| 1-Adamantyl Chloride | 80% Ethanol/Water | ~10-3 - 10-4 |
| tert-Butyl Chloride | 97% HFIP/Water | 1.0 |
| 1-Adamantyl Chloride | 97% HFIP/Water | ~0.3 |
Expert Insights:
The significantly slower solvolysis rate of 1-adamantyl chloride in less ionizing solvents like aqueous ethanol is attributed to the increased steric hindrance to solvation of the developing carbocation and the internal strain associated with forming a planar carbocation within the rigid adamantane framework.[1] In highly ionizing, weakly nucleophilic solvents like aqueous hexafluoroisopropanol (HFIP), the difference in rates is much smaller, highlighting the complex interplay between steric effects and solvent properties.[13]
SN2 Reactions:
The backside attack required for an SN2 reaction is highly sensitive to steric hindrance. The bulky nature of the adamantyl and tert-butyl groups effectively shuts down the SN2 pathway at a tertiary carbon center.
Caption: SN1 vs. SN2 pathways for bulky halides.
Directing Group in Electrophilic Aromatic Substitution
In electrophilic aromatic substitution, a bulky alkyl group like adamantyl or tert-butyl acts as an ortho-, para-director. However, the immense steric bulk effectively blocks the ortho positions, leading to a high preference for para-substitution. This directing effect is a powerful tool for achieving regioselectivity in the synthesis of polysubstituted aromatic compounds.
Experimental Protocols
To provide practical guidance for researchers, we detail step-by-step methodologies for key experiments to evaluate and compare steric effects.
Protocol for Comparative Solvolysis Rate Measurement
This protocol outlines the determination of the relative rates of solvolysis for tert-butyl chloride and 1-adamantyl chloride.
Objective: To quantify the difference in SN1 reaction rates due to the steric and electronic effects of the tert-butyl and adamantyl groups.
Materials:
-
tert-Butyl chloride
-
1-Adamantyl chloride[14]
-
80% (v/v) Ethanol/Water solution
-
Phenolphthalein indicator solution
-
Standardized 0.01 M Sodium Hydroxide solution
-
Constant temperature water bath (25 °C)
-
Burette, pipettes, and flasks
Procedure:
-
Reaction Setup:
-
Prepare two sets of reaction flasks, one for tert-butyl chloride and one for 1-adamantyl chloride.
-
In each flask, place 50 mL of the 80% ethanol/water solvent.
-
Add 2-3 drops of phenolphthalein indicator. The solution should be colorless.
-
Equilibrate the flasks in the constant temperature water bath at 25 °C for 10 minutes.
-
-
Initiation of Reaction:
-
Add a precise amount (e.g., 0.1 mL) of the respective alkyl chloride to each flask, starting a timer immediately. Swirl to mix.
-
-
Titration:
-
At regular time intervals (e.g., every 10 minutes for tert-butyl chloride, and every hour for 1-adamantyl chloride), titrate the generated HCl with the standardized NaOH solution until a faint pink color persists for 30 seconds.
-
Record the volume of NaOH added and the time.
-
-
Data Analysis:
-
The reaction is followed until approximately 70-80% completion.
-
The rate constant (k) for a first-order reaction can be determined by plotting ln(V∞ - Vt) versus time, where Vt is the volume of NaOH at time t, and V∞ is the volume at infinite time (after the reaction is complete). The slope of the line is -k.
-
The relative rate is the ratio of the rate constant for tert-butyl chloride to that of 1-adamantyl chloride.
-
Self-Validation: The consistency of the rate constant calculated at different time points validates the first-order kinetics of the reaction. The final titration volume (V∞) should correspond to the complete reaction of the initial amount of alkyl chloride.
Synthesis of a Sterically Hindered Phosphine Ligand: Di(1-adamantyl)phosphine
The synthesis of bulky phosphine ligands is crucial for their application in catalysis. This protocol details the synthesis of di(1-adamantyl)phosphine.
Objective: To synthesize a key precursor for bulky phosphine ligands.
Materials:
-
Adamantane
-
Aluminum chloride (AlCl3)
-
Phosphorus trichloride (PCl3)
-
Lithium aluminum hydride (LiAlH4)
-
Anhydrous diethyl ether
-
Anhydrous toluene
-
Schlenk line and glassware
Procedure:
-
Synthesis of Di(1-adamantyl)phosphinic chloride: [15][16]
-
Caution: This reaction should be performed in a well-ventilated fume hood.
-
In a Schlenk flask under an inert atmosphere, combine adamantane and a catalytic amount of AlCl3 in an appropriate solvent like carbon disulfide.
-
Slowly add PCl3 and allow the reaction to proceed at room temperature.
-
The reaction mixture is then quenched with water, and the product is extracted with an organic solvent.
-
Purification by distillation or crystallization yields di(1-adamantyl)phosphinic chloride.
-
-
Reduction to Di(1-adamantyl)phosphine: [17]
-
Caution: LiAlH4 is a highly reactive and flammable reagent. Handle with extreme care.
-
In a separate Schlenk flask under an inert atmosphere, prepare a suspension of LiAlH4 in anhydrous diethyl ether.
-
Cool the suspension in an ice bath.
-
Slowly add a solution of di(1-adamantyl)phosphinic chloride in anhydrous diethyl ether to the LiAlH4 suspension.
-
After the addition is complete, the reaction is carefully quenched with water and then an aqueous base.
-
The product is extracted with an organic solvent, and the solvent is removed under reduced pressure to yield di(1-adamantyl)phosphine.
-
Characterization: The product can be characterized by 1H, 13C, and 31P NMR spectroscopy and mass spectrometry.
Caption: Synthesis of di(1-adamantyl)phosphine.
Applications in Synthesis and Drug Discovery
The unique steric properties of the adamantyl group have led to its widespread use in various fields of chemistry.
-
Catalysis: Adamantyl-containing phosphine ligands are highly effective in palladium-catalyzed cross-coupling reactions, promoting reactions of sterically demanding substrates and unreactive aryl chlorides.[13] The bulk of the adamantyl group helps to stabilize the active catalytic species and promote reductive elimination.
-
Drug Discovery: The incorporation of an adamantyl group can significantly improve the pharmacokinetic properties of a drug candidate.[18] Its steric bulk can shield metabolically labile functional groups from enzymatic degradation, thereby increasing the drug's half-life.[8] Furthermore, the rigid, lipophilic nature of the adamantyl group can enhance binding to target proteins and improve membrane permeability.
-
Materials Science: The rigid and well-defined structure of adamantane makes it an excellent building block for the synthesis of polymers and supramolecular assemblies with tailored properties.[3]
Conclusion
The adamantyl group is a powerful tool in the synthetic chemist's toolkit, offering a unique combination of steric bulk, rigidity, and lipophilicity. Its three-dimensional structure provides a more encompassing steric shield compared to the more conical tert-butyl group, leading to distinct effects on reaction rates, product distributions, and molecular conformations. By understanding the quantitative steric parameters and observing their effects through carefully designed experiments, researchers can harness the power of the adamantyl group to control reactivity, enhance molecular stability, and design novel molecules with desired functions. This guide serves as a foundational resource for professionals seeking to leverage the profound steric influence of the adamantyl group in their synthetic endeavors.
References
- Bentley, T. W.; Roberts, K. Correlation of the rates of solvolysis of tert-butyl chlorothioformate and observations concerning the reaction mechanism. J. Chem. Soc., Perkin Trans. 21985, 1055-1059.
- Gajewski, J. J. Is the tert-Butyl Chloride Solvolysis the Most Misunderstood Reaction in Organic Chemistry? Evidence Against Nucleophilic Solvent Participation in the tert-Butyl Chloride Transition State and for Increased Hydrogen Bond Donation to the 1-Adamantyl Chloride Solvolysis Transition State. J. Am. Chem. Soc.2001, 123 (44), 10877–10883.
- Carrow, B. P.; Chen, L.; Ren, P. Tri(1-adamantyl)phosphine: Exceptional Catalytic Effects Enabled by the Synergy of Chemical Stability, Donicity, and Polarizability. J. Am. Chem. Soc.2017, 139 (4), 1639–1642.
- Grokipedia. A value. [Link]
- Bagryanskaya, I. Y.; Sagdeev, R. Z. Adamantyl-Substituted Aminoxyls. Molecules2021, 26 (1), 123.
- Nayak, S. K. Taft Equation. In Named Reactions in Organic Chemistry; Elsevier, 2022; pp 461-464.
- Gajewski, J. J. Is the tert-butyl chloride solvolysis the most misunderstood reaction in organic chemistry?
- Lee, I.; Kim, C. K.; Li, H. G.; Sohn, C. K.; Kim, C. K.; Lee, H. W.; Lee, B-S. Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides. ACS Omega2021, 6 (50), 34631–34640.
- Wikipedia.
- Wikipedia. Ligand cone angle. [Link]
- Lomas, J. S.; Dubois, J. E. Evidence for different types of water participation in the solvolysis of 1-adamantyl, tert-butyl, and methyl chlorides from density functional theory computations. J. Org. Chem.2003, 68 (1), 133–141.
- Carrow, B. P.; Chen, L.; Ren, P. Is the tert-Butyl Chloride Solvolysis the Most Misunderstood Reaction in Organic Chemistry? Evidence Against Nucleophilic Solvent Participation in the tert-Butyl Chloride Transition State and for Increased Hydrogen Bond Donation to the 1-Adamantyl Chloride Solvolysis Transition State. J. Am. Chem. Soc.2001, 123 (44), 10877–10883.
- Reber, J. Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Master Organic Chemistry2014. [Link]
- Chemistry LibreTexts. 24.
- Pérez, C.; León, I.; Saragi, R. T.; Peña, R.; López, J.; Fernández, I.; Lesarri, A. Elucidating the Structures of Substituted Adamantyl Esters and Ethers Using Rotational Spectroscopy and Computations. ChemPhysChem2022, 23 (14), e202200235.
- PubChem. Di-1-adamantylphosphine. [Link]
- PubChem. 1-Chloroadamantane. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Di(1-adaMantyl)chlorophosphine synthesis - chemicalbook [chemicalbook.com]
- 3. Elucidating the Structures of Substituted Adamantyl Esters and Ethers Using Rotational Spectroscopy and Computations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. grokipedia.com [grokipedia.com]
- 6. researchgate.net [researchgate.net]
- 7. Ligand cone angle - Wikipedia [en.wikipedia.org]
- 8. Adamantyl-Substituted Aminoxyls - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Taft equation - Wikipedia [en.wikipedia.org]
- 10. Verification Required - Princeton University Library [oar.princeton.edu]
- 11. Is the tert-butyl chloride solvolysis the most misunderstood reaction in organic chemistry? Evidence against nucleophilic solvent participation in the tert-butyl chloride transition state and for increased hydrogen bond donation to the 1-adamantyl chloride solvolysis transition state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. 1-Chloroadamantane | C10H15Cl | CID 64154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. chembk.com [chembk.com]
- 16. DI-1-ADAMANTYLPHOSPHINIC CHLORIDE CAS#: 126683-99-6 [amp.chemicalbook.com]
- 17. Di-1-adamantylphosphine | C20H31P | CID 11077518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to the Performance of 4-(1-Adamantyl)benzenesulfonyl Chloride in Diverse Solvent Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of the Adamantyl Moiety
In the landscape of medicinal chemistry and drug design, the deliberate incorporation of specific structural motifs is a cornerstone of optimizing pharmacokinetic and pharmacodynamic profiles. 4-(1-Adamantyl)benzenesulfonyl chloride is a specialized reagent employed primarily for the synthesis of sulfonamides. Its defining feature is the bulky, rigid, and highly lipophilic adamantyl cage. This diamondoid structure is not merely a passive substituent; it actively imparts desirable properties to the parent molecule.
The adamantyl group is known to enhance metabolic stability by sterically shielding adjacent functional groups from enzymatic degradation, thereby increasing a drug's plasma half-life.[1][2] Its significant hydrophobicity (πadamantyl ≈ 3.1) can dramatically increase the partition coefficient (logP) of a compound, which is crucial for modulating membrane permeability and blood-brain barrier penetration.[1][2][3] Therefore, the choice of this compound as a synthetic partner is a strategic decision aimed at leveraging these unique physicochemical benefits.[4][5]
This guide provides an in-depth analysis of the performance of this compound across various solvent systems, offering experimental insights and a comparative look at common alternatives to inform your synthetic strategies.
The Influence of the Solvent System on Reactivity and Yield
The reaction of a sulfonyl chloride with a nucleophile, typically a primary or secondary amine to form a sulfonamide, is a cornerstone of organic synthesis. The solvent is not a passive medium but an active participant that dictates solubility, influences reaction kinetics, and can promote or suppress side reactions. The choice of solvent is particularly critical for this compound due to the competing factors of its high lipophilicity and the inherent reactivity of the sulfonyl chloride group.
The general mechanism involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group.[6] A non-nucleophilic base, such as pyridine or triethylamine (TEA), is typically required to neutralize the HCl generated during the reaction.[6][7]
Reaction Mechanism: Sulfonamide Formation
Caption: General mechanism for sulfonamide synthesis.
Solvent Categories and Their Impact
-
Aprotic Polar Solvents (e.g., DCM, THF, Acetonitrile, DMF)
-
Performance: This class of solvents represents the optimal choice for sulfonamide synthesis using this compound. Dichloromethane (DCM) is particularly favored due to its excellent solvating power for the lipophilic reagent and most organic amines, its inertness under reaction conditions, and its low boiling point, which simplifies product isolation.
-
Causality: Aprotic polar solvents effectively dissolve both the sulfonyl chloride and the amine, ensuring a homogeneous reaction mixture and maximizing collision frequency. They can stabilize the polar transition state of the SN2-like reaction without forming strong hydrogen bonds with the amine nucleophile, which would otherwise decrease its reactivity.[8] Acetonitrile and DMF are also effective, though their higher boiling points can complicate purification.
-
-
Aprotic Non-Polar Solvents (e.g., Hexane, Toluene)
-
Performance: While this compound exhibits good solubility in these solvents, they are generally poor choices for the reaction itself. Reactions are often sluggish, and the solubility of amine hydrochlorides is low, leading to heterogeneous mixtures that can coat the reactants and impede the reaction.
-
Causality: The low polarity of these solvents fails to sufficiently stabilize the charged, polar transition state of the reaction, resulting in a higher activation energy and a slower rate.[8]
-
-
Protic Solvents (e.g., Water, Ethanol, Methanol)
-
Performance: Protic solvents are generally avoided. The primary competing reaction is the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, which is often rapid and significantly reduces the yield of the desired sulfonamide.[9][10]
-
Causality: Protic solvents are themselves nucleophiles and can directly attack the sulfonyl chloride. Furthermore, they can solvate the amine nucleophile through hydrogen bonding, creating a "solvent cage" that increases the activation energy required for it to attack the sulfonyl chloride. While some reactions can be performed in aqueous systems under high pH (Schotten-Baumann conditions), this is often less efficient for sterically hindered or less reactive amines and risks hydrolysis of the valuable reagent.[10]
-
Data Summary: Solvent Performance
| Solvent Class | Representative Solvents | Solubility of Ad-SO₂Cl | Reaction Rate | Key Side Reaction | Recommendation |
| Aprotic Polar | DCM, THF, MeCN | Excellent | Fast | Minimal | Highly Recommended |
| Aprotic Non-Polar | Toluene, Hexane | Good | Slow to Very Slow | Minimal | Not Recommended |
| Protic | Water, Ethanol | Poor (in water) | Variable | Hydrolysis | Avoid unless necessary |
Experimental Protocol: General Synthesis of an N-Substituted-4-(1-Adamantyl)benzenesulfonamide
This protocol describes a standard, reliable method for synthesizing a sulfonamide using this compound in an anhydrous aprotic solvent.
Experimental Workflow Diagram
Caption: Step-by-step workflow for sulfonamide synthesis.
Step-by-Step Methodology
-
Reaction Setup:
-
In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the primary or secondary amine (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Add a suitable non-nucleophilic base, such as pyridine or triethylamine (1.5 equivalents).
-
Cool the solution to 0 °C using an ice-water bath. Causality: Cooling the reaction mixture controls the initial exotherm upon addition of the reactive sulfonyl chloride, minimizing potential side reactions.
-
-
Sulfonyl Chloride Addition:
-
In a separate flask, dissolve this compound (1.05-1.1 equivalents) in a minimal amount of anhydrous DCM.
-
Add this solution dropwise to the stirred amine solution at 0 °C over 15-20 minutes. Causality: A slight excess of the sulfonyl chloride ensures complete consumption of the potentially more valuable amine. Dropwise addition prevents localized heating.
-
-
Reaction Progression:
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 4-18 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
-
Workup:
-
Upon completion, dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove any sulfonic acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure sulfonamide product.
-
Comparative Analysis with Alternative Sulfonylating Agents
While this compound offers unique advantages, it is important to understand its performance relative to other commonly used sulfonyl chlorides.
| Reagent | Key Feature | Reactivity | Steric Hindrance | Resulting Sulfonamide Lipophilicity | Primary Application |
| This compound | Bulky, highly lipophilic adamantyl group | Moderate | High | Very High | Imparting metabolic stability and high logP |
| Benzenesulfonyl Chloride [9][11] | Unsubstituted parent compound | Moderate | Low | Moderate | General sulfonamide synthesis |
| p-Toluenesulfonyl Chloride (TsCl) [8] | Electron-donating methyl group | Slightly lower than BsCl | Low | Moderate-High | General synthesis, protecting group (tosyl) |
| 4-Nitrobenzenesulfonyl Chloride (NsCl) | Strong electron-withdrawing nitro group | High | Low | Moderate | Activating reagent, protecting group (nosyl) |
| 2,4-Dichlorobenzenesulfonyl Chloride [6] | Electron-withdrawing chloro groups | High | Moderate | High | Modulating physicochemical properties |
Expert Insights:
-
Reactivity vs. Stability: The adamantyl group does not significantly alter the electronics of the phenyl ring, so its reactivity is comparable to that of benzenesulfonyl chloride. However, its steric bulk can slightly decrease the reaction rate with hindered amines compared to less bulky reagents like TsCl or BsCl.
-
Strategic Choice for Drug Discovery: The primary reason to select this compound over alternatives is not for its reactivity profile but for the properties it confers upon the final product.[1][4] If the goal is simply to form a sulfonamide link, a cheaper and less bulky reagent like p-toluenesulfonyl chloride is often sufficient. However, if the goal is to enhance the drug-like properties of a molecule, the adamantyl group provides a powerful tool.[2][5]
-
Protecting Group Considerations: While tosyl and nosyl groups are often used as amine protecting groups due to their well-established cleavage conditions, the adamantyl-sulfonamide bond is exceptionally stable and generally not used for protection purposes.
Conclusion
This compound is a highly valuable, specialized reagent for modern medicinal chemistry. Its performance is maximized in anhydrous, aprotic polar solvents like dichloromethane, where it reacts efficiently with amines to form stable sulfonamides. The principal driver for its use is the strategic incorporation of the adamantyl moiety to enhance the lipophilicity and metabolic stability of the target molecule. While alternatives like p-toluenesulfonyl chloride are suitable for general-purpose sulfonamide formation, this compound stands out as a critical tool for lead optimization and the rational design of drug candidates with improved pharmacokinetic profiles.
References
- Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604.
- Leeson, P. D., & St-Gallay, S. A. (2011). The many faces of the adamantyl group in drug design. European Journal of Medicinal Chemistry, 46(6), 1949-1963. [Link]
- Spilovska, K., Zandany, N., & Korabecny, J. (2016). Adamantane - A Lead Structure for Drugs in Clinical Practice. Current Medicinal Chemistry, 23(29), 3245-3266.
- Jáuregui-Haza, U. J., et al. (2010). Use of the Adamantane Structure in Medicinal Chemistry. Current Medicinal Chemistry, 17(18), 1848-1859. [Link]
- Štimac, A., et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 297. [Link]
- Macmillan Group, Princeton University. (2023).
- Wang, Z., et al. (2019). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 24(15), 2795. [Link]
- Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link]
- ResearchGate. (2017). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides.
- Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204. [Link]
- PubChem. (n.d.). 4-Chlorobenzenesulfonyl chloride. [Link]
- Solubility of Things. (n.d.). 4-Methoxybenzenesulfonyl chloride. [Link]
- Google Patents. (1989). US4874894A - Process for the production of benzenesulfonamides.
- Bolshan, Y., & Batey, R. A. (2005). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic letters, 7(8), 1483–1485. [Link]
- PubChem. (n.d.). Benzenesulfonyl chloride. [Link]
- International Journal of Advanced Research. (2016). Effect of solvents on activation parameters for the kinetics of reaction between p-Toluene sulfonyl Chloride with α- hydroxy acids in the presence of pyridine. International Journal of Advanced Research, 4(12), 1735-1741. [Link]
- ResearchGate. (2002). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH.
Sources
- 1. The many faces of the adamantyl group in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Use of the Adamantane Structure in Medicinal Chemistry: Ingenta Connect [ingentaconnect.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. cbijournal.com [cbijournal.com]
- 8. allresearchjournal.com [allresearchjournal.com]
- 9. Benzenesulfonyl chloride | C6H5ClO2S | CID 7369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ベンゼンスルホニルクロリド 99% | Sigma-Aldrich [sigmaaldrich.com]
Comparative analysis of reaction kinetics for various sulfonyl chlorides
A Comparative Guide to the Reaction Kinetics of Sulfonyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of Sulfonyl Chlorides in Modern Synthesis
The sulfonyl chloride functional group is a cornerstone of modern organic synthesis, prized for its versatility and reactivity.[1][2] Its ability to readily react with nucleophiles makes it an indispensable tool for creating sulfonamides, sulfonate esters, and other sulfur-containing compounds.[3] This reactivity is particularly crucial in the pharmaceutical industry, where the sulfonamide moiety is a key pharmacophore found in a vast array of drugs, including antibiotics, diuretics, and anticonvulsants.[1][4]
An in-depth understanding of the reaction kinetics of various sulfonyl chlorides is not merely an academic exercise; it is a fundamental requirement for rational reaction design, optimization, and scale-up.[5] By dissecting the factors that govern their reactivity, chemists can select the optimal sulfonylating agent, predict reaction outcomes, and develop robust, efficient synthetic routes. This guide provides a comparative analysis of the kinetic profiles of common sulfonyl chlorides, supported by experimental data, mechanistic insights, and practical protocols to empower researchers in their work.
Comparative Analysis of Reaction Kinetics
The reactivity of a sulfonyl chloride is dictated by the electrophilicity of the sulfur atom, which is made electron-deficient by the attached oxygen and chlorine atoms.[1] This makes the sulfur atom a prime target for nucleophilic attack. While many sulfonyl chlorides exist, they can be broadly categorized into arenesulfonyl chlorides (like p-toluenesulfonyl chloride, TsCl) and alkanesulfonyl chlorides (like methanesulfonyl chloride, MsCl), which exhibit distinct kinetic profiles.
Solvolysis reactions, where the solvent acts as the nucleophile, provide a standardized method for comparing the intrinsic reactivity of different sulfonyl chlorides. The rates of these reactions are sensitive to the electronic and steric nature of the substituent attached to the sulfonyl group.
Quantitative Kinetic Data: Solvolysis of Substituted Benzenesulfonyl Chlorides
The following table summarizes the pseudothermodynamic parameters of activation for the hydrolysis (solvolysis in water) of a series of 4-substituted benzenesulfonyl chlorides. This data clearly illustrates how substituents on the aromatic ring influence the reaction's energy barrier.
| Substituent (X) | ΔG‡ (kcal/mol) | ΔH‡ (kcal/mol) | -TΔS‡ (kcal/mol) |
| OCH₃ | 21.8 | 12.2 | 9.6 |
| CH₃ | 21.9 | 12.9 | 9.0 |
| H | 22.1 | 13.6 | 8.5 |
| Cl | 22.0 | 14.1 | 7.9 |
| NO₂ | 21.8 | 15.3 | 6.5 |
| Table adapted from studies on the solvolysis of benzenesulfonyl chlorides, providing insight into the influence of electronic effects on activation parameters.[5] |
Analysis of the Data:
-
Enthalpy of Activation (ΔH‡): There is a clear trend showing that electron-withdrawing groups (like NO₂) increase the enthalpy of activation, while electron-donating groups (like OCH₃) decrease it. This is somewhat counterintuitive, as electron-withdrawing groups are expected to increase the electrophilicity of the sulfur atom. However, this parameter reflects the energy required to break and form bonds.
-
Entropy of Activation (ΔS‡): The negative values for entropy of activation are characteristic of bimolecular reactions, indicating a more ordered transition state compared to the reactants.
-
Gibbs Free Energy of Activation (ΔG‡): Interestingly, the Gibbs free energy of activation remains relatively constant across the series. This suggests a compensation effect between the enthalpy and entropy terms.
Mechanistic Pathways: Concerted vs. Stepwise
The mechanism of nucleophilic substitution at a sulfonyl sulfur center has been a subject of extensive study. For most arenesulfonyl and alkanesulfonyl chlorides, the reaction is believed to proceed through a concerted, bimolecular (SN2-like) pathway.[6][7] However, for alkanesulfonyl chlorides possessing α-hydrogens, such as methanesulfonyl chloride, an alternative elimination-addition pathway involving a highly reactive "sulfene" intermediate becomes significant, particularly in the presence of a base.[7][8][9]
The Concerted SN2-like Mechanism
This is the predominant pathway for arenesulfonyl chlorides (e.g., TsCl). The nucleophile attacks the electrophilic sulfur atom, and the chloride leaving group departs in a single, concerted step. This process proceeds through a high-energy trigonal bipyramidal transition state.[1][10][11]
Caption: Concerted SN2-like mechanism for sulfonyl chlorides.
The Elimination-Addition (Sulfene) Mechanism
For methanesulfonyl chloride (MsCl), the presence of acidic α-protons allows for a different pathway. In the presence of a non-nucleophilic base (like triethylamine), a proton is abstracted, leading to the elimination of HCl and the formation of a sulfene intermediate (CH₂=SO₂).[12] This highly electrophilic species is then rapidly trapped by the nucleophile.
Caption: Workflow for a typical kinetic experiment using UV-Vis spectroscopy.
Conclusion
The reactivity of sulfonyl chlorides is a nuanced interplay of electronic effects, steric hindrance, and mechanistic pathways. Arenesulfonyl chlorides, such as TsCl, reliably react via a concerted SN2-like mechanism, with their rates being subtly tuned by substituents on the aromatic ring. In contrast, alkanesulfonyl chlorides like MsCl can also proceed via a base-induced elimination to form a highly reactive sulfene intermediate, a pathway that can dominate under specific conditions.
A thorough grasp of these kinetic and mechanistic principles is indispensable for the modern chemist. It enables the selection of the appropriate sulfonylating agent and reaction conditions to achieve desired outcomes efficiently and predictably. The experimental protocols and comparative data presented in this guide serve as a foundational resource for professionals in research and drug development, facilitating the strategic design of synthetic pathways that rely on the robust and versatile chemistry of sulfonyl chlorides.
References
- Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride — Precursors in the Development of New Pharmaceuticals. MDPI. [Link]
- Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Science Publishing. [Link]
- Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry. [Link]
- Microwave-assisted, solvent- and catalyst-free sulfonyl
- Sulfonyl Chloride Kinetics. Part II. Solvolysis of a Series of Benzenesulfonyl Chlorides: An Unexpected Heat Capacity Variation. Canadian Science Publishing. [Link]
- A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering (RSC Publishing). [Link]
- Reactions of Sulfonyl Chlorides and Unsaturated Compounds. Chinese Journal of Organic Chemistry. [Link]
- Methanesulfonyl chloride. Wikipedia. [Link]
- Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. NIH Public Access. [Link]
- Sulfonyl chloride – Knowledge and References. Taylor & Francis Online. [Link]
- Why do tosylation and mesylation of alcohols follow different mechanisms? Chemistry Stack Exchange. [Link]
- Preparation of mesylates and tosyl
- Mesylates and Tosylates with Practice Problems. Chemistry Steps. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reactions of Sulfonyl Chlorides and Unsaturated Compounds [manu56.magtech.com.cn]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. Khan Academy [khanacademy.org]
A Senior Application Scientist's Guide to Quantitative Derivatization with Sulfonyl Chlorides
An in-depth guide for researchers, scientists, and drug development professionals.
In the fields of pharmaceutical science, metabolomics, and clinical diagnostics, the accurate quantification of analytes is not merely a goal; it is a prerequisite for success. Many critical analytes—such as amino acids, biogenic amines, phenols, and various drug metabolites—lack the intrinsic physicochemical properties required for sensitive detection by modern analytical instrumentation like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Chemical derivatization stands as a powerful and essential strategy to overcome these limitations.
Among the diverse classes of derivatizing agents, sulfonyl chlorides are particularly prominent due to their reactivity towards common nucleophilic functional groups, including primary and secondary amines and phenols.[1] This guide provides a quantitative comparison of the derivatization efficiency of common sulfonyl chlorides, moving beyond catalog specifications to offer field-proven insights into experimental design, reagent selection, and protocol validation.
The Underlying Chemistry: Mechanism and Rationale
The efficacy of sulfonyl chlorides as derivatizing agents is rooted in a nucleophilic substitution reaction. The sulfonyl chloride moiety (R-SO₂Cl) contains a highly electrophilic sulfur atom, which is readily attacked by a nucleophile, such as the non-protonated amino group of an analyte.[2][3]
Key Mechanistic Steps:
-
Deprotonation: The reaction is conducted under alkaline conditions (typically pH 9.5-10.5).[3][4] This is a critical, deliberate choice: the basic buffer ensures the target amine is in its unprotonated, nucleophilic state, which is essential for initiating the reaction.[2]
-
Nucleophilic Attack: The nucleophilic amine attacks the electrophilic sulfur atom of the sulfonyl chloride.
-
Formation of a Stable Adduct: This results in the formation of a highly stable N-dansyl-sulfonamide adduct and hydrochloric acid (HCl).[2] The alkaline buffer neutralizes the HCl produced, driving the reaction to completion.[2]
The resulting sulfonamide derivative is not only more stable but also typically more hydrophobic, which improves retention and separation on common reversed-phase HPLC columns.[3] Most importantly, the "R" group of the sulfonyl chloride is a chromophore or fluorophore, imparting strong UV absorbance or fluorescence to the analyte, thereby dramatically enhancing detection sensitivity.[2]
Comparative Performance of Sulfonyl Chlorides
The choice of reagent is a critical decision, involving a trade-off between reactivity, derivative stability, and the specific requirements of the analytical detector. The following table summarizes quantitative and qualitative data for several common sulfonyl chlorides.
| Derivatizing Agent | Primary Targets | Reaction Conditions | Derivative Stability | Key Performance Characteristics & Considerations |
| Dansyl Chloride (Dns-Cl) | Primary/Secondary Amines, Phenols[4][5] | 60-80°C, 30-60 min, pH 9.5-10.5[2][4] | Moderate to High[6] | High fluorescence yield enables picomole to femtomole detection limits.[3] Derivatives are highly stable for single runs, but some studies note potential degradation during long batch analyses compared to other agents.[6] |
| Dabsyl Chloride | Primary/Secondary Amines[4] | 70°C, 15-30 min, pH 8.5-9.5[7] | Good[4] | Simple procedure with good reproducibility.[4] Derivatives are detected in the visible wavelength region, which can reduce interference from matrix components.[7] |
| Napsyl Chloride (NSCl) | Secondary Amines[8] | Room Temp, Catalyst Required[8] | High | Specifically useful for secondary amines. The use of a catalyst is necessary to prevent degradation of certain analytes and achieve higher yields.[8] |
| 1,2-Dimethylimidazole-4-sulfonyl chloride (DMISC) | Phenolic Compounds[9] | Room Temp, 15 min | High (Stable in aqueous solution)[9] | A novel reagent designed to improve positive-ion LC-ESI-MS response for phenols.[9] The derivatives show excellent chromatographic properties and produce intense [M+H]⁺ ions.[9] |
A comparative study on biogenic amines found that for HPLC analysis with batch injections, dansyl chloride derivatives were suitably stable, whereas derivatives from agents like 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) and dabsyl chloride were less stable.[6] This underscores the importance of validating derivative stability under the specific conditions of your analytical queue.
Validated Experimental Protocol: Quantitative Analysis of Amines via Dansylation
This protocol describes a self-validating system for the derivatization of a primary amine-containing analyte with dansyl chloride for HPLC-Fluorescence analysis. The inclusion of controls is essential for validating the experimental outcome.
1. Reagent Preparation
-
Derivatization Buffer: 100 mM Sodium Carbonate/Bicarbonate, pH 9.8. Prepare by dissolving 241 mg of sodium bicarbonate and 226 mg of sodium carbonate in 50 mL of ultrapure water.[2]
-
Dansyl Chloride Solution (50 mM): Prepare fresh by dissolving 135 mg of dansyl chloride in 10 mL of acetonitrile (ACN). Store in the dark.[2]
-
Causality: Dansyl chloride is susceptible to hydrolysis. Fresh preparation in a non-aqueous solvent like ACN is critical for maintaining its reactivity. Storing it in the dark prevents photodegradation.[2]
-
-
Quenching Solution: 10% (v/v) Ammonium Hydroxide in water.
-
Causality: This solution rapidly consumes excess, unreacted dansyl chloride to stop the reaction, preventing derivatization of other sample components or reagent degradation into interfering peaks.[10]
-
2. Derivatization Procedure
-
In a microcentrifuge tube, add 25 µL of the sample or standard.
-
Add 50 µL of the Derivatization Buffer (pH 9.8).
-
Add 50 µL of the freshly prepared Dansyl Chloride solution.[2]
-
Vortex the mixture thoroughly.
-
Incubate the reaction at 60°C for 45 minutes in a heating block. The incubation must be performed in the dark.[2][4]
-
Causality: Elevated temperature accelerates the reaction to ensure it reaches completion in a practical timeframe.
-
-
After incubation, cool the mixture to room temperature.
-
Add 15 µL of the Quenching Solution. Vortex and let stand for 5 minutes.[2]
-
Centrifuge the mixture to pellet any precipitate before transferring the supernatant to an HPLC vial.
3. Self-Validation Controls
-
Blank Control: Perform the entire protocol using 25 µL of the sample solvent instead of the analyte. This ensures that no interfering peaks are generated from the reagents themselves.
-
Negative Analyte Control: Analyze an underivatized sample of the analyte. This confirms the analyte is not detectable without derivatization and verifies the chromatographic retention time of the native compound.
4. HPLC-Fluorescence Analysis
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 25 mM Sodium Acetate, pH 5.9.[2]
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: A suitable gradient to resolve the dansylated analyte from the quenched reagent peak and other byproducts.
-
Fluorescence Detection: Excitation: 335 nm, Emission: 522 nm.[7]
Visualizing the Derivatization Workflow
This diagram outlines the logical flow of the derivatization protocol, from sample preparation to final analysis.
Caption: Standard workflow for amine derivatization using Dansyl Chloride.
Conclusion
The selection of a sulfonyl chloride derivatizing agent is a multi-faceted decision that extends beyond mere signal enhancement. Factors such as analyte structure, required sensitivity, sample matrix complexity, and desired sample throughput must be considered. Dansyl chloride remains a versatile and highly sensitive reagent, particularly for fluorescence-based detection.[11] However, emerging reagents like DMISC demonstrate the continued innovation in this field, offering tailored solutions for specific analyte classes and analytical platforms like LC-MS.[9] By understanding the chemical principles, quantitatively comparing reagent performance, and implementing robust, self-validating protocols, researchers can confidently generate accurate and reproducible data for their most challenging analytes.
References
- HPLC Analysis of Amino Acids Using Dansyl and Dabsyl Deriv
- A Dansyl Chloride-HPLC Method for the Determination of Polyamines. Springer Protocols. [Link]
- HPLC of amino acids as dansyl and dabsyl derivatives.
- Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. PubMed. [Link]
- Amino Acid Analysis by Dansylation: A Revised Method. Cardinal Scholar, University of Louisville. [Link]
- Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. PubMed. [Link]
- Analytical Chemistry Applications of Sulfonyl Chlorides: Derivatization Techniques. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Targeted quantification of amino acids by dansylation.
- A comparative analysis of derivatization strategies for the determination of biogenic amines in sausage and cheese by HPLC. PubMed. [Link]
- The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverage. ScienceOpen. [Link]
- Derivatization of complex sulfonamides through the parent sulfonyl chloride.
- Rapid screening of sulfonamides in dietary supplements based on extracted common ion chromatogram and neutral loss scan by LC-Q/TOF-mass spectrometry.
- Dansyl Chloride as a Derivatizing Agent for the Analysis of Biogenic Amines by CZE-UV.
- 1,2-Dimethylimidazole-4-sulfonyl chloride, a novel derivatization reagent for the analysis of phenolic compounds by liquid chromatography electrospray tandem mass spectrometry: application to 1-hydroxypyrene in human urine. PubMed. [Link]
- Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin. PubMed. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comparative analysis of derivatization strategies for the determination of biogenic amines in sausage and cheese by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1,2-Dimethylimidazole-4-sulfonyl chloride, a novel derivatization reagent for the analysis of phenolic compounds by liquid chromatography electrospray tandem mass spectrometry: application to 1-hydroxypyrene in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cardinalscholar.bsu.edu [cardinalscholar.bsu.edu]
- 11. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(1-Adamantyl)benzenesulfonyl Chloride
As researchers and drug development professionals, our commitment to safety extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their responsible disposal. 4-(1-Adamantyl)benzenesulfonyl chloride is a valuable reagent, but its inherent reactivity demands a rigorous and informed approach to waste management. This guide provides the essential, step-by-step procedures for its safe handling and disposal, grounded in the chemical principles that dictate its behavior.
PART 1: Core Hazard Profile & Immediate Safety Protocols
This compound is classified as a corrosive material. Its primary hazards stem from its reactivity, particularly with nucleophiles like water. Contact with skin or eyes can cause severe chemical burns, and inhalation of its dust or vapors may lead to respiratory irritation.[1] Therefore, adherence to strict safety protocols is non-negotiable.
Before handling or beginning any disposal procedure, the following Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A flame-retardant lab coat and closed-toe shoes.
-
Respiratory Protection: Use only within a certified chemical fume hood to avoid inhalation of dust or vapors.[1][2]
| Identifier | Value | Source |
| CAS Number | 144174-50-5 | [3] |
| Molecular Formula | C₁₆H₁₉ClO₂S | [3] |
| UN Number | UN3261 (Corrosive solid, acidic, organic, n.o.s.) | |
| Hazard Class | 8 (Corrosive) | |
| GHS Hazard Statements | H314: Causes severe skin burns and eye damage. H335: May cause respiratory irritation. |
PART 2: The Chemistry of Disposal: Controlled Hydrolysis
The cornerstone of safely disposing of this compound is understanding its reactivity. Like other sulfonyl chlorides, it undergoes vigorous hydrolysis when it comes into contact with water. This reaction is exothermic and produces two acidic byproducts: 4-(1-Adamantyl)benzenesulfonic acid and hydrochloric acid (HCl).[4][5]
Reaction: C₁₆H₁₉SO₂Cl + H₂O → C₁₆H₁₉SO₃H + HCl
Attempting to dispose of the raw chemical by flushing it with water is extremely dangerous. The rapid, uncontrolled reaction can generate significant heat and corrosive acidic fumes, posing a severe safety risk. The proper disposal method, therefore, is not simple dilution but a controlled neutralization-hydrolysis . By slowly adding the sulfonyl chloride to a basic solution, we can safely hydrolyze the compound while simultaneously neutralizing the acidic products as they form.[2]
PART 3: Step-by-Step Disposal Protocols
The appropriate disposal procedure depends on the quantity of waste and the nature of the contamination.
This protocol is intended for small amounts of unadulterated this compound.
-
Prepare the Neutralization Bath: In a chemical fume hood, place a beaker large enough to contain at least 10 times the volume of your waste into an ice-water bath for cooling.
-
Add Base: To the beaker, add a 1 M solution of sodium hydroxide or a 10% solution of sodium carbonate. Ensure you have a molar excess of the base relative to the sulfonyl chloride.
-
Controlled Addition: With vigorous stirring, add the this compound to the basic solution slowly and in small portions. The reaction is exothermic, and this slow addition is critical to control the temperature.[2] Never add the base to the sulfonyl chloride , as this can cause a violent, localized reaction.[2]
-
Reaction Time: Allow the mixture to stir at room temperature for at least 2 hours after the final addition to ensure the reaction is complete.
-
pH Verification: Using a pH meter or pH strips, check the pH of the solution. It should be neutral or slightly basic (pH 7-10). If it is still acidic, add more base dropwise until the desired pH is reached.
-
Final Disposal: Once neutralized, the resulting aqueous solution can typically be disposed of down the drain with copious amounts of water, in accordance with local environmental regulations.[2] Always confirm your institution's specific policies.
In the event of a spill, immediate and correct action is required to prevent injury and contamination.
-
Evacuate & Ventilate: Ensure the area is clear of personnel and that the chemical fume hood is functioning to maximize ventilation.[2]
-
Contain the Spill: Cover the spill with a non-combustible, inert absorbent material such as sand, vermiculite, or diatomaceous earth.[2][6] Do not use combustible materials like paper towels or sawdust.
-
Collect Absorbent: Carefully sweep or scoop the contaminated absorbent material into a clearly labeled, sealable hazardous waste container.[6][7]
-
Decontaminate: Wipe the spill area with a cloth dampened with a basic solution (e.g., 5% sodium bicarbonate), followed by water.
-
Disposal: The container with the contaminated absorbent material must be treated as hazardous waste. It should be sealed, labeled, and disposed of through your institution's licensed hazardous waste disposal service.[1][8] Do not attempt to neutralize the bulk absorbent material yourself.
Any quantity greater than a few grams, as well as any contaminated labware (e.g., gloves, weighing paper, pipette tips), must be disposed of as hazardous waste.
-
Segregate Waste: Collect all waste materials, including unused chemical and contaminated items, in a dedicated, compatible, and clearly labeled hazardous waste container.[9]
-
Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Corrosive).[9]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed chemical waste management company.[9] Adherence to EPA and local regulations for hazardous waste disposal is mandatory.[10][11]
PART 4: Visualization of Disposal Workflow
To ensure the correct procedure is chosen every time, the following decision-making workflow should be consulted.
Caption: Decision workflow for selecting the proper disposal protocol.
References
- Biosynth. (n.d.). This compound.
- Benchchem. (n.d.). Essential Guide to the Safe Disposal of Methanesulfonyl Chloride.
- King, J. F., & Lam, J. Y. L. (n.d.). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. American Chemical Society.
- Robertson, R. E., & Laughton, P. M. (1957). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry.
- Google Patents. (n.d.). PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
- Gnedin, B. G., et al. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. J. Org. Chem. USSR (Engl. Transl.).
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.
- Eastman Kodak Company. (1986). Benzenesulfonyl Chloride.
- King, J. F., & Lee, T. M. (1979). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone).
- Santa Cruz Biotechnology, Inc. (n.d.). This compound.
- Fisher Scientific. (2012). SAFETY DATA SHEET - Benzenesulfonyl chloride.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Sulfuryl Chloride.
- Sciencemadness Wiki. (2023). Sulfuryl chloride.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - Benzenesulfonyl chloride.
- Scribd. (n.d.). Benzenesulfonyl Chloride MSDS Overview.
- Fisher Scientific. (2008). SAFETY DATA SHEET - Sulfuryl chloride.
- PubChemLite. (2025). 4-(adamantan-1-yl)benzene-1-sulfonyl chloride (C16H19ClO2S).
- Santa Cruz Biotechnology, Inc. (n.d.). This compound | CAS 144174-50-5.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET - Isobutanesulfonyl chloride.
- Occupational Safety and Health Administration. (n.d.). Hazard Classification Guidance for Manufacturers, Importers, and Employers.
- LookChem. (n.d.). BENZENESULPHONYL CHLORIDE.
- AK Scientific, Inc. (n.d.). 1-Oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride.
- Benchchem. (n.d.). Proper Disposal of 4-hydrazinylbenzenesulfonamide Hydrochloride: A Guide for Laboratory Professionals.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4-(Methylsulfonyl)benzenesulfonyl chloride.
- Nipissing University. (2019). Hazardous Materials Disposal Guide.
- Fisher Scientific. (2023). SAFETY DATA SHEET - Furan-2-sulfonyl chloride.
- Wikipedia. (n.d.). Sulfur dioxide.
- Sigma-Aldrich. (n.d.). 4-(adamantan-1-yl)benzene-1-sulfonyl chloride | 144174-50-5.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
- U.S. Environmental Protection Agency. (2012). Label Review Manual - Chapter 13: Storage and Disposal.
- PubChem. (n.d.). 4-(Benzyloxy)benzene-1-sulfonyl chloride.
- PubChem. (n.d.). Benzenesulfonyl chloride.
- U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste.
- U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations.
- U.S. Environmental Protection Agency. (n.d.). Disposal Guidance | I-WASTE DST.
- Sciencemadness Discussion Board. (2021). Benzoyl chloride + 4-Aminoadamantan-1-ol.
Sources
- 1. fishersci.com [fishersci.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scbt.com [scbt.com]
- 4. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 5. Sulfuryl chloride - Sciencemadness Wiki [sciencemadness.org]
- 6. uwwapps.uww.edu [uwwapps.uww.edu]
- 7. scribd.com [scribd.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. epa.gov [epa.gov]
- 11. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
